Fmoc-D-Arg(Tos)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRARHJPRLAGNT-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-D-Arg(Tos)-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and applications of Nα-9-fluorenylmethyloxycarbonyl-D-arginine(tosyl)-OH (Fmoc-D-Arg(Tos)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into peptide sequences is a powerful strategy for enhancing enzymatic stability and modulating biological activity. This document delves into the nuanced characteristics of this compound, offering field-proven insights into its solubility, stability, and reactivity. Detailed experimental protocols for its efficient coupling and deprotection are provided, alongside a critical examination of potential side reactions and mitigation strategies. This guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in the synthesis of advanced peptide therapeutics and research tools.
Introduction: The Strategic Importance of Protected D-Arginine in Peptide Synthesis
The synthesis of peptides with tailored biological functions is a cornerstone of modern drug discovery and biomedical research. While nature predominantly utilizes L-amino acids, the strategic incorporation of their D-enantiomers offers a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability. Peptides containing D-amino acids often exhibit significantly enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid sequences, thereby extending their in vivo half-life.
The arginine residue, with its strongly basic and nucleophilic guanidino side chain, plays a crucial role in the biological activity of many peptides. However, this reactivity also presents a significant challenge during chemical synthesis. Effective protection of the guanidino group is imperative to prevent undesirable side reactions and to enhance the solubility of the amino acid derivative in the organic solvents commonly employed in SPPS.
This compound is a protected D-arginine derivative designed for use in the widely adopted Fmoc/tBu (tert-butyl) orthogonal SPPS strategy. The Nα-Fmoc group provides temporary, base-labile protection of the alpha-amino group, while the tosyl (Tos) group offers robust, acid-labile protection of the guanidino side chain. This guide will provide an in-depth exploration of the chemical properties of this compound and best practices for its application.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, storage, and application in peptide synthesis.
| Property | Value | Source(s) |
| Chemical Formula | C₂₈H₃₀N₄O₆S | [1] |
| Molecular Weight | 550.6 g/mol | [1] |
| CAS Number | 139090-50-9 | N/A |
| Appearance | White to off-white powder | [2] |
| Purity (typical) | ≥98% (HPLC) | [2] |
| Storage Temperature | Keep in dark place, inert atmosphere, room temperature. | [3] |
Solubility:
Stability and Storage:
This compound is a stable compound when stored under appropriate conditions. The primary factors influencing its stability are moisture, temperature, and exposure to basic conditions.
-
Moisture: The compound is susceptible to hydrolysis. It is crucial to store it in a tightly sealed container in a desiccated environment.
-
Temperature: For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation.
-
pH: The Fmoc group is labile to basic conditions. Contact with amines or other bases during storage should be strictly avoided.
Potential Degradation Pathways:
The primary degradation pathway of concern is the premature cleavage of the Fmoc group, which can be initiated by exposure to basic contaminants. Another potential, though less common, issue during storage is the slow hydrolysis of the tosyl group under harsh conditions, although this is generally not a concern under recommended storage protocols.
A significant stability concern during the activation step of SPPS is the intramolecular cyclization of the activated arginine derivative to form an inactive δ-lactam. This side reaction leads to chain termination and the formation of deletion sequences. The propensity for δ-lactam formation is influenced by the choice of activating agents, solvents, and temperature. Studies on other protected arginine derivatives have shown that this side reaction can be more pronounced in viscous solvents.[4][5]
Role and Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent for the incorporation of D-arginine residues into a growing peptide chain using the Fmoc/tBu SPPS strategy. The workflow for its use follows the standard SPPS cycle.
General workflow for a single cycle in Fmoc-based SPPS.
Fmoc Deprotection
The removal of the temporary Nα-Fmoc protecting group is the first step in each coupling cycle, exposing the free amine for the subsequent acylation reaction.
Experimental Protocol: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. A typical procedure involves two treatments: one for 3-5 minutes followed by a second for 15-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
Causality Behind the Choices: The use of a secondary amine like piperidine is crucial for the β-elimination mechanism that cleaves the Fmoc group. The two-step deprotection ensures complete removal, especially for sterically hindered residues. Thorough washing is critical to prevent piperidine carryover, which would neutralize the subsequent coupling reagents.
Coupling of this compound
The efficient formation of the peptide bond between the free N-terminal amine of the growing peptide chain and the carboxylic acid of the incoming this compound is the core of the synthesis. This requires the activation of the carboxyl group.
Common Activating Agents:
-
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is a widely used carbodiimide. It is often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress racemization and improve coupling efficiency.
-
Onium Salts: Uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, particularly for hindered couplings.
Experimental Protocol: Coupling with HBTU/DIPEA
-
Reagent Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitoring: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the absence of free primary amines.
-
Washing: After a complete coupling, thoroughly wash the resin with DMF (5-7 times) and DCM (3 times).
Expertise in Practice: The bulky nature of the protected arginine side chain can sometimes lead to slower coupling kinetics. For difficult couplings, a double coupling (repeating the coupling step) or using a more potent activating agent like HATU may be necessary. Pre-activation of the amino acid is generally recommended to avoid side reactions of the coupling reagents with the free amine on the resin.
Workflow for the activation and coupling of this compound.
Side Reactions and Mitigation Strategies
While a robust protecting group, the use of this compound is not without potential challenges. A proactive understanding of potential side reactions is key to ensuring a high-purity final product.
4.1. δ-Lactam Formation
As previously mentioned, the intramolecular cyclization of the activated arginine derivative to form a δ-lactam is a significant side reaction that leads to chain termination.
-
Mechanism: The nucleophilic guanidino group of the arginine side chain can attack the activated carboxyl group, forming a stable six-membered ring.
-
Mitigation:
-
Minimize pre-activation time: The longer the activated amino acid is in solution before being added to the resin, the greater the opportunity for lactam formation.
-
Choice of activating agent: While data for the Tos group is less extensive, studies on other arginine derivatives suggest that the choice of coupling reagent can influence the rate of lactam formation.[6]
-
Temperature control: Performing the coupling at a slightly elevated temperature can sometimes improve coupling kinetics and reduce the relative rate of lactam formation, although this must be carefully optimized.[5]
-
4.2. Sulfonation of Tryptophan Residues
During the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups with strong acid (typically trifluoroacetic acid, TFA), the released tosyl group can act as an electrophile and modify sensitive residues, particularly tryptophan.
-
Mechanism: The tosyl cation generated during cleavage can attack the electron-rich indole ring of tryptophan, leading to the formation of a sulfonated tryptophan adduct.
-
Mitigation:
-
Use of scavengers: The inclusion of scavengers in the cleavage cocktail is essential to trap reactive cationic species. Thioanisole is a particularly effective scavenger for tosyl groups.[7]
-
Indole protection of tryptophan: For sequences containing both arginine and tryptophan, using a Boc-protected tryptophan derivative (Fmoc-Trp(Boc)-OH) can significantly reduce the risk of side reactions at the indole side chain.
-
Cleavage and Deprotection of the Tosyl Group
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. The tosyl group is cleaved under strong acidic conditions.
Cleavage Cocktails:
The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.
-
Standard Cocktail: A common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).
-
For Arginine-Containing Peptides: Reagent R, which has a higher concentration of thioanisole, is specifically recommended for peptides containing sulfonyl-protected arginine residues like Arg(Tos).[8][9]
Experimental Protocol: Cleavage with Reagent R
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction: Treat the dried resin with Reagent R (typically 10 mL per gram of resin) for 2-4 hours at room temperature with agitation. For peptides with multiple arginine residues, a longer cleavage time may be necessary.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Trustworthiness of the Protocol: The use of a well-established and optimized cleavage cocktail like Reagent R, which contains a high concentration of the appropriate scavenger (thioanisole), ensures the efficient removal of the Tos group while minimizing side reactions. The cold ether precipitation is a standard and effective method for isolating the crude peptide.
Analytical Characterization
The purity and identity of this compound should be verified before its use in peptide synthesis. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is used to assess the purity of the compound. A typical chromatogram should show a single major peak corresponding to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy can be used to confirm the chemical structure of the compound. The spectrum should show characteristic peaks for the protons of the Fmoc, tosyl, and arginine moieties.
Conclusion: Field-Proven Insights
This compound remains a valuable reagent for the incorporation of D-arginine into synthetic peptides, particularly in academic and research settings where its cost-effectiveness compared to newer alternatives can be an advantage. However, researchers must be cognizant of the potential for side reactions, namely δ-lactam formation during coupling and sulfonation of sensitive residues during cleavage.
The key to successfully utilizing this compound lies in the careful optimization of coupling conditions, including the choice of activating agents and reaction times, and the judicious selection of cleavage cocktails rich in appropriate scavengers. While more modern protecting groups like Pbf may offer advantages in terms of lability and reduced side reactions in some contexts, a thorough understanding of the chemistry of the tosyl group, as outlined in this guide, allows for its effective and reliable application in the synthesis of complex and biologically active peptides. This in-depth knowledge empowers researchers to make informed decisions and troubleshoot potential issues, ultimately leading to higher purity and yield of their target peptides.
References
- BenchChem. (2025). A Comparative Analysis of Arginine Protecting Groups on Peptide Purity.
- AAPPTec. (n.d.).
- Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2934.
- Loffet, A., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25-31.
- Cezari, M. H., & Juliano, L. (1996).
- BenchChem. (2025). Strategic Importance of Protected D-Amino Acid Building Blocks in Peptide Synthesis Research.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- PubChem. (n.d.). Fmoc-Arg(Tos)-OH.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Loffet, A., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. PubMed.
- AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- PubChem. (n.d.). Fmoc-Arg(Tos)-OH.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Fmoc-D-Arg-OH.
- de la Torre, B. G., & Albericio, F. (2019). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 21(21), 5857-5863.
- AAPPTec Peptides. (n.d.). SYNTHESIS NOTES.
- ResearchGate. (n.d.). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- MedChemExpress. (n.d.). Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine).
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Merck. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc-Arg(Tos)-OH.
- Aapptec Peptides. (n.d.). Fmoc-Arg(Tos)-OH [83792-47-6].
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
- ResearchGate. (n.d.).
- AAPPTec Peptides. (n.d.).
- BenchChem. (n.d.). This compound.
- AF BioChem. (n.d.). This compound.
Sources
- 1. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-D-Arg(Tos)-OH_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Introduction: The Strategic Importance of Fmoc-D-Arg(Tos)-OH in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-D-Arg(Tos)-OH: Structure, Synthesis, and Application
The synthesis of peptides, particularly those containing the highly basic and functionally critical amino acid arginine, presents a unique set of challenges for medicinal chemists and drug development professionals. The guanidinium side chain of arginine, while essential for biological activity, is a source of significant synthetic complexity. This compound is a cornerstone reagent designed to navigate these challenges, enabling the precise incorporation of D-arginine into peptide sequences. This guide provides a comprehensive overview of its molecular architecture, the mechanistic rationale behind its protecting groups, and field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS).
The strategic value of this compound lies in the orthogonal protection scheme it employs. The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain guanidinium function is masked by the acid-labile tosyl (Tos) group.[1][2][3] The D-configuration of the chiral center is often intentionally designed into therapeutic peptides to enhance their stability against enzymatic degradation. This dual-protection strategy allows for the iterative and controlled assembly of the peptide chain on a solid support, followed by a final, concerted deprotection to yield the target molecule.
Molecular Profile and Structural Analysis
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 139090-50-9 | [4] |
| Molecular Formula | C₂₈H₃₀N₄O₆S | [5][6] |
| Molecular Weight | 550.6 g/mol | [5][7] |
| Appearance | White Powder | [7] |
| Purity | Typically ≥98% | [4] |
| IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[(imino{[(4-methylphenyl)sulfonyl]amino}methyl)amino]pentanoic acid | [6] |
The molecule's structure is defined by three key functional domains: the D-arginine core, the Nα-Fmoc protecting group, and the Nω-Tosyl protecting group.
The Mechanistic Roles of the Protecting Groups
The success of Fmoc-based SPPS hinges on the precise and differential lability of the protecting groups employed.
The Nα-Fmoc Group: A Base-Labile Gatekeeper
The Fmoc group, introduced by Carpino and Han in 1972, is the cornerstone of modern orthogonal peptide synthesis.[8] Its primary function is to temporarily block the Nα-amino group of the amino acid, preventing self-polymerization during the activation of the carboxyl group.[2]
Deprotection Mechanism: The key feature of the Fmoc group is its lability under mild basic conditions, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][10] The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[2] Piperidine is the base of choice because it acts as a scavenger, forming a stable adduct with the electrophilic DBF, thus preventing it from causing deleterious side reactions with the newly liberated amine.[9] This deprotection is rapid, often with a half-life of mere seconds.[9]
The Side-Chain Tosyl Group: Acid-Labile Guanidinium Protection
The guanidinium group of arginine is strongly basic and nucleophilic, necessitating protection to prevent side reactions during peptide synthesis and to improve the solubility of the amino acid derivative in organic solvents.[11] The p-toluenesulfonyl (Tos) group is a classic and robust protecting group for this purpose, particularly in Boc-based chemistry, but also applicable in specific Fmoc strategies.[1][3][12]
Cleavage Mechanism: The Tosyl group is highly stable to the basic conditions used for Fmoc removal and the acidic conditions of some mild resin linkers. Its removal requires treatment with strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][12] This harsh final cleavage step simultaneously removes the Tos group and cleaves the completed peptide from the resin support.
A critical consideration during Tos deprotection is the generation of reactive cationic species. The released tosyl cation can cause side reactions, most notably the sulfonation of electron-rich amino acid residues like tryptophan.[1][13] To prevent this, "scavengers" such as thioanisole or thiocresol are added to the cleavage cocktail to trap these reactive intermediates.[1][14]
Protocols for Application in Solid-Phase Peptide Synthesis
The following protocols provide a framework for the successful incorporation of this compound into a growing peptide chain on a solid support.
Experimental Workflow Overview
The core of SPPS is a cyclical process of deprotection, washing, coupling, and washing, repeated for each amino acid in the sequence.
Protocol 1: Coupling of this compound
Causality: The incorporation of arginine derivatives is often challenging due to the steric bulk of the side-chain protecting group, which can lead to incomplete coupling.[15] Furthermore, a significant side reaction is the intramolecular cyclization of the activated arginine to form a stable δ-lactam, which terminates the peptide chain.[11][15][16] The choice of coupling reagents and conditions is therefore critical to maximize efficiency and minimize these side reactions. Using an in-situ activation method with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure minimizes the lifetime of the highly reactive O-acylisourea intermediate, thereby suppressing both racemization and lactam formation.[17][18]
Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (1 eq.) in peptide-grade DMF for at least 30 minutes. Drain the solvent.
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal volume of DMF.
-
Coupling Initiation: Add the activation solution to the swollen resin. Immediately add DIC (3 eq.) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.
Protocol 2: Nα-Fmoc Group Deprotection
Causality: This step is designed to quantitatively remove the Fmoc group to expose the N-terminal amine for the next coupling cycle. A two-stage treatment ensures complete removal, as residual Fmoc will lead to deletion sequences.[10][19]
Methodology:
-
Initial Treatment: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2 minutes.[10]
-
Drain: Filter the resin to remove the deprotection solution containing the dibenzofulvene-piperidine adduct.
-
Second Treatment: Add a fresh portion of 20% piperidine in DMF. Agitate for an additional 5-10 minutes.[10]
-
Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the DBF adduct. Residual base can neutralize the subsequent coupling reaction.
Final Cleavage and Global Deprotection
Causality: The final step involves the use of a strong acid to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Tosyl group on arginine.[13] As previously noted, this process generates highly reactive carbocations that can irreversibly modify sensitive residues. A "cleavage cocktail" containing the strong acid and a mixture of scavengers is essential to quench these reactive species.[13]
Methodology:
-
Preparation: Wash the fully assembled, N-terminally deprotected peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing Arg(Tos) but lacking other highly sensitive residues, a mixture such as TFA/thioanisole/water (90:5:5) can be effective. Thioanisole serves as the primary scavenger for the tosyl cation.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react at room temperature. For peptides with multiple Arg(Tos) residues, extended cleavage times (e.g., 2 hours + 1 hour for each arginine) may be necessary.[20]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum. The product should then be purified by reverse-phase HPLC.
Conclusion and Outlook
This compound remains a valuable reagent in the peptide chemist's toolkit, particularly for syntheses where the robust protection of the guanidinium group is paramount. Its primary strength lies in the stability of the Tosyl group to the repetitive basic conditions of Fmoc removal. However, the requirement for strong acids for its cleavage necessitates careful consideration of potential side reactions, especially sulfonation, and the implementation of appropriate scavenger strategies.
While newer, more acid-labile sulfonyl-based protecting groups for arginine, such as Pmc and Pbf, have become more common in standard Fmoc-SPPS due to their compatibility with milder TFA-based cleavage,[1][12][13] the Tosyl group's stability can be advantageous in complex syntheses, such as the preparation of protected peptide fragments for subsequent solution-phase ligation. The choice of arginine derivative ultimately depends on the specific peptide sequence, the overall synthetic strategy, and the desired purity profile of the final product. A thorough understanding of the chemistry of this compound, as detailed in this guide, empowers researchers to make informed decisions and successfully synthesize challenging arginine-containing peptides.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Grognet, J. M., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25–31. [Link]
-
Li, Y., et al. (2009). Solid-Phase Synthesis of Arginine-Containing Peptides and Fluorogenic Substrates Using a Side-Chain Anchoring Approach. The Journal of Organic Chemistry, 74(15), 5439–5445. [Link]
-
What Are Fmoc Protecting Groups? - Chemistry For Everyone. (2025, May 19). YouTube. [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). AAPPTec. [Link]
- Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. (n.d.). Peptide.com.
-
Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. [Link]
- Gish, D. T., & Carpenter, F. H. (1953). The Synthesis of Peptides of Arginine. Journal of the American Chemical Society, 75(4), 950–952.
- Grognet, J. M., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25-31.
- Zervas, L., et al. (1962). Studies on Arginine Peptides. I. Intermediates in the Synthesis of N-Terminal and C-Terminal Arginine. Journal of the American Chemical Society, 84(18), 3538-3541.
- Methods for the synthesis of arginine-containing peptides. (2007).
-
This compound. (n.d.). AF BioChem. [Link]
-
Malde, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. [Link]
-
Fmoc-Arg(Tos)-OH. (n.d.). PubChem. [Link]
-
Common side reactions in peptide synthesis. (n.d.). ResearchGate. [Link]
-
Malde, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]
- Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104-126.
-
Fmoc-D-Arg-OH. (n.d.). PubChem. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
-
de la Torre, B. G., et al. (2019). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 21(23), 6335-6342. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
-
FMOC D AMINO ACIDS. (n.d.). IndiaMART. [Link]
-
How much time do your reaction take when cleaving arginine-rich peptides? (2021, July 10). ResearchGate. [Link]
- Methods for the synthesis of arginine-containing peptides. (2019).
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 4. 139090-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 139090-50-9 [sigmaaldrich.cn]
- 7. Fmoc-D-Arg(Tos)-OH_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Fmoc-D-Arg(Tos)-OH: Synthesis, Application, and Strategy
Abstract
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of D-amino acids and the effective protection of reactive side chains are critical determinants of success. This guide provides a comprehensive technical overview of Nα-Fmoc-D-arginine(Nω-tosyl)-OH (Fmoc-D-Arg(Tos)-OH), a key building block in modern peptide chemistry. We will delve into its fundamental properties, strategic applications in solid-phase peptide synthesis (SPPS), and provide detailed, field-proven protocols for its use. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations necessary for the successful synthesis of complex peptides containing D-arginine.
Introduction: The Strategic Importance of Protected D-Arginine
The synthesis of peptides with modified backbones or non-proteinogenic amino acids is a cornerstone of modern drug discovery. The incorporation of D-amino acids, such as D-arginine, is a powerful strategy to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. The guanidinium side chain of arginine, however, is highly basic and nucleophilic, necessitating robust protection during synthesis to prevent unwanted side reactions.
The tosyl (Tos) group is a well-established protecting group for the arginine side chain, particularly in Boc-based SPPS. Its application in the now more prevalent Fmoc/tBu strategy requires careful consideration of its cleavage conditions. This guide will provide the necessary framework for the effective utilization of this compound.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.
| Property | Value | Source(s) |
| Molecular Weight | 550.6 g/mol | [1][2] |
| Molecular Formula | C₂₈H₃₀N₄O₆S | [2] |
| CAS Number | 139090-50-9 | [3][4] |
| Appearance | White to off-white powder | [1] |
| Purity (Typical) | ≥98% | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
Chemical Structure:
Caption: Chemical structure of this compound.
The Role of the Tosyl Protecting Group: A Comparative Perspective
The choice of a side-chain protecting group for arginine is a critical decision in peptide synthesis. The Tosyl group, while historically significant, has been largely succeeded in Fmoc SPPS by more acid-labile groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). Understanding the comparative advantages and disadvantages is key to strategic peptide design.
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
| Tos (Tosyl) | Strong acids (e.g., HF, TFMSA) | Cost-effective. | Requires harsh cleavage conditions; potential for side reactions like tryptophan alkylation.[6] |
| Pbf | Moderate acids (e.g., TFA) | Cleaved under standard Fmoc SPPS final cleavage conditions; less prone to side reactions than Mtr or Pmc. | Higher cost; can still lead to some side reactions with sensitive residues. |
| Mtr | TFA/thioanisole | More acid labile than Tos. | Incomplete removal can be an issue, especially with multiple arginine residues; can lead to sulfonation side products.[5][7] |
| Pmc | TFA | More acid labile than Mtr. | Can also result in sulfonation and side products that alkylate tryptophan. |
The primary reason for the shift away from Tos in routine Fmoc SPPS is the harshness of the required cleavage conditions, which are not compatible with many commonly used linkers and side-chain protecting groups that are designed to be cleaved by trifluoroacetic acid (TFA). However, for specific applications where its stability is advantageous, or for economic reasons, this compound remains a viable option.
Experimental Protocols: A Step-by-Step Guide
The successful incorporation of this compound into a peptide sequence relies on optimized protocols for coupling and final cleavage.
4.1. Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
The general workflow for a single cycle in Fmoc-based SPPS is depicted below.
Caption: General workflow of a single cycle in Fmoc-based SPPS.
4.2. Protocol for N-α-Fmoc Deprotection
This protocol details the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate the mixture for 3-5 minutes at room temperature.
-
Second Deprotection: Drain the solution and add a fresh portion of the 20% piperidine/DMF solution. Continue agitation for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
4.3. Protocol for Coupling of this compound
This protocol outlines the activation of this compound and its subsequent coupling to the deprotected N-terminal amine of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF (peptide synthesis grade)
Activation and Coupling using HBTU/DIPEA:
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and vortex for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 1-4 hours. The optimal time can vary based on the sequence and steric hindrance.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling should be repeated ("double coupling").
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).
Caption: Workflow for the activation and coupling of this compound.
4.4. Protocol for Final Cleavage and Deprotection
After the full peptide sequence is assembled, this final step cleaves the peptide from the solid support and simultaneously removes the Tosyl side-chain protecting group. Caution: This procedure involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Fully assembled peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA) or anhydrous Hydrogen Fluoride (HF)
-
Trifluoroacetic acid (TFA)
-
Scavengers: Thioanisole, 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
TFMSA Cleavage Protocol:
-
Resin Preparation: Dry the final peptide-resin thoroughly under vacuum.
-
Scavenger Addition: Place the dried resin in a round-bottom flask. Add a scavenger mixture of thioanisole and EDT (2:1 v/v, approximately 3 mL per gram of resin).
-
Acid Addition: Cool the flask in an ice bath. Add TFA (approximately 20 mL per gram of resin) and stir for 10-15 minutes. Slowly and carefully add TFMSA (approximately 2 mL per gram of resin) with vigorous stirring.
-
Cleavage Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Peptide Precipitation: Filter the resin and rinse with neat TFA. Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether several times.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Troubleshooting and Side Reactions
The incorporation of arginine, particularly with a Tosyl protecting group, can be prone to specific side reactions.
-
Incomplete Coupling: Due to the steric bulk of the protected arginine, coupling can be slow. If a Kaiser test is positive after the initial coupling, a "double coupling" is recommended.
-
δ-Lactam Formation: This is an intramolecular cyclization of the activated arginine, leading to chain termination. Using pre-activation and minimizing coupling times can help mitigate this side reaction.
-
Alkylation of Tryptophan: During the final acidic cleavage, the cleaved Tosyl group can reattach to the indole ring of tryptophan residues. The inclusion of scavengers like thioanisole in the cleavage cocktail is crucial to prevent this.[6]
-
Sulfonation: Incomplete cleavage or side reactions with sulfonyl-based protecting groups can sometimes lead to the sulfonation of arginine residues.[5][7] Ensuring complete cleavage and using effective scavengers is key.
Conclusion
This compound is a valuable, albeit challenging, building block for the synthesis of peptides with enhanced stability. Its successful application requires a departure from the standard, milder conditions of routine Fmoc SPPS, particularly for the final cleavage step. By understanding the chemical principles behind its protection and deprotection, and by employing the optimized and validated protocols provided in this guide, researchers can effectively incorporate this reagent into their synthetic strategies. The choice of arginine protecting group should always be a strategic one, balancing the demands of the synthetic route with the properties of the final peptide. While Pbf is often the default choice in modern Fmoc SPPS, a comprehensive understanding of alternatives like Tosyl provides the synthetic chemist with a broader and more versatile toolkit.
References
-
AF BioChem. This compound. [Link]
-
PubChem. Fmoc-Arg(Tos)-OH. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1980). Efficient Deprotection of NG-Tosylarginine with a Thioanisole-Trifluoromethanesulphonic Acid System. Journal of the Chemical Society, Chemical Communications, (21), 1063-1064. [Link]
-
Gausepohl, H., Kraft, M., & Frank, R. W. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International journal of peptide and protein research, 38(1), 25-31. [Link]
-
Gausepohl, H., Kraft, M., & Frank, R. W. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International journal of peptide and protein research, 38(1), 25–31. [Link]
Sources
An In-depth Technical Guide to Fmoc-D-Arg(Tos)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of Nα-Fmoc-D-arginine(NG-tosyl)-OH (Fmoc-D-Arg(Tos)-OH), a critical building block in solid-phase peptide synthesis (SPPS). With a confirmed CAS Number of 139090-50-9 , this document delves into the strategic application of the tosyl (Tos) protecting group for the guanidino function of D-arginine, offering a comparative perspective against more modern alternatives.[1] We will explore detailed, field-proven protocols for its coupling and deprotection, address common side reactions and troubleshooting strategies, and present analytical methodologies for quality control and synthesis monitoring. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to effectively utilize this compound in the synthesis of complex and therapeutically relevant peptides.
Introduction: The Strategic Imperative of D-Arginine and its Protection
The incorporation of D-amino acids into peptide sequences is a cornerstone of modern drug design, conferring enhanced proteolytic stability and often modulating biological activity. D-arginine, with its positively charged guanidinium side chain, is of particular interest for its role in cell-penetrating peptides, antimicrobial agents, and receptor agonists/antagonists. However, the high basicity and nucleophilicity of the guanidino group necessitate robust protection during SPPS to prevent undesirable side reactions.
Historically, the p-toluenesulfonyl (Tos) group has been a widely employed protecting group for arginine in Boc-based SPPS and continues to find application in specific Fmoc-based strategies. While modern protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) offer milder cleavage conditions, an in-depth understanding of this compound remains crucial for specific synthetic challenges and for the synthesis of legacy peptides.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in peptide synthesis.
| Property | Value | Source |
| CAS Number | 139090-50-9 | [1] |
| Molecular Formula | C₂₈H₃₀N₄O₆S | |
| Molecular Weight | 550.6 g/mol | |
| Appearance | White to off-white powder | |
| Purity (Typical) | ≥98% (HPLC) | |
| Solubility | Soluble in DMF, NMP, and DCM/DMF mixtures |
The Tosyl Protecting Group: A Comparative Analysis
The choice of protecting group for the arginine side chain is a critical decision in peptide synthesis, directly impacting coupling efficiency, potential side reactions, and the final cleavage strategy.
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
| Tosyl (Tos) | Strong acids (e.g., HF, TFMSA) | - High stability to TFA used in Fmoc deprotection. - Lower cost compared to some newer protecting groups. | - Requires harsh and hazardous cleavage conditions. - Released tosyl cations can lead to side reactions, particularly with tryptophan. - Slower cleavage kinetics compared to Pbf. |
| Pbf | Moderate acids (e.g., TFA) | - Cleaved under standard TFA "cocktail" conditions. - Reduced risk of side reactions compared to Tos. | - Steric hindrance can sometimes lead to slower coupling. - Potential for incomplete cleavage in sterically hindered sequences. |
| Mtr | TFA with scavengers (e.g., thioanisole) | - More acid-labile than Tos. | - Can lead to sulfonation of the arginine side chain as a side reaction. |
| Pmc | TFA with scavengers | - Similar to Mtr but with slightly different cleavage kinetics. | - Can also lead to sulfonation side reactions. |
The primary rationale for selecting this compound in a contemporary Fmoc-SPPS strategy often lies in the need for complete orthogonality where a very robust side-chain protection is required until the final, harsh cleavage step. This can be advantageous in complex syntheses or when other acid-labile protecting groups are present on the peptide and need to be selectively removed.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence relies on optimized coupling and deprotection protocols.
Coupling of this compound
The coupling of the sterically demanding this compound requires efficient activation to achieve high coupling yields and minimize racemization.
Diagram of the Coupling Workflow:
Caption: General workflow for the coupling of this compound in SPPS.
Step-by-Step Protocol:
-
Resin Preparation: Swell the deprotected peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents), and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling: Immediately add the activated amino acid solution to the swollen resin. Agitate the reaction vessel at room temperature for 1-2 hours. For challenging couplings, a second coupling step (double coupling) may be performed.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Fmoc Deprotection
The removal of the N-terminal Fmoc group is a standard procedure in Fmoc-SPPS.
Diagram of the Deprotection Workflow:
Caption: Standard workflow for Fmoc deprotection in SPPS.
Step-by-Step Protocol:
-
Initial Deprotection: Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF (v/v) for 2-5 minutes.
-
Final Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Continue the reaction for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Final Cleavage and Deprotection of Arg(Tos)
The removal of the Tosyl group requires strong acid treatment. Extreme caution must be exercised when working with hazardous reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Diagram of the Cleavage Workflow:
Caption: General workflow for the final cleavage and deprotection of the peptide.
TFMSA Cleavage Protocol:
-
Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFMSA/TFA/thioanisole. A common ratio is 10:80:10 (v/v/v).
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Cool the vessel in an ice bath (0°C).
-
Slowly add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours. For peptides with multiple Arg(Tos) residues, the reaction time may need to be extended.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Slowly add the combined filtrate to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Reagent R for TFA-based Cleavage:
For peptides containing Arg residues protected with sulfonyl groups, "Reagent R" is a commonly used cleavage cocktail.[1]
-
Composition: Trifluoroacetic acid (TFA) (90% v/v), thioanisole (5% v/v), 1,2-ethanedithiol (EDT) (3% v/v), and anisole (2% v/v).
-
Procedure:
-
Suspend the resin in Reagent R (10 mL/g of peptide resin).
-
Allow the mixture to stand at room temperature for 2 hours. Peptides with multiple Arg(Tos) residues may require longer deprotection times.
-
Filter the resin and wash with additional Reagent R.
-
Precipitate the peptide with cold diethyl ether.
-
Common Side Reactions and Troubleshooting
The use of this compound is associated with specific side reactions that require careful consideration and mitigation strategies.
| Side Reaction | Description | Mitigation Strategies |
| δ-Lactam Formation | Intramolecular cyclization of the activated arginine derivative, leading to chain termination. | - Use efficient coupling reagents and minimize pre-activation times. - Perform couplings at room temperature. |
| Tryptophan Modification | Alkylation or sulfonation of the indole side chain of tryptophan by carbocations or sulfonyl species generated during cleavage. | - Use a scavenger cocktail containing thioanisole and EDT during cleavage. - Protect the tryptophan side chain with a Boc group (Fmoc-Trp(Boc)-OH). |
| Incomplete Deprotection | Residual Tosyl groups on the final peptide due to insufficient cleavage conditions. | - Extend the cleavage reaction time. - Ensure the use of a sufficient volume of a potent cleavage cocktail. |
| Racemization | Epimerization at the α-carbon of the D-arginine residue during activation and coupling. | - Use coupling reagents known to suppress racemization (e.g., HATU). - Avoid excessive use of base during coupling. |
Analytical Methods for Quality Control
Rigorous analytical quality control is essential at all stages of peptide synthesis involving this compound.
Purity of this compound
-
RP-HPLC: The purity of the incoming this compound should be verified by RP-HPLC. A typical method would involve a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the starting material.
Monitoring of Peptide Synthesis
-
Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines on the resin, used to monitor the completion of coupling reactions.
-
Cleavage and Analysis of a Small Resin Sample: A small aliquot of the peptide-resin can be cleaved, and the resulting peptide analyzed by RP-HPLC and MS to confirm the correct mass after each coupling step.
Final Peptide Analysis
-
RP-HPLC: The purity of the final crude and purified peptide is determined by RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. The detection wavelength is usually 214 or 220 nm.
-
Mass Spectrometry: ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final peptide, ensuring the correct incorporation of all amino acids and the complete removal of all protecting groups.
Conclusion
This compound remains a valuable, albeit traditional, building block in the peptide chemist's toolbox. Its high stability under standard Fmoc-SPPS conditions makes it a suitable choice for specific synthetic strategies where robust side-chain protection is paramount. However, its use necessitates careful consideration of the harsh cleavage conditions required for the removal of the Tosyl group and the potential for associated side reactions. By employing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can confidently and effectively utilize this compound to synthesize complex and biologically important peptides. As with all aspects of peptide synthesis, a thorough understanding of the underlying chemistry and meticulous execution of experimental procedures are the keys to success.
References
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Aapptec Peptides.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
Sources
Fmoc-D-Arg(Tos)-OH synthesis pathway
An In-Depth Technical Guide to the Synthesis of Fmoc-D-Arg(Tos)-OH
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway for Nα-(9-Fluorenylmethoxycarbonyl)-Nω-tosyl-D-arginine (this compound), a crucial building block for specialized applications in solid-phase peptide synthesis (SPPS). While modern Fmoc/tBu strategies predominantly favor more acid-labile side-chain protecting groups like Pbf or Pmc, the tosyl (Tos) group offers unique stability, making it relevant for specific synthetic strategies requiring orthogonal protection schemes or harsh cleavage conditions. This document delves into the underlying chemical principles, provides a comparative analysis of common arginine protecting groups, and presents a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound.
Introduction: The Strategic Importance of D-Arginine and Side-Chain Protection in Peptide Synthesis
The incorporation of non-natural D-amino acids into peptide sequences is a cornerstone of modern medicinal chemistry. Peptides containing D-amino acids, such as D-Arginine, often exhibit significantly enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] This increased proteolytic resistance can lead to improved pharmacokinetic profiles and greater therapeutic efficacy.
Arginine's side chain contains a highly basic and nucleophilic guanidino group (pKa ≈ 12.5), which necessitates robust protection during peptide synthesis to prevent undesirable side reactions.[3] The choice of protecting group is critical and dictates the overall synthetic strategy, particularly the conditions required for final deprotection and cleavage from the solid support. The Nα-Fmoc group serves as a temporary, base-labile protecting group for the alpha-amino function, allowing for sequential peptide bond formation under mild conditions.[1] This guide focuses on the synthesis of the D-enantiomer of arginine, protected at the Nα-terminus with Fmoc and at the Nω-guanidino group with a tosyl (Tos) group.
The Guanidino Group Challenge: A Comparative Analysis of Protecting Groups
The primary challenge in synthesizing arginine-containing peptides is the management of the guanidino moiety. Effective protection must mask its basicity to prevent interference with coupling reactions and avoid side reactions like δ-lactam formation.[3] The selection of a suitable protecting group is governed by its stability to the Nα-deprotection conditions (typically piperidine for Fmoc strategy) and its lability under specific cleavage conditions.
| Protecting Group | Structure | Cleavage Condition | Advantages | Disadvantages |
| Tos (Tosyl) | p-Toluenesulfonyl | Strong Acid (e.g., HF) | High acid stability; orthogonal to Fmoc/tBu strategy.[4] | Requires extremely harsh and hazardous cleavage conditions (HF); potential for tryptophan modification.[4] |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Moderate Acid (TFA) | Standard for Fmoc SPPS; cleaved by TFA.[5][6] | Can be sterically hindering; may require scavengers during cleavage.[1] |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Moderate Acid (TFA) | Similar to Pbf but less sterically hindered.[5] | More acid-labile than Pbf, which can sometimes lead to premature deprotection. |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Moderate-Strong Acid (TFA/thioanisole) | More acid-labile than Tos.[3] | Cleavage can be slow and may require scavengers.[4] |
While Pbf is the modern standard for Fmoc SPPS due to its convenient removal with Trifluoroacetic acid (TFA), the Tos group's resilience to TFA makes this compound a valuable reagent in complex syntheses. It is particularly useful when other acid-labile groups are present on the peptide that must be preserved during the removal of, for example, a Boc group, while keeping the arginine side-chain protected.
Strategic Synthesis Pathway for this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The logical pathway involves first protecting the highly reactive guanidino side chain, followed by the protection of the α-amino group.
Caption: Overall reaction scheme for the synthesis of this compound.
This strategy prevents the Fmoc group from reacting with the guanidino side chain. The workflow involves two primary synthetic steps followed by purification and rigorous analytical characterization.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of Nω-Tosyl-D-Arginine
This step selectively protects the guanidino side chain of D-Arginine.
-
Dissolution: Dissolve D-Arginine (1 equivalent) in a 1 M sodium hydroxide solution at 0°C with vigorous stirring.
-
Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (Tosyl-Cl, 1.1 equivalents) in a minimal amount of acetone or dioxane.
-
Reaction: Add the Tosyl-Cl solution dropwise to the D-Arginine solution over 1-2 hours, maintaining the temperature at 0°C and the pH between 10-11 by concurrent addition of 2 M NaOH.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully acidify the mixture to pH ~3 using 1 M HCl. A white precipitate of Nω-Tosyl-D-Arginine should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration.
-
Washing & Drying: Wash the solid with cold water and then with a small amount of cold diethyl ether. Dry the product under vacuum.
Protocol 2: Synthesis of Nα-Fmoc-Nω-Tosyl-D-Arginine
This step introduces the Nα-Fmoc protecting group.
-
Dissolution: Suspend the dried Nω-Tosyl-D-Arginine (1 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Reagent Addition: In a separate flask, dissolve 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu, 1.05 equivalents) in dioxane or acetonitrile.
-
Reaction: Add the Fmoc-OSu solution to the arginine suspension and stir vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The desired product, this compound, will precipitate out of the solution.
-
Isolation & Drying: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
Purification and Characterization
The purity of the final compound is paramount for successful peptide synthesis.[7]
Purification Workflow
Caption: General workflow for the purification and quality control of the final product.
A common method for purification involves recrystallization from a suitable solvent system, such as toluene or isopropyl alcohol, to remove minor impurities.[7]
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.
| Technique | Parameter | Expected Result |
| HPLC | Purity | ≥98% peak area |
| Mass Spec (ESI-MS) | Molecular Weight | Calculated: 550.63 g/mol . Observed: m/z 551.6 [M+H]⁺, 573.6 [M+Na]⁺ |
| ¹H NMR | Chemical Shifts | Characteristic peaks for Fmoc, Tosyl, and Arginine protons. |
| Appearance | Physical State | White to off-white powder.[8] |
Conclusion
The synthesis of this compound is a well-defined process that yields a valuable reagent for specialized peptide synthesis protocols. The robust, acid-stable nature of the tosyl protecting group, while requiring harsh final cleavage conditions, provides a critical tool for synthetic chemists navigating complex, multi-step syntheses with orthogonal protection schemes. Adherence to the detailed protocols for synthesis, purification, and characterization outlined in this guide will ensure the production of high-purity material suitable for demanding research and drug development applications.
References
-
APPLERA. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Al-Sabah, J., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]
-
AF BioChem. This compound. [Link]
-
Weinmüller, M., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]
-
ResearchGate. Arginine derivatives with masked side chain (Ts = tosyl group; Hoc = hexyloxycarbonyl). [Link]
-
Anaspec. Overview of Custom Peptide Synthesis. [Link]
-
Biochemistry. Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 -[Link]
-
SVS Labs. FMOC D AMINO ACIDS - Fmoc-D-Arg(Pbf)-OH, CAS NO 187618-60-6 Manufacturer from Bengaluru. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- Google Patents. CN106928171A - Fmoc‑Arg(Pbf)The synthetic method of OH.
-
RSC Publishing. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. [Link]
-
MOST Wiedzy. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]/ajpamc/article/view/280)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. ajpamc.com [ajpamc.com]
- 8. Fmoc-D-Arg(Tos)-OH_成都傲飞生物化学品有限责任公司 [afbiochem.com]
Introduction: Deconstructing the Building Block
An In-Depth Technical Guide to the Mechanism and Application of Fmoc-D-Arg(Tos)-OH in Peptide Synthesis
In the intricate world of synthetic peptide chemistry, the choice of amino acid building blocks is paramount to the success of a synthesis campaign. This compound is a specialized derivative of the amino acid arginine, engineered for precise incorporation into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS). Its structure and function are best understood by examining its three key components: the temporary Nα-Fmoc protecting group, the D-enantiomer of arginine, and the "permanent" side-chain Tosyl protecting group.
This guide provides an in-depth analysis of the mechanism of action of this compound, offering researchers and drug development professionals a comprehensive resource grounded in the principles of organic chemistry and field-proven insights from peptide synthesis.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the α-amino (Nα) terminus of the arginine.[1][2] Its primary role is to prevent the amino group from participating in unwanted reactions during the peptide bond formation step.[3] Its removal is achieved under mild basic conditions, typically with piperidine, which does not affect acid-labile protecting groups, forming the cornerstone of orthogonal peptide synthesis strategy.[4][5]
-
D-Arginine: Proteins in nature are almost exclusively composed of L-amino acids. The incorporation of the D-enantiomer (the mirror image) of arginine is a strategic decision in drug design. Peptides containing D-amino acids exhibit significantly enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[6] This modification can dramatically extend the biological half-life of a peptide therapeutic.[7]
-
Tos (Tosyl or p-Toluenesulfonyl) Group: The guanidino side chain of arginine is highly basic and nucleophilic, necessitating robust protection to prevent side reactions during synthesis.[6] The Tosyl group is a well-established, electron-withdrawing protecting group that is very stable under both the basic conditions used for Fmoc removal and the moderately acidic conditions used for some resin linkers.[8] Its removal requires treatment with strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9][10][11]
The Core Mechanism: Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)
The utility of this compound is realized within the iterative cycles of Fmoc-based SPPS. The "mechanism of action" refers to how this molecule is sequentially deprotected and coupled to a growing peptide chain anchored to a solid support (resin). The strategy relies on an orthogonal protection scheme, where the Nα-protecting group (Fmoc) and the side-chain protecting group (Tos) are removed by chemically distinct and non-interfering mechanisms.[12]
Diagram: The Orthogonal Protection Strategy
Caption: Orthogonal workflow using this compound in SPPS.
Part 1: The Nα-Fmoc Deprotection Mechanism
The first critical step in each cycle of peptide chain elongation is the removal of the Nα-Fmoc group from the resin-bound peptide. This exposes the terminal amine, making it nucleophilic and ready to attack the activated carboxyl group of the next incoming amino acid.
The deprotection proceeds via a base-catalyzed β-elimination mechanism.[5] A secondary amine, most commonly piperidine, acts as the base.[13]
-
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[5]
-
β-Elimination: This abstraction initiates an elimination reaction, leading to the formation of a reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, which liberates the N-terminal amine of the peptide.[5][14]
-
DBF Scavenging: Excess piperidine in the reaction mixture traps the electrophilic DBF to form a stable, UV-active adduct. This scavenging step is crucial to prevent DBF from reacting with the newly deprotected peptide amine, which would cause irreversible chain termination.[5]
Diagram: Fmoc Deprotection by Piperidine
Caption: Two-stage process of amino acid activation and coupling.
Potential Side Reaction: δ-Lactam Formation
A significant challenge during the coupling of arginine derivatives is the potential for intramolecular cyclization. The activated carboxylate can be attacked by the side-chain guanidinium group, forming a stable and unreactive δ-lactam. This side reaction terminates the peptide chain. [15][16][17]The robust electron-withdrawing nature of the Tosyl group helps to reduce the nucleophilicity of the guanidino group, thereby mitigating—but not entirely eliminating—this risk compared to unprotected arginine.
Experimental Protocol: DIC/Oxyma Coupling
-
Resin Preparation: Use the deprotected, washed peptide-resin from the previous step.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an additive such as OxymaPure (3-5 eq.) in DMF. [15]3. Activation and Coupling: Add the coupling solution to the resin. Then, add N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq.) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test). A negative result (yellow/clear beads) indicates complete consumption of the free amines and successful coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and the urea byproduct.
Part 3: Final Cleavage and Tosyl Deprotection
After the desired peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the Tosyl group on the arginine residue(s). Due to the stability of the Tosyl group, this requires strong acidolysis.
The most common reagent for this purpose is anhydrous Hydrogen Fluoride (HF). An alternative, slightly milder but still very strong acid is Trifluoromethanesulfonic acid (TFMSA). [9][10]These strong acids simultaneously cleave the peptide from most standard resins (e.g., Wang, Merrifield) and remove acid-labile side-chain protecting groups.
The cleavage cocktail typically includes scavengers to trap reactive cationic species generated during the process, which could otherwise cause side reactions (e.g., alkylation of tryptophan or cysteine residues). [10]
-
Cleavage Reagent: HF or TFMSA
-
Common Scavengers: Anisole, thioanisole, cresol, ethanedithiol (EDT). Thioanisole is particularly effective for aiding the removal of the Tosyl group and protecting other residues. [9][18]
Diagram: Final Cleavage and Global Deprotection
Caption: Global deprotection and cleavage from the solid support.
Experimental Protocol: TFMSA-Mediated Cleavage
Caution: This procedure involves highly corrosive and toxic strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).
-
Resin Preparation: Dry the fully assembled peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a specialized, acid-resistant reaction vessel, cool the dried resin to 0 °C in an ice bath. Prepare the cleavage cocktail by carefully mixing thioanisole and trifluoromethanesulfonic acid (TFMSA). A typical ratio is a 1:10 (v/v) mixture of thioanisole:TFMSA, with other scavengers like EDT added as needed. [9][18]3. Cleavage Reaction: Slowly add the pre-chilled cleavage cocktail to the resin.
-
Agitation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Peptide Precipitation: Filter the acidic solution away from the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold (0 °C) diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet several times with cold ether to remove residual scavengers and organic byproducts.
-
Drying and Purification: Dry the crude peptide under vacuum. The product can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a highly valuable building block for the synthesis of proteolytically stable peptides. Its mechanism of action is rooted in a robust orthogonal protection strategy that allows for the selective, base-mediated removal of the temporary Nα-Fmoc group during chain elongation, while the permanent Tosyl side-chain protection remains intact. The final liberation of the peptide requires a strong acid cleavage step, a hallmark of older but reliable protection schemes. Understanding the distinct chemical mechanisms of deprotection, coupling, and final cleavage, along with the potential for side reactions, empowers researchers to make informed decisions, troubleshoot syntheses, and ultimately achieve higher purity and yield of their target peptides for research and therapeutic development.
References
-
Wikipedia contributors. (2024). Fluorenylmethyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia.
-
Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups?. YouTube.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
LGC Standards. Focus on FMOC chemistry.
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube.
-
BenchChem. Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
-
ChemPep Inc. Overview of Fmoc Amino Acids.
-
Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1980). Efficient Deprotection of NG-Tosylarginine with a Thioanisole-Trifluoromethanesulphonic Acid System. Journal of the Chemical Society, Chemical Communications, (21), 1063-1064.
-
Royal Society of Chemistry. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
-
Galiano, V., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1755.
-
BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Malde, C. K., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13813-13822.
-
Merck Millipore. Novabiochem® Coupling reagents.
-
Teixidó, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2926.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Biosynth. Protecting Groups in Peptide Synthesis.
-
ChemPep Inc. Fmoc-D-Arg(Pbf)-OH.
-
ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
-
BenchChem. Application Notes: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis.
-
BenchChem. This compound.
-
BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Ferrazzano, L., et al. (2022). Common side reactions in peptide synthesis occurring on resin. Green Chemistry, 24(1), 85-110.
-
ResearchGate. Fmoc-Arg-OH transformation by DIC/Oxyma treatment.
-
AltaBioscience. Fmoc Amino Acids for SPPS.
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Strategic Incorporation of Fmoc-D-Arg(Tos)-OH in Solid-Phase Peptide Synthesis
Abstract
The synthesis of peptides with modified backbones is a cornerstone of modern therapeutic drug development. Incorporating non-natural D-amino acids is a principal strategy for enhancing peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles. Arginine, with its highly basic guanidinium side chain, is pivotal for the biological activity of many peptides but presents unique challenges during chemical synthesis. This guide provides an in-depth analysis of Fmoc-D-Arg(Tos)-OH, a foundational building block for introducing D-arginine. We will explore the dual roles of the Fmoc and Tosyl protecting groups, present a detailed, field-proven protocol for its incorporation using Solid-Phase Peptide Synthesis (SPPS), discuss common challenges and mitigation strategies, and contextualize its use alongside modern alternatives.
Introduction: The Strategic Value of D-Arginine and the Necessity of Protection
Peptides containing D-amino acids often exhibit significantly enhanced resistance to proteases, the enzymes responsible for peptide degradation in vivo.[1][2][3] This increased stability translates to a longer biological half-life, a critical attribute for peptide-based therapeutics. The D-enantiomer of arginine is particularly valuable for creating potent and durable cell-penetrating peptides, antimicrobial agents, and other bioactive molecules.
However, the chemical synthesis of arginine-containing peptides is not trivial. The arginine side chain possesses a strongly basic and nucleophilic guanidino group (pKa ≈ 12.5), which must be masked or "protected" throughout the synthesis to prevent unwanted side reactions.[2][4][5] this compound is a derivative of D-arginine designed for this purpose, featuring two distinct protecting groups that operate orthogonally, forming the basis of a robust synthetic strategy.
The Anatomy of Protection: A Tale of Two Orthogonal Groups
The efficacy of this compound in peptide synthesis stems from the distinct chemical labilities of its two protecting groups: the base-labile Fmoc group at the α-amino position and the acid-labile Tosyl group on the side chain.
The Fmoc Group: The Temporary Nα-Shield
The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino terminus. Its defining characteristic is its stability in acidic and neutral conditions, but its rapid cleavage when exposed to a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][5][6] This base-lability is the cornerstone of the Fmoc/tBu SPPS strategy, allowing for the iterative and selective deprotection of the N-terminus to enable the sequential addition of the next amino acid in the peptide chain.
The Tosyl Group: The Robust Side-Chain Guardian
The p-toluenesulfonyl (Tos) group is a sulfonyl-type protecting group that masks the Nω-guanidino function of the arginine side chain. Originating from the earlier era of Boc-based peptide chemistry, the Tosyl group is exceptionally robust.[4][7] It is completely stable to the basic conditions used for Fmoc removal, ensuring the side chain remains inert throughout the chain assembly process.[5][8]
Its removal requires treatment with very strong acids, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[4][9][10] This differentiates it from more modern sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), which are designed to be cleaved under the milder conditions of a Trifluoroacetic acid (TFA) cocktail.[11][12] The choice of the Tosyl group, therefore, dictates the conditions for the final cleavage and deprotection step.
Experimental Workflow: Incorporation of this compound
The following section details a validated, step-by-step protocol for the efficient coupling of this compound onto a solid-phase support. This protocol is designed to be self-validating through the inclusion of a crucial monitoring step.
Reagents and Materials
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling Reagent (e.g., HBTU, DIC)
-
Base (e.g., DIPEA for HBTU) or Additive (e.g., OxymaPure for DIC)
-
Peptide Synthesis Grade Solvents (DMF, DCM)
-
Kaiser Test Kit (Ninhydrin-based)
Data Presentation: Coupling Reagent Selection
The choice of coupling reagent is critical for achieving high efficiency, especially with a sterically demanding residue like protected arginine. The table below summarizes common choices.
| Coupling Reagent | Type | Equivalents (AA:Reagent:Base) | Activation Time | Key Considerations |
| HBTU/DIPEA | Aminium Salt | 1 : 0.95 : 2 | 2-5 min | Highly efficient, but a small risk of guanidinylation of the free N-terminus if pre-activation is not handled correctly.[6] |
| HATU/DIPEA | Aminium Salt | 1 : 0.95 : 2 | 1-2 min | Gold standard for hindered couplings with very low racemization risk.[6][13] |
| DIC/OxymaPure | Carbodiimide | 1 : 1 : 1 | In situ | Excellent for minimizing racemization. The resulting urea byproduct is soluble, simplifying washing steps.[14][15] |
Step-by-Step Coupling Protocol
The logical flow for incorporating a single this compound residue is visualized in the diagram below, followed by the detailed procedural steps.
-
Resin Preparation : Start with the peptide-resin from which the N-terminal Fmoc group has been removed. Swell the resin in DMF for 20-30 minutes to ensure optimal accessibility of the reactive sites. Drain the solvent.
-
Activation Solution (for in situ method using DIC/OxymaPure) : In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of OxymaPure in DMF.
-
Coupling Reaction : Add the solution from the previous step to the prepared resin. Immediately add 3-5 equivalents of DIC to the resin slurry. Agitate the mixture at room temperature for 1-2 hours. The principle here is to generate the activated ester directly in the presence of the free amine, which minimizes potential side reactions like lactam formation.[16]
-
Monitoring : Perform a Kaiser test on a small sample of resin beads.[13] This test detects free primary amines. A negative result (yellow beads) indicates the coupling reaction is complete. A positive result (blue beads) signifies incomplete coupling, and the reaction should be allowed to proceed longer or a re-coupling should be performed.
-
Washing : Once a negative Kaiser test is confirmed, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and soluble byproducts. The resin is now ready for the next cycle of Fmoc deprotection.
Technical Challenges and Mitigation Strategies
While robust, the use of this compound is associated with several challenges that require careful consideration.
-
Steric Hindrance : The bulky nature of the protected arginine derivative can impede coupling efficiency.[1]
-
Mitigation : Employ highly efficient coupling reagents like HATU, increase the equivalents of the amino acid and reagents, or extend the coupling time. Microwave-assisted SPPS can also dramatically accelerate reaction rates.[17]
-
-
δ-Lactam Formation : Upon carboxyl activation, the α-amino group can intramolecularly cyclize to form a stable and unreactive six-membered δ-lactam, leading to chain termination.[1][4]
-
Mitigation : Using an in situ activation protocol, as described above, is the most effective strategy. Avoiding a "pre-activation" step where the activated amino acid exists in solution for an extended period before being added to the resin is critical.[16]
-
-
Aggregation : Peptides rich in arginine are notoriously prone to interchain aggregation on the solid support, which can block reactive sites and lead to incomplete reactions.[1]
-
Mitigation : Switching the primary solvent from DMF to N-methyl-2-pyrrolidone (NMP), incorporating chaotropic salts, or performing the synthesis at an elevated temperature can help disrupt secondary structures and improve reaction outcomes.[17]
-
-
Harsh Final Deprotection : The primary operational drawback of the Tosyl group is the need for strong acids for its cleavage.
-
Mitigation : The final cleavage must be performed with HF or TFMSA. It is essential to include a cocktail of "scavengers" like thioanisole, cresol, or ethanedithiol to trap the reactive carbocations generated during deprotection, which could otherwise cause side reactions with sensitive residues such as Tryptophan or Methionine.[9][10] A thioanisole-TFMSA system has been shown to be particularly efficient for cleaving the Tosyl group.[9][10]
-
Conclusion and Field Perspective
This compound remains a valuable and effective reagent for the synthesis of D-arginine-containing peptides. Its key strengths lie in the robust and reliable protection afforded by the Tosyl group, which is inert to the iterative base treatments of Fmoc SPPS. This makes it a suitable choice for complex syntheses where side-chain stability is paramount.
However, researchers and drug developers must weigh this stability against the requirement for harsh final cleavage conditions. In modern Fmoc/tBu strategies, where global deprotection with a milder TFA cocktail is standard, derivatives like Fmoc-D-Arg(Pbf)-OH are now more commonly employed.[3][12] The Pbf group provides adequate protection during synthesis but is readily cleaved by TFA, aligning seamlessly with the deprotection of other tBu-based side-chain protecting groups.
The selection between this compound and Fmoc-D-Arg(Pbf)-OH is therefore a strategic one, dictated by the overall synthetic plan, the presence of other sensitive residues, and the available cleavage instrumentation. For laboratories equipped to handle strong acids like HF, this compound offers a time-tested and powerful tool for creating novel, protease-resistant peptides.
References
- Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. Google Search Result.
- THE SYNTHESIS OF PEPTIDES OF ARGININE. Google Search Result.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorpor
- This compound - Apollo Scientific. Apollo Scientific.
- Amino Acid Derivatives for Peptide Synthesis. Google Search Result.
- Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. Journal of the American Chemical Society.
- Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. RSC Publishing.
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- Methods for the synthesis of arginine-containing peptides - Google Patents.
- Efficient Deprotection of NG-Tosylarginine with a Thioanisole- Trifluoromethanesulphonic Acid System?. RSC Publishing.
- A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis. BenchChem.
- Novabiochem® Coupling reagents. Merck Millipore.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- A Comparative Guide to Arginine Side-Chain Protection: Moving Beyond Pbf. BenchChem.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing).
- Application Notes: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. BenchChem.
- This compound | 139090-50-9 | Benchchem. BenchChem.
- Fmoc-Arg(Tos)-OH | 83792-47-6 | Benchchem. BenchChem.
- 187618-60-6 | Fmoc-D-Arg(Pbf)-OH. ChemPep.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bachem.com [bachem.com]
- 16. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. peptide.com [peptide.com]
An In-depth Technical Guide to Fmoc-D-Arg(Tos)-OH in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of Fmoc-D-Arg(Tos)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry of its protecting groups, Fmoc and Tosyl, offering a detailed rationale for its application. We will explore the strategic advantages of employing the D-enantiomer and the Tosyl protecting group for the arginine side chain. This guide presents field-proven protocols for coupling, deprotection, and final cleavage, while also addressing common challenges such as side reactions and providing troubleshooting strategies. Through a synthesis of mechanistic explanations, step-by-step methodologies, and visual diagrams, this whitepaper aims to empower scientists to leverage this compound with precision and confidence in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
In the realm of peptide synthesis, the choice of protected amino acid derivatives is paramount to achieving high yields and purity. This compound is a specialized reagent designed for the incorporation of a D-arginine residue. The use of D-amino acids is a key strategy in medicinal chemistry to enhance the metabolic stability of peptides against enzymatic degradation by proteases, which are stereospecific for L-amino acids[1][2]. The arginine residue, with its strongly basic guanidinium side chain (pKa ≈ 12.5), is crucial for many biological interactions but necessitates robust protection during synthesis to prevent unwanted side reactions[3].
This compound features two key protecting groups whose orthogonal properties are central to the widely used Fmoc-SPPS strategy[4][5][6]:
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group. Its removal is achieved under mild basic conditions, typically with piperidine, leaving acid-labile side-chain protecting groups intact[6][7]. This orthogonality is the cornerstone of modern SPPS[4][5].
-
Nω-Tos (Tosyl or p-toluenesulfonyl): An acid-labile protecting group for the guanidino side chain of arginine. The Tosyl group is stable to the basic conditions of Fmoc removal but can be cleaved with strong acids, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage from the solid support[3][8].
This guide will dissect the chemistry of these protecting groups and provide a detailed framework for the effective use of this compound.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₀N₄O₆S | [9] |
| Molecular Weight | 550.6 g/mol | [9] |
| Appearance | Typically a white to off-white powder | [1] |
| Storage | Store in a cool, dark, and dry place (-20°C recommended) to prevent degradation. | [1] |
The Core of the Synthesis: The SPPS Cycle
The incorporation of this compound into a growing peptide chain follows the standard iterative cycle of Fmoc-based SPPS. The following sections provide a detailed, step-by-step protocol with expert insights into the critical parameters of each phase.
Nα-Fmoc Deprotection: Liberating the N-terminus
The first step in each cycle is the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.
Mechanism of Fmoc Deprotection: The process is a base-catalyzed β-elimination. A secondary amine, typically piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This initiates an elimination cascade, releasing the N-terminal amine, carbon dioxide, and dibenzofulvene (DBF)[7][10][11]. The excess piperidine then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, preventing it from reacting with the newly liberated peptide amine[7][12].
Experimental Protocol: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Allow to react for 5-10 minutes at room temperature with agitation[13][14].
-
Second Treatment: Drain the solution. A second treatment with 20% piperidine in DMF for 5-10 minutes is often recommended to ensure complete deprotection, especially for long or sterically hindered sequences[13].
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Any residual base can prematurely deprotect the incoming Fmoc-amino acid.
Expert Insight: The choice of 20% piperidine is a balance between reaction speed and the risk of side reactions like aspartimide formation in sensitive sequences[15]. For such cases, using a milder base like 2% DBU/2% piperidine in DMF can be advantageous.
Coupling of this compound: Peptide Bond Formation
This is the most critical step, where the this compound is activated and coupled to the free N-terminal amine of the growing peptide chain.
Causality Behind Reagent Choice: The bulky nature of the arginine side chain and its protecting group can make coupling challenging. Therefore, highly efficient activation methods are required. Carbodiimide-based methods, particularly in the presence of an additive like HOBt or Oxyma, are standard. Uronium/aminium salts like HBTU, HATU, or HCTU are also excellent choices due to their high reactivity and ability to suppress racemization[16].
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Fmoc-D-Arg(Tos)-OH: From Core Principles to Advanced Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Nα-Fmoc-D-arginine(ω-tosyl)-OH (Fmoc-D-Arg(Tos)-OH), a critical building block in modern peptide chemistry. Moving beyond standard protocols, we will explore the causal relationships behind methodological choices, address common challenges, and offer field-proven insights to empower researchers in the synthesis of complex, D-amino acid-containing peptides. The incorporation of D-arginine is a key strategy for enhancing peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles for therapeutic applications[1][2].
Deconstructing the Molecule: The Roles of Fmoc, D-Arginine, and Tosyl
The efficacy of this compound in Solid-Phase Peptide Synthesis (SPPS) stems from the distinct, orthogonal functions of its three primary components. Understanding these individual parts is fundamental to mastering its application.
-
The Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is the cornerstone of the most widely used SPPS strategy[3][4]. Its role is to temporarily block the α-amine of the D-arginine. The key feature of the Fmoc group is its lability to weak bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF)[2][5]. This deprotection occurs via a β-elimination mechanism. Crucially, the Fmoc group is stable under the acidic conditions used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, ensuring the "orthogonality" of the protection scheme[5][6].
-
The D-Arginine Core: Arginine is a strongly basic amino acid characterized by its guanidinium side chain. The incorporation of its D-enantiomer (a non-natural stereoisomer) into a peptide backbone dramatically alters its three-dimensional structure and confers significant resistance to proteases, which are stereospecific for L-amino acids[2]. However, the bulky and highly basic nature of the arginine side chain presents unique synthetic challenges, including steric hindrance during coupling and a propensity for peptide aggregation on the solid support[1].
-
The Tosyl Group (Side-Chain Protection): The tosyl (Tos) group, or p-toluenesulfonyl group, serves as a semi-permanent protecting group for the reactive ω-guanidino function of the arginine side chain. This prevents the basic guanidinium group from causing undesirable side reactions, such as neutralizing the activated carboxylic acid during coupling. The Tos group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, typically with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are harsher conditions than the standard trifluoroacetic acid (TFA) cleavage used for more labile groups like Pbf.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 139090-50-9 | [7][8] |
| Molecular Formula | C₂₈H₃₀N₄O₆S | [9] |
| Molecular Weight | 550.6 g/mol | [9][10] |
| Appearance | White to off-white powder/crystal | [10][11] |
| Purity (Typical) | ≥98% | [7][10] |
| Storage | Store in a cool, dark, and dry place (-20°C recommended) | [2] |
Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of this compound requires a meticulous and well-understood workflow. The following sections detail the critical steps and the scientific rationale behind them.
The General Fmoc-SPPS Cycle
The synthesis of a peptide on a solid support is a cyclical process. Each cycle adds one amino acid residue to the growing peptide chain.
Caption: General workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Incorporating this compound
This protocol is a representative example and may require optimization based on the specific peptide sequence and scale.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Isopropanol (IPA)
Methodology:
-
Resin Swelling & Preparation:
-
If starting, swell the resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in DMF for at least 1 hour in a reaction vessel[12].
-
For an ongoing synthesis, ensure the resin is well-solvated in DMF.
-
-
Nα-Fmoc Deprotection:
-
Drain the DMF from the peptide-resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal[12].
-
Causality: The two-step deprotection ensures that the dibenzofulvene-piperidine adduct, a byproduct of the reaction, is washed away effectively, preventing potential side reactions with the newly liberated N-terminal amine[5].
-
-
Washing:
-
Thoroughly wash the resin to remove all traces of piperidine. A typical sequence is DMF (x5), IPA (x2), DMF (x3).
-
Causality: Residual piperidine will neutralize the activated amino acid in the subsequent coupling step, preventing amide bond formation. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equimolar amount of HBTU/HATU (e.g., 2.95 eq.) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution. The solution will typically change color (e.g., to yellow), indicating activation.
-
Allow the activation to proceed for 2-5 minutes (in situ activation).
-
Expert Insight: Pre-activation for longer periods is generally discouraged for arginine derivatives due to the risk of δ-lactam formation, a major side reaction where the molecule cyclizes on itself, becoming incapable of coupling[1].
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. Coupling time may need to be extended for sterically hindered sequences.
-
Causality: HBTU/HATU are uronium/aminium salt-based coupling reagents that convert the carboxylic acid of the Fmoc-amino acid into a highly reactive OBt or OAt ester, which is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin[5].
-
Caption: Simplified workflow for the activation and coupling of this compound.
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (x3), IPA (x2), and DMF (x3) to remove unreacted reagents and byproducts.
-
A negative Kaiser test indicates a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.
-
Field-Proven Insights: The Tosyl Group vs. Modern Alternatives
While this compound is a well-established reagent, the choice of the side-chain protecting group for arginine is a critical decision that impacts the entire synthesis strategy.
| Protecting Group | Key Advantages | Key Disadvantages & Considerations |
| Tos (Tosyl) | - Cost-effective.- High stability during synthesis. | - Requires harsh cleavage conditions (e.g., anhydrous HF or TFMSA), which can degrade sensitive peptides.- Not compatible with standard TFA cleavage cocktails used for most other protecting groups (like tBu, Boc, Trt).- Can be prone to side reactions like sulfonation of Tryptophan if not managed carefully. |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | - Gold Standard for Fmoc-SPPS. - Cleaved with standard TFA cocktails, ensuring high compatibility[2].- Reduced risk of Tryptophan modification compared to older sulfonyl-type groups[4].- Lower risk of δ-lactam formation compared to Mtr/Pmc. | - Higher cost compared to Tos.- Can still be challenging to cleave in sterically hindered or aggregation-prone sequences. |
| Mtr (Methoxytrimethylbenzene-sulfonyl) | - Historically significant.- Cleaved by TFA. | - Slow cleavage kinetics in TFA.- High propensity for side reactions, including δ-lactam formation and irreversible modification of Tryptophan. Largely superseded by Pbf. |
Expert Recommendation: For routine Fmoc-SPPS, Fmoc-D-Arg(Pbf)-OH is the superior choice over this compound due to its compatibility with standard TFA cleavage conditions, which simplifies the final deprotection step and is gentler on the target peptide[2][13]. The use of this compound is now generally reserved for specific synthetic strategies where its extreme acid stability is required, such as in the synthesis of protected peptide fragments for subsequent ligation, a scenario more common in Boc-based synthesis strategies[14].
Final Cleavage and Deprotection of Arg(Tos)-Containing Peptides
If this compound has been used, the final cleavage step is non-standard and requires specialized, hazardous reagents.
WARNING: This procedure involves extremely corrosive and toxic acids and should only be performed by experienced personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers: Anisole, p-cresol, or thioanisole
-
Cleavage Apparatus: Specialized Teflon apparatus for HF cleavage.
Protocol Outline:
-
Preparation: The dried peptide-resin is placed in the reaction vessel of the HF apparatus. Scavengers (e.g., p-cresol) are added.
-
Cleavage: The vessel is cooled to 0°C, and anhydrous HF is condensed into it. The reaction is stirred at 0°C for 1-2 hours.
-
HF Removal: The HF is carefully removed by vacuum.
-
Peptide Precipitation & Washing: The crude peptide is precipitated from the resin using cold diethyl ether, collected by filtration, and washed multiple times with ether to remove scavengers and organic byproducts.
-
Purification: The crude peptide is dissolved in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purified by reverse-phase HPLC.
Causality: The Tosyl group's S-N bond is highly resistant to acidolysis and requires a superacid like HF to be protonated and cleaved. Scavengers are essential to trap the reactive tosyl and other carbocations generated during cleavage, preventing them from re-attaching to and modifying sensitive residues like Tryptophan, Methionine, or Tyrosine.
Conclusion
This compound is a foundational reagent in the history of peptide synthesis. While its use in standard Fmoc-SPPS has been largely superseded by the more convenient and compatible Pbf-protected version, a deep understanding of its properties, reaction kinetics, and cleavage requirements remains vital for any comprehensive peptide chemist's toolkit. This knowledge is not merely academic; it informs troubleshooting, allows for the rational design of complex synthetic routes, and provides a deeper appreciation for the elegant chemical orchestration required to build life's most essential polymers, one amino acid at a time.
References
-
PubChem, National Institutes of Health. Fmoc-Arg(Tos)-OH. [Link][9]
-
PubChem, National Institutes of Health. Fmoc-D-Arg-OH. [Link][15]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link][3]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link][12]
-
Fields, G.B., et al. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech. [Link][4]
-
Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide. [Link][6]
-
de la Torre, B.G., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22, 7996-8004. [Link][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Automated Peptide Synthesizers [peptidemachines.com]
- 7. 139090-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound | 139090-50-9 [m.chemicalbook.com]
- 9. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fmoc-D-Arg(Tos)-OH_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 11. Fmoc-D-Arg-OH | 130752-32-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Fmoc-D-Arg-OH | C21H24N4O4 | CID 7018814 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Workhorse: Unraveling the Discovery and Core Principles of Fmoc-D-Arg(Tos)-OH
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high-yield, high-purity target peptides. Among these crucial building blocks, Nα-9-fluorenylmethoxycarbonyl-Nω-tosyl-D-arginine, or Fmoc-D-Arg(Tos)-OH, holds a significant place in the historical and practical fabric of peptide chemistry. This in-depth technical guide delves into the core principles surrounding the genesis of this compound, tracing its origins from the advent of Fmoc-based SPPS. We will explore the scientific rationale behind the initial adoption of the tosyl protecting group for the arginine side chain within the then-new Fmoc paradigm, a legacy carried over from the preceding era of Boc chemistry. This guide will provide a detailed examination of the synthesis, characterization, and application of this compound, offering field-proven insights into the causality behind experimental choices. Through detailed protocols, data-driven tables, and explanatory diagrams, this document aims to equip researchers with a comprehensive understanding of this foundational reagent, ensuring the integrity and success of their synthetic peptide endeavors.
Introduction: A Tale of Orthogonality and the Arginine Conundrum
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s revolutionized the way peptides could be constructed, paving the way for the routine synthesis of complex biomolecules.[1] The initial dominant strategy, known as Boc-SPPS, relied on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and strong acids like hydrofluoric acid (HF) for final cleavage from the resin and removal of side-chain protecting groups.[1]
However, the late 1970s witnessed a paradigm shift with the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for Nα-protection by Louis A. Carpino and Grace Y. Han in 1970, and its subsequent adaptation to SPPS by the research groups of E. Atherton and R.C. Sheppard, and independently by J. Meienhofer and his colleagues around 1978.[1][2] The Fmoc/tBu strategy offered a significant advantage: orthogonality . The Fmoc group is labile to mild base (typically piperidine), while the side-chain protecting groups are labile to moderate acid (typically trifluoroacetic acid, TFA). This allowed for milder reaction conditions throughout the synthesis, expanding the scope of peptides that could be synthesized, particularly those with sensitive modifications.[3]
Despite the advantages of the Fmoc methodology, the protection of the arginine side chain remained a significant challenge. The highly basic and nucleophilic guanidinium group of arginine requires robust protection to prevent side reactions during peptide coupling. In the era of Boc chemistry, the tosyl (Tos) group was a commonly employed protecting group for arginine.[4] As peptide chemists began to adopt the new Fmoc strategy, it was a natural and pragmatic choice to initially incorporate existing, well-understood protecting groups. This is the context in which this compound emerged – a hybrid of the new Nα-protection strategy with a legacy side-chain protection. The incorporation of the D-enantiomer of arginine is a critical strategy in drug design, often conferring increased stability against enzymatic degradation and allowing for the exploration of novel peptide conformations.[5]
The "Discovery": An Evolutionary Step Rooted in Pragmatism
While there isn't a single "eureka" moment documented for the discovery of this compound in the same vein as a novel chemical reaction, its emergence can be understood as a logical and evolutionary step in the early days of Fmoc-SPPS. The primary literature from the late 1970s and early 1980s, which details the pioneering work of Atherton and Sheppard, showcases the gradual adaptation and optimization of the Fmoc methodology.
The initial focus was on establishing the feasibility of the Fmoc group for Nα-protection in SPPS. The choice of side-chain protecting groups was largely influenced by what was commercially available and had a proven track record in the preceding Boc chemistry. The tosyl group for arginine fell squarely into this category.[4] While the strong acid conditions (HF) required for the ultimate removal of the tosyl group were not perfectly aligned with the milder philosophy of the Fmoc strategy, it provided a workable solution in the absence of readily available alternatives.
The scientific rationale for this initial choice can be summarized as follows:
-
Proven Efficacy: The tosyl group was known to effectively mask the nucleophilicity of the guanidinium group, preventing unwanted side reactions during peptide coupling.
-
Commercial Availability: Arginine derivatives with tosyl protection were already in production for Boc-SPPS, making them accessible for early adopters of the Fmoc technique.
-
Orthogonality (Partial): The tosyl group is stable to the basic conditions used for Fmoc removal, thus fulfilling the primary requirement of the orthogonal protection scheme during the chain assembly.
The development and adoption of this compound was therefore not a singular discovery, but rather a pragmatic and necessary step in the broader innovation of Fmoc-based peptide synthesis. It served as a bridge between the old and the new, enabling the synthesis of arginine-containing peptides using the Fmoc strategy while the field awaited the development of more compatible, acid-labile protecting groups.
Synthesis and Characterization of this compound
The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high purity and stereochemical integrity. The general synthetic route leverages established protection and deprotection chemistries.
General Synthetic Pathway
The synthesis typically begins with D-arginine, where the guanidinium group is first protected with the tosyl group. This is followed by the protection of the α-amino group with the Fmoc moiety.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of the synthesis of this compound. Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety protocols.
Step 1: Synthesis of Nω-Tosyl-D-arginine (D-Arg(Tos)-OH)
-
Dissolution: Suspend D-arginine in a suitable solvent system, such as aqueous acetone or dioxane, containing a base like sodium hydroxide or sodium carbonate.
-
Tosylation: Cool the solution in an ice bath and add p-toluenesulfonyl chloride (Tosyl-Cl) portion-wise while maintaining the pH between 9-10 by the addition of base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield D-Arg(Tos)-OH.
Step 2: Synthesis of Nα-Fmoc-Nω-Tosyl-D-arginine (this compound)
-
Dissolution: Dissolve D-Arg(Tos)-OH in an aqueous solution of a base such as sodium bicarbonate or in a mixture of an organic solvent (e.g., dioxane, acetone) and water.
-
Fmocylation: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent to the cooled reaction mixture.
-
Reaction Control: Maintain the pH of the reaction mixture in the basic range (pH 8-9) and stir at room temperature until the reaction is complete, as indicated by TLC.
-
Work-up and Purification: Acidify the reaction mixture to precipitate the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the final product of high purity.
Characterization and Quality Control
The purity and identity of the synthesized this compound are critical for its successful application in SPPS. The following table summarizes the key analytical techniques and typical expected results.
| Analytical Technique | Parameter | Typical Expected Result |
| High-Performance Liquid Chromatography (HPLC) | Purity | ≥ 98% |
| Mass Spectrometry (MS) | Molecular Weight | Consistent with the calculated molecular weight (C₂₈H₃₀N₄O₆S, MW: 550.63 g/mol ) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Confirmation | Characteristic peaks corresponding to the Fmoc, tosyl, and arginine moieties |
| Optical Rotation | Stereochemical Integrity | Specific rotation value consistent with the D-enantiomer |
Application in Solid-Phase Peptide Synthesis: A Step-by-Step Workflow
This compound serves as a crucial building block for the incorporation of D-arginine into a growing peptide chain during Fmoc-SPPS. The workflow follows the standard Fmoc synthesis cycle.
Caption: The iterative cycle of Fmoc-SPPS incorporating this compound.
Detailed Protocol for a Single Coupling Cycle
The following protocol outlines the steps for incorporating this compound into a peptide chain attached to a solid support.
-
Resin Swelling: Swell the resin (e.g., Wang resin, Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate a solution of this compound (typically 3-5 equivalents relative to the resin loading) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours) with gentle agitation.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.
The Critical Role of the Tosyl and Fmoc Protecting Groups: A Mechanistic Perspective
The success of using this compound in SPPS hinges on the distinct roles and chemical properties of its two protecting groups.
-
The Fmoc Group (Nα-protection): The fluorenylmethoxycarbonyl group is the cornerstone of the temporary Nα-protection in this strategy. Its lability to mild bases like piperidine proceeds via a β-elimination mechanism, which is highly efficient and orthogonal to the acid-labile side-chain protecting groups. The UV-active nature of the cleaved dibenzofulvene byproduct also allows for real-time monitoring of the deprotection step.[6]
-
The Tosyl Group (Nω-protection): The p-toluenesulfonyl group serves as a robust shield for the guanidinium side chain of arginine. It is an electron-withdrawing group that significantly reduces the nucleophilicity of the guanidino moiety, thereby preventing its unwanted acylation during the coupling steps. Its stability to the mildly basic conditions of Fmoc deprotection is crucial for maintaining the integrity of the side-chain protection throughout the synthesis. However, the major drawback of the tosyl group in the context of Fmoc-SPPS is its high stability to acid. Complete removal of the tosyl group requires strong acids such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are harsh conditions that can lead to side reactions and are generally incompatible with the milder cleavage cocktails (e.g., TFA-based) typically used in modern Fmoc-SPPS.[4] This limitation was the primary driver for the subsequent development of more acid-labile sulfonyl-based protecting groups for arginine, such as Mtr, Pmc, and Pbf.[7]
The Legacy and Evolution: Beyond the Tosyl Group
While this compound was a critical enabler in the early days of Fmoc-SPPS, the field has largely moved towards using arginine derivatives with more acid-labile protecting groups to align with the overall philosophy of milder synthesis conditions. The following table provides a comparative overview of common arginine side-chain protecting groups used in Fmoc chemistry.
| Protecting Group | Abbreviation | Cleavage Condition | Key Advantages | Key Disadvantages |
| Tosyl | Tos | HF, TFMSA | High stability, low cost | Requires harsh cleavage conditions |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | TFA/scavengers | More acid-labile than Tos | Can be too labile for long syntheses |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | TFA/scavengers | More acid-labile than Mtr | Can lead to side reactions with tryptophan |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA/scavengers | Currently the most widely used; good balance of stability and lability | Can be difficult to cleave in sterically hindered sequences |
The evolution from Tos to Pbf reflects the continuous drive in peptide chemistry to develop more efficient and orthogonal protection strategies, minimizing side reactions and improving the overall yield and purity of synthetic peptides.
Conclusion: A Foundational Building Block in the Peptide Chemist's Toolkit
This compound represents a pivotal chapter in the history of solid-phase peptide synthesis. Its "discovery" was not a singular event but rather a pragmatic adaptation of existing technologies to a new and powerful synthetic strategy. While its use has been largely superseded by derivatives with more compatible side-chain protecting groups, understanding its origins, synthesis, and application provides invaluable insight into the fundamental principles of peptide chemistry and the ongoing quest for orthogonality and efficiency. For researchers delving into the rich history of SPPS or tackling specific synthetic challenges where a highly stable arginine protecting group might be advantageous, a thorough understanding of this compound remains a valuable asset in their scientific toolkit.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). ACS Omega. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023, November 25). Molecules. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2014, May 22). Journal of Peptide Science. Retrieved from [Link]
-
How is Fmoc-D-Arg(Pbf)-OH Synthesized and Used in the Synthesis of Etelcalcetide? (n.d.). Stanford Chemicals. Retrieved from [Link]
- Fmoc-Arg(Pbf)The synthetic method of OH. (2017, July 7). Google Patents.
-
Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 - Biochemistry. (2009). The Journal of Organic Chemistry. Retrieved from [Link]
-
Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. (n.d.). ResearchGate. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2011, January 1). Current Protocols in Protein Science. Retrieved from [Link]
-
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. (2020, January 20). Green Chemistry. Retrieved from [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]
-
Solid Phase Peptide Synthesis Brief History. (n.d.). AAPPTec. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
The Chemistry Behind Fmoc-D-Arg(Pbf)-OH: Enabling Pharmaceutical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). University of California, Irvine. Retrieved from [Link]
-
Introduction To The FMOC Approach: solid phase peptide syntheses. (2025, August 11). YouTube. Retrieved from [Link]
-
Efficient Synthesis of Fmoc-Protected Azido Amino Acids. (n.d.). David Spring's group. Retrieved from [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2021, March 17). Green Chemistry. Retrieved from [Link]/articlelanding/2021/gc/d1gc00282a)
Sources
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
An In-depth Technical Guide to the Core Principles of Using Fmoc-D-Arg(Tos)-OH in Peptide Synthesis
This guide provides an in-depth exploration of the fundamental principles and practical applications of Nα-Fmoc-D-arginine(NG-tosyl)-OH (Fmoc-D-Arg(Tos)-OH), a specialized amino acid derivative employed in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical rationale behind its use, detailed experimental workflows, and strategies to mitigate common challenges.
Introduction: Deconstructing this compound
This compound is a cornerstone building block for the incorporation of D-arginine into synthetic peptides. Its structure is a careful orchestration of three key components, each serving a distinct and critical function in the precise, stepwise assembly of a peptide chain. The incorporation of a D-enantiomer is a strategic choice in medicinal chemistry, often employed to enhance peptide stability against enzymatic degradation by proteases, which are typically specific to L-amino acids.[1][2]
-
The Fmoc Group (Nα-9-fluorenylmethyloxycarbonyl): This temporary protecting group shields the α-amino group of the arginine. Its defining characteristic is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][4] This allows for selective deprotection of the N-terminus at each cycle of the synthesis, a principle of orthogonality that is fundamental to Fmoc-based SPPS.[5][6]
-
The D-Arginine Residue: As the D-enantiomer of the naturally occurring L-arginine, this component introduces a non-natural stereochemistry into the peptide backbone. This can profoundly alter the peptide's secondary structure and confer resistance to proteolytic enzymes, thereby increasing its in-vivo half-life.[1][2]
-
The Tosyl (Tos) Group (p-toluenesulfonyl): This is a robust, acid-stable protecting group for the guanidino side chain of arginine.[6][7] Historically more common in Boc (tert-butyloxycarbonyl) chemistry, its use in Fmoc-SPPS is less frequent but serves specific purposes. The Tos group is highly stable to the basic conditions used for Fmoc removal and requires strong acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its cleavage.[8][9]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₀N₄O₆S | [10] |
| Molecular Weight | 550.6 g/mol | [10] |
| Appearance | White to off-white solid | [11] |
| Solubility | Soluble in DMF and other polar organic solvents | [12] |
| Storage Conditions | Store in a cool, dark, and dry place (-20°C recommended) | [1][11] |
The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][13] The use of this compound within this framework follows a well-defined sequence of reactions.
The SPPS Cycle: A Conceptual Workflow
The following diagram illustrates a single cycle of amino acid incorporation in Fmoc-based SPPS.
Caption: Activation and coupling of this compound.
Recommended Protocol (using HBTU/DIPEA):
-
Activation Solution: In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 6 equivalents of DIPEA (N,N-Diisopropylethylamine) in DMF. [14]Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. [2]3. Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Monitoring Coupling: The completion of the coupling reaction can be monitored by taking a small sample of the resin and performing a Kaiser test. A negative result (the beads remain colorless or slightly yellow) indicates the absence of free primary amines and thus, a complete reaction. [15]
Final Cleavage and Deprotection
This is the final and most critical step, where the peptide is cleaved from the resin support and the side-chain protecting groups, including the Tosyl group, are removed. The robustness of the Tosyl group necessitates the use of strong acids.
Important Consideration: The conditions required to cleave the Tos group (e.g., HF, TFMSA) are much harsher than the standard trifluoroacetic acid (TFA) cocktails used in mainstream Fmoc-SPPS for Pbf or Mtr group removal. [7][9]This is a key departure from typical Fmoc protocols and must be performed with appropriate safety precautions.
Protocol using HF:
-
Safety First: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-rated apparatus within a certified fume hood by trained personnel.
-
Preparation: The dried peptide-resin is placed in the reaction vessel of the HF apparatus.
-
Scavengers: A scavenger cocktail is added to protect the peptide from reactive species generated during cleavage. A common scavenger for Tosyl group cleavage is anisole or thioanisole, which helps prevent reattachment of the Tosyl group to sensitive residues like tryptophan. [7]* Cleavage: Anhydrous HF is distilled into the reaction vessel, and the mixture is stirred, typically at 0°C, for 1-2 hours.
-
HF Removal: The HF is removed by vacuum.
-
Peptide Precipitation: The cleaved peptide is precipitated from the resin using cold diethyl ether.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the incorporation of arginine derivatives. Awareness of these issues is key to obtaining a high-purity final product.
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Epimerization at the α-carbon can occur during activation, particularly with certain coupling reagents and excess base. | Use coupling additives like HOBt or OxymaPure. Avoid prolonged activation times and excessive amounts of base. [16][17] |
| Guanidinylation | Uronium-based coupling reagents (like HBTU) can react with the free N-terminal amine of the peptide, capping the chain. | Pre-activate the amino acid before adding it to the resin. [16][18] |
| δ-Lactam Formation | Intramolecular cyclization of the activated arginine derivative can form an unreactive δ-lactam, preventing coupling. | Minimize pre-activation time. This is a known issue with arginine derivatives. [16][19] |
| Sulfonation of Trp/Tyr | During final cleavage, the released Tosyl group can modify tryptophan or tyrosine residues. | Use an effective scavenger cocktail during cleavage, such as thioanisole. [7][20] |
Conclusion
This compound is a valuable, albeit specialized, reagent in the peptide chemist's toolkit. Its utility lies in the introduction of a D-amino acid for enhanced stability, combined with the robust Tosyl protecting group for the arginine side chain. While its use requires a departure from standard Fmoc-SPPS protocols, particularly in the final cleavage step, a thorough understanding of the underlying chemical principles and meticulous execution of the described protocols will enable its successful application. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in the synthesis of novel and therapeutically relevant peptides.
References
- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 12, 2026.
- Benchchem. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. Retrieved January 12, 2026.
- National Institutes of Health. (2020, June 23). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved January 12, 2026.
- Benchchem. (n.d.).
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved January 12, 2026.
- National Institutes of Health. (n.d.). Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem. Retrieved January 12, 2026.
- Creative Peptides. (n.d.). Protected Amino Acids. Retrieved January 12, 2026.
- (2019, November 19). Amino Acid-Protecting Groups. Retrieved January 12, 2026.
- Benchchem. (n.d.). OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. Retrieved January 12, 2026.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 12, 2026.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 12, 2026.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved January 12, 2026.
- ChemPep. (n.d.). 187618-60-6 | Fmoc-D-Arg(Pbf)-OH. Retrieved January 12, 2026.
- National Institutes of Health. (n.d.). Fmoc-D-Arg-OH | C21H24N4O4 | CID 7018814 - PubChem. Retrieved January 12, 2026.
- Green Chemistry (RSC Publishing). (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Retrieved January 12, 2026.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved January 12, 2026.
- (n.d.). Overview of Custom Peptide Synthesis. Retrieved January 12, 2026.
- Benchchem. (n.d.). Fmoc-D-Arg(Pbf)-OH chemical structure and properties. Retrieved January 12, 2026.
- Sigma-Aldrich. (n.d.). Boc-D-Arg(Tos)-OH = 98.0 TLC 61315-61-5. Retrieved January 12, 2026.
- PubMed. (1991, July). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Retrieved January 12, 2026.
- Benchchem. (n.d.). A Researcher's Guide to Chiral Purity Analysis of Fmoc-D-Tle-OH. Retrieved January 12, 2026.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved January 12, 2026.
- National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis - PMC. Retrieved January 12, 2026.
- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved January 12, 2026.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).... Retrieved January 12, 2026.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved January 12, 2026.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved January 12, 2026.
- Sigma-Aldrich. (n.d.). Fmoc-Arg(Tos)-OH | 83792-47-6. Retrieved January 12, 2026.
- (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved January 12, 2026.
- MedChemExpress. (n.d.). Fmoc-D-Arg(Pbf)
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
- ResearchGate. (2023, December 1). Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase synthesis of peptides with near infrared spectroscopy. Retrieved January 12, 2026.
- Merck. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved January 12, 2026.
- MedchemExpress.com. (n.d.). Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine). Retrieved January 12, 2026.
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fmoc-Arg(Tos)-OH | 83792-47-6 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. chempep.com [chempep.com]
- 17. Overview of Custom Peptide Synthesis [peptide2.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Fmoc-D-Arg(Tos)-OH in Peptide Synthesis
An In-Depth Technical Guide on Fmoc-D-Arg(Tos)-OH
Audience: Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural D-amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance peptide stability against enzymatic degradation and thereby improve pharmacokinetic properties.[1][2] Among these, D-arginine is of particular interest due to the critical role of the guanidinium group in molecular recognition and biological activity. However, the synthesis of arginine-containing peptides is fraught with challenges, primarily due to the high basicity and nucleophilicity of its side chain.
This compound emerges as a crucial building block in this context. It is a derivative of D-arginine where the alpha-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain guanidinium function is protected by the acid-labile Tosyl (Tos) group. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the properties, protocols, and underlying chemical principles for the effective use of this compound in Solid-Phase Peptide Synthesis (SPPS).
Part 1: Physicochemical and Handling Specifications
A foundational understanding of the reagent's properties is paramount for its successful application.
Table 1: Core Properties of this compound
| Property | Value | Significance in SPPS |
| CAS Number | 139090-50-9 | Unique identifier for the D-isomer.[3][4] |
| Molecular Formula | C₂₈H₃₀N₄O₆S | Defines elemental composition. |
| Molecular Weight | ~550.6 g/mol | Essential for precise stoichiometric calculations in coupling reactions.[3][5][6] |
| Appearance | White to off-white powder | A primary visual indicator of material quality.[4][6] |
| Purity (HPLC) | Typically ≥98% | High purity is critical to avoid the incorporation of deletion or modified sequences.[3][6] |
| Storage Conditions | Keep in a dark, dry place under an inert atmosphere; -20°C recommended for long-term stability. | Proper storage prevents degradation and moisture absorption, which can compromise reactivity.[7] |
Part 2: The Chemistry of Protection: Fmoc and Tosyl Groups
The choice of protecting groups is the central tenet of the Fmoc/tBu SPPS strategy, ensuring that peptide bond formation occurs exclusively at the desired locations.
The Nα-Fmoc Group: A Temporary Shield
The Fmoc group is the temporary protector of the alpha-amino function. Its key feature is its lability to weak bases, typically a 20% solution of piperidine in a polar aprotic solvent like Dimethylformamide (DMF).[8] This allows for selective deprotection of the N-terminus at each cycle of the synthesis without affecting the acid-labile side-chain protecting groups, a principle known as orthogonality.[8]
The Nω-Tosyl Group: Robust Side-Chain Protection
The guanidinium side chain of arginine is highly basic (pKa > 12) and must be masked to prevent it from catalyzing the deprotection of the Fmoc group and participating in other unwanted side reactions. The Tosyl (p-toluenesulfonyl) group is a classic, robust protecting group for this purpose.
-
Mechanism of Protection: As a strong electron-withdrawing group, the Tosyl moiety significantly reduces the basicity and nucleophilicity of the guanidinium nitrogen atoms.
-
Stability: It is completely stable to the repetitive mild basic conditions used for Fmoc removal.
-
Cleavage: The Tosyl group is significantly more stable to acid than other common arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[9] Its removal requires strong acidic conditions, typically a final cleavage cocktail containing a high concentration of Trifluoroacetic Acid (TFA) and appropriate scavengers.
Part 3: Core Experimental Protocols & Methodologies
The following protocols represent a validated workflow for the incorporation of this compound. The rationale behind each step is explained to foster a deeper understanding.
Protocol 3.1: Nα-Fmoc Group Removal
Objective: To deprotect the N-terminal amino group of the resin-bound peptide, preparing it for coupling with this compound.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes.
-
Main Deprotection: Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes. The dibenzofulvene-piperidine adduct released has a strong UV absorbance, which can be used to monitor the synthesis progress.
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles) to completely remove piperidine and the adduct, which is critical to prevent side reactions in the subsequent coupling step.
Caption: Standard workflow for Fmoc group deprotection in SPPS.
Protocol 3.2: Coupling of this compound
Objective: To form a peptide bond between the free N-terminus on the resin and the carboxyl group of this compound.
Causality of Challenges: The incorporation of protected arginine is often problematic. The bulky side chain can cause steric hindrance.[2] More significantly, upon activation of its carboxyl group, the molecule is prone to an intramolecular cyclization to form a δ-lactam, an inactive six-membered ring that fails to couple to the peptide chain, resulting in a deletion sequence impurity.[2][10]
Optimized Protocol:
-
Reagent Preparation (for a 0.1 mmol scale):
-
This compound: 165 mg (0.3 mmol, 3 eq.)
-
HBTU (or HATU): 114 mg (0.3 mmol, 3 eq.)
-
N,N-Diisopropylethylamine (DIPEA): 105 µL (0.6 mmol, 6 eq.)
-
DMF: ~2 mL
-
-
Pre-activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA. Allow the mixture to pre-activate for 2-5 minutes. This step is critical to form the active ester before its introduction to the resin, minimizing contact time between the activated amino acid and the free amine on the peptide-resin which can exacerbate side reactions.
-
Coupling Reaction: Add the activated solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours. Due to the challenges associated with arginine, a longer coupling time or double coupling may be necessary.
-
Monitoring: Perform a qualitative Kaiser test. A negative result (beads remain yellow/colorless) indicates a complete reaction. A positive result (beads turn blue) signifies free amines are still present, and the coupling should be repeated.
-
Washing: Upon completion, thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), and a final DMF wash to prepare for the next cycle.
Caption: Activation and coupling workflow, highlighting potential δ-lactam side reaction.
Protocol 3.3: Final Cleavage and Global Deprotection
Objective: To cleave the completed peptide from the solid support and remove all side-chain protecting groups, including the Tosyl group.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare "Reagent K" in a fume hood. (Caution: TFA is highly corrosive and volatile).
-
TFA: 82.5%
-
Phenol: 5% (Cation scavenger)
-
Water: 5% (Promotes cleavage)
-
Thioanisole: 5% (Scavenger for Tosyl groups)
-
1,2-Ethanedithiol (EDT): 2.5% (Scavenger for other groups, e.g., Trt)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 g of resin). Agitate at room temperature. Due to the stability of the Tosyl group, a reaction time of 3-4 hours is recommended.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL centrifuge tube filled with cold diethyl ether (~40 mL) to precipitate the peptide.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Decant the ether, wash the pellet with cold ether twice more, and dry the final product under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Part 4: Troubleshooting and Advanced Considerations
Table 2: Common Issues and Validated Solutions
| Issue | Root Cause(s) | Recommended Action(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; δ-lactam formation; peptide aggregation on resin. | Perform a second coupling ("double coupling") with fresh reagents. Switch to a more potent coupling reagent like HATU. |
| Deletion of Arginine Residue in Final Product | Primarily caused by δ-lactam formation, which renders the amino acid unable to couple. | Use in-situ activation as described in the protocol. Avoid long pre-activation times. |
| Incomplete Tosyl Group Removal | Insufficient cleavage time or ineffective scavenger cocktail. | Extend the cleavage time to 4 hours or more. Ensure fresh thioanisole is used in the cocktail. For extremely difficult cases, cleavage with HF may be required, though this is rarely used in modern labs. |
| Presence of Truncated Peptides | Impurities like acetic acid in the Fmoc-amino acid stock can act as capping agents. | Use high-purity this compound from a reputable supplier.[11] |
Conclusion
This compound is a vital, albeit challenging, reagent for the synthesis of enzymatically stable peptides. Its successful application hinges not on rigid adherence to a generic protocol, but on a deep, mechanistic understanding of the potential pitfalls, namely steric hindrance and δ-lactam formation during coupling, and the robust nature of the Tosyl group during cleavage. By employing optimized activation strategies, vigilant reaction monitoring, and appropriate cleavage conditions, researchers can confidently and effectively incorporate this building block to advance their drug discovery and development programs.
References
-
PubChem. (n.d.). Fmoc-Arg(Tos)-OH. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
AF BioChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Fmoc-D-Arg-OH. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-452. Available at: [Link]
-
del Torre, B. G., et al. (2019). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 21(21), 5831-5839. Available at: [Link]
-
Mezo, A. R., et al. (2014). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Peptide Science, 102(3), 202-211. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Semantic Scholar link: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 139090-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 139090-50-9 [m.chemicalbook.com]
- 5. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-D-Arg(Tos)-OH_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Tosyl Protecting Group in Arginine Chemistry: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful peptide synthesis and the chemical modification of complex biomolecules. Among the arsenal of protective moieties, the tosyl (Tos) group, a p-toluenesulfonyl substituent, has long served as a robust and reliable shield for the highly basic and nucleophilic guanidino side chain of arginine. This in-depth technical guide provides a comprehensive overview of the tosyl protecting group in the context of arginine chemistry, delving into the underlying principles of its application, detailed experimental protocols, and a critical evaluation of its advantages and limitations.
The Chemical Logic of Arginine Protection
Arginine's guanidinium group, with a pKa of approximately 12.5, is protonated and positively charged under physiological conditions.[1] While this property is often crucial for the biological activity of peptides, the high nucleophilicity of the guanidino moiety presents a significant challenge during chemical synthesis. Unprotected, it can engage in undesirable side reactions, such as acylation, leading to branched peptides and a complex mixture of products. The primary role of a protecting group on the arginine side chain is to temporarily mask this reactivity, ensuring the fidelity of peptide chain elongation.
The tosyl group, an electron-withdrawing sulfonyl moiety, effectively reduces the nucleophilicity of the guanidino group, rendering it inert to the coupling conditions typically employed in peptide synthesis. Its stability under a wide range of conditions, particularly the acidic conditions used for the removal of Nα-Boc protecting groups in solid-phase peptide synthesis (SPPS), has made it a valuable tool, especially in the context of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1]
Synthesis of N-ω-Tosyl-L-Arginine: A Step-by-Step Protocol
The introduction of the tosyl group onto the guanidino function of arginine requires careful control of reaction conditions to achieve selective protection. The following protocol outlines a common method for the synthesis of N-ω-tosyl-L-arginine.
Experimental Protocol: Tosylation of Arginine
Materials:
-
L-Arginine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve L-arginine in a cold aqueous solution of sodium hydroxide. The basic conditions deprotonate the guanidinium group, increasing its nucleophilicity for the subsequent reaction.
-
Reaction with TsCl: While maintaining a low temperature (e.g., in an ice bath), add a solution of p-toluenesulfonyl chloride in acetone dropwise to the arginine solution with vigorous stirring. The tosyl chloride reacts with one of the terminal nitrogens of the guanidino group.
-
Acidification and Extraction: After the reaction is complete (monitored by TLC), acidify the reaction mixture with hydrochloric acid. This protonates the unreacted amino groups and the carboxyl group. Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine to remove any remaining impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the N-ω-tosyl-L-arginine by silica gel column chromatography to obtain the pure compound.
Causality Behind Experimental Choices:
-
Basicity: The use of a strong base like NaOH is crucial to deprotonate the guanidinium group, making it a more potent nucleophile to attack the electrophilic sulfur atom of the tosyl chloride.
-
Temperature Control: The reaction is performed at low temperatures to minimize potential side reactions, such as the hydrolysis of tosyl chloride and to control the exothermicity of the reaction.
-
Purification: Column chromatography is essential to separate the desired N-ω-tosyl-L-arginine from unreacted starting materials and any di-tosylated byproducts.
The Mechanism of Tosyl Protection and Deprotection
Understanding the chemical mechanisms governing the application and removal of the tosyl group is fundamental to its effective use and for troubleshooting potential issues.
Protection Mechanism
The tosylation of the arginine guanidino group proceeds via a nucleophilic substitution reaction. The deprotonated guanidino group acts as the nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.
Caption: Mechanism of Arginine Guanidinium Tosylation.
Deprotection Mechanism: The Role of Strong Acids
The removal of the tosyl group from the arginine side chain is a critical step, typically performed at the end of the peptide synthesis. Due to the stability of the sulfonamide bond, this requires harsh acidic conditions. The two most common methods are treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers.[1][2]
The deprotection mechanism is believed to proceed through an SN1 or SN2-like pathway, initiated by the protonation of one of the sulfonamide oxygen atoms by the strong acid. This enhances the leaving group ability of the tosyl moiety.
-
SN1-like Pathway: The protonated tosyl group departs, forming a resonance-stabilized guanidinium cation intermediate. This cation is then quenched by a proton source.
-
SN2-like Pathway: A nucleophile (often a scavenger like thioanisole) attacks the sulfur atom, assisting in the cleavage of the S-N bond.
Caption: Acid-Catalyzed Deprotection of Tosyl-Arginine.
Deprotection Protocols: A Practical Guide
The choice of deprotection method depends on the overall protection strategy of the peptide and the presence of other sensitive amino acid residues.
Anhydrous Hydrogen Fluoride (HF) Cleavage
HF cleavage is a powerful but hazardous method that requires specialized equipment and stringent safety precautions.[3]
Experimental Protocol: HF Cleavage of Arg(Tos)-Containing Peptides
Materials:
-
Peptidyl-resin containing Arg(Tos)
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptidyl-resin in the reaction vessel of the HF apparatus. Add the appropriate scavenger cocktail. A common scavenger for Arg(Tos) is anisole, which helps to trap the carbocations generated during cleavage.[4]
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction to proceed at 0°C for 1-2 hours with stirring. The reaction time may need to be extended for peptides with multiple Arg(Tos) residues.[4]
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas or under vacuum, trapping the HF in a suitable scrubber.
-
Peptide Precipitation: Triturate the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.
-
Work-up: Wash the precipitate several times with cold diethyl ether to remove the scavengers and byproducts. Dry the crude peptide under vacuum.
Safety First: Anhydrous HF is extremely corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using a dedicated HF cleavage apparatus and appropriate personal protective equipment, including HF-resistant gloves, apron, and a face shield. An HF antidote (calcium gluconate gel) must be readily available.
Trifluoromethanesulfonic Acid (TFMSA) Cleavage
TFMSA offers a less hazardous alternative to HF, as it can be handled in standard laboratory glassware.[2]
Experimental Protocol: TFMSA/Thioanisole Cleavage of Arg(Tos)-Containing Peptides
Materials:
-
Peptidyl-resin containing Arg(Tos)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in TFA.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA, TFA, and thioanisole. A typical ratio is 1:10:1 (TFMSA:TFA:thioanisole). Thioanisole acts as a scavenger and facilitates the cleavage of the tosyl group.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and stir at room temperature for 1-2 hours.
-
Peptide Precipitation and Work-up: Following the reaction, precipitate and wash the crude peptide with cold diethyl ether as described in the HF cleavage protocol.
Comparative Analysis of Arginine Protecting Groups
The choice of a protecting group for arginine is a critical decision in peptide synthesis design. The tosyl group is often compared with other sulfonyl-based protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Tosyl (Tos) | p-toluenesulfonyl | Strong acids (HF, TFMSA) | High stability, suitable for Boc/Bzl strategy.[1] | Harsh deprotection conditions, potential for side reactions with sensitive residues (e.g., Trp).[5] |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Moderate TFA concentrations | Milder deprotection than Tos, compatible with Fmoc/tBu strategy.[6] | More expensive than Tos, can lead to side reactions like δ-lactam formation. |
| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Stronger TFA conditions than Pbf | More acid labile than Tos. | Slower deprotection than Pbf, can also cause side reactions.[5] |
Potential Side Reactions and Mitigation Strategies
A key consideration when using the tosyl group is the potential for side reactions during deprotection. The highly reactive tosyl cation generated during cleavage can alkylate electron-rich amino acid residues, particularly tryptophan.[5]
Mitigation Strategy: The addition of a scavenger such as thioanisole to the cleavage cocktail is crucial. Thioanisole acts as a "cation trap," preferentially reacting with the tosyl cation and preventing its reaction with sensitive residues in the peptide chain.
Applications Beyond Peptide Synthesis
While the primary application of tosyl-arginine is in peptide synthesis, it also finds use in other areas of biochemical research. For instance, Nα-tosyl-L-arginine methyl ester (TAME) is a well-known substrate for serine proteases like trypsin and thrombin and is used in enzyme kinetic studies.[7]
Conclusion
The tosyl protecting group remains a valuable tool in the repertoire of the synthetic chemist for the protection of the arginine side chain. Its high stability and well-established deprotection protocols, particularly within the Boc/Bzl solid-phase peptide synthesis framework, ensure its continued relevance. However, the harsh conditions required for its removal necessitate careful consideration of the overall synthetic strategy and the presence of sensitive residues. By understanding the underlying chemical principles, adhering to detailed and validated protocols, and employing appropriate mitigation strategies for potential side reactions, researchers can effectively leverage the tosyl group to achieve their synthetic goals in the complex and demanding fields of peptide chemistry and drug development.
References
-
Kim, H., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9715-9723. [Link]
-
Carulla, N., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols, 10(7), 975-985. [Link]
-
AAPPTec. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (2014). Peptide synthesis protocols. Springer.
-
Szewczuk, Z., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7851. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Slaninova, J., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 89(3), 1847-1855. [Link]
- Schwyzer, R. (1963). U.S. Patent No. 3,131,174. Washington, DC: U.S.
-
Alhassan, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2899. [Link]
-
INNO Pharmchem. Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. [Link]
-
Xu, B., et al. (2019). Guanidinium group is protonated in a strongly basic arginine solution. Chemical Communications, 55(82), 12341-12344. [Link]
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to Fmoc-D-Arg(Tos)-OH: Core Concepts and Strategic Application in Peptide Synthesis
Introduction: The Arginine Challenge in Peptide Synthesis
The incorporation of arginine (Arg) residues into a peptide sequence is a frequent requirement for the synthesis of biologically active peptides, including antimicrobial peptides, cell-penetrating peptides, and enzyme inhibitors.[1][2] The guanidinium side chain of arginine is strongly basic, with a pKa of approximately 12.5, meaning it is protonated and highly reactive under a wide range of chemical conditions.[3][4] This inherent reactivity necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions and ensure solubility in common organic solvents.[3]
This guide provides an in-depth examination of Nα-Fmoc-D-arginine(p-toluenesulfonyl)-OH (Fmoc-D-Arg(Tos)-OH), a historically significant building block for introducing the non-natural D-arginine enantiomer. The inclusion of D-amino acids is a key strategy in medicinal chemistry to confer resistance to enzymatic degradation by proteases, thereby enhancing the pharmacokinetic profile of peptide therapeutics.[5][6] We will explore the core chemical principles of the tosyl protecting group, its strategic utility, its significant limitations within the modern Fmoc/tBu synthesis paradigm, and the critical side reactions that must be controlled for successful peptide synthesis.
Section 1: Physicochemical Properties and Structural Rationale
This compound is a derivative of D-arginine featuring two key protecting groups that enable its use in SPPS: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and the acid-stable p-toluenesulfonyl (Tosyl or Tos) group for "permanent" side-chain protection.[7][8]
The Fmoc group is the cornerstone of the most common SPPS strategy. Its lability to mild bases, such as 20% piperidine in DMF, allows for iterative deprotection of the N-terminus at each cycle of the synthesis without compromising the integrity of the peptide-resin linkage or the side-chain protecting groups.[9][10]
The Tosyl group is a sulfonyl-based protection for the guanidinium moiety of the arginine side chain. Historically, it was a workhorse of Boc/Bzl chemistry, where final cleavage is performed under very strong acidic conditions.[3][7] Its extreme stability to the mild basic conditions of Fmoc removal and the moderate acidic conditions typically used for cleavage in Fmoc/tBu SPPS (e.g., Trifluoroacetic acid) makes it an orthogonally stable group.[11] However, this stability is also its primary drawback in the context of modern Fmoc synthesis, as its removal necessitates harsh, specialized cleavage cocktails.[3][4]
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | [8] |
| Molecular Formula | C₂₈H₃₀N₄O₆S | [8] |
| Molecular Weight | 550.6 g/mol | [8] |
| Appearance | White to off-white powder | [5] |
| Purity | Typically ≥98% | [12] |
| Storage Conditions | -20°C, desiccated, protected from light | [5] |
Section 2: The Core Challenge: δ-Lactam Formation
The most critical side reaction during the coupling of any activated arginine derivative is the intramolecular formation of a stable, six-membered δ-lactam.[13][14] This occurs when the δ-nitrogen of the arginine side-chain guanidinium group nucleophilically attacks the activated C-terminal carboxyl group.
This side reaction is highly problematic as it consumes the activated arginine building block, preventing its incorporation into the growing peptide chain. This leads to the formation of deletion sequences (des-Arg peptides), which are often difficult to separate from the target peptide during purification.[13][14]
Caption: Competing reaction pathways for activated this compound.
Several factors influence the rate of δ-lactam formation:
-
Activation Method: Highly activating coupling reagents can accelerate the intramolecular cyclization. The choice of carbodiimides or uronium/aminium salts and additives is critical.[13][15]
-
Protecting Group: The electron-withdrawing nature of the side-chain protecting group plays a crucial role. While groups like Pbf are commonly used, they are known to be susceptible to lactam formation.[14][16] The tosyl group's electronic properties are a factor, though studies have shown that other groups like nitro (NO₂) can be more effective at suppressing this side reaction.[3][13]
-
Reaction Conditions: Prolonged activation times, elevated temperatures, and the choice of solvent can all increase the propensity for lactam formation.[13][14]
Section 3: Experimental Protocol & Field-Proven Insights
The use of this compound in a standard Fmoc/tBu SPPS workflow requires special consideration, primarily for the final cleavage step. The following protocol represents a self-validating system, with justifications provided for each critical step.
Workflow Visualization: Single SPPS Cycle
Caption: Generalized workflow for a single coupling cycle in Fmoc-SPPS.
Step-by-Step Methodology
1. Resin Preparation and Nα-Fmoc Deprotection:
-
Action: Swell the peptide-resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[17]
-
Action: Treat the resin with a solution of 20% piperidine in DMF for 2-3 minutes, drain, and repeat with a fresh solution for 10-15 minutes to ensure complete removal of the N-terminal Fmoc group.[6][10]
-
Action: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.
-
Expertise: Incomplete Fmoc removal leads to deletion sequences. A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine, validating the success of this step.[18]
2. Amino Acid Activation and Coupling:
-
Action: In a separate vial, pre-activate the this compound. For a 0.1 mmol scale synthesis, dissolve 3-4 equivalents of this compound, 3-4 equivalents of an activating agent (e.g., HBTU/HOBt or HATU), and 6-8 equivalents of a non-nucleophilic base (e.g., DIPEA) in DMF.[19][20]
-
Causality: Using an excess of reagents drives the coupling reaction to completion. Pre-activation for 1-2 minutes is crucial when using uronium salts like HBTU/HATU to prevent them from reacting with the free amine on the resin, which would cause chain termination.[19][21]
-
Action: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-4 hours at room temperature.
-
Expertise: The coupling of arginine can be sterically hindered and is prone to aggregation. A double coupling (repeating the activation and coupling step) is often a prudent measure to ensure maximum incorporation, especially in difficult sequences.[22] A negative Kaiser test (yellow/colorless beads) indicates a complete reaction.
3. Chain Elongation:
-
Action: Repeat the deprotection and coupling cycles for each subsequent amino acid in the sequence.
4. Final Cleavage and Tosyl Group Removal (CRITICAL STEP):
-
Trustworthiness: Standard TFA-based cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) are insufficient to remove the highly stable Tosyl group.[3][7] Attempting cleavage with these reagents will yield a peptide with the tosyl group still attached to the arginine side chain.
-
Action: After completing the synthesis and performing the final N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Action: Treat the dried resin with a harsh, strong acid cocktail capable of cleaving the sulfonyl-arginine bond. The classic reagent for this is anhydrous Hydrogen Fluoride (HF) at 0°C for 1-2 hours, with scavengers like anisole. Alternatively, Trifluoromethanesulfonic acid (TFMSA) can be used.[3][4]
-
CAUTION: HF and TFMSA are extremely corrosive, toxic, and require specialized apparatus (e.g., a dedicated HF cleavage line) and extensive safety precautions. These reagents should only be handled by experienced personnel in a properly equipped facility.
-
Expertise: The necessity of these harsh cleavage conditions is the primary reason why protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) have largely replaced Tos in modern Fmoc-SPPS. Pbf is readily cleaved with standard TFA cocktails.[5][16]
5. Peptide Precipitation and Purification:
-
Action: Following cleavage, precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Action: Collect the precipitated peptide by centrifugation, wash with cold ether to remove scavengers and residual cleavage reagents, and dry under vacuum.
-
Action: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity via mass spectrometry (e.g., ESI-MS or MALDI-TOF).[23]
Section 4: Troubleshooting and Strategic Considerations
-
Incomplete Coupling: If a Kaiser test remains positive after the initial coupling, immediately perform a second coupling. For persistently difficult sequences, consider switching to a more potent coupling reagent like HATU or increasing the reaction temperature.[20][24]
-
Aggregation: Arginine-rich sequences are prone to aggregation. Performing the synthesis at a higher temperature (e.g., 45-60°C) or using "green" solvents like N-butylpyrrolidinone (NBP) can help disrupt secondary structures and improve reaction kinetics.[14][24]
-
Choosing the Right Protecting Group: The selection of this compound should be a deliberate, strategic choice. It is most appropriate in scenarios where its extreme stability is required for subsequent orthogonal chemistries on the peptide while it is still on-resin. For most standard applications, Fmoc-D-Arg(Pbf)-OH is the superior and recommended building block due to its compatibility with mild TFA cleavage conditions, which enhances safety, simplicity, and overall process efficiency.[5][16]
Conclusion
This compound is a powerful but demanding building block in the peptide chemist's toolkit. A thorough understanding of its chemical properties, particularly the stability of the tosyl group, is paramount for its successful application. While its use necessitates hazardous and specialized cleavage protocols, its orthogonal stability can be leveraged in complex, multi-step synthetic strategies. For routine peptide synthesis, however, the modern peptide chemist should default to derivatives like Fmoc-D-Arg(Pbf)-OH, which are designed for seamless integration into the milder, safer, and more efficient Fmoc/tBu SPPS workflow. This guide serves to equip researchers with the foundational knowledge and field-proven insights required to make informed, strategic decisions when tackling the arginine challenge.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide.
- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Benchchem. (n.d.). A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). Fmoc-Arg(Tos)-OH. PubChem Compound Summary for CID 3010412.
- Benchchem. (n.d.). Methods to minimize δ-lactam formation during the coupling of protected arginine.
- Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2933.
- RSC Publishing. (2021). Varying the composition of green binary solvent mixtures as a tool to suppress side-reactions in solid-phase peptide synthesis. Green Chemistry.
- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88–91.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
- Benchchem. (n.d.). A Comparative Guide on the Use of Fmoc-D-Arg(Pbf)-OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis.
- RSC Publishing. (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ChemPep Inc. (n.d.). Fmoc-D-Arg(Pbf)-OH.
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
- Benchchem. (n.d.). Fmoc-D-Arg(Pbf)-OH chemical structure and properties.
- Apollo Scientific. (n.d.). This compound.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Lata, S., & P., T. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Australian Journal of Basic and Applied Sciences, 11(5), 90-98.
- Benchchem. (n.d.). Application Notes: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis.
- dos Santos, E. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Mishra, B., & Wang, G. (2012). Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. PLoS ONE, 7(8), e42520.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Mardirossian, M., et al. (2018). Synthesis and Thermodynamic Characterization of Small Cyclic Antimicrobial Arginine and Tryptophan-Rich Peptides with Selectivity for Gram-Negative Bacteria. Scientific Reports, 8(1), 16496.
- MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
Sources
- 1. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Thermodynamic Characterization of Small Cyclic Antimicrobial Arginine and Tryptophan-Rich Peptides with Selectivity for Gram-Negative Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. 139090-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. chempep.com [chempep.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bachem.com [bachem.com]
- 22. benchchem.com [benchchem.com]
- 23. ijsra.net [ijsra.net]
- 24. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Fmoc-D-Arg(Tos)-OH Coupling in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of Incorporating D-Arginine
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing D-amino acids is a critical strategy for enhancing proteolytic stability and modulating biological activity. Fmoc-D-Arg(Tos)-OH is a key building block for introducing D-arginine, an amino acid that often plays a pivotal role in the function of therapeutic peptides. However, the unique structural features of this derivative, namely the D-configuration and the bulky tosyl (Tos) protecting group on the guanidinium side chain, present specific challenges in solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the intricacies of this compound coupling, offering field-proven insights and detailed protocols to empower researchers to achieve high-purity, high-yield synthesis of their target peptides.
The tosyl protecting group, while robust, can influence the reactivity of the arginine side chain and may necessitate specific cleavage conditions. Furthermore, the D-configuration of the amino acid introduces a heightened risk of racemization during the coupling step, a critical parameter to control for ensuring the stereochemical integrity and, consequently, the biological efficacy of the final peptide. This document will dissect the underlying chemical principles, compare common coupling methodologies, and provide optimized protocols to navigate these challenges successfully.
The Critical Role of the Tosyl Protecting Group: A Double-Edged Sword
The selection of a protecting group for the highly basic and nucleophilic guanidinium function of arginine is a crucial decision in SPPS. The p-toluenesulfonyl (tosyl) group is a well-established protecting group known for its stability under the conditions of Fmoc-based synthesis.
Advantages of the Tosyl Group:
-
Robustness: The tosyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the mildly acidic conditions sometimes employed for the cleavage of other side-chain protecting groups.
-
Reduced Side Reactions: It effectively prevents the guanidinium group from participating in unwanted side reactions during chain elongation.
Challenges Associated with the Tosyl Group:
-
Steric Hindrance: The bulkiness of the tosyl group can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially leading to slower coupling kinetics and incomplete reactions.
-
Cleavage Conditions: The removal of the tosyl group requires strong acidic conditions, typically involving trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF).[1][2] These harsh conditions can potentially lead to side reactions on sensitive residues within the peptide sequence.
-
Tosyl Group Transfer: During final cleavage, the released tosyl group can potentially modify tryptophan residues. This side reaction can be mitigated by using scavengers like thioanisole in the cleavage cocktail.[3]
Comparative Analysis of Coupling Reagents for this compound
The choice of coupling reagent is paramount for achieving efficient and epimerization-free incorporation of this compound. The most common classes of coupling reagents are aminium/uronium salts (e.g., HBTU, HATU) and carbodiimides (e.g., DIC), often used in conjunction with an additive like HOBt or OxymaPure.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Low | Fast coupling kinetics, highly effective for sterically hindered amino acids.[4] | Can cause guanidinylation of the free N-terminus if used in excess.[5] |
| HBTU | Aminium/Uronium Salt | High | Low | Efficient and widely used, good for standard couplings.[6] | Less reactive than HATU; potential for guanidinylation.[5] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low to Moderate | Cost-effective, soluble urea byproduct (diisopropylurea).[6] | Slower reaction times compared to aminium salts; potential for racemization without additives.[7] |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate-High | Low | Suppresses racemization effectively, considered a safer alternative to HOBt.[8] | Can be less effective for extremely difficult couplings compared to HATU. |
Expert Insight: For sterically hindered couplings involving this compound, HATU is often the reagent of choice due to its high reactivity, which can overcome the steric bulk of the tosyl group and drive the reaction to completion, thereby minimizing the risk of deletion sequences. However, careful control of stoichiometry is crucial to prevent side reactions. The DIC/OxymaPure combination presents a strong, cost-effective, and safer alternative, particularly when racemization is a primary concern.[7][8]
Understanding and Mitigating Side Reactions
Racemization of D-Arginine
Racemization, the conversion of the D-enantiomer to the L-enantiomer, is a significant risk during the activation of the carboxylic acid group. This loss of stereochemical integrity can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have drastically different biological activities.[7]
Mechanisms of Racemization:
-
Oxazolone Formation: The activated amino acid can form a transient oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[7]
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming an achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of D and L forms.[7]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent: Carbodiimide-based methods, especially with additives like OxymaPure or HOBt, are generally preferred for minimizing racemization.[7]
-
Base Selection: Use of a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended. The concentration of the base should be carefully optimized.
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before coupling.
-
Temperature: Perform couplings at room temperature or below, as elevated temperatures can increase the rate of racemization.
Guanidinylation of the N-terminus
Aminium/uronium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain, leading to the formation of a guanidinium moiety. This side reaction irreversibly caps the peptide, preventing further elongation.[5]
Mitigation Strategy:
-
Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess relative to the amino acid is generally sufficient.
-
Pre-activation: Pre-activating the this compound with the coupling reagent in the presence of a base before adding the mixture to the resin can minimize the contact time of the free coupling reagent with the N-terminal amine.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for difficult couplings where high reactivity is required to overcome steric hindrance.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).
-
Double Coupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 2-6.
Protocol 2: DIC/OxymaPure-Mediated Coupling of this compound
This protocol is a robust and cost-effective method that minimizes racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
OxymaPure (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure in DMF.
-
Coupling: Add the amino acid/OxymaPure solution to the swollen resin, followed by the addition of DIC.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x) to remove the soluble diisopropylurea byproduct and excess reagents.
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-6.
Visualizing the Workflow and Mechanisms
General SPPS Cycle for this compound Incorporation
Caption: Activation of the carboxylic acid by HATU to form a reactive OAt-ester.
Conclusion and Future Perspectives
The successful incorporation of this compound into synthetic peptides is an achievable goal with a thorough understanding of the underlying chemical principles and the implementation of optimized protocols. The choice of coupling reagent, careful control of reaction conditions to minimize side reactions such as racemization and guanidinylation, and diligent monitoring of reaction completion are all critical factors for success. While the tosyl protecting group presents certain challenges, particularly concerning its removal, its robustness during synthesis makes it a valuable tool in the peptide chemist's arsenal.
Future developments in this area may focus on the design of novel arginine protecting groups that offer the stability of the tosyl group but are cleavable under milder conditions. Additionally, the continued development of highly efficient and racemization-suppressing coupling reagents will further streamline the synthesis of complex peptides containing D-arginine and other challenging amino acids. By leveraging the insights and protocols presented in this guide, researchers can confidently tackle the synthesis of D-arginine-containing peptides, paving the way for the discovery and development of novel peptide-based therapeutics.
References
-
Benchchem. (n.d.). A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis. Retrieved from Benchchem website. [6]2. Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1980). Efficient Deprotection of NG-Tosylarginine with a Thioanisole- Trifluoromethanesulphonic Acid System. Journal of the Chemical Society, Chemical Communications, (21), 1063–1064. [1][2]3. Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from Merck Millipore website. [8]4. Benchchem. (n.d.). Technical Support Center: Minimizing Racemization of D-Arginine in Peptide Synthesis. Retrieved from Benchchem website. [7]5. Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem website. [9]6. AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec website. [3]7. Benchchem. (n.d.). A Comparative Guide to OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. Retrieved from Benchchem website. [10]8. Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2898. [11][12]9. Wi, D., et al. (2009). Arginine racemization by coupled catabolic and anabolic dehydrogenases. Journal of Biological Chemistry, 284(11), 6885-6893. [13]10. Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Fmoc-Arg(Pbf)-OH in Cell-Penetrating Peptides. Retrieved from Benchchem website. [14]11. Benchchem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Retrieved from Benchchem website. [4]12. Benchchem. (n.d.). Impact of solvent choice on Fmoc-Pro-Pro-OH coupling. Retrieved from Benchchem website. 13. Benchchem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from Benchchem website. [15]14. Stewart, J. M., & Young, J. D. (1984). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Solid Phase Peptide Synthesis, 95-103. [16]15. Albericio, F., et al. (2018). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 20(21), 4964-4971. [17]16. ResearchGate. (n.d.). Coupling Reagents. Retrieved from ResearchGate. [5]17. Schwyzer, R. (1964). Ng tosyl arginine and peptide synthesis therewith. U.S. Patent No. 3,131,174. Washington, DC: U.S. Patent and Trademark Office. [18]18. Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. [19][20]19. Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1239-1253. [21]20. Wikipedia. (n.d.). Tosyl group. Retrieved from Wikipedia. [22]21. MedchemExpress.com. (n.d.). Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine). Retrieved from MedchemExpress.com. [23]22. ResearchGate. (2025). Thermal Cleavage of the Fmoc Protection Group. Retrieved from ResearchGate. [24]23. Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis. Retrieved from Benchchem website. [25]24. Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from Slideshare. 25. ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from ResearchGate. [26]26. National Center for Biotechnology Information. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Retrieved from PubMed Central. 27. National Center for Biotechnology Information. (2024). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. Retrieved from PubMed Central. [27]28. Benchchem. (n.d.). Technical Support Center: Optimizing Peptide Synthesis with Fmoc-Arg(Pbf)-OH. Retrieved from Benchchem website. [28]29. Benchchem. (n.d.). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling. Retrieved from Benchchem website. [29]30. ResearchGate. (n.d.). Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. Retrieved from ResearchGate. [30]31. American Chemical Society. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from ACS Publications. [31]32. The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website. [32]33. Merck. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from Merck website. [33]34. Benchchem. (n.d.). In Silico Modeling of H-Arg-Lys-OH: A Technical Guide for Researchers. Retrieved from Benchchem website. [34]35. ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. Retrieved from ResearchGate.
Sources
- 1. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Arginine racemization by coupled catabolic and anabolic dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]
- 19. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]
- 20. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. Tosyl group - Wikipedia [en.wikipedia.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. rsc.org [rsc.org]
- 33. merckmillipore.com [merckmillipore.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
Topic: Fmoc-D-Arg(Tos)-OH Deprotection Techniques
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This guide provides a comprehensive technical overview and detailed protocols for the sequential deprotection of Fmoc-D-Arg(Tos)-OH, a critical building block in Solid-Phase Peptide Synthesis (SPPS). We delve into the chemical principles governing the orthogonal removal of the base-labile Nα-Fmoc group and the acid-labile side-chain Tosyl protection. This document furnishes researchers with the foundational knowledge and practical methodologies required to ensure high-yield, high-purity synthesis of arginine-containing peptides, addressing common challenges and side reactions through field-proven insights and optimized cleavage strategies.
Introduction: The Orthogonal Protection Strategy of this compound
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is the predominant methodology, prized for its mild reaction conditions.[1][2] Within this framework, the selection of protecting groups for trifunctional amino acids like arginine is paramount to preventing unwanted side reactions and ensuring the integrity of the final peptide.[] this compound employs a classic orthogonal protection scheme essential for controlled, stepwise peptide elongation.[4]
-
The Nα-Fmoc Group: The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group on the α-amine. Its removal is achieved using a mild organic base, typically piperidine, leaving the acid-sensitive side-chain protections and resin linkage intact.[5][6]
-
The Side-Chain Tosyl (Tos) Group: The p-toluenesulfonyl group is a robust, acid-labile protecting group for the highly basic and nucleophilic guanidinium side-chain of arginine.[][7] Originating from Boc-era chemistry, the Tosyl group is significantly more stable to acid than modern alternatives (e.g., Pbf, Pmc) and requires strong acidolysis for its removal, a process typically performed concurrently with the final cleavage of the peptide from the solid support.[8][9]
This dual-protection strategy allows for the selective deprotection of the N-terminus for chain elongation, followed by a final, global deprotection step to yield the mature peptide.
Figure 1: Orthogonal protection scheme of this compound.
Nα-Fmoc Group Deprotection: Mechanism and Protocol
The removal of the Fmoc group is a critical iterative step in SPPS. Its efficient cleavage is essential for achieving a high yield of the target peptide.[10]
The Chemistry of Fmoc Removal
Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism.[6][11]
-
Proton Abstraction: A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton from the C9 position of the fluorene ring system.[5][10]
-
β-Elimination: This abstraction generates an unstable carbanion, which rapidly undergoes elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a reactive electrophile, dibenzofulvene (DBF).[11]
-
DBF Scavenging: The excess piperidine in the reaction solution immediately traps the electrophilic DBF, forming a stable adduct. This step is crucial, as it prevents the DBF from reacting with the newly liberated peptide amine, which would cause irreversible chain termination.[5][6][11]
The formation of the dibenzofulvene-piperidine adduct is advantageous for process control, as its strong UV absorbance (λmax ≈ 301 nm) can be used to monitor the reaction's completion and quantify resin loading.[12][13][14]
Experimental Protocol: On-Resin Fmoc Deprotection
This protocol describes a standard, robust method for Fmoc removal from a peptide-resin.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF).[5][15]
-
DMF (Peptide Synthesis Grade)
-
Dichloromethane (DCM)
-
SPPS reaction vessel (manual or automated)
Procedure:
-
Resin Swelling & Washing: Swell the peptide-resin in DMF for 15-30 minutes. Drain the solvent and wash the resin thoroughly with DMF (3 x 1 min) to remove any residual reagents from the previous coupling step.[16]
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate the slurry via nitrogen bubbling or mechanical shaking for 2-3 minutes at room temperature.[5][17] Drain the solution.
-
Final Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and continue agitation for 5-10 minutes.[17] The deprotection kinetics for arginine can be slower than for other amino acids, justifying a slightly extended reaction time.[10][18]
-
Solution Collection (Optional): The combined filtrates from steps 2 and 3 can be collected and diluted in a volumetric flask for quantitative UV-Vis analysis to confirm deprotection completion.[12]
-
Thorough Washing: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine and the DBF adduct. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3).[15] Residual base can neutralize the activated amino acid in the subsequent coupling step, leading to failure.
-
Confirmation of Completion (Qualitative): Before proceeding to the next coupling step, perform a Kaiser test on a small sample of resin beads.[5] A positive result (deep blue beads) confirms the presence of free primary amines, indicating successful Fmoc removal.
Figure 2: Workflow for the on-resin Nα-Fmoc deprotection cycle.
Tosyl Group Deprotection & Final Peptide Cleavage
The final step of SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The stability of the Arg(Tos) group necessitates the use of a strong acid cocktail formulated to minimize side reactions.[9][19]
The Chemistry of Acidolysis and the Role of Scavengers
Cleavage is achieved with concentrated trifluoroacetic acid (TFA).[19][20] During this process, the acid-labile protecting groups and the resin linker are protonated and cleaved, generating highly reactive electrophilic carbocations (e.g., t-butyl, trityl cations).[20][21] The cleaved Tosyl group can also lead to sulfonation of sensitive residues.[8]
These reactive species can cause deleterious side reactions, such as the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[22] To prevent this, a "cocktail" of scavenger reagents is added to the TFA to trap these electrophiles.[19][21]
Key Scavengers for Arg(Tos) Peptides:
-
Thioanisole: Essential for cleaving sulfonyl-based protecting groups like Tosyl. It acts as a soft nucleophile to assist in the S-C bond cleavage and scavenges the resulting sulfonyl species, preventing re-attachment or modification of Trp.[8][19][23][24]
-
1,2-Ethanedithiol (EDT): A potent scavenger for t-butyl cations and also helps to maintain a reducing environment, protecting Cys and Met from oxidation.[19]
-
Anisole: A scavenger often used to supplement thioanisole.
-
Water: A universal scavenger for t-butyl cations generated from Boc or tBu groups.[19][25]
-
Triisopropylsilane (TIS): A reducing scavenger that is highly effective against trityl cations from Trp, Asn, Gln, or His protection.[19][21][22]
Data Presentation: TFA Cleavage Cocktail Formulations
For peptides containing Arg(Tos), a specialized cocktail is required. "Reagent R" is a widely cited formulation specifically designed for this purpose.[23][26]
| Cocktail Name | Composition (v/v or w/w) | Key Scavengers | Primary Application & Rationale | Typical Time |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Thioanisole, EDT | Recommended for Arg(Tos/Mtr/Pmc). Thioanisole is critical for efficient removal of the sulfonyl protecting group. EDT scavenges other cations.[23][26] | 2-4 hours |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Thioanisole, EDT, Phenol | A robust, general-purpose cocktail for complex peptides containing multiple sensitive residues including Arg, Trp, Cys, Met.[25] | 2-4 hours |
| TFA / TIS / H₂O | (95:2.5:2.5) | TIS, H₂O | Standard cocktail for peptides without highly sensitive residues or difficult protecting groups. Not recommended for Arg(Tos). [21] | 1.5-3 hours |
Experimental Protocol: Final Cleavage and Deprotection
This protocol details the final cleavage of a peptide containing Arg(Tos) from the resin.
Materials:
-
Dry, protected peptide-resin (N-terminal Fmoc group must be removed first).
-
Cleavage Cocktail: Reagent R (TFA/Thioanisole/EDT/Anisole, 90:5:3:2). Prepare fresh in a well-ventilated fume hood.[23][26]
-
Ice-cold diethyl ether (Et₂O)
-
Centrifuge tubes (TFA-resistant, e.g., polypropylene)
-
DCM
Procedure:
-
Resin Preparation: Ensure the peptide-resin is dry and the N-terminal Fmoc group has been removed. Place the resin (e.g., 0.1 mmol scale, ~200 mg) into a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared Reagent R cocktail to the resin (5-10 mL per 0.1 mmol). Seal the vessel and agitate gently at room temperature for 2-4 hours.[26] Monitor a trial cleavage by HPLC if optimizing the time.[27]
-
Peptide Filtration: Filter the resin using a sintered glass funnel or syringe filter, collecting the TFA filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to recover the remaining peptide. Combine all filtrates.
-
Peptide Precipitation: Add the TFA solution dropwise into a larger centrifuge tube containing ~40 mL of ice-cold diethyl ether while vortexing. A white precipitate of the crude peptide should form.
-
Pelleting and Washing: Centrifuge the suspension (e.g., 3000 x g, 5 min) to pellet the peptide. Carefully decant the ether. To remove residual scavengers, resuspend the peptide pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step 2-3 times.
-
Drying: After the final ether decant, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to yield the crude peptide powder.
-
Purification: The crude peptide is ready for analysis by LC-MS and purification by preparative HPLC.
Figure 3: Workflow for final peptide cleavage, deprotection, and isolation.
References
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]
-
APPLIKE. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Váňová, K., Maletínská, L., & Železná, B. (2021). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Science. [Link]
-
Pusti, M. B., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2118–2126. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Luna, O., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(13), 3014. [Link]
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]
-
Bio-Synthesis Inc. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?[Link]
-
AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Chemwish. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. [Link]
-
Bofill, J. M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2927. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Yajima, H., et al. (1983). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. Journal of the Chemical Society, Chemical Communications, (19), 1079. [Link]
-
ResearchGate. (2004). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. [Link]
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...[Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 859-867. [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. cem.de [cem.de]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 24. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 26. peptide.com [peptide.com]
- 27. researchgate.net [researchgate.net]
Activating Fmoc-D-Arg(Tos)-OH: A Guide to Reagent Selection and Protocol Optimization
Introduction: The Unique Challenge of Arginine Incorporation
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the incorporation of arginine residues represents a recurring challenge. Fmoc-D-Arg(Tos)-OH, a non-natural D-amino acid derivative, is of particular interest in the design of peptides with enhanced enzymatic stability and unique conformational properties.[1] However, its successful coupling is fraught with potential pitfalls. The steric bulk of the tosyl (Tos) protected guanidinium side chain can significantly hinder the coupling reaction.[1] Furthermore, the activation of the C-terminus of any protected arginine carries an intrinsic risk of a debilitating side reaction: δ-lactam formation. This intramolecular cyclization renders the amino acid incapable of coupling, leading to truncated or deletion peptide sequences.[1][2]
This guide provides an in-depth analysis of the common activation reagents for this compound, offering a framework for rational reagent selection and detailed protocols to maximize coupling efficiency while minimizing side reactions.
PART 1: The Chemistry of Carboxyl Activation
The fundamental principle of peptide bond formation is the activation of the carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. The choice of activation reagent dictates the nature of the activated intermediate, its reactivity, and its propensity for side reactions like racemization.[3][4]
There are two major families of coupling reagents used in modern SPPS:
-
Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) activate the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable and prone to racemization.[5][6] To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used. These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester, significantly suppressing racemization.[5][7]
-
Onium Salts: This class includes aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP).[8][9] These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), convert the carboxylic acid directly into a benzotriazolyl ester (OBt or OAt ester).[5][10] HATU, which contains a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU, making it particularly effective for difficult or sterically hindered couplings.[10][11]
Below is a diagram illustrating the general mechanisms of activation.
Caption: Standard Fmoc-SPPS cycle for amino acid coupling.
Protocol 1: DIC/Oxyma Mediated Coupling
This method is cost-effective and reliable, though it may require longer coupling times.
Reagents & Materials:
-
Fmoc-Rink Amide resin (or other, with free N-terminal amine)
-
This compound (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (3 eq.)
-
N,N-Dimethylformamide (DMF)
-
Reaction Vessel for SPPS
Step-by-Step Procedure:
-
Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group has been removed (using 20% piperidine in DMF) and thoroughly washed.
-
Activation of Amino Acid:
-
In a separate vial, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution.
-
Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may become slightly cloudy.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the soluble diisopropylurea (DIU) byproduct.
-
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling (recoupling) may be necessary.
Causality & Insights: The use of Oxyma is critical for suppressing racemization by rapidly converting the reactive O-acylisourea intermediate to a more stable active ester. [7]Pre-activation for a short period ensures the formation of this active ester before addition to the resin.
Protocol 2: HATU-Mediated Coupling
This is the preferred method for difficult couplings where speed and efficiency are paramount.
Reagents & Materials:
-
Fmoc-Rink Amide resin (or other, with free N-terminal amine)
-
This compound (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Reaction Vessel for SPPS
Step-by-Step Procedure:
-
Resin Preparation: As described in Protocol 1.
-
Activation of Amino Acid:
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution. The base is critical for deprotonating the carboxylic acid and facilitating the reaction.
-
Allow the solution to pre-activate for 1-2 minutes immediately before adding to the resin.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes. For particularly difficult sequences, the coupling time can be extended.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Confirmation (Optional): Perform a Kaiser test.
Causality & Insights: HATU forms a highly reactive OAt-ester, which overcomes the steric hindrance of the Arg(Tos) side chain more effectively than HBTU or carbodiimide methods. [10][12]Using slightly less than a full equivalent of HATU (0.95-0.99 eq.) relative to the amino acid minimizes the risk of the reagent capping the peptide chain. The two equivalents of base (relative to the amino acid) are standard practice to ensure the reaction environment is sufficiently basic for efficient activation. [13]
PART 4: Mitigating Side Reactions
-
δ-Lactam Formation: This is the most significant side reaction for arginine. [1][2]It occurs during the activation step. To minimize it:
-
Use Pre-activation: Activate the amino acid in a separate vessel for a short period before adding it to the resin. This ensures the highly reactive species has a minimal lifetime in the absence of the target amine.
-
Avoid Excess Base and Prolonged Reaction Times: Overly basic conditions or extended coupling times can promote the intramolecular cyclization.
-
Consider Alternative Protecting Groups: For extremely sensitive syntheses, alternative side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are known to be less prone to lactam formation, although they have their own cleavage considerations. [2]
-
-
Racemization: The risk of converting the D-amino acid to a D/L mixture is highest during the activation step. [4] * Use Additives with Carbodiimides: Never use DIC or other carbodiimides without an additive like HOBt or Oxyma. [5][14] * Choose Appropriate Reagents: Onium salts like HATU generally show lower levels of racemization than HBTU or un-catalyzed carbodiimide reactions. [10][11] * Control Temperature: For highly sensitive couplings, performing the reaction at 0°C can further reduce the risk of racemization. [4]
Conclusion
The successful incorporation of this compound is a manageable challenge with the correct choice of activation strategy. For routine synthesis where cost is a primary driver, a well-optimized DIC/Oxyma protocol provides a robust solution. For difficult sequences, long peptides, or when maximal efficiency and purity are required, HATU stands as the superior reagent due to its high reactivity and reduced risk of side reactions. [10][12]By understanding the chemical principles behind each reagent and adhering to optimized protocols, researchers can confidently incorporate this valuable building block into their synthetic peptide targets.
References
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]
-
Gong, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Ben-Gurion University of the Negev. (n.d.). Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal. [Link]
-
Gong, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
- Google Patents. (2007). WO2007077112A1 - Methods for the synthesis of arginine-containing peptides.
-
ResearchGate. (2025, August 5). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. [Link]
- Google Patents. (2008). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.
-
Al Musaimi, O., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2926. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]
-
PubMed. (2015). Fmoc Solid-Phase Peptide Synthesis. [Link]
-
PubMed. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. [Link]
-
PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. [Link]
-
ResearchGate. (2024, August 12). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis Using Fmoc-D-Arg(Tos)-OH
Introduction: The Strategic Incorporation of D-Arginine and the Role of the Tosyl Protecting Group
In the landscape of therapeutic peptide development, the incorporation of non-natural D-amino acids is a cornerstone strategy for enhancing proteolytic stability and modulating biological activity.[1][2] D-Arginine, with its cationic guanidinium group, is of particular interest for its role in cell penetration, receptor binding, and antimicrobial activity. The successful synthesis of D-Arginine-containing peptides via automated solid-phase peptide synthesis (SPPS) hinges on the effective protection of its highly basic and nucleophilic side chain.[3][4]
This application note provides a comprehensive guide to the use of Fmoc-D-Arg(Tos)-OH, a well-established building block for peptide synthesis. The tosyl (Tos) group, a sulfonyl-type protecting group, offers robust protection for the guanidinium function of arginine under the basic conditions required for Fmoc removal, yet it can be cleaved under strong acidic conditions during the final deprotection and cleavage from the solid support.[5][6][7] We will delve into the mechanistic rationale behind protocol choices, provide detailed, validated methodologies for automated synthesizers, and address potential challenges and mitigation strategies to ensure the synthesis of high-purity peptides.
Physicochemical Properties and Handling of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 139090-50-9 | [8][9] |
| Molecular Weight | 550.63 g/mol | [8][10][11] |
| Appearance | White to off-white powder | [9][10] |
| Purity (HPLC) | Typically ≥98% | [8][10][11] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [11] |
Handling Precautions: this compound is classified as an irritant.[8] It may cause respiratory irritation, skin irritation, and serious eye irritation.[8] Always handle this reagent in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
The Chemistry of this compound in Automated SPPS
The core of Fmoc-based SPPS is a cyclical process of deprotection and coupling.[2][12] The workflow for incorporating an this compound residue is as follows:
Figure 1: General workflow for a single coupling cycle in automated Fmoc-SPPS.
The Critical Role of the Tosyl (Tos) Protecting Group
The selection of a side-chain protecting group for arginine is a critical decision in peptide synthesis.[6] The guanidinium group of arginine is strongly basic (pKa ≈ 12.5) and must be protected to prevent side reactions, such as acylation by the activated carboxyl group of the incoming amino acid, and to improve solubility in organic solvents used in SPPS.[3][4]
The tosyl group is a well-established protecting group with several key characteristics:
-
Stability: It is stable to the mildly basic conditions (e.g., 20% piperidine in DMF) used for the repeated cleavage of the Nα-Fmoc group.[5][13]
-
Cleavage: It is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][7] Modern protocols often utilize trifluoroacetic acid (TFA) with a cocktail of scavengers.[14]
Potential Challenges and Mitigation Strategies
While this compound is a robust reagent, awareness of potential side reactions is crucial for optimizing peptide purity.
| Challenge | Description | Mitigation Strategy |
| Incomplete Coupling | The bulky nature of the tosyl group can lead to steric hindrance, potentially resulting in incomplete coupling and deletion sequences. | Extend coupling times, perform a double coupling, or use more efficient coupling reagents like HATU or HCTU.[15] |
| Sulfonyl Group Transfer | During final acidic cleavage, the cleaved tosyl group can potentially modify electron-rich side chains, particularly tryptophan.[16] | Use a scavenger cocktail during cleavage containing agents like thioanisole or dithiothreitol (DTT) to trap reactive cations.[13][16] |
| Racemization | Although less common with D-amino acids, the activation step can pose a risk of epimerization. | Use of additives like OxymaPure or choosing coupling reagents known for low racemization potential (e.g., DEPBT for sensitive residues) can minimize this risk.[17] |
Protocols for Automated Peptide Synthesizers
The following protocols are designed for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer. Reagent equivalents are calculated relative to the resin loading.
Protocol 1: Standard Coupling using HCTU/DIPEA
This protocol is a robust and generally applicable method for the incorporation of this compound.
Reagents:
-
This compound (5 eq.)
-
HCTU (4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
Workflow:
Figure 2: Automated coupling workflow for this compound using HCTU.
Detailed Steps:
-
Resin Preparation: Ensure the resin is swelled in DMF for at least 30 minutes prior to the first deprotection step.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A typical protocol involves a first treatment for 3 minutes, followed by a drain and a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound and HCTU in DMF.
-
Add DIPEA to the solution and allow for a brief pre-activation (30-60 seconds).
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 45-90 minutes. For sequences known to be difficult, this time can be extended, or a second coupling can be performed.
-
-
Post-Coupling Wash: Wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): A Kaiser test can be performed on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction.[18]
Protocol 2: Final Cleavage and Deprotection
The tosyl group requires strong acidic conditions for its removal.
Reagents:
-
Cleavage Cocktail (Reagent K, modified):
-
Trifluoroacetic acid (TFA): 92.5%
-
Water: 2.5%
-
Thioanisole: 2.5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Place the dry resin in a suitable reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per 0.1 mmol of peptide).
-
Incubate at room temperature with occasional agitation for 2-4 hours. The strong acid cleaves the peptide from the resin and removes the tosyl and other acid-labile side-chain protecting groups.[7][14] The scavengers (water, thioanisole, EDT) protect sensitive residues from reactive cations generated during this process.[14][16]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a cold solution of diethyl ether (approximately 10-fold volume excess).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and organic byproducts.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound remains a valuable and effective reagent for the incorporation of D-arginine into synthetic peptides using automated Fmoc-SPPS. Its stability during chain elongation and reliable cleavage under strong acid conditions make it a predictable building block for many applications. By understanding the underlying chemistry, implementing optimized coupling and cleavage protocols, and employing appropriate scavenger strategies, researchers can successfully mitigate potential side reactions and achieve high yields of pure D-arginine-containing peptides. This guide provides the foundational knowledge and practical protocols to empower scientists in their peptide synthesis endeavors.
References
- Vertex AI Search. (2026). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide.
- BenchChem. (2025). A Comparative Analysis of Arginine Protecting Groups on Peptide Purity.
- MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- Unknown Source. (n.d.).
- National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- RSC Publishing. (1980). Efficient Deprotection of NG-Tosylarginine with a Thioanisole- Trifluoromethanesulphonic Acid System?.
- RSC Publishing. (n.d.). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system.
- AF BioChem. (n.d.). This compound.
- Unknown Source. (n.d.). Overview of Custom Peptide Synthesis.
- Apollo Scientific. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Fmoc-Arg(Tos)-OH | 83792-47-6.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- National Institutes of Health. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis.
- Google Patents. (2019). Methods for the synthesis of arginine-containing peptides.
- BenchChem. (2025). Fmoc-D-Arg(Pbf)-OH chemical structure and properties.
- PubMed. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis.
- Scribd. (n.d.).
- ChemicalBook. (n.d.). This compound | 139090-50-9.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- UCI Department of Chemistry. (n.d.).
- BenchChem. (2025). Application Notes: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BenchChem. (2025). Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-D-Leu-OH.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Fmoc-D-Arg-OH | 130752-32-8.
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
- Unknown Source. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc- D -Arg(Pbf)-OH = 98.0 TLC 187618-60-6.
- Merck. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 139090-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. This compound | 139090-50-9 [m.chemicalbook.com]
- 10. Fmoc-D-Arg(Tos)-OH_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 11. Fmoc-Arg(Tos)-OH | 83792-47-6 [sigmaaldrich.com]
- 12. Automated Peptide Synthesizers [peptidemachines.com]
- 13. peptide.com [peptide.com]
- 14. Overview of Custom Peptide Synthesis [peptide2.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
Mastering the Manual Synthesis of Peptides Containing D-Arginine: An Application Note on Fmoc-D-Arg(Tos)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing proteolytic stability and modulating biological activity. D-Arginine, in particular, is a frequent constituent of cell-penetrating peptides, antimicrobial agents, and other bioactive sequences. This application note provides a detailed, field-proven protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Arg(Tos)-OH, a derivative where the guanidinium side chain is protected by a tosyl (Tos) group.
This guide moves beyond a simple recitation of steps to explain the underlying chemistry and rationale for key experimental choices. We will delve into the nuances of coupling this sterically demanding amino acid, the critical aspects of monitoring the reaction, and the specific requirements for the final deprotection and cleavage from the resin.
The Strategic Role of the Tosyl Protecting Group in Arginine Chemistry
The selection of a protecting group for the highly basic guanidinium side chain of arginine is a critical decision in peptide synthesis. While modern Fmoc-based strategies often favor more labile protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), the tosyl group, traditionally employed in Boc/Bzl chemistry, presents a unique set of characteristics.[1][2]
The primary distinction of the tosyl group is its remarkable stability to the mildly basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and its resistance to cleavage by trifluoroacetic acid (TFA) alone.[3] This orthogonality makes it a robust choice during chain assembly, minimizing the risk of premature deprotection. However, this stability necessitates the use of stronger acids for its removal during the final cleavage step, such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF).[3][4] This guide will focus on a TFMSA-based cleavage cocktail, which is a more accessible alternative to HF for many laboratories.
Materials and Reagents
For a successful synthesis, the quality of all reagents is paramount. Ensure the use of peptide synthesis-grade solvents and reagents.
| Reagent/Material | Grade/Specification | Supplier (Example) |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading | Major peptide synthesis supplier |
| This compound | >98% purity | Reputable chemical supplier |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Chemical supplier |
| Dichloromethane (DCM) | ACS grade or higher | Chemical supplier |
| Piperidine | >99% | Chemical supplier |
| HBTU | >98% | Peptide synthesis supplier |
| DIEA | >99.5%, peptide synthesis grade | Chemical supplier |
| Trifluoromethanesulfonic acid (TFMSA) | >99% | Chemical supplier |
| Thioanisole | >99% | Chemical supplier |
| 1,2-Ethanedithiol (EDT) | >98% | Chemical supplier |
| Diethyl ether | Anhydrous | Chemical supplier |
| Acetic Anhydride | ACS grade | Chemical supplier |
| Pyridine | Anhydrous | Chemical supplier |
| Ninhydrin | ACS grade | Chemical supplier |
| Phenol | ACS grade | Chemical supplier |
| Potassium Cyanide (KCN) | ACS grade | Chemical supplier |
Experimental Protocols
This section details the step-by-step workflow for the manual synthesis of a peptide incorporating this compound. The following diagram illustrates the cyclical nature of the process.
Caption: General workflow for the manual solid-phase synthesis of a peptide containing this compound.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible.
-
Place the desired amount of Fmoc-Rink Amide MBHA resin (e.g., 200 mg, 0.1 mmol) in a fritted syringe or a manual synthesis vessel.
-
Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 3 minutes, then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and proceed to the washing step.
Washing
Thorough washing is essential to remove residual piperidine and byproducts, which can interfere with the subsequent coupling reaction.
-
Wash the resin with DMF (5 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL).
Coupling of this compound
Due to the steric hindrance of the tosyl group, a robust activation method and potentially a double coupling strategy are recommended to ensure complete incorporation.
Activation Solution Preparation:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading, e.g., 0.3 mmol) and HBTU (2.9 equivalents, e.g., 0.29 mmol) in a minimal amount of DMF.
-
Add DIEA (6 equivalents, e.g., 0.6 mmol) to the solution.
-
Gently agitate the activation mixture for 1-2 minutes.
Coupling Reaction:
-
Immediately add the freshly prepared activation solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Drain the coupling solution.
Post-Coupling Wash
-
Wash the resin with DMF (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL).
Monitoring the Coupling Reaction: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[5] A negative result (yellow beads) indicates a complete coupling, while a positive result (blue beads) signifies an incomplete reaction.
Kaiser Test Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Take a small sample of resin beads (a few beads are sufficient) and place them in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test reagents.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpreting the Results:
-
Yellow beads and solution: Coupling is complete. Proceed to the Fmoc deprotection for the next amino acid.
-
Blue beads and/or blue solution: Coupling is incomplete. A double coupling is required.
Troubleshooting Incomplete Coupling: The Double Coupling Strategy
If the Kaiser test is positive, a second coupling is necessary to drive the reaction to completion.
-
After the post-coupling wash, repeat the coupling procedure (Step 4) with a freshly prepared activation solution of this compound.
-
After the second coupling, perform the post-coupling wash (Step 5) and re-evaluate with the Kaiser test.
-
If the Kaiser test is still positive after a double coupling, it is advisable to "cap" the unreacted amines to prevent the formation of deletion peptides. This is achieved by treating the resin with a solution of acetic anhydride and pyridine in DMF.
Final Cleavage and Deprotection
As previously discussed, the tosyl group requires a strong acid for removal. The following protocol utilizes a TFMSA-based cleavage cocktail.
Cleavage Cocktail (Modified Reagent R):
-
90% TFA
-
5% Thioanisole
-
3% 1,2-Ethanedithiol (EDT)
-
2% Anisole
-
With the addition of TFMSA (1 equivalent relative to the tosyl groups)
Procedure:
-
After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.
-
Place the dried resin in a robust reaction vessel (e.g., a round-bottom flask).
-
Cool the vessel in an ice bath.
-
Prepare the cleavage cocktail and cool it in an ice bath.
-
Add the cold cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing anhydrous diethyl ether.
-
The crude peptide will precipitate. Centrifuge the tube and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Understanding the Chemistry: Causality and Expertise
-
Why HBTU and DIEA? HBTU is a highly efficient coupling reagent that rapidly forms a reactive HOBt ester with the carboxylic acid of the Fmoc-amino acid.[6] This intermediate is less prone to racemization. DIEA is a non-nucleophilic base that facilitates the activation and coupling reactions without causing premature Fmoc deprotection.
-
The Role of Scavengers in Cleavage: During the acidic cleavage, reactive carbocations are generated from the side-chain protecting groups and the resin linker. Thioanisole, EDT, and anisole act as "scavengers," trapping these electrophilic species and preventing them from modifying sensitive amino acid residues such as tryptophan and tyrosine.[3]
-
Mechanism of Tosyl Deprotection: TFMSA is a superacid that protonates the guanidinium group, making the tosyl group a better leaving group. Thioanisole acts as a soft nucleophile that attacks the sulfur atom of the protonated tosyl group, facilitating its cleavage.
Sources
Application Notes & Protocols: The Strategic Incorporation of Fmoc-D-Arg(Tos)-OH in Modern Drug Discovery
Preamble: Overcoming Nature's Limitations in Peptide Therapeutics
In the landscape of drug discovery, peptides represent a class of therapeutics celebrated for their high specificity and low toxicity. However, their clinical potential has historically been constrained by rapid degradation by endogenous proteases, which significantly shortens their in-vivo half-life.[1] A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-natural D-amino acids.[1][2] Proteolytic enzymes are stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1] The introduction of a D-amino acid, the stereochemical mirror image of its natural counterpart, effectively creates a "proteolytic shield," rendering the peptide significantly more resistant to enzymatic breakdown and thus enhancing its bioavailability and therapeutic window.[1][3]
Fmoc-D-Arg(Tos)-OH is a critical building block in this endeavor. Arginine, with its positively charged guanidinium side chain, is frequently integral to a peptide's biological function, mediating interactions with cell membranes and receptors. The D-configuration provides the desired stability, while the Fmoc (Nα-9-fluorenylmethyloxycarbonyl) and Tos (side-chain Nω-tosyl) protecting groups enable its precise and efficient incorporation via Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth analysis of the chemistry, applications, and detailed protocols for leveraging this compound in the synthesis of next-generation peptide drug candidates.
The Chemistry of Control: A Tale of Two Protecting Groups
The successful synthesis of a target peptide sequence is contingent on a robust and orthogonal protection strategy. In this compound, each protecting group serves a distinct and critical function.
Nα-Protection: The Fmoc Group
The Fmoc group temporarily protects the α-amino group of the D-arginine. Its primary advantages in modern SPPS are:
-
Base Lability: It is quantitatively removed under mild, non-acidic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][5][6]
-
Orthogonality: Its removal condition is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (e.g., tBu, Trt) and the resin linker, preventing premature cleavage of other groups or the peptide from its solid support.[]
-
Reaction Monitoring: The dibenzofulvene byproduct released during deprotection has a strong UV absorbance, which can be quantified to monitor the reaction's completion in real-time on automated synthesizers.[5]
Side-Chain Protection: The Tosyl (Tos) Group
The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating protection to prevent unwanted side reactions during synthesis.[7] The tosyl group is a traditional and robust sulfonyl-based protecting group with specific characteristics.[2]
Causality Behind Protecting Group Selection: The choice of a side-chain protecting group for arginine is a critical decision that impacts coupling efficiency, side-reaction profiles, and the final cleavage conditions. The Tos group is considered a "traditional" protecting group, particularly rooted in Boc-based SPPS chemistry.[8] Its defining feature is its stability, which necessitates very strong acids for removal.
Table 1: Comparative Analysis of Common Arginine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Typical Cleavage Condition | Key Advantages | Key Disadvantages |
| Tosyl | Tos | HF, TFMSA (strong acid) [2] | High stability to TFA; prevents δ-lactam formation. | Requires hazardous strong acids for cleavage; not compatible with standard Fmoc/tBu linkers; released Tos group can modify Tryptophan.[9] |
| 2,2,4,6,7-Pentamethyldihydro-benzofuran-5-sulfonyl | Pbf | TFA-based cocktails (e.g., 95% TFA)[8][10] | High acid lability, suitable for standard Fmoc/tBu strategy; less prone to modifying Tryptophan than Pmc.[10] | Sterically bulky, can sometimes hinder coupling.[11] Prone to δ-lactam formation.[8] |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | TFA-based cocktails (e.g., 95% TFA)[10] | More acid labile than Mtr. | More prone to reattaching to Tryptophan residues during cleavage compared to Pbf.[9] |
Core Application: Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol outlines the manual incorporation of a single this compound residue into a growing peptide chain anchored to a solid support resin.
Experimental Workflow Overview
Caption: General workflow for one cycle of SPPS.
Materials and Reagents
| Reagent | Purpose | Typical Molar Excess (vs. Resin Capacity) |
| Peptide-Resin (e.g., Rink Amide) | Solid support for peptide growth | 1 eq |
| This compound | Amino acid building block | 3 - 5 eq |
| N,N-Dimethylformamide (DMF) | Primary solvent | - |
| Dichloromethane (DCM) | Solvent for swelling and washing | - |
| Piperidine | Fmoc deprotection agent | Used as 20% (v/v) solution in DMF |
| HBTU / HATU | Coupling activator (uronium salt) | 2.9 - 4.9 eq |
| N,N-Diisopropylethylamine (DIPEA) | Activation base | 6 - 10 eq |
| Acetic Anhydride / DIPEA | Capping solution (optional) | - |
| Anhydrous Hydrogen Fluoride (HF) | Cleavage and deprotection agent | - |
| Thioanisole / Anisole | Scavengers for cleavage | - |
Step-by-Step Protocol
A. Resin Preparation
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Swell the resin in DMF for 1 hour or DCM for 30 minutes. Drain the solvent.[6][12]
B. Nα-Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.[6]
-
Agitate the mixture for 5-7 minutes at room temperature.[12]
-
Drain the solution, and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
C. Coupling of this compound Causality Note: The arginine residue is sterically hindered and prone to a side reaction called δ-lactam formation upon activation, which creates an inactive species.[2][8] To drive the desired coupling reaction to completion and minimize this side reaction, pre-activation of the amino acid and using an appropriate excess of reagents is crucial.
-
In a separate vial, dissolve this compound (3 eq) and a coupling activator like HBTU (2.9 eq) in a minimal amount of DMF.
-
Add DIPEA (6 eq) to the vial. The solution will typically change color, indicating activation. Allow it to pre-activate for 3-8 minutes.[13]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Validation Step: Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A negative result (beads remain colorless) indicates the reaction is complete. If positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
D. Final Cleavage and Tosyl Group Removal Critical Note: The Tosyl group is stable to the trifluoroacetic acid (TFA) cocktails used in standard Fmoc/tBu SPPS.[2] Its removal requires treatment with a very strong acid, such as anhydrous hydrogen fluoride (HF). This procedure is hazardous and must be performed with specialized equipment and safety precautions.
-
Dry the fully synthesized peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail, such as a 90:5:5 (v/v/v) mixture of HF:p-cresol:thioanisole. The thioanisole is particularly important to prevent the cleaved tosyl group from modifying sensitive residues like tryptophan.[9]
-
Conduct the cleavage reaction at 0 °C for 1-2 hours.
-
After the reaction, the HF is carefully removed by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide via filtration or centrifugation and proceed with purification, typically by reverse-phase HPLC.
Applications and Rationale in Drug Discovery
The inclusion of a D-Arginine residue, made possible by building blocks like this compound, imparts significant advantages to peptide drug candidates.
-
Enhanced Proteolytic Stability: As previously discussed, this is the primary driver for using D-amino acids. The resulting peptide analogs exhibit longer plasma half-lives, reducing the required dosing frequency and improving patient compliance.[1][3]
-
Modulation of Biological Activity: Chirality can profoundly impact how a peptide interacts with its biological target. Replacing an L-Arg with a D-Arg can alter the peptide's conformation, potentially converting a receptor agonist into a potent antagonist or enhancing binding affinity.[7]
-
Improved Pharmacokinetics: Beyond stability, the altered conformation can affect membrane permeability and distribution within the body. D-amino acids are central to the design of cell-penetrating peptides (CPPs), which often rely on poly-arginine sequences to traverse cell membranes and deliver therapeutic payloads.[14]
-
Enzyme Inhibition: The structure of arginine is recognized by many proteases.[15] Peptides containing D-Arg can act as potent, non-cleavable inhibitors of these enzymes, a valuable strategy for diseases associated with protease dysregulation.[15]
Caption: Competing reaction pathways for activated Arginine in SPPS.
Safety and Handling
This compound is a fine chemical powder. Standard laboratory safety practices should be observed.[16]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust by handling in a well-ventilated area or fume hood. Avoid contact with skin and eyes.[16]
-
Storage: Store in a cool, dry, and tightly sealed container.
-
Cleavage: The use of anhydrous HF is extremely hazardous and requires specialized training and equipment. Refer to institutional safety protocols before attempting HF cleavage.
References
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating D-Arginine.
- Unknown. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide.
- News-Medical.Net. (2021, March 4). The Role of D-Amino Acids in Humans.
- Unknown. (2026, January 5). The Critical Role of D-Amino Acids in Modern Peptide Therapeutics.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Arg(Tos)-OH.
- Unknown. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Benchchem. (n.d.). A Comparative Analysis of Arginine Protecting Groups on Peptide Purity.
- Benchchem. (n.d.). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 4464.
- Wang, W., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences, 23(18), 10794.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Kumar, A., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Pharmaceutics, 14(4), 743.
- Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Arg(Pbf)-OH: Enabling Pharmaceutical Innovation.
- Benchchem. (n.d.). This compound | 139090-50-9.
- Barbeta, E., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(15), 4967-4974.
- da Costa, E.B., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chempep.com [chempep.com]
- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 15. nbinno.com [nbinno.com]
- 16. peptide.com [peptide.com]
Application Notes & Protocols: Strategic Synthesis of Bioactive Peptides Incorporating Fmoc-D-Arg(Tos)-OH
Introduction: The Strategic Role of D-Arginine and the Legacy of Tosyl Protection
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing biological activity and metabolic stability. D-Arginine, the non-natural enantiomer of L-Arginine, is of particular interest. Its inclusion in a peptide sequence can confer remarkable resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby extending the peptide's in vivo half-life.[1] Furthermore, the altered stereochemistry at a single alpha-carbon can induce profound changes in the peptide's secondary structure, potentially modulating its binding affinity and converting receptor agonists into potent antagonists.[1]
The synthesis of arginine-containing peptides, however, presents unique challenges. The guanidinium side chain of arginine is highly basic (pKa ≈ 12.5) and nucleophilic, necessitating robust protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions.[2] Historically, particularly within the framework of tert-butyloxycarbonyl (Boc) chemistry, the tosyl (Tos) group was a widely used protecting group for arginine.[3] Its robust, electron-withdrawing nature effectively masks the guanidinium group, preventing side reactions.
While modern Fmoc-based SPPS has largely transitioned to more acid-labile protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for routine synthesis, Fmoc-D-Arg(Tos)-OH remains a relevant tool in specific contexts.[3][4] Researchers may encounter this derivative when replicating older synthetic routes, or it may be strategically employed in complex syntheses where a highly stable, orthogonal protecting group is required. This guide provides a comprehensive framework for the successful incorporation of this compound, grounded in an understanding of its unique chemical properties and the causal logic behind each protocol step.
Physicochemical Properties and Strategic Considerations
The selection of this compound over more contemporary alternatives like Fmoc-D-Arg(Pbf)-OH is a critical decision driven by a trade-off between stability and ease of cleavage.
| Property | This compound | Fmoc-D-Arg(Pbf)-OH (Standard) | Causality & Rationale |
| Protecting Group | p-Toluenesulfonyl (Tos) | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | The Tos group is a simple aromatic sulfonyl group, while the Pbf group is engineered with electron-donating methyl groups and a furan ring to increase its acid lability. |
| Acid Lability | Very Low | High | The Tos group is stable to standard trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-SPPS. Its removal requires harsh, strong acids such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3][5] |
| Primary Application | Boc-chemistry legacy syntheses; specific cases requiring high stability to TFA. | Routine and complex Fmoc-SPPS. | Pbf is the de facto standard for Fmoc-SPPS due to its compatibility with standard TFA cleavage, leading to higher yields and purity by minimizing side reactions.[6] |
| Key Disadvantage | Requires hazardous and harsh cleavage conditions (e.g., HF), which can degrade sensitive peptide sequences. | The bulky Pbf group can sometimes cause steric hindrance during coupling, potentially requiring optimization.[6] | The need for HF necessitates specialized, corrosion-resistant equipment and poses significant safety risks.[4] |
| Solubility | Moderate | Good | Fmoc-Arg derivatives can have variable solubility in standard SPPS solvents like DMF. While specific data for the Tos variant is sparse, it is prudent to ensure complete dissolution before activation.[6] |
Experimental Workflow & Key Mechanisms
The successful incorporation of this compound follows the general cycle of Fmoc-SPPS. However, special attention must be paid to the coupling and final cleavage steps due to the unique nature of this building block.
Diagram: The Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Challenge: Arginine δ-Lactamization
A primary challenge during the coupling of any protected arginine is the intramolecular cyclization of the activated carboxyl group to form a stable six-membered δ-lactam. This side reaction renders the amino acid derivative inactive for coupling, leading to deletion sequences (des-Arg peptides).[7] This is particularly problematic during pre-activation or extended coupling times.
Caption: Competing pathways of activated Fmoc-Arg derivatives during SPPS.
Detailed Protocols
Protocol 1: Coupling of this compound
This protocol is designed to maximize coupling efficiency while mitigating the risk of δ-lactam formation. Due to the steric bulk and electronic properties of the Arg(Tos) side chain, a double coupling strategy is strongly recommended to ensure complete reaction.[8]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure (for 0.1 mmol scale):
-
Resin Preparation: Ensure the N-terminal Fmoc group from the previous amino acid has been completely removed (verified by a positive Kaiser test) and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation (First Coupling):
-
In a separate vessel, dissolve this compound (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF (~2 mL).
-
Add DIPEA (6 eq., 0.6 mmol) to the solution.
-
Allow to pre-activate for no more than 2 minutes to minimize lactam formation.
-
-
First Coupling Reaction:
-
Immediately add the activation solution to the peptide-resin.
-
Agitate the reaction vessel at room temperature for 45-60 minutes.
-
-
Monitoring and Washing:
-
Drain the coupling solution.
-
Take a small sample of resin beads and perform a Kaiser test. A positive test (blue beads) indicates incomplete coupling.
-
Wash the resin thoroughly with DMF (3 x 5 mL).
-
-
Second Coupling (Recommended):
-
Prepare a fresh activation solution as described in Step 2.
-
Add the new solution to the resin and agitate for another 45-60 minutes.
-
-
Final Monitoring and Washing:
-
Drain the coupling solution.
-
Perform a final Kaiser test. A negative result (yellow/colorless beads) confirms complete coupling.
-
If the test remains positive, consider capping unreacted amines with acetic anhydride before proceeding.
-
Wash the resin with DMF (3 x 5 mL) and then DCM (2 x 5 mL) to prepare for the next deprotection step.
-
Protocol 2: Cleavage and Tosyl Deprotection
Critical Safety Note: The cleavage of the Tos group requires extremely strong and hazardous acids. Anhydrous Hydrogen Fluoride (HF) is the most traditional reagent. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood. An alternative, though still highly corrosive, is Trifluoromethanesulfonic acid (TFMSA).
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger: Anisole or Thioanisole (use Thioanisole if Trp is present to prevent modification)[9]
-
Cold diethyl ether
-
HF Cleavage Apparatus
Procedure:
-
Preparation: Place the fully dried peptide-resin (e.g., 100-200 mg) into a Kel-F reaction vessel. Add the scavenger (e.g., Anisole, ~1.0 mL).
-
HF Condensation: Cool the reaction vessel to -5 to 0 °C using an ice-salt bath. Carefully condense anhydrous HF (~10 mL) into the vessel.
-
Cleavage Reaction:
-
Stir the mixture at 0 °C.
-
Due to the stability of the Arg(Tos) group, a longer reaction time is required compared to Pbf-protected peptides. The reaction should proceed for 1.5 to 2 hours .[10]
-
-
HF Removal: After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen or under vacuum, ensuring it is passed through a suitable scrubber.
-
Peptide Precipitation:
-
Once all HF is removed, wash the remaining resin/peptide mixture with a small amount of cold diethyl ether.
-
Transfer the peptide by dissolving it in a minimal amount of TFA and precipitate it by adding the solution dropwise into a centrifuge tube containing a large volume (~40 mL) of vigorously stirred, ice-cold diethyl ether.
-
-
Isolation and Purification:
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether. Wash the pellet with cold ether two more times to remove scavengers and organic byproducts.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.
-
Diagram: Mechanism of Acidolytic Tosyl Cleavage
The cleavage of the tosyl group from the guanidinium side chain is an acid-catalyzed process, typically proceeding through an SN2 or SN1-like mechanism.
Caption: Simplified mechanism for the strong-acid catalyzed deprotection of a Tosyl group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance from the Arg(Tos) side chain and growing peptide. 2. Formation of inactive δ-lactam. 3. Poor resin solvation or peptide aggregation. | 1. Perform a second, fresh coupling as described in the protocol. 2. Minimize pre-activation time. 3. Switch to a more effective coupling reagent like HATU. 4. If the problem persists, cap unreacted amines with acetic anhydride to prevent deletion sequences. |
| Low Final Yield | 1. Incomplete cleavage/deprotection of the Tos group. 2. Loss of peptide during precipitation and washing steps. 3. Significant δ-lactam formation during synthesis. | 1. Extend the HF cleavage time to 2.5-3 hours or increase the temperature slightly (monitor carefully). 2. Ensure the peptide is fully precipitated in cold ether before centrifugation. 3. Optimize the coupling protocol to use minimal pre-activation time. |
| Presence of a +156 Da Adduct on Trp | Modification of the tryptophan indole ring by the released tosyl group during cleavage. | 1. Use Thioanisole instead of Anisole as the primary scavenger in the cleavage cocktail. 2. Incorporate tryptophan using the Boc-protected indole derivative, Fmoc-Trp(Boc)-OH, for maximum protection. |
Conclusion and Expert Recommendations
The use of this compound in modern solid-phase peptide synthesis is a specialized technique that requires a departure from standard, milder protocols. Its primary legacy is rooted in Boc chemistry, and its application in an Fmoc framework necessitates a deep understanding of its robust nature. The key to success lies in ensuring complete incorporation through aggressive coupling strategies, such as double coupling, and acknowledging the necessity of harsh, strong-acid conditions for its final removal.
For the vast majority of applications, the modern researcher is advised to use Fmoc-D-Arg(Pbf)-OH . The Pbf group offers comparable protection during synthesis but is readily cleaved under standard TFA conditions, eliminating the significant hazards and potential for peptide degradation associated with HF or TFMSA. This leads to cleaner crude products, higher yields, and a safer, more accessible workflow. This compound should be reserved for specific circumstances where its extreme acid stability is a required strategic element of the overall synthesis plan.
References
-
García-de la Torre, B., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Available at: [Link]
-
PubChem. (n.d.). Fmoc-Arg(Tos)-OH. National Center for Biotechnology Information. Available at: [Link]
-
Fujii, N., Yajima, H. (1981). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. Available at: [Link]
- Fields, G.B. (2007). Introduction to Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. Chapter 18, Unit 18.1.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Ferrazzano, L., et al. (2023). Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges. Green Chemistry. Available at: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Fmoc-D-Arg(Tos)-OH in peptide library synthesis
Application Note & Protocol
Topic: Strategic Incorporation of Fmoc-D-Arg(Tos)-OH in Peptide Library Synthesis for Enhanced Stability and Specificity
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-proteinogenic amino acids, particularly D-enantiomers, is a cornerstone strategy in modern peptide drug development, primarily to confer resistance to enzymatic degradation and enhance pharmacokinetic profiles. This compound is a key building block for introducing D-arginine, a residue critical for many biological interactions. However, the use of the tosyl (Tos) protecting group for the guanidino side chain presents unique challenges and requires specific protocols, particularly during the final cleavage step. This technical guide provides a comprehensive overview of the strategic application of this compound in solid-phase peptide synthesis (SPPS). It delves into the causality behind experimental choices, offers a comparative analysis of arginine protecting groups, and presents detailed, field-proven protocols for coupling and cleavage, complete with troubleshooting and best practices.
Part 1: The Chemistry and Strategic Value of this compound
The Functional Anatomy of the Building Block
The utility of this compound in peptide synthesis is derived from the distinct roles of its three core components. Understanding these is fundamental to its successful application.
-
Nα-Fmoc Group (9-fluorenylmethyloxycarbonyl): This temporary protecting group shields the alpha-amino function during the coupling of the carboxyl group. Its key feature is its lability to basic conditions (e.g., piperidine), allowing for iterative deprotection at each cycle of the synthesis without disturbing acid-labile side-chain protecting groups or the resin linkage, a principle known as an orthogonal protection scheme.[1][2]
-
D-Arginine Stereocenter: The incorporation of a D-amino acid is a deliberate design choice to enhance peptide stability.[3] Proteolytic enzymes are highly stereospecific and primarily recognize L-amino acids; peptides containing D-residues are thus significantly more resistant to degradation, leading to longer in-vivo half-lives.[4]
-
Nω-Tosyl Group (p-toluenesulfonyl): The tosyl group provides robust, acid-stable protection for the highly basic and nucleophilic guanidino side chain of arginine.[5] This prevents the side chain from engaging in unwanted reactions during peptide assembly. However, its robust nature means it requires harsh acidic conditions for removal, a critical factor that distinguishes it from more modern protecting groups.[6][7]
Caption: Functional components of this compound.
Comparative Analysis: Situating the Tosyl Protecting Group
The choice of protecting group for arginine's side chain is a critical decision in peptide synthesis. While historically significant, the Tosyl group has been largely superseded in routine Fmoc-SPPS by more acid-labile alternatives like Pmc and Pbf.[7][8] Understanding its relative merits and drawbacks is key to its appropriate use.
Table 1: Comparative Analysis of Arginine Side-Chain Protecting Groups
| Feature | Tos (Tosyl) | Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |
|---|---|---|---|
| Primary Chemistry | Boc-SPPS | Fmoc-SPPS | Fmoc-SPPS |
| Cleavage Conditions | Very Strong Acid (e.g., anhydrous HF, TFMSA)[7][8] | Strong Acid (TFA) | Strong Acid (TFA) |
| Relative Lability | Low (Most Robust)[6] | Moderate | High (Most Labile) |
| Key Advantage | High stability, preventing premature deprotection. | Cleavable with standard TFA cocktails. | Faster cleavage and reduced side reactions compared to Pmc.[9] |
| Key Disadvantage | Requires extremely harsh and hazardous cleavage conditions that can damage sensitive residues.[6] | Slower cleavage than Pbf; can lead to side reactions. | Higher cost; potential for δ-lactam formation during activation.[7] |
| Common Side Reaction | Tosylation of Tryptophan during cleavage.[8] | Sulfonation of Tryptophan. | Less prone to Trp modification but can still occur.[9] |
The primary takeaway is that this compound should be considered a specialist tool. Its use is justified in scenarios where its extreme stability is paramount and the final peptide is known to be stable to the harsh cleavage conditions required. For most applications, particularly in high-throughput library synthesis, Fmoc-D-Arg(Pbf)-OH is the preferred reagent.
Part 2: Experimental Protocols for Synthesis
This section provides a detailed methodology for the incorporation of this compound into a growing peptide chain using manual solid-phase synthesis.
Core Synthesis Workflow
The synthesis follows the standard iterative cycle of deprotection, washing, coupling, and washing. The most critical step when using any arginine derivative is the coupling reaction itself, which is prone to a significant side reaction.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Amino Acid Coupling
Causality: The guanidino side chain of arginine can facilitate an intramolecular cyclization of the activated C-terminus, forming a stable δ-lactam.[10][11] This side reaction deactivates the amino acid, preventing it from coupling to the peptide chain and resulting in a truncated sequence (a deletion mutation in the library). To drive the desired intermolecular reaction to completion and minimize this side reaction, a "double coupling" strategy is strongly recommended.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure (0.1 mmol scale):
-
Resin Preparation: Ensure the Nα-Fmoc group from the previous residue has been removed (typically with 20% piperidine in DMF for 5-10 minutes) and the resin has been thoroughly washed with DMF (5-7 times) to remove all traces of piperidine.[3]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq., ~165 mg) and HBTU (2.9 eq., ~110 mg) in DMF (~2 mL).
-
Activation: Add DIPEA (6 eq., ~105 µL) to the activation mixture. Vortex immediately for 1-2 minutes. The solution will typically change color.
-
First Coupling: Add the activated amino acid solution to the reaction vessel containing the swelled resin. Agitate via nitrogen bubbling, orbital shaking, or wrist-action shaking for 1-2 hours.
-
Wash: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling (Recommended): Repeat steps 2-4 to perform a second, identical coupling reaction. This ensures that any unreacted sites from the first coupling are driven to completion.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5-7 times) to prepare for the next cycle.
-
Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of beads.[4] A negative result (yellow beads) indicates the absence of free primary amines and confirms a complete coupling reaction. If the test is positive (blue beads), a third coupling may be necessary.
Part 3: The Critical Step: Cleavage and Deprotection
The Challenge: Tosyl Group Inertness
The robust nature of the Tosyl protecting group means it is completely stable to the standard cleavage cocktails used in Fmoc-SPPS (e.g., 95% TFA).[6] Its removal requires anhydrous Hydrogen Fluoride (HF), a highly corrosive and toxic substance that requires specialized equipment (HF cleavage apparatus) and stringent safety protocols.
WARNING: Anhydrous HF is extremely dangerous. It can cause severe, penetrating burns that may not be immediately painful but can result in systemic toxicity and death. All work with HF must be conducted in a dedicated, HF-rated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including neoprene or specialty laminate gloves, a face shield, and an acid-resistant apron. A calcium gluconate antidote gel must be readily accessible.
Protocol: High-Acid Cleavage with HF
Causality: HF cleaves the sulfonyl-nitrogen bond of the tosyl group via a strong acidolysis mechanism. During this process, both the tosyl group and other side-chain protecting groups (like tBu) are cleaved, generating highly reactive carbocations. Scavengers are added to the cleavage cocktail to trap these electrophilic species and prevent them from re-attaching to sensitive residues like Tryptophan or Methionine.[8]
Table 2: High-Acid Cleavage Cocktail for Tosyl-Protected Peptides
| Reagent | Purpose | Typical % (v/v or w/v) |
|---|---|---|
| Anhydrous HF | Primary Cleavage Reagent | ~90% |
| Anisole | Scavenger (traps cations) | ~5-10% |
| Thioanisole | Scavenger (specifically helps prevent tosylation of Trp)[8] | ~2-5% |
| p-Cresol | Scavenger | ~5% |
Procedure:
-
Preparation: Place the dried peptide-resin (~100-200 mg) in an HF-compatible reaction vessel (e.g., Kel-F). Add the appropriate scavengers (e.g., p-cresol, thioanisole).
-
HF Distillation: Cool the reaction vessel to -5 to 0 °C using an ice/salt bath. Carefully distill a measured amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum. This is the most hazardous step and must be done with extreme care to ensure all HF is trapped and neutralized.
-
Peptide Precipitation: After HF removal, wash the resin with cold diethyl ether to remove the cleaved protecting groups and scavengers.
-
Extraction: Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilization: Freeze-dry the peptide solution to obtain the crude product as a fluffy powder, ready for purification by HPLC.
Managing Side Reactions: Tryptophan Tosylation
A major side reaction during HF cleavage is the electrophilic attack of the released tosyl group (or related species) on the indole ring of Tryptophan, leading to an irreversible modification and a difficult-to-remove impurity.
Caption: Mechanism of Tryptophan tosylation and its prevention by scavengers.
Mitigation Strategy: The most effective way to prevent this is the inclusion of scavengers like thioanisole or dithiothreitol (DTT) in the cleavage cocktail.[8] An alternative, though more expensive, strategy during synthesis is to use Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected by a Boc group, which also helps shield it from modification.[9][12]
Part 4: Troubleshooting Guide
Table 3: Troubleshooting Synthesis with this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Peptide Yield / Deletion Sequence | Incomplete coupling of Arg(Tos) due to δ-lactam formation. | Implement a double coupling protocol for all Arg(Tos) residues. Confirm completion with a Kaiser test.[10] |
| Poor resin swelling or aggregation. | Switch to a more suitable solvent (e.g., NMP) or use chaotropic salts. Consider microwave-assisted synthesis.[13] | |
| Incomplete Deprotection (Mass Spec shows +154 Da) | Insufficient cleavage time or HF concentration. | Increase HF cleavage time to 2-3 hours. Ensure HF is fresh and anhydrous. |
| Peptide contains multiple Arg(Tos) residues, requiring longer deprotection. | For peptides with >2 Arg(Tos) residues, consider extending cleavage time or slightly increasing temperature (use caution). | |
| Byproduct at +154 Da on Tryptophan | Tosylation of Trp during cleavage. | Ensure adequate scavengers (thioanisole) are used in the HF cocktail.[8] For future syntheses, use Fmoc-Trp(Boc)-OH.[9] |
| Peptide Degradation | Peptide sequence is sensitive to the harsh HF conditions. | This is an inherent risk. If degradation is severe, the sequence may be incompatible with the Tos protecting group. Re-synthesize using Fmoc-D-Arg(Pbf)-OH to allow for milder TFA cleavage. |
Conclusion
This compound is a powerful but demanding reagent for peptide synthesis. Its primary advantage lies in the robust protection of the guanidino side chain, making it suitable for complex syntheses where premature deprotection is a concern. However, this stability comes at the cost of requiring hazardous and harsh HF cleavage conditions, which can lead to significant side reactions and peptide degradation. Researchers should weigh the benefits of its stability against the considerable challenges of its use. For the majority of peptide library synthesis projects, modern alternatives like Fmoc-D-Arg(Pbf)-OH offer a more practical, safer, and efficient workflow. The protocols and insights provided herein should serve as a comprehensive guide for those specialized applications where the unique properties of the tosyl group are deemed essential.
References
- Vertex AI Search. (2026). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide.
- Benchchem. (2026). A Comparative Analysis of Arginine Protecting Groups on Peptide Purity.
-
Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]
- AAPPTec. (2026).
- Sigma-Aldrich. (2026). Fmoc-Arg(Tos)-OH | 83792-47-6.
-
Rut, W., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. National Institutes of Health (PMC). [Link]
- ChemicalBook. (2026). This compound | 139090-50-9.
- Synpeptide. (2026). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- AF BioChem. (2026). This compound.
- ChemPep. (2026). Fmoc Solid Phase Peptide Synthesis.
- TargetMol. (2026). FMoc-Arg(Tos)-OH.
- Benchchem. (2026). A Comparative Guide to Fmoc-D-Arg(Pbf)-OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis.
-
National Institutes of Health (PubChem). (2026). Fmoc-D-Arg-OH | C21H24N4O4 | CID 7018814. [Link]
- AAPPTec. (2026). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTec. (2026). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich. (2026). Fmoc Resin Cleavage and Deprotection.
- Nowick, J.S. (2026).
-
ResearchGate. (2023). Why arginine should be coupled twice in SPPS?. [Link]
- Biosynth. (2026). Protecting Groups in Peptide Synthesis.
- Benchchem. (2026). Fmoc-D-Arg(Pbf)-OH chemical structure and properties.
-
ESTRADA, M. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health (PMC). [Link]
-
ResearchGate. (2026). Fmoc-Arg-OH transformation by DIC/Oxyma treatment. [Link]
-
Wellings, D.A. & Atherton, E. (2002). Introduction to Peptide Synthesis. National Institutes of Health (PMC). [Link]
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- AAPPTec. (2026). Boc-Arg(Tos)-OH [13836-37-8].
- Royal Society of Chemistry. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
Fmoc-D-Arg(Tos)-OH solution-phase synthesis methods
Application Note & Protocol
Solution-Phase Synthesis of Fmoc-D-Arg(Tos)-OH: A Comprehensive Guide
Abstract and Introduction
This compound is a critical amino acid building block employed in peptide synthesis. It incorporates two essential orthogonal protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and the acid-labile tosyl (Tos) group for the semi-permanent protection of the side-chain guanidinium function.[1][2] The use of the D-enantiomer is a key strategy in medicinal chemistry to design peptides with enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[3][4]
While solid-phase peptide synthesis (SPPS) is the dominant methodology for peptide assembly, the efficient and high-purity synthesis of the constituent building blocks themselves is a prerequisite for success. This guide provides a detailed, field-proven protocol for the solution-phase synthesis of this compound. The narrative explains the causality behind experimental choices, ensuring that the protocol is a self-validating system for researchers, scientists, and drug development professionals.
The synthesis is presented as a robust two-step process:
-
Selective Tosylation: Protection of the highly basic guanidino side chain of D-Arginine.
-
Fmocylation: Introduction of the Fmoc group onto the α-amino function of the tosylated intermediate.
This document provides step-by-step methodologies, quantitative data tables, safety protocols, and detailed analytical procedures for product characterization.
Overall Synthesis Strategy
The synthesis pathway is designed for selectivity and high yield, proceeding through two distinct chemical transformations. The workflow begins with the selective protection of the nucleophilic guanidino side chain, followed by the protection of the α-amino group.
Part 1: Synthesis of N-ω-tosyl-D-arginine (D-Arg(Tos)-OH)
Principle and Mechanistic Insight
The first critical step is the selective protection of the arginine side-chain guanidino group. The guanidinium moiety is highly basic (pKa ~12.5) and nucleophilic, necessitating protection to prevent unwanted acylation during subsequent peptide coupling steps.[5][6] The reaction utilizes p-toluenesulfonyl chloride (Ts-Cl) under alkaline conditions. In an aqueous basic medium, the α-amino group (pKa ~9.0) is partially protonated, reducing its nucleophilicity. In contrast, the guanidino group remains a potent nucleophile, enabling a selective attack on the electrophilic sulfur atom of Ts-Cl. A historical precedent for this selective tosylation under alkaline conditions is well-established.[7]
Experimental Protocol: D-Arg(Tos)-OH
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount |
| D-Arginine | 174.20 | 1.0 | 17.42 g (0.1 mol) |
| 4 N Sodium Hydroxide (NaOH) | 40.00 | ~2.5 | ~62.5 mL |
| Acetone | 58.08 | - | 100 mL |
| p-Toluenesulfonyl Chloride (Ts-Cl) | 190.65 | 1.1 | 20.97 g (0.11 mol) |
| Concentrated HCl | 36.46 | - | As needed |
Procedure:
-
Dissolution: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a pH probe, dissolve D-Arginine (17.42 g, 0.1 mol) in 100 mL of water.
-
Basification & Cooling: Cool the solution to 0-5°C in an ice-water bath. Slowly add 4 N NaOH solution to raise the pH to approximately 11.0-11.5. Add 100 mL of cold acetone to the solution.
-
Reagent Addition: While maintaining the temperature below 5°C and vigorous stirring, add p-toluenesulfonyl chloride (20.97 g, 0.11 mol) in small portions over 30-45 minutes. Use the 4 N NaOH solution concurrently to maintain the pH between 11.0 and 11.5.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour, then let it warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC (Ninhydrin stain).
-
Work-up & Isolation:
-
Once the reaction is complete, cool the mixture back to 0-5°C.
-
Carefully acidify the solution to pH ~2-3 with concentrated HCl. A white precipitate of D-Arg(Tos)-OH will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove salts.
-
Wash with cold acetone (2 x 30 mL) to aid in drying.
-
Dry the product under vacuum at 40°C to a constant weight. The expected yield is typically 70-85%.
-
Part 2: Synthesis of N-α-Fmoc-N-ω-tosyl-D-arginine (this compound)
Principle and Mechanistic Insight
With the side chain protected, the α-amino group is now the primary target for modification. The introduction of the Fmoc group is achieved via a Schotten-Baumann reaction.[8] The α-amino group of D-Arg(Tos)-OH, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is performed in a basic aqueous/organic solvent mixture (e.g., aqueous sodium carbonate and dioxane) to deprotonate the α-ammonium group, thereby activating it as a nucleophile, while also ensuring solubility of both the amino acid and the Fmoc reagent.
Experimental Protocol: this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount |
| D-Arg(Tos)-OH | 328.39 | 1.0 | 26.27 g (0.08 mol) |
| 10% Sodium Carbonate (Na₂CO₃) | 105.99 | ~2.2 | ~200 mL |
| 1,4-Dioxane | 88.11 | - | 200 mL |
| Fmoc-OSu | 337.33 | 1.05 | 28.33 g (0.084 mol) |
| Ethyl Acetate | 88.11 | - | As needed |
| 1 N HCl | 36.46 | - | As needed |
Procedure:
-
Dissolution: Suspend D-Arg(Tos)-OH (26.27 g, 0.08 mol) in a mixture of 200 mL of 1,4-dioxane and 200 mL of 10% aqueous sodium carbonate solution in a 1 L beaker. Stir until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5°C in an ice-water bath.
-
Reagent Addition: Add Fmoc-OSu (28.33 g, 0.084 mol) to the cooled solution.
-
Reaction: Stir the mixture vigorously at 0-5°C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Work-up & Isolation:
-
Pour the reaction mixture into 1 L of ice-water.
-
Extract the aqueous phase with ethyl acetate (2 x 150 mL) to remove unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 N HCl. A gummy precipitate or a fine white solid will form.
-
Extract the product into ethyl acetate (3 x 200 mL).
-
-
Purification:
-
Combine the organic extracts and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid or foam.
-
The crude product can be further purified by recrystallization from an ethyl acetate/hexane solvent system.
-
Dry the final product under vacuum. The expected yield is typically 80-95%.
-
Product Characterization and Quality Control
Ensuring the purity and identity of the final this compound product is paramount for its successful application in peptide synthesis.[9] A combination of analytical techniques should be employed.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the expected chemical structure |
| Purity | RP-HPLC | ≥ 98.0% |
| Mass | ESI-MS | [M+H]⁺ = 613.2 (Calculated: 613.22) |
| Storage | - | Store at -20°C, desiccated, and protected from light[9] |
Representative RP-HPLC Method
A general reversed-phase HPLC method can be used to assess purity.[9]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm and 301 nm (for Fmoc group) |
| Injection Volume | 10 µL |
Safety and Handling
Standard laboratory personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times.
-
p-Toluenesulfonyl Chloride (Ts-Cl): Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Corrosive. Handle with care to avoid skin and eye burns.
-
1,4-Dioxane: Flammable liquid and potential carcinogen. Handle in a fume hood.
-
Organic Solvents (Acetone, Ethyl Acetate, Hexane): Flammable. Keep away from ignition sources.
Conclusion
This application note provides a comprehensive and reliable solution-phase methodology for the synthesis of high-purity this compound. By detailing the mechanistic rationale and providing step-by-step protocols, this guide equips researchers with the necessary tools to produce this essential building block for advanced peptide synthesis. The described purification and analytical methods ensure that the final product meets the stringent quality requirements for its use in research and drug development.
References
- Vertex AI Search. (2026). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide.
- Benchchem. (2025).
-
Wydawnictwo Uniwersytetu Gdanskiego. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Published in Molecules, 28(23), 7792. [Link]
- Benchchem. (2025). Fmoc-D-Arg(Pbf)-OH chemical structure and properties.
- Chem-Impex. (2026). Nα-Fmoc-D-arginine hydrochloride.
- ChemPep Inc. (2026). 154445-77-9 | Fmoc-Arg(Pbf)-OH.
-
ResearchGate. (2023). Arginine derivatives with masked side chain (Ts = tosyl group; Hoc = hexyloxycarbonyl). [Link]
-
MDPI. (2021). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Published in Molecules, 26(11), 3385. [Link]
- Schwyzer, R. (1964). Ng tosyl arginine and peptide synthesis therewith. U.S.
-
Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Published in Journal of Chromatography A, 282, 609-618. [Link]
- Springer Nature Experiments. (2026). Fmoc Test Protocols and Methods.
- AAPPTec. (2026).
- Advanced ChemTech. (2026). Fmoc-Arg(Pbf)
- Genscript. (2026). Overview of Custom Peptide Synthesis.
-
Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- MedChemExpress. (2026). Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine).
- Benchchem. (2026). Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH.
-
Vederas, J. C., et al. (2009). Enantioselective Syntheses of r-Fmoc-Pbf-[2-13C]-L-arginine and Fmoc-[1,3-13C2]-L-proline. Published in Biochemistry, 48(30), 7195-7203. [Link]
- JASCO Inc. (2024).
- ResearchGate. (2016).
-
ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]
- ChemPep Inc. (2026). 187618-60-6 | Fmoc-D-Arg(Pbf)-OH.
- Benchchem. (2026). Fmoc-Arg(Tos)-OH | 83792-47-6.
- Sigma-Aldrich. (2026). Fmoc-D-Arg(Pbf)-OH ≥ 98.0 TLC 187618-60-6.
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]
- 8. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for peptides with Fmoc-D-Arg(Tos)-OH
An Application Guide to the Analytical Characterization of Peptides Incorporating Fmoc-D-Arg(Tos)-OH
Abstract
This comprehensive guide provides detailed analytical methodologies for the characterization of synthetic peptides containing the N-α-Fmoc-protected, side-chain-tosylated D-arginine (this compound). The incorporation of this non-natural amino acid derivative is a strategic choice in medicinal chemistry to enhance peptide stability against enzymatic degradation.[1][2] However, the unique physicochemical properties conferred by the bulky, hydrophobic Fmoc group and the tosyl-protected guanidinium side chain present distinct challenges for analytical separation and characterization. This document outlines optimized protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering field-proven insights for researchers, scientists, and drug development professionals to ensure the purity, identity, and quality of their synthesized peptides.
Introduction: The Analytical Imperative for Protected Peptides
In modern solid-phase peptide synthesis (SPPS), protecting groups are essential for directing the sequence-specific assembly of amino acids and preventing unwanted side reactions.[][4] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile α-amino protecting group central to the most common SPPS strategy.[5] For arginine, the highly basic and reactive guanidino side chain necessitates its own "permanent" protecting group, such as tosyl (Tos) or the more modern Pbf group, which remains stable throughout the synthesis and is removed only during final cleavage.[1][4]
The use of a D-enantiomer like D-arginine is a powerful strategy to increase resistance to proteases, which are highly specific for L-amino acids, thereby extending the peptide's therapeutic half-life.[2] The specific building block, This compound , combines these strategic elements.
Analytical Challenges:
-
Hydrophobicity: The large, nonpolar Fmoc group significantly increases the hydrophobicity of the peptide, altering its retention behavior in reversed-phase chromatography.
-
Protecting Group Integrity: Analysis may be required on the fully protected peptide, partially protected intermediates, or the final cleaved product. The analytical method must be able to resolve these different species.
-
Mass Spectrometry: The presence of protecting groups adds significant mass to the peptide and can influence ionization efficiency and fragmentation patterns in mass spectrometry.[6]
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone technique for the quality control and characterization of synthetic peptides, providing essential information on purity and identity.[][7] This guide details robust methods to navigate the challenges associated with analyzing peptides containing this compound.
Reversed-Phase HPLC: The Workhorse for Purity Assessment
RP-HPLC is the primary method for assessing the purity of synthetic peptides by separating the target molecule from synthesis-related impurities like truncated sequences, deletion sequences, or byproducts from protecting group side reactions.[][8] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The "Why": Key Method Development Considerations
-
Column Chemistry: A C18 stationary phase is the standard choice for peptide analysis due to its excellent resolving power based on hydrophobicity.[9] For bulky, protected peptides, wide-pore columns (300 Å) are often preferred over standard 100-120 Å pores. The wider pores prevent restricted diffusion of the larger molecules, leading to sharper peaks and improved resolution.[10]
-
Mobile Phase Modifiers: Trifluoroacetic acid (TFA) is the most common ion-pairing agent used in peptide RP-HPLC. At a concentration of 0.1%, TFA protonates acidic residues (Asp, Glu) and forms an ion pair with basic residues (Lys, Arg, His), neutralizing their charge. This masks the effects of charged silanols on the silica backbone and improves peak shape dramatically.
-
Gradient Elution: A shallow gradient of an organic solvent (typically acetonitrile) is employed to effectively separate peptides with closely related hydrophobicities.[9] The gradient must be optimized to ensure the main peak is well-resolved from its surrounding contaminants.
Experimental Protocol: RP-HPLC Purity Analysis
This protocol is designed for the analytical separation of a crude or purified peptide still containing the N-terminal Fmoc group.
1. Sample Preparation: a. Accurately weigh ~1 mg of the lyophilized peptide powder. b. Dissolve the peptide in a suitable solvent. A good starting point is 1 mL of 50:50 Acetonitrile:Water. If solubility is an issue, small amounts of DMSO or DMF can be used, but minimize their volume as they can interfere with chromatography. c. Vortex thoroughly until the peptide is fully dissolved. d. Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.
2. HPLC Instrumentation and Conditions: a. Instrument: A standard analytical HPLC or UPLC system equipped with a UV detector. b. Column: C18 Wide-Pore (300 Å), 3.5 µm particle size, 4.6 x 150 mm. c. Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues, including the Fmoc group). d. Data Integration: Integrate the peak area of all peaks to calculate the percentage purity of the target peptide.
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent for optimal peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for eluting hydrophobic peptides. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak sharpness. |
| Injection Volume | 10 µL | A typical volume for analytical runs. |
| Gradient | See Table 2 below | Optimized for separating protected peptides. |
Table 2: Representative RP-HPLC Gradient Profile
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 5.0 | 20 |
| 35.0 | 80 |
| 40.0 | 95 |
| 45.0 | 95 |
| 46.0 | 20 |
| 50.0 | 20 |
UPLC-MS/MS: Unambiguous Identity Confirmation
While HPLC-UV provides purity data, it does not confirm the identity of the eluting peaks. Coupling Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) is the gold standard for confirming the molecular weight and sequence of a peptide.[11] UPLC systems use smaller particle columns (sub-2 µm), which provide significantly higher resolution and faster run times compared to traditional HPLC.[9]
The "Why": Optimizing for MS Detection
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for peptide analysis as it is a soft ionization technique that typically produces multiply charged ions ([M+nH]ⁿ⁺) without causing fragmentation in the source.[6]
-
Mobile Phase Modifier: TFA, while excellent for chromatography, is a strong ion-pairing agent that can severely suppress the ESI signal.[10] Therefore, for LC/MS analysis, it is highly recommended to replace TFA with 0.1% formic acid (FA). FA provides sufficient ion-pairing for good chromatography while having a much lower ion suppression effect, leading to higher MS sensitivity.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurately determining the monoisotopic mass of the peptide, allowing for confident confirmation of its elemental composition. Tandem MS (MS/MS) involves selecting the precursor ion, fragmenting it, and analyzing the resulting product ions to verify the amino acid sequence.
Experimental Protocol: UPLC-MS/MS Identity Verification
1. Sample Preparation: a. Prepare the sample as described in the HPLC protocol (Section 2.2), but use 0.1% Formic Acid in Water/Acetonitrile as the dissolution solvent instead of a TFA-containing mixture.
2. UPLC-MS/MS Instrumentation and Conditions: a. Instrument: A UPLC system coupled to an ESI-equipped tandem mass spectrometer. b. Column: UPLC C18 BEH (Ethylene Bridged Hybrid), 300 Å, 1.7 µm, 2.1 x 100 mm.[9] c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A similar gradient profile to the HPLC method, but adapted for the shorter UPLC column and faster flow rate (e.g., a 10-15 minute total run time).
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Peptides readily form positive ions by protonation of basic residues. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temp. | 120 - 150 °C | Facilitates desolvation of ions entering the mass spectrometer. |
| Full Scan (MS1) | m/z 400 - 2000 | A wide range to capture the various charge states of the peptide. |
| MS/MS Scan | Data-Dependent Acquisition | Automatically selects the most intense precursor ions for fragmentation. |
| Collision Energy | Ramped (e.g., 20-40 eV) | Varies the energy to produce a rich spectrum of b- and y-type fragment ions. |
3. Data Analysis: a. Deconvolution: Use the mass spectrometry software to deconvolute the isotopic envelope of the multiply charged ions from the MS1 scan to determine the neutral molecular weight of the peptide. b. Mass Verification: Compare the experimentally determined mass to the theoretical calculated mass of the Fmoc-D-Arg(Tos)-peptide. c. Fragmentation Analysis: Analyze the MS/MS spectrum to identify b- and y-ion series that confirm the peptide sequence. Note that arginine-containing peptides can sometimes yield less fragmentation than expected, requiring careful optimization of collision energy.[12]
Visualization of the Analytical Workflow
A logical workflow ensures that both purity and identity are rigorously assessed.
Caption: Overall analytical workflow for peptide characterization.
Conclusion
The successful analysis of peptides containing this compound requires a methodical approach that addresses the unique properties imparted by the protecting groups and the D-amino acid. A combination of optimized RP-HPLC with a TFA-based mobile phase for purity assessment and a separate UPLC-MS/MS analysis using a formic acid-based system for identity confirmation provides a comprehensive and robust characterization. By understanding the rationale behind method parameters—from column selection and mobile phase modifiers to mass spectrometry settings—researchers can confidently validate the quality of their synthetic peptides, ensuring the integrity of their downstream applications in research and drug development.
References
-
Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. (n.d.). MDPI. Retrieved from [Link]
-
Fmoc-Arg(Tos)-OH. (n.d.). PubChem. Retrieved from [Link]
-
Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. (2025). Preprints.org. Retrieved from [Link]
-
UPLC-MS/MS method development for peptide analysis. (2025). AMSbiopharma. Retrieved from [Link]
-
UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. (n.d.). Waters. Retrieved from [Link]
-
Fmoc-D-Arg-OH. (n.d.). PubChem. Retrieved from [Link]
-
Synthetic Peptide Purification Using Preparative LC-MS. (n.d.). Gilson. Retrieved from [Link]
-
A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. (2024). PMC - NIH. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]
-
Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). PMC - NIH. Retrieved from [Link]
-
High-performance liquid chromatographic analysis of arginine-containing peptides in biological fluids by means of a selective post-column reaction with fluorescence detection. (1988). PubMed. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). MDPI. Retrieved from [Link]
-
HPLC Analysis and Purification of Peptides. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Protein Analysis using Proteotypic Peptides and LC-MS. (n.d.). Chromatography Today. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. (n.d.). Retrieved from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved from [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022). Biomatik. Retrieved from [Link]
-
(PDF) Methods for Removing the Fmoc Group. (2025). ResearchGate. Retrieved from [Link]
-
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent. Retrieved from [Link]
-
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. gilson.com [gilson.com]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]
- 12. preprints.org [preprints.org]
Application Notes and Protocols for the Cleavage of Fmoc-D-Arg(Tos)-OH using a Trifluoroacetic Acid (TFA) Cocktail
Introduction: The Strategic Role of the Tosyl Protecting Group in Arginine Chemistry
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high-purity, target peptides. For the amino acid Arginine (Arg), with its highly basic and nucleophilic guanidino side chain, robust protection is essential to prevent undesirable side reactions during peptide chain elongation. The Tosyl (Tos) group, a p-toluenesulfonyl moiety, has historically served as a reliable protecting group for the guanidino function of Arginine.[1][2][3] Its stability under the mildly basic conditions required for Fmoc group removal, and its lability to strong acids like Trifluoroacetic Acid (TFA), make it a suitable choice in Fmoc-based SPPS strategies.[4][5]
Fmoc-D-Arg(Tos)-OH is the D-enantiomer of the Tosyl-protected Arginine derivative, often incorporated into peptide sequences to enhance their stability against enzymatic degradation and modulate their biological activity.[6][7] The successful synthesis of peptides containing D-Arg(Tos) hinges on the final cleavage and deprotection step, where the peptide is liberated from the solid support and all side-chain protecting groups, including the Tosyl group, are removed. This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA), in combination with a carefully formulated "cocktail" of scavengers.[8][9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the efficient and clean cleavage of peptides containing this compound using a TFA-based cocktail. We will delve into the causality behind the choice of reagents, provide step-by-step protocols, and discuss potential pitfalls and troubleshooting strategies to ensure the integrity of the final peptide product.
The Chemistry of Cleavage: A Mechanistic Overview
The final cleavage in Fmoc-SPPS is a critical step that simultaneously removes the peptide from the resin and cleaves all acid-labile side-chain protecting groups.[8][10] In the case of this compound, the primary reactions are the acid-catalyzed hydrolysis of the linker anchoring the peptide to the solid support and the acidolysis of the Tosyl group from the Arginine side chain.
The cleavage of the Tosyl group from the guanidino moiety of Arginine by strong acids like TFA or trifluoromethanesulphonic acid (TFMSA) is a well-established method.[11][12] This process, however, generates highly reactive cationic species, including the tosyl cation and other carbocations from the cleavage of other protecting groups (e.g., t-butyl cations from Boc or tBu groups).[9][13] These electrophilic species can readily react with nucleophilic residues in the peptide, such as Tryptophan, Methionine, and Tyrosine, leading to undesired side products.[4]
To mitigate these side reactions, a "cleavage cocktail" is employed, which consists of TFA and a mixture of scavengers. Each scavenger has a specific role in quenching these reactive intermediates, thereby preserving the integrity of the desired peptide.
Designing the Optimal TFA Cleavage Cocktail for Arg(Tos)-Containing Peptides
The composition of the TFA cleavage cocktail is critical and should be tailored to the specific amino acid composition of the peptide. For peptides containing Arg(Tos), a robust cocktail is required to ensure complete deprotection and minimize side reactions. A widely used and effective cocktail is "Reagent R," which is particularly suited for peptides with sulfonyl-protected arginine residues.[10][14][15]
Key Components of the Cleavage Cocktail and Their Functions:
| Reagent | Typical Concentration (v/v) | Function and Rationale |
| Trifluoroacetic Acid (TFA) | 90-95% | The primary cleavage reagent. A strong acid that facilitates the acidolysis of the resin linker and the Tosyl protecting group.[8][9] |
| Thioanisole | 2-5% | A crucial scavenger that promotes the cleavage of the Tosyl group.[4][11][12] It acts as a soft nucleophile, trapping the tosyl cation and preventing re-tosylation of sensitive residues. |
| 1,2-Ethanedithiol (EDT) | 2-3% | A scavenger for t-butyl cations and other carbocations.[8] It also helps to reduce any potential oxidation of Cysteine or Methionine residues. |
| Anisole | 2% | A classic scavenger that protects Tryptophan and Tyrosine residues from alkylation by carbocations.[16] |
| Water (H₂O) | 2.5-5% | Acts as a scavenger for t-butyl cations and can help to hydrolyze some reactive intermediates.[8][17] |
| Triisopropylsilane (TIS) | 2.5-5% | A powerful reducing agent and cation scavenger. It effectively quenches trityl and other carbocations by hydride donation.[18][19][20] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Peptides Containing this compound
This protocol outlines a standard procedure for the cleavage and deprotection of a peptide synthesized on a solid support containing one or more D-Arg(Tos) residues.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic Acid (TFA), reagent grade
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Anisole
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Shaker or rocker
-
Nitrogen or Argon gas line
Procedure:
-
Resin Preparation:
-
Transfer the peptide-bound resin to a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual solvents from the synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Preparation of the Cleavage Cocktail (Reagent R):
-
In a fume hood, carefully prepare the cleavage cocktail by combining the following reagents in the specified proportions. For 10 mL of cocktail:
-
TFA: 9.0 mL
-
Thioanisole: 0.5 mL
-
1,2-Ethanedithiol (EDT): 0.3 mL
-
Anisole: 0.2 mL
-
-
Caution: TFA is highly corrosive and volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[14][15]
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal cleavage time can vary depending on the peptide sequence and the number of Arg(Tos) residues. For peptides with multiple Arg(Tos) residues, a longer cleavage time may be necessary.[16][22]
-
It is advisable to perform a small-scale trial cleavage and analyze the product by HPLC to determine the optimal cleavage time for a specific peptide.[21]
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture into a clean 50 mL centrifuge tube.
-
Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL per gram of resin) and combine the filtrates.[14][15]
-
Slowly add the TFA filtrate to a 10-fold excess of cold diethyl ether with gentle swirling. This will precipitate the crude peptide.
-
Place the tube on ice for 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Washing:
-
Centrifuge the precipitated peptide at 3000-4000 rpm for 5-10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 20 mL) to remove residual scavengers and cleaved protecting groups. Repeat the centrifugation and decanting steps.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.
-
The crude peptide is now ready for purification by High-Performance Liquid Chromatography (HPLC).
-
Workflow for TFA Cleavage of this compound Containing Peptides
Caption: Workflow for the TFA-mediated cleavage of peptides containing this compound.
Troubleshooting and Considerations
-
Incomplete Cleavage: If HPLC analysis shows incomplete removal of the Tosyl group, extend the cleavage time. For peptides with multiple Arg(Tos) residues, longer reaction times are often necessary.[16]
-
Side Product Formation: The presence of unexpected peaks in the HPLC chromatogram may indicate side reactions. Ensure that the cleavage cocktail contains an adequate concentration of appropriate scavengers. For peptides containing Tryptophan, the use of thioanisole and anisole is particularly important to prevent modification of the indole side chain.[4]
-
Peptide Solubility: Some peptides may be difficult to precipitate in diethyl ether. If this occurs, try using a different precipitation solvent, such as methyl-t-butyl ether (MTBE), or concentrating the TFA solution before adding the ether.
-
Oxidation: If the peptide contains Methionine or Cysteine, the inclusion of a reducing scavenger like EDT is recommended to prevent oxidation.[8]
Conclusion
The successful cleavage of peptides containing this compound is a critical final step in SPPS that requires careful attention to detail. The use of a well-formulated TFA cleavage cocktail, rich in appropriate scavengers, is essential to ensure complete deprotection and minimize the formation of side products. The protocols and guidelines presented in this document provide a solid foundation for researchers to confidently and efficiently obtain high-quality peptides for their research and development endeavors.
References
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?[Link]
-
Pearson, A., et al. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. [Link]
-
Kiso, Y., et al. (1980). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. RSC Publishing. [Link]
-
Kiso, Y., et al. (1980). Efficient Deprotection of NG-Tosylarginine with a Thioanisole- Trifluoromethanesulphonic Acid System? RSC Publishing. [Link]
-
ACS Publications. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
CEM Corporation. Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
-
AnaSpec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Nakamura, H., et al. (1990). Side reaction of pyrenylalanine-peptides containing NG-tosylarginine during detosylation with hydrogen fluoride. PubMed. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. NIH. [Link]
-
Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1168 - Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Aapptec Peptides. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Gyanda Bioscience. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]
-
AF BioChem. This compound. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1168. [Link]
-
Węglarz-Tomczak, E., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC - NIH. [Link]
-
Aapptec Peptides. Fmoc-D-Arg(Pbf)-OH. [Link]
-
Cardiff University. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. [Link]
-
ResearchGate. (2025). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]
-
MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. (2015). Amino acid C-tosylation?[Link]
-
PubMed. (2019). An Ancient Mechanism of Arginine-Specific Substrate Cleavage: What's 'Up' With NSP4?[Link]
-
Wikipedia. Tosyl group. [Link]
-
Khan Academy. Peptide bonds: Formation and cleavage. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. cem.de [cem.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Side reaction of pyrenylalanine-peptides containing NG-tosylarginine during detosylation with hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. researchgate.net [researchgate.net]
- 19. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-Arg(Tos)-OH Coupling
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-Arg(Tos)-OH. Here, we provide in-depth troubleshooting protocols, address frequently asked questions, and explain the chemical principles behind the recommended strategies to ensure your synthesis is successful.
Introduction: Why is this compound a "Difficult" Residue?
The incorporation of arginine into a growing peptide chain is notoriously challenging, and the use of this compound presents a unique set of obstacles. The primary difficulties stem from two core issues:
-
Steric Hindrance: The bulky tosyl (Tos) protecting group on the guanidinium side chain, combined with the inherent bulk of the arginine residue itself, creates significant steric hindrance.[1][2] This physically obstructs the activated carboxyl group from efficiently approaching the free amine on the peptide-resin, slowing down reaction kinetics and leading to incomplete coupling.[3]
-
Side Reactions: During the activation step, Fmoc-Arg derivatives are prone to intramolecular cyclization to form a δ-lactam. This side reaction consumes the activated amino acid, making it unavailable for coupling and leading to the formation of deletion sequences (peptides missing the intended arginine residue).[4]
Furthermore, the tosyl protecting group is historically rooted in Boc-chemistry and requires strong acid cleavage conditions (e.g., anhydrous HF), which are generally not compatible with the milder cleavage cocktails used in standard Fmoc-SPPS.[4][5] While modern, more acid-labile protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are now industry standard for Fmoc-SPPS, understanding how to troubleshoot issues with the tosyl derivative remains a relevant skill.[4][6]
Troubleshooting Guide: Incomplete Coupling Detected
The first indication of a problematic coupling is typically a positive colorimetric test, such as the Kaiser test, which detects unreacted primary amines.
Dot Diagram: Troubleshooting Workflow
Caption: Decision tree for troubleshooting incomplete coupling.
Step 1: Detection of Incomplete Coupling
Method: The Kaiser (Ninhydrin) Test
The Kaiser test is a highly sensitive method for detecting free primary amines on the peptide-resin.[7] A positive result indicates that the N-terminal amine of the growing peptide chain is still available, meaning the coupling of this compound was incomplete.
-
Positive Result (Blue/Purple Beads): Free primary amines are present. The coupling is incomplete.[3]
-
Negative Result (Yellow/Colorless Beads): No free primary amines are detected. The coupling is likely complete.[3]
Protocol 1: Qualitative Kaiser Test
-
Carefully remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with ethanol (3x) to remove any residual reagents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-Butanol, Phenol in n-Butanol).[8]
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution. A dark blue color indicates a positive result.[9]
Scientist's Note: Overheating or prolonged heating can sometimes cause Fmoc-group removal by the pyridine in the test reagents, leading to a false positive. Adhere strictly to the recommended heating time.[7][10]
Step 2: Immediate Remediation Strategies
If the Kaiser test is positive, do not proceed to the next deprotection step. Instead, implement one of the following strategies immediately.
Strategy 1: Double Coupling
This is the most direct approach to force the reaction to completion. It involves simply repeating the coupling step with a fresh solution of activated amino acid.[3][11]
Protocol 2: Double Coupling Procedure
-
Following the initial coupling, drain the reaction solution from the vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh coupling cocktail containing this compound and your chosen coupling reagents at the same concentration as the initial attempt.
-
Add the fresh cocktail to the resin and allow the coupling reaction to proceed for an additional 1-2 hours.
-
After the second coupling, perform another Kaiser test. If negative, proceed with the synthesis. If it remains positive, move to Strategy 2.
Strategy 2: Capping Unreacted Amines
If double coupling fails, it indicates a highly difficult sequence, likely due to steric hindrance or peptide aggregation. At this point, it is crucial to "cap" the unreacted amines to prevent the formation of deletion peptides in subsequent steps. Capping involves acetylating the free amines, rendering them unreactive for future couplings.
Protocol 3: Acetic Anhydride Capping
-
After the failed coupling attempt(s), wash the resin thoroughly with DMF (3x).
-
Prepare a capping solution. A common mixture is Acetic Anhydride and DIPEA (10 equivalents each relative to resin loading) in DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[3]
-
Wash the resin thoroughly with DMF (3x) and then DCM (3x).
-
Perform a final Kaiser test. It should be negative. You can now safely proceed to the Fmoc deprotection of the next amino acid in your sequence.
Optimization & Advanced Strategies
Proactive optimization is key, especially for sequences known to be difficult.
Choosing the Right Coupling Reagent
While standard carbodiimide activators like DIC/HOBt can be effective, difficult couplings often require more potent uronium/aminium salt-based reagents.[12][13]
| Coupling Reagent | Activation Mechanism & Characteristics | Recommended Use Case for Arg(Tos) |
| DIC / HOBt | Forms a moderately reactive HOBt active ester. Byproducts are soluble, simplifying wash steps. Considered a cost-effective, milder option.[12][13] | Standard conditions, but may be insufficient for sterically hindered couplings. A good baseline, but be prepared to re-couple. |
| HBTU / DIPEA | An aminium salt that rapidly forms a highly reactive HOBt active ester. Known for high efficiency and fast reaction times.[12][14] | Recommended for difficult sequences. Often a first-choice troubleshooting reagent when DIC/HOBt fails. |
| HATU / DIPEA | An aminium salt based on HOAt (1-hydroxy-7-azabenzotriazole). Reacts faster and with less potential for racemization than HBTU.[13] | The most powerful option for severe aggregation or steric hindrance. Use when HBTU is not sufficient. |
Expert Insight: When using uronium salt reagents like HBTU or HATU for arginine coupling, it is critical to use in-situ activation. Pre-activating Fmoc-Arg(Pbf)-OH (and by extension, the -Arg(Tos) derivative) for extended periods can increase δ-lactam formation, consuming your expensive reagent before it even reaches the resin.[7][15]
Dot Diagram: Coupling Reagent Activation Pathways
Caption: Simplified activation pathways for coupling reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling failing even with HATU and double coupling? This scenario strongly suggests that peptide aggregation is the root cause, rather than just slow reaction kinetics. As the peptide chain elongates, it can fold back on itself and form intra- or inter-chain hydrogen bonds, making the N-terminal amine inaccessible to the activated amino acid. Consider using chaotropic salts (e.g., LiCl) in your DMF wash steps or switching to a solvent system known to disrupt secondary structures, such as NMP or a mixture of DMF/DCM.
Q2: Can I just extend the coupling time instead of double coupling? Extending the initial coupling time (e.g., to 4-6 hours or overnight) can sometimes be effective for slow couplings.[16] However, this also increases the risk of side reactions, particularly racemization or degradation of reagents. Double coupling with fresh reagents is generally a more robust and reliable method to ensure the highest possible yield.[3]
Q3: I see Fmoc-D-Arg(Pbf)-OH used more often. Should I switch? Yes, for most applications using Fmoc-SPPS, switching to Fmoc-D-Arg(Pbf)-OH is highly recommended. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is significantly more acid-labile than the Tos group and is specifically designed for compatibility with standard TFA cleavage cocktails.[5][6] This avoids the harsh cleavage conditions required for Tos removal, which can damage the final peptide. While Pbf is also bulky, it is the modern standard and most troubleshooting literature is optimized for its use.[17][18]
Q4: What is δ-lactam formation and how does it relate to Arg coupling? δ-Lactam formation is an intramolecular side reaction where the activated carboxyl group of an arginine derivative reacts with its own side-chain guanidinium group, forming a stable, six-membered cyclic lactam.[4] This cyclized amino acid is now unable to couple to the peptide chain. This side reaction effectively reduces the concentration of available activated amino acid, leading to incomplete coupling and the appearance of des-Arg (deleted arginine) sequences in the final product.[4][19] Using efficient, rapid coupling reagents and in-situ activation minimizes the time the activated arginine is in solution, thereby reducing the opportunity for this side reaction to occur.
References
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved January 12, 2026, from [Link]
- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
-
de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. Available at: [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved January 12, 2026, from [Link]
-
Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023). Molecules, 28(23), 7789. Available at: [Link]
-
Solid Phase Peptide Synthesis Help. (2024). Reddit. Retrieved January 12, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 12, 2026, from [Link]
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). International Journal of Molecular Sciences, 21(12), 4464. [PDF available through various academic sources].
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved January 12, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]
-
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. (2020). Green Chemistry, 22(21), 7436-7443. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved January 12, 2026, from [Link]
- Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. (2022). Organic Letters, 24(31), 5770–5775.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved January 12, 2026, from [Link]
- Procedures to Improve Difficult Couplings. (2002). Methods in Enzymology, 343, 343-358.
-
Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2023). Journal of the American Chemical Society, 145(48), 26308–26315. Available at: [Link]
- Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2023). Journal of the American Chemical Society.
-
Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers. (2021). International Journal of Molecular Sciences, 22(19), 10398. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mesalabs.com [mesalabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Racemization of Fmoc-D-Arg(Tos)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and targeted frequently asked questions (FAQs) to address the critical issue of racemization when using Fmoc-D-Arg(Tos)-OH in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the foundational knowledge and practical strategies to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a concern for this compound?
A1: Racemization is the loss of stereochemical purity at the alpha-carbon of an amino acid, leading to the conversion of a single enantiomer (in this case, D-Arginine) into a mixture of both D- and L-enantiomers.[1] This is a significant concern in peptide synthesis as the incorporation of the incorrect enantiomer (L-Arginine in a D-peptide sequence) results in a diastereomeric impurity. These impurities can be challenging to separate from the target peptide and may drastically alter its three-dimensional structure, biological activity, and immunogenicity, which is a critical consideration for therapeutic peptide development.[1]
Q2: What is the primary mechanism leading to racemization during the coupling step?
A2: The predominant mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxylic acid of the Fmoc-protected amino acid is activated by a coupling reagent. The activated ester can then cyclize to form the oxazolone. The proton on the alpha-carbon of this oxazolone is significantly more acidic than in the parent amino acid and can be readily abstracted by a base. This abstraction creates a planar, achiral enolate intermediate, which can be re-protonated from either face, leading to a mixture of D and L forms upon reaction with the amine of the growing peptide chain.[1]
Q3: Are certain amino acids more susceptible to racemization?
A3: Yes. While any chiral amino acid can undergo racemization, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are well-known for their high propensity to racemize during coupling reactions.[3][4] Factors such as the side chain structure and its electronic effects can influence the acidity of the alpha-proton and the stability of the oxazolone intermediate.
Q4: How does the tosyl (Tos) protecting group on the arginine side chain influence racemization?
A4: The tosyl group is a strong electron-withdrawing group. This property can increase the acidity of the alpha-proton of the arginine residue, potentially making it more susceptible to abstraction by a base and thus increasing the risk of racemization. While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is currently a more common protecting group for arginine in Fmoc-SPPS due to its lability in milder TFA cocktails, the use of tosyl-protected arginine is still relevant in certain synthetic strategies.[2][5] It is crucial to be aware of the potential for increased racemization with this compound and to employ optimized coupling conditions.
Troubleshooting Guide: Minimizing Racemization of this compound
This section provides a systematic approach to troubleshooting and minimizing racemization during the incorporation of this compound.
Issue 1: Detection of Significant L-Arg Diastereomeric Impurity in the Final Peptide
This is the most direct evidence of racemization. The following workflow will guide you through the key experimental parameters to investigate and optimize.
Caption: Troubleshooting workflow for high racemization of this compound.
In-Depth Analysis of Troubleshooting Steps:
Step 1: Evaluate Coupling Reagent & Additives
The choice of coupling reagent is a critical factor in controlling racemization.
-
Carbodiimides (e.g., DIC, EDC): When used alone, these reagents can lead to significant racemization. However, the addition of nucleophilic additives like OxymaPure, 6-Cl-HOBt, or HOAt effectively suppresses racemization by forming less reactive, more stable active esters that are less prone to oxazolone formation.[6] The combination of DIC/OxymaPure is often a good starting point for minimizing racemization.[7]
-
Uronium/Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These are highly efficient coupling reagents but can increase the risk of racemization, especially with prolonged pre-activation times.[6] If using these reagents, it is crucial to add the activated amino acid to the resin immediately after mixing.
| Coupling Cocktail Component | Relative Racemization Risk | Rationale |
| Coupling Reagent | ||
| DIC / OxymaPure | Low | Forms a stable active ester, minimizing oxazolone formation.[6][7] |
| HATU / HBTU | Moderate to High | Highly activating, can lead to rapid oxazolone formation. Risk increases with pre-activation time.[6] |
| Base | ||
| 2,4,6-Collidine | Low | Sterically hindered, less efficient at abstracting the α-proton.[3] |
| N-Methylmorpholine (NMM) | Moderate | Weaker base than DIPEA, generally a safer choice.[6] |
| DIPEA | High | Strong, non-nucleophilic base that readily promotes oxazolone formation.[6] |
| Additive | ||
| OxymaPure / 6-Cl-HOBt | Low | Highly effective at suppressing racemization by forming stable active esters. |
| HOBt | Moderate | Effective, but newer additives like OxymaPure often perform better. |
Step 2: Scrutinize Base Selection & Concentration
The base used during coupling plays a direct role in the abstraction of the alpha-proton.
-
Base Strength and Steric Hindrance: Stronger and less sterically hindered bases, such as DBU and DIPEA, are more likely to cause racemization.[8] Opt for weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][6]
-
Base Concentration: Use the minimum amount of base necessary to facilitate the coupling reaction. An excess of base will increase the rate of racemization.
Step 3: Optimize Reaction Conditions (Temperature & Time)
-
Temperature: Higher temperatures accelerate the rate of racemization.[3] If you are experiencing racemization, consider performing the coupling at room temperature or even cooling the reaction vessel to 0°C. While microwave synthesis can be beneficial for difficult couplings, it's important to use lower temperatures (e.g., 50°C) for racemization-prone residues.[3]
-
Time: The longer the activated amino acid is present before coupling, the greater the opportunity for racemization. Minimize pre-activation times and monitor the coupling reaction closely (e.g., with a Kaiser test) to avoid unnecessarily long reaction times.
Step 4: Consider Solvent Polarity
The polarity of the solvent can influence the rate of racemization. In some cases, using less polar solvents or solvent mixtures (e.g., DCM/DMF) can help to reduce racemization.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
2,4,6-Collidine
-
High-purity N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing
-
Kaiser test reagents
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine in DMF for 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.
-
Coupling Mixture Preparation (In-situ Activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Add 2,4,6-collidine (3 equivalents) to the solution.
-
Add DIC (3 equivalents) to the mixture.
-
-
Coupling: Immediately add the freshly prepared coupling mixture to the washed, deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature.
-
Monitoring: After 1-2 hours, perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, continue the coupling and re-test at regular intervals.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method to quantify the level of racemization by analyzing a model dipeptide.
Materials:
-
Rink Amide resin
-
Fmoc-L-Leu-OH (or another suitable amino acid as the second residue)
-
This compound
-
Coupling reagents and base to be tested
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Chiral HPLC column (e.g., Crown-ether based or macrocyclic glycopeptide-based)[9]
-
HPLC system with a UV detector
Procedure:
-
Dipeptide Synthesis:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection.
-
Couple Fmoc-L-Leu-OH to the resin using a reliable, low-racemization protocol.
-
Perform Fmoc deprotection.
-
Couple this compound using the specific coupling conditions you wish to evaluate.
-
-
Cleavage:
-
Wash and dry the dipeptide-resin.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide (Arg-Leu-NH₂) and remove the tosyl protecting group.
-
Collect the TFA solution and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet.
-
-
Chiral HPLC Analysis:
-
Dissolve the crude dipeptide in a suitable solvent (e.g., the mobile phase).
-
Inject the sample onto a chiral HPLC column.
-
Develop a method to separate the desired D-Arg-L-Leu diastereomer from the undesired L-Arg-L-Leu diastereomer.
-
Quantify the percentage of the undesired diastereomer by integrating the peak areas.
-
Caption: Primary mechanism of racemization during peptide coupling.
By understanding the mechanisms of racemization and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the stereochemical purity of peptides synthesized with this compound.
References
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]
-
Manning, J. M., & Moore, S. (1968). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of Biological Chemistry, 243(21), 5591-5597. Retrieved from [Link]
-
Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
-
Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
-
Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis? Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
García-Ramos, Y., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(16), 5331-5340. Retrieved from [Link]
- Sharma, A., & Singh, P. (2014). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 5(8), 3167.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Springer Nature. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Retrieved from [Link]
-
Bofill, R., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2929. Retrieved from [Link]
-
Klein, C. D., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. Retrieved from [Link]
- Yanti, R., & Man, Y. B. C. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(4), 1-13.
-
Ohta, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. Retrieved from [Link]
- Bray, A. M., et al. (2001). Enantioselective Syntheses of r-Fmoc-Pbf-[2-13C]-L-arginine and Fmoc-[1,3-13C2]-L-proline. The Journal of Organic Chemistry, 66(24), 8215-8219.
- Fekete, S., et al. (2010). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 21(4), 177-183.
-
MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Muttenthaler, M., et al. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 1194-1216.
-
ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Fmoc-D-Arg(Tos)-OH Solubility in Peptide Synthesis
Welcome to the technical support center for Fmoc-D-Arg(Tos)-OH. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific amino acid derivative during solid-phase peptide synthesis (SPPS). Here, we will address common solubility problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound notoriously difficult to dissolve in standard SPPS solvents like N,N-Dimethylformamide (DMF)?
A1: The poor solubility of this compound in common organic solvents is a multi-factorial issue rooted in its molecular structure. The primary drivers are:
-
High Polarity and Zwitterionic Character: The free carboxylic acid and the basic guanidinium side chain of arginine give the molecule a significant zwitterionic character. This leads to strong intermolecular electrostatic interactions and hydrogen bonding, causing the molecules to self-associate and resist solvation by less polar organic solvents like DMF.
-
Influence of the Tosyl (Tos) Protecting Group: The tosyl group is a robust, sulfonyl-based protection for the arginine side chain, originally developed for Boc-based SPPS strategies.[1][2] While it effectively prevents side reactions, its properties do not optimally enhance solubility in solvents like DMF compared to more modern, bulkier protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1]
-
Intermolecular Aggregation: The planar nature of the Fmoc group and potential π-π stacking, combined with the hydrogen bonding capacity of the arginine derivative, can lead to the formation of aggregates even before the amino acid is introduced to the resin, reducing its effective solubility.[3]
Q2: I see particles in my coupling solution. Is this poor solubility or on-resin peptide aggregation?
A2: This is a critical distinction.
-
Poor Solubility is an issue with the reagent solution before it is added to the resin. You will physically see undissolved particles, cloudiness, or sediment in the vial containing your this compound, activator, and solvent. This prevents the amino acid from being available at the required concentration for the coupling reaction.
-
On-Resin Aggregation occurs when the growing peptide chains, already attached to the solid support, fold and interact with each other, primarily through intermolecular hydrogen bonds to form β-sheet structures.[3] This collapse of the peptide-resin matrix physically blocks reactive sites, preventing reagents (the activated amino acid and the deprotection solution) from reaching the N-terminus.[4] Visual cues for on-resin aggregation include poor resin swelling or shrinking of the resin bed.[3][4]
While distinct, poor solubility of an incoming amino acid can lead to low coupling efficiency, resulting in deletion sequences that can sometimes promote aggregation in subsequent steps.
Q3: What are the direct consequences of using an incompletely dissolved this compound solution for coupling?
A3: Proceeding with a heterogeneous (incompletely dissolved) coupling solution will severely compromise your synthesis. The actual concentration of the activated amino acid in the solution will be significantly lower than intended. This leads directly to:
-
Low Coupling Yields: Insufficient activated amino acid is available to react with all the free N-terminal amines on the resin.
-
Deletion Sequences: A significant portion of the peptide chains will not have the D-Arg residue added, resulting in a major, difficult-to-remove impurity (des-Arg peptide).
-
Wasted Reagents: The undissolved material does not participate in the reaction, leading to a waste of expensive reagents.
Q4: Are there alternative D-Arginine derivatives with better solubility for Fmoc-SPPS?
A4: Yes. The most common and modern alternative is Fmoc-D-Arg(Pbf)-OH .[5] The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is significantly more acid-labile, making it compatible with standard TFA cleavage cocktails.[6] It is also generally more soluble in standard SPPS solvents.[7] While this compound is still used, particularly if the extreme acid stability of the Tos group is required, the Pbf derivative is now the standard for most Fmoc-based syntheses.[8]
Part 2: Troubleshooting Guide & Protocols
This section provides a systematic approach to overcoming the solubility challenges of this compound.
Q5: My this compound is not dissolving in pure DMF. What is my first step, and what is the overall strategy?
A5: When standard dissolution in DMF fails, a multi-step strategy involving physical methods and the use of co-solvents should be employed. The goal is to disrupt the intermolecular forces that prevent the molecule from dissolving. The following workflow provides a logical progression from the simplest to the most effective techniques.
Data Presentation: Qualitative Solubility and Solvent System Efficacy
The following table summarizes recommended solvent systems and their general effectiveness for dissolving this compound, based on established principles for difficult-to-dissolve amino acids.
| Solvent System | Qualitative Solubility | Key Considerations & Causality |
| DMF (N,N-Dimethylformamide) | Poor to Moderate | Standard SPPS solvent, but often insufficient polarity to overcome the strong intermolecular forces of this compound.[9] |
| NMP (N-Methyl-2-pyrrolidone) | Moderate to Good | More polar and a stronger solvent than DMF, often effective on its own.[10] Can be used as a complete replacement for DMF in the coupling step. |
| DMF / DMSO (9:1 to 4:1 v/v) | Good to Excellent | Recommended First Choice. DMSO is a highly polar aprotic solvent that excels at disrupting hydrogen bonds. Adding a small amount can dramatically improve solubility without significantly altering the overall properties of the coupling solution.[10] |
| DMF with Sonication/Heat | Moderate | Physical energy helps break up solid aggregates and accelerates the dissolution process. Gentle heating to ~37°C is often effective, but prolonged or excessive heat risks degradation.[10] |
| "Magic Mixture" (DCM/DMF/NMP 1:1:1) | Excellent | A powerful solvent mixture used for particularly difficult sequences or reagents.[10] Should be used cautiously as DCM is less effective at swelling resins than DMF or NMP. |
Experimental Protocols
Protocol 1: Standard Dissolution Attempt
-
Weigh the required amount of this compound into a clean, dry glass vial suitable for your synthesis scale.
-
Add the calculated volume of high-purity, amine-free DMF to achieve the target concentration (e.g., 0.2-0.5 M).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If any solid particles remain, do not proceed to activation. Move to Protocol 2.
Protocol 2: Enhanced Dissolution for this compound
This protocol should be followed if Protocol 1 fails.
-
Initial Attempt: To the vial from Protocol 1 containing the this compound suspension in DMF, place it in an ultrasonic bath for 10-15 minutes.[10]
-
Visual Check: Remove the vial and inspect for clarity. If the solution is still not clear, proceed to the next step.
-
Gentle Warming: Place the vial in a heat block or water bath set to 35-40°C. Vortex intermittently for 5-10 minutes. Caution: Do not overheat, as this can cause degradation of the Fmoc-amino acid.[10]
-
Visual Check: Inspect again for clarity. If dissolution is still incomplete, a co-solvent is necessary.
-
Co-solvent Addition: Add a small volume of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the suspension. Start with 10% of the total final volume (e.g., for a final volume of 10 mL, add 1 mL of DMSO).
-
Final Dissolution: Vortex the mixture thoroughly. If needed, a brief sonication or warming step can be repeated. The vast majority of solubility issues with this derivative are resolved at this stage.
-
Proceed to Activation: Once a completely clear, homogenous solution is obtained, immediately add your activating agent (e.g., HCTU, HATU) and base (e.g., DIPEA) as per your standard coupling protocol. Use the solution without delay.
References
-
Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. Benchchem. Link
-
Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. Benchchem. Link
-
Fmoc-Arg(Tos)-OH Product Data Sheet. APExBIO. Link
-
Green Chemistry Technical Support Center: Fmoc-D-Arg(Pbf)-OH. Benchchem. Link
-
How best can I remove Fmoc from a peptide to expose the N-terminal? ResearchGate. Link
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Link
-
Fmoc-Arg(Tos)-OH | 83792-47-6. Benchchem. Link
-
Fmoc-D-Arg(Pbf)-OH Safety Data Sheet. AAPPTec, LLC. Link
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). Link
-
Fmoc-Arg(Tos)-OH | 83792-47-6. Sigma-Aldrich. Link
-
Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-D-Glu-OH. Benchchem. Link
-
Fmoc Solid Phase Peptide Synthesis. ChemPep. Link
-
How to dissolve, handle and store synthetic peptides. LifeTein®. Link
-
(PDF) Methods for Removing the Fmoc Group. ResearchGate. Link
-
Overview of Custom Peptide Synthesis. GenScript. Link
-
Fmoc-D-Arg(Pbf)-OH | Amino Acid Derivative. MedChemExpress. Link
-
This compound | 139090-50-9. ChemicalBook. Link
-
Fmoc-D-Arg(Pbf)-OH chemical structure and properties. Benchchem. Link
-
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing). Link
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Link
-
Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. ResearchGate. Link
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. Link
-
Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). Link
-
Fmoc Amino Acids for SPPS. AltaBioscience. Link
-
Fmoc-Arg-OH. RayBiotech. Link
-
How to prevent aggregation of peptides with Fmoc-Phe(4-F)-OH. Benchchem. Link
-
Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH. Benchchem. Link
-
Aggregation issues with Fmoc-Phe-Lys peptides during synthesis. Benchchem. Link
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. Link
-
FMoc-Arg(Tos)-OH. TargetMol. Link
-
This compound. Apollo Scientific. Link
-
An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OH for Researchers and Drug Development Professionals. Benchchem. Link
-
This compound | 139090-50-9. Sigma-Aldrich. Link
-
187618-60-6 | Fmoc-D-Arg(Pbf)-OH. ChemPep. Link
-
Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine). MedchemExpress.com. Link
-
Fmoc-D-Arg-OH | C21H24N4O4 | CID 7018814. PubChem - NIH. Link
-
Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. National Institutes of Health (NIH). Link
-
Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck. Link
-
Greening the synthesis of peptide therapeutics: an industrial perspective. National Institutes of Health (NIH). Link
-
Insight into the protein salting-in mechanism of arginine, magnesium chloride and ethylene glycol: Solvent interaction with aromatic solutes. ResearchGate. Link
-
Study on effect of L-arginine on solubility and dissolution of Zaltoprofen: Preparation and characterization of binary and ternary cyclodextrin inclusion complexes. ResearchGate. Link
-
Fmoc-D-Arg(Pbf)-OH [187618-60-6]. Aapptec Peptides. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Fm-D-Arg(Tos)-OH Deprotection
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the Nα-Fmoc deprotection of D-Arginine protected with a tosyl (Tos) group. Here, we provide in-depth, experience-driven answers and troubleshooting protocols to help you optimize your synthesis workflows, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended conditions for Fmoc-D-Arg(Tos)-OH deprotection?
Standard protocols for Fmoc deprotection typically involve treating the peptide-resin with a 20% solution of piperidine in N,N-Dimethylformamide (DMF)[1][2]. A common procedure is a two-step treatment: first for 1-5 minutes, followed by a second, longer treatment of 10-20 minutes at room temperature[3][4]. This two-step process helps to efficiently wash away the dibenzofulvene (DBF)-piperidine adduct and drive the reaction to completion.
However, arginine residues, particularly those with bulky side-chain protecting groups like Tosyl, can exhibit slower deprotection kinetics due to steric hindrance. Therefore, extending the second treatment time to 30 minutes is often a prudent starting point for sequences containing Arg(Tos).
Q2: Why is the deprotection of Fmoc-Arg residues sometimes slower or more difficult than for other amino acids?
The deprotection of Fmoc-Arginine derivatives can be challenging for several reasons:
-
Steric Hindrance: The bulky nature of side-chain protecting groups like Tosyl (Tos), Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) can sterically hinder the approach of the piperidine base to the Nα-Fmoc group. This is especially true when the arginine is adjacent to other bulky residues.
-
Peptide Aggregation: Arginine-rich sequences are prone to forming stable secondary structures and intermolecular hydrogen bonds. This aggregation can shield the N-terminus, making it less accessible to the deprotection reagent and leading to incomplete Fmoc removal.
-
Protecting Group Influence: While the Tosyl group is robust, its electronic properties and bulk are different from more modern protecting groups like Pbf. Pbf is generally considered more acid-labile and can sometimes influence the local environment of the peptide backbone differently than Tosyl[5][6]. Kinetic studies have shown that arginine deprotection can require at least 10 minutes to be efficient, even with the more modern Pbf group[7][8].
Q3: How can I reliably monitor the completion of the Fmoc deprotection reaction?
Relying on a fixed time is not always sufficient. Implementing a reliable monitoring system is critical for optimizing deprotection and ensuring complete reaction.
-
Online UV-Vis Monitoring: Many automated synthesizers monitor the UV absorbance of the piperidine solution flowing from the reactor. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm[9]. The completion of the reaction is indicated when the absorbance returns to baseline, signifying that no more Fmoc groups are being removed.
-
Qualitative Kaiser Test: The Kaiser test (or ninhydrin test) is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin beads[10][11]. After deprotection and thorough washing, a small sample of resin beads is tested. A dark blue color in both the beads and the solution indicates a positive result, confirming the successful removal of the Fmoc group and the presence of a free N-terminal amine. A yellow or colorless result signifies incomplete deprotection.
-
HPLC/UPLC-MS Analysis of a Test Cleavage: For critical applications or during the optimization phase, cleaving a small amount of peptide from the resin and analyzing it by LC-MS is the most definitive method. This will confirm the presence of the desired product and identify any deletion sequences resulting from incomplete deprotection.
Q4: What are the potential side reactions associated with the Fmoc-Arg(Tos) deprotection step?
While the primary challenge is incomplete deprotection, other side reactions can occur:
-
Diketopiperazine Formation: If the N-terminal D-Arg is the second amino acid in the sequence, the newly deprotected amine can attack the adjacent carbonyl group, cleaving the dipeptide from the resin and forming a cyclic diketopiperazine. This is more common with sequences where the C-terminal residue is Pro, Gly, or D-amino acids.
-
Transfer of Sulfonyl Protecting Groups: Although rare during the Fmoc deprotection step itself, issues with sulfonyl-based protecting groups like Tosyl can arise during the final acid cleavage step. Side reactions such as O-sulfonation of serine or threonine residues have been reported, particularly with older protecting groups like Pmc and Mtr if scavengers are absent[12]. While Tosyl is generally stable, careful planning of the final cleavage cocktail is necessary.
In-Depth Troubleshooting and Optimization Guide
Problem: Incomplete deprotection of this compound, confirmed by Kaiser test and/or HPLC.
This is the most common issue. An incomplete deprotection leads to the permanent capping of the unreacted chain in the subsequent coupling step, resulting in a deletion sequence (des-X) that can be difficult to purify away from the target peptide.
Systematic Optimization Workflow
The goal is to find the minimum time required for complete deprotection to maximize throughput without compromising purity.
// Connections Start -> Perform_Deprotection; Perform_Deprotection -> Monitor; Monitor -> Validation [label="Complete\n(Blue Beads)"]; Monitor -> Increase_Time [label="Incomplete\n(Yellow Beads)"]; Increase_Time -> Perform_Deprotection; Increase_Time -> Consider_Reagent [style=dashed, label="If time > 60 min"]; Consider_Reagent -> Perform_Deprotection; Validation -> Final_Analysis; Final_Analysis -> End; } dot Caption: Workflow for optimizing Fmoc deprotection time.
Step-by-Step Optimization Strategy:
-
Establish a Baseline: Begin with a standard protocol (e.g., 20% piperidine in DMF, 2 min + 15 min). After the deprotection and washing steps, perform a Kaiser test.
-
Iterative Time Extension: If the Kaiser test is negative (yellow beads), repeat the synthesis on a new sample and extend the second piperidine treatment time. Increase the time in logical increments (e.g., to 30 min, then 45 min). Perform a Kaiser test at each interval.
-
Record the Optimal Time: The optimal time is the shortest duration that consistently yields a strongly positive (dark blue) Kaiser test result.
-
Consider Stronger Reagents (with caution): If deprotection times exceed 60 minutes, aggregation is likely severe. A stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective[13]. A common cocktail is 2% DBU / 2% piperidine in DMF. The piperidine is added to scavenge the DBF byproduct[13]. Caution: DBU can increase the risk of side reactions like aspartimide formation if Asp residues are present[13].
-
Final Validation: Once an apparently optimal time is found, complete the synthesis of a short, representative peptide and analyze the crude product by HPLC-MS. This will provide definitive confirmation that the optimized deprotection time prevents deletion products.
Table 1: Troubleshooting Guide for this compound Deprotection
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Yellow beads after Kaiser test | Incomplete Fmoc removal due to steric hindrance or peptide aggregation. | 1. Increase the duration of the second piperidine treatment (e.g., to 30-45 min).[9] 2. Ensure high-quality, amine-free DMF is used.[1] 3. Consider switching to a stronger deprotection reagent like 2% DBU / 2% piperidine in DMF.[13] |
| Peak corresponding to [M-Fmoc] in LC-MS | Incomplete deprotection during synthesis. | Follow the optimization workflow to determine the necessary deprotection time. Ensure efficient agitation/mixing during the reaction. |
| Slow deprotection across multiple Arg residues | Systemic aggregation issue, common in Arg-rich sequences. | 1. Perform couplings at elevated temperatures (microwave synthesis can be very effective).[2] 2. Use "difficult sequence" protocols, which may involve chaotropic agents or alternative solvents like N-Methyl-2-pyrrolidone (NMP). |
| Low final yield despite positive Kaiser tests | Possible formation of hard-to-detect side products or diketopiperazine formation. | 1. If D-Arg is the second residue, check for diketopiperazine formation. 2. Analyze crude product carefully by LC-MS to identify any unexpected byproducts. |
Experimental Protocols
Protocol 1: Quantitative UV-Vis Monitoring of Deprotection
This protocol allows for the quantitative determination of Fmoc removal.
-
Setup: Program the peptide synthesizer to collect the filtrate from the deprotection steps into a volumetric flask (e.g., 25 mL or 50 mL).
-
Deprotection: Perform the deprotection using a known volume of 20% piperidine/DMF. Collect all flow-through and subsequent DMF washes in the volumetric flask.
-
Dilution: Dilute the collected solution to the mark with DMF and mix thoroughly. A further dilution may be required to bring the absorbance into the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine/DMF (similarly diluted).
-
Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the DBF-piperidine adduct. The molar extinction coefficient (ε) for the adduct at 301 nm is typically ~7800 M⁻¹cm⁻¹. This allows you to verify the initial resin loading and confirm complete removal in subsequent steps.
Protocol 2: Qualitative Kaiser Test for Free Primary Amines
This test confirms the presence of a free N-terminal amine after deprotection.
Reagents: [10]
-
Reagent A (KCN/Pyridine): 2 mL of 0.001 M KCN in water diluted to 100 mL with pyridine.
-
Reagent B (Ninhydrin/Butanol): 5 g of ninhydrin in 100 mL of ethanol or n-butanol.
-
Reagent C (Phenol/Butanol): 80 g of phenol in 20 mL of ethanol or n-butanol.
Procedure:
-
After the deprotection step and subsequent DMF washes, collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads.
-
Heat the tube at 100-120°C for 5 minutes[10].
-
Observe the color:
-
Dark Blue Solution & Beads: Positive result. Deprotection is complete.
-
Yellow/Colorless Solution & Beads: Negative result. Deprotection is incomplete.
-
Blue Solution, Colorless Beads: Nearly complete. Consider a short, additional deprotection treatment.
-
// Nodes representing molecules and states Fmoc_Peptide [label=<
Fmoc-NH-Peptide-Resin
];
Carbanion [label=<
Fluorenyl Carbanion Intermediate
];
DBF [label=<
Dibenzofulvene (DBF)
];
Adduct [label=<
DBF-Piperidine Adduct (UV Active)
];
Free_Amine [label=<
Free Amine (Ready for Coupling)
];
Piperidine [label="Piperidine\n(Base)"];
// Edges representing reaction steps Fmoc_Peptide -> Carbanion [label="+ Piperidine\n(Proton Abstraction)"]; Carbanion -> DBF [label="β-Elimination"]; DBF -> Adduct [label="+ Piperidine\n(Scavenging)"]; Carbanion -> Free_Amine [label=" ", arrowhead=none]; Free_Amine -> Carbanion [arrowhead=none]; } dot Caption: Mechanism of Fmoc deprotection by piperidine.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Englebretsen, U., et al. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler, 374(5), 349-62. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Luna, O. P., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1777. Retrieved from [Link]
-
ResearchGate. (2019). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... [Image]. Retrieved from [Link]
-
Miranda, M. T. M., & Lages, E. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. InTech. Retrieved from [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 104-123. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH. Aapptec. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Aapptec. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. Retrieved from [Link]
-
Al-Musaimi, O., et al. (2020). Green Chemistry - In situ Fmoc removal. RSC Advances, 10(28), 16406-16412. Retrieved from [Link]
-
Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 7(7), e41594. Retrieved from [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Technical Support Center: Synthesis of Difficult Sequences with Fmoc-D-Arg(Tos)-OH
A Senior Application Scientist's Guide to Navigating Arginine Incorporation
Welcome to the technical support center for the synthesis of challenging peptide sequences using Fmoc-D-Arg(Tos)-OH. The incorporation of arginine, particularly a D-isomer with a bulky tosyl (Tos) protecting group, is a frequent bottleneck in Solid-Phase Peptide Synthesis (SPPS). This guide is structured to provide direct, actionable solutions to common problems, explaining the underlying chemical principles to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific failures you may encounter during synthesis. Each problem is analyzed by probable cause, followed by a series of recommended solutions and preventative measures.
Problem 1: Low or Incomplete Coupling Efficiency
You perform a ninhydrin (Kaiser) test after the this compound coupling step, and the resin beads turn a strong blue or purple, indicating a significant population of unreacted free amines.
Causality:
-
Steric Hindrance: The primary culprit is often steric hindrance. The combination of the bulky tosyl group on the arginine side chain and the D-configuration of the amino acid creates a sterically demanding environment, slowing the kinetics of the coupling reaction.[1][2] This is especially pronounced when coupling to another sterically hindered amino acid.
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form inter- or intra-chain hydrogen bonds.[3] This aggregation can physically block the N-terminal amine, making it inaccessible to the incoming activated this compound.[3][4]
-
Poor Reagent Solubility: this compound can exhibit poor solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF), leading to an insufficient concentration of the activated species in the reaction milieu.[5][6]
Solutions & Protocols:
-
Perform a Double Coupling: This is the most immediate and often effective solution. After the initial coupling reaction, drain the vessel and repeat the entire coupling procedure with a fresh solution of activated this compound.[1][7] This second exposure to the reagents drives the reaction closer to completion.
-
Switch to a More Potent Coupling Reagent: If standard activators like HBTU/DIPEA are failing, move to a stronger, more reactive agent. HATU is considered a gold standard for hindered couplings due to the formation of a highly reactive O-acylisourea intermediate.[2][8][9]
-
Increase Reagent Concentration & Time: For difficult sequences, increasing the concentration of the amino acid and coupling reagents from a standard 0.2 M to 0.5 M can increase the probability of successful molecular interactions.[1][10] Extending coupling times from the standard 1-2 hours up to 4-12 hours may also be necessary.
-
Disrupt Aggregation:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a more polar solvent and can be more effective at solvating the growing peptide chain and disrupting secondary structures.[11] For severe aggregation, mixtures containing DMSO or chaotropic salts (e.g., LiCl) can be employed.[4][10]
-
Elevated Temperature: Performing the coupling at an elevated temperature (e.g., 45-55 °C) can provide the energy needed to break up aggregates and increase reaction kinetics.
-
-
Resin Preparation: Following Fmoc deprotection of the N-terminal amine, wash the peptide-resin thoroughly with DMF (5 x 1 min).
-
Activation Solution: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF. Add N,N-Diisopropylethylamine (DIEA) (8 eq.) to the solution and allow to pre-activate for 1-2 minutes.[2]
-
First Coupling: Add the activation solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is negative (yellow beads), proceed to step 7. If positive (blue/purple beads), proceed to step 5.
-
Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Second Coupling: Prepare a fresh activation solution as described in step 2 and add it to the resin. Agitate for another 2 hours.
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents before proceeding to the next deprotection step.
Problem 2: Side Reaction During Final Cleavage (Tryptophan Modification)
After cleaving the peptide from the resin, HPLC and Mass Spectrometry analysis reveals a significant side-product with a mass corresponding to the desired peptide +155 Da, particularly if the sequence contains Tryptophan (Trp).
Causality:
-
Tosyl Cation Re-attachment: During the final acid cleavage (typically with Trifluoroacetic Acid - TFA), the Tosyl protecting group is removed from the arginine side chain, generating a reactive tosyl cation (Tos+). This electrophilic species can then attack the electron-rich indole ring of a tryptophan residue, resulting in an unwanted covalent modification.[12]
Solutions & Protocols:
-
Use a Scavenger-Rich Cleavage Cocktail: The key is to trap the tosyl cation before it can react with the peptide. A cleavage cocktail specifically designed for sulfonyl-protected arginine is essential.
-
Protect the Tryptophan Indole Ring: For sequences containing both Arg(Tos) and Trp, it is highly advisable to use Fmoc-Trp(Boc)-OH during the synthesis. The Boc group on the indole nitrogen protects it from electrophilic attack during cleavage.[13]
Reagent R is specifically formulated to scavenge cations generated from sulfonyl-based protecting groups like Tosyl.[14][15]
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 90% | Cleaves peptide from resin; removes side-chain protecting groups.[16][17] |
| Thioanisole | 5% | Primary scavenger for tosyl cations.[12][14][15] |
| 1,2-Ethanedithiol (EDT) | 3% | Scavenger for other potential carbocations.[15] |
| Anisole | 2% | Additional scavenger. |
Cleavage Protocol:
-
Wash the dried peptide-resin with Dichloromethane (DCM).
-
Prepare fresh Reagent R.
-
Suspend the resin in Reagent R (approx. 10 mL per gram of resin).[15]
-
Allow the mixture to react for 2-3 hours at room temperature.[15]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Frequently Asked Questions (FAQs)
Q1: Why choose the Tosyl (Tos) protecting group for Arginine over the more common Pbf group?
While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is now more widely used due to its higher acid lability, the Tosyl group has specific applications.[18][19] Tos is significantly more stable to acid than Pbf.[19] This makes it valuable in strategies where partial or differential deprotection is required, or when synthesizing complex molecules where other acid-labile groups must remain intact during intermediate steps. However, this stability necessitates harsher final cleavage conditions, typically requiring strong acids like HF in older Boc-based chemistry, or longer TFA exposure in modern Fmoc chemistry.[12]
Q2: Can δ-lactam formation occur with this compound?
Yes, although it is less pronounced than with other arginine derivatives. δ-lactam formation is an intramolecular side reaction where the side-chain guanidinium group attacks the activated C-terminal carboxylate, forming a stable, unreactive six-membered ring.[2][20] This effectively terminates the chain. Electron-withdrawing protecting groups like Tosyl (and NO2) reduce the nucleophilicity of the guanidinium group, thereby suppressing this side reaction compared to more electron-donating groups like Pbf or bis-Boc.[19][20][21] However, under forcing coupling conditions (high temperature, extended times), it can still be a minor issue.
Q3: My this compound won't fully dissolve in DMF. What should I do?
Poor solubility can prevent effective activation and coupling.
-
Co-Solvents: Pre-dissolving the this compound in a small amount of a stronger, more polar solvent like Dimethyl Sulfoxide (DMSO) before diluting with DMF can be highly effective.
-
Gentle Warming & Sonication: Gently warming the solution or placing it in an ultrasonic bath can help break up solid aggregates and facilitate dissolution. Ensure the solution cools to room temperature before adding activating reagents.
-
Solvent Change: As mentioned, switching the primary synthesis solvent to NMP may improve solubility.[11]
Visual Guides
Troubleshooting Workflow for Incomplete Coupling
This diagram outlines the decision-making process when encountering a failed coupling reaction with this compound.
Caption: Pathway of Tryptophan side-product formation.
References
- Benchchem. (n.d.). Strategies for introducing arginine into complex peptide sequences using Boc-arg(boc)2-OH.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). (n.d.).
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Methods for the synthesis of arginine-containing peptides. (n.d.). Google Patents.
- Romero-Gutierrez, T. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate.
- Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(3), 631-654.
- Benchchem. (n.d.). A Comparative Analysis of Arginine Protecting Groups on Peptide Purity.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Benchchem. (n.d.). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues.
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 175.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 74(15), 5530-5536.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Al-Warhi, T., Al-Shaer, D., Al-Zoubi, M. S., & Al-Zaqri, N. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2933.
- Solvents for Solid Phase Peptide Synthesis. (n.d.).
- Lee Research Group. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
- Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2020). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Journal of Peptides. (2024). Open Access Pub.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 15(8), 2099-2103.
- Do I need to protect Fmoc-Arg in solid phase peptide synthesis? (2022, December 14). ResearchGate.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Benchchem. (n.d.). Green Chemistry Technical Support Center: Fmoc-D-Arg(Pbf)-OH.
- Benchchem. (n.d.). Application Notes: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
- Procedures to Improve Difficult Couplings. (n.d.). ResearchGate.
- Why does Arginine for SPPS only need one protecting group on the guanidine? (2023, July 26). Reddit.
- Al-Warhi, T., Al-Shaer, D., Al-Zoubi, M. S., & Al-Zaqri, N. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. mesalabs.com [mesalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 15. peptide.com [peptide.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Purification Challenges of Fmoc-D-Arg(Tos)-OH Containing Peptides
For: Researchers, scientists, and drug development professionals.
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific purification challenges encountered when working with peptides containing Fmoc-D-Arg(Tos)-OH. The bulky and basic nature of the arginine side chain, even with the tosyl (Tos) protecting group, often complicates standard purification protocols. This resource is designed to provide you with scientifically-grounded solutions to streamline your workflow and enhance the purity of your final peptide product.
Part 1: Troubleshooting Guide
This section offers a practical, question-and-answer approach to resolving common issues during the purification of peptides containing D-Arginine protected with a tosyl group.
Issue 1: My crude peptide has poor solubility in standard HPLC solvents.
Question: After cleavage and precipitation, my crude peptide containing this compound won't dissolve in my initial mobile phase (e.g., water/acetonitrile with 0.1% TFA). What steps can I take to solubilize it for purification?
Answer: Poor solubility is a common hurdle with arginine-rich peptides.[1][2][3] The guanidinium group on the arginine side chain, even when protected, can lead to strong intermolecular interactions and aggregation.[4]
Probable Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Peptide Aggregation | Peptides with a high content of hydrophobic and/or charged amino acids can self-associate through hydrophobic interactions and hydrogen bonding, leading to insolubility.[1] | 1. Test different organic solvents: If the peptide is highly hydrophobic, try dissolving it in a small amount of an organic solvent like DMSO, DMF, or isopropanol, and then slowly add your aqueous buffer.[2][5] 2. Use denaturing agents: For severely aggregated peptides, dissolving the crude material in a solution containing 6 M guanidine HCl or 8 M urea can be effective. Note that these will need to be removed in a subsequent desalting step.[6] |
| pH and Net Charge | A peptide's solubility is often lowest at its isoelectric point (pI), where it has a net neutral charge.[1] Basic peptides, rich in residues like Arginine, are generally more soluble in acidic conditions.[6] | 1. Adjust the pH: For basic peptides, attempt to dissolve them in an acidic solution, such as 10% acetic acid.[6] For acidic peptides, a basic buffer may be required. |
| Secondary Structure Formation | Peptides can form stable secondary structures, like beta-sheets, which can lead to aggregation and reduced solubility.[1] | 1. Sonication: Use a bath sonicator to break up aggregates and aid in dissolution.[6] Be mindful of potential heating. 2. Heating: Gently warming the solution can sometimes improve solubility, but this should be done with caution to avoid peptide degradation.[2] |
Step-by-Step Solubilization Protocol:
-
Begin by attempting to dissolve a small amount of the lyophilized peptide in deionized water.
-
If it remains insoluble, add a few drops of 10% acetic acid for basic peptides or 10% ammonium hydroxide for acidic peptides.
-
If solubility is still an issue, try dissolving the peptide in a minimal amount of DMSO and then slowly diluting it with water or your desired buffer.
-
For very difficult cases, use sonication or gentle warming in conjunction with the solvent strategies above.
Issue 2: My HPLC chromatogram shows broad, tailing peaks.
Question: During RP-HPLC purification, my target peptide elutes as a broad or tailing peak, leading to poor resolution and difficulty in obtaining pure fractions. What could be causing this?
Answer: Peak tailing and broadening are often symptomatic of undesirable interactions between the peptide and the stationary phase of the HPLC column.[4] The positively charged guanidinium group of arginine is a frequent contributor to this issue.[4]
Probable Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Secondary Ionic Interactions | The positively charged arginine side chain can interact with residual acidic silanol groups on the silica-based C18 column, causing peak tailing.[4] | 1. Increase the concentration of the ion-pairing agent: Using a higher concentration of TFA (e.g., 0.2%) can help to better mask the silanol groups. 2. Use a different ion-pairing agent: In some cases, a stronger ion-pairing agent like formic acid may improve peak shape. |
| Slow On-Column Refolding | The peptide may exist in multiple conformations that are slowly interconverting on the column, resulting in a broadened peak. | 1. Elevate the column temperature: Increasing the temperature to 40-60 °C can speed up the conformational exchange and lead to sharper peaks. |
| Column Overloading | Injecting too much crude peptide can saturate the stationary phase, leading to poor peak shape. | 1. Reduce the injection volume or concentration: Perform a loading study to determine the optimal amount of peptide for your column. |
Troubleshooting Workflow for Poor Peak Shape:
Caption: A decision tree for troubleshooting poor HPLC peak shape.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the tosyl (Tos) protecting group so difficult to remove from arginine?
A1: The tosyl group is an early-generation protecting group known for its high stability.[7] Its removal requires strong acidic conditions, typically anhydrous HF or high concentrations of TFMSA.[8][9] In standard TFA-based cleavage cocktails used in Fmoc chemistry, the cleavage of the Tos group can be slow and incomplete, especially in peptides with multiple arginine residues.[10][11]
Q2: What are the common side reactions associated with the cleavage of Arg(Tos)?
A2: A primary side reaction is the re-attachment of the cleaved tosyl group to sensitive residues, particularly tryptophan, leading to alkylation.[12] Incomplete cleavage, resulting in the desired peptide still carrying the tosyl group, is also a common issue. Additionally, sulfonation of arginine residues has been reported as a side reaction during the cleavage of Mtr or Pmc protecting groups, and similar issues could potentially arise with Tos under certain conditions.[13]
Q3: What are the recommended cleavage cocktails for peptides containing Arg(Tos)?
A3: Due to the stability of the Tos group, a standard TFA cleavage cocktail is often insufficient. A more robust cocktail is required to ensure complete deprotection and to scavenge reactive species.
Recommended Cleavage Cocktails:
| Cocktail | Composition (v/v) | Key Features and Recommendations |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole is an effective scavenger for the tosyl group.[10] This cocktail is also recommended for tryptophan-containing peptides.[10] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A strong cleavage cocktail suitable for peptides with multiple arginine residues. Longer cleavage times (2-4 hours) may be necessary.[14] |
| High TFA with Scavengers | TFA/TIS/Water (95:2.5:2.5) | While commonly used, this may not be strong enough for complete Tos removal. Extending the cleavage time to 4-6 hours is recommended.[15] |
Q4: Are there better alternatives to the Tos protecting group for arginine in Fmoc-SPPS?
A4: Yes, for modern Fmoc-based solid-phase peptide synthesis, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting groups are generally preferred.[12][16]
Comparison of Arginine Protecting Groups:
| Protecting Group | Relative Acid Lability | Advantages | Disadvantages |
| Tos | Low | Low cost, stable to Fmoc deprotection | Difficult to cleave, requires strong acids, potential for side reactions.[7][12] |
| Pmc | Moderate | More acid-labile than Tos, good for peptides with multiple Arg residues.[12] | Can lead to tryptophan alkylation during cleavage.[17] |
| Pbf | High | Most acid-labile, reduces risk of tryptophan alkylation, generally leads to higher yields and purity.[12][16][17] | Higher cost, potential for δ-lactam formation during activation.[17] |
General Purification and Analysis Workflow:
Caption: A comprehensive workflow from crude peptide to final quality control.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2879.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Lysine and Arginine from Other Amino Acids. Retrieved from [Link]
-
CH3 BioSystems. (n.d.). Arginine-Rich Peptide-Methylation Substrate. Retrieved from [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of HPLC Separation of Arginine and Arginine-Containing Peptides in Plasma Sample. Retrieved from [Link]
-
ResearchGate. (n.d.). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. Retrieved from [Link]
- Gausepohl, H., Kraft, M., & Frank, R. W. (1993). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International journal of peptide and protein research, 42(1), 1-6.
-
Peptide Solubilization. (n.d.). Retrieved from [Link]
-
Dynamic Biosensors. (n.d.). What should I consider when working with peptides?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2879.
- de la Torre, B. G., & Albericio, F. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(23), 8239-8244.
- Braden, T. M., Anton, M., Bédard, A. C., Branc-Nica, V., Dall'Asen, A., Del Pizzo, L., ... & Zajac, M. A. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4586-4597.
Sources
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. jpt.com [jpt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]
- 6. bachem.com [bachem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. scribd.com [scribd.com]
- 12. peptide.com [peptide.com]
- 13. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation with Fmoc-D-Arg(Tos)-OH
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed to provide in-depth troubleshooting and practical solutions for minimizing byproduct formation when using Fmoc-D-Arg(Tos)-OH. As Senior Application Scientists, we understand the nuances of peptide synthesis and aim to equip you with the knowledge to optimize your protocols and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the tosyl protecting group used for the arginine side chain?
This compound is a derivative of the amino acid D-arginine used in solid-phase peptide synthesis (SPPS).[1][2] The alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and removed at each cycle of peptide elongation.[3][4] The side chain guanidino group of arginine is protected by a p-toluenesulfonyl (Tos) group.[1][3]
The strongly basic and nucleophilic guanidino group of arginine must be protected during SPPS to prevent side reactions.[5][6][7] The tosyl group is a robust, acid-labile protecting group that is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[3][6] It is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]
Q2: What are the most common byproducts associated with the use of this compound?
The primary byproducts encountered when using this compound are:
-
δ-Lactam Formation: This is a significant side reaction where the activated carboxylic acid of the arginine derivative undergoes intramolecular cyclization with its own side-chain guanidino group to form a stable six-membered ring.[5][8][9] This leads to the consumption of the activated amino acid, resulting in incomplete coupling and the formation of deletion sequences (peptides missing the arginine residue).[5][8]
-
Ornithine Formation: Under certain conditions, particularly during final cleavage, the guanidino group can be partially cleaved, leading to the formation of an ornithine residue in the peptide sequence.[5][10]
-
Tosyl Group Migration: During final acidic cleavage, the cleaved tosyl group can potentially modify other sensitive residues in the peptide, such as tryptophan.[10][11]
Troubleshooting Guide: A Deeper Dive into Byproduct Mitigation
Issue 1: δ-Lactam Formation Leading to Deletion Peptides
Symptoms:
-
HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the desired peptide minus the Arg residue.
-
Sequencing or mass spectrometry confirms the absence of the intended D-Arg residue.
Causality: δ-Lactam formation is an intramolecular side reaction that occurs during the activation step of the this compound carboxyl group.[5][8] The activated carboxyl group can react with the nucleophilic side-chain guanidinium group, forming a stable six-membered δ-lactam. This cyclized byproduct is unable to couple to the growing peptide chain, leading to a "missed" coupling and a deletion sequence.[8][9]
Mitigation Strategies:
1. Optimized Coupling Protocols:
-
Double Coupling: The most common and effective strategy is to perform a double coupling for the this compound residue.[8] This involves repeating the coupling step to ensure that any peptide chains that did not react in the first coupling have a second opportunity to do so.
-
Pre-activation: Pre-activating the this compound with the coupling reagent for a short period before adding it to the resin can sometimes reduce the time the activated species is available for intramolecular cyclization. However, prolonged pre-activation can be counterproductive.
2. Choice of Coupling Reagents:
-
While various coupling reagents can be used, some studies suggest that the choice of activating agent can influence the extent of δ-lactam formation.[12] It is recommended to use standard and efficient coupling reagents like HBTU/HOBt or HATU in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
3. Solvent Effects:
-
Recent research indicates that the polarity of the solvent can influence the rate of δ-lactam formation.[9] While DMF is the standard solvent, exploring greener binary solvent mixtures with varying polarities might offer a way to suppress this side reaction.[9]
Experimental Protocol: Standard Double Coupling for this compound
-
First Coupling:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound (3-5 equivalents) and an appropriate activating agent (e.g., HBTU, 3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated this compound.
-
Allow the second coupling to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF and proceed with the synthesis of the next amino acid.
-
Diagram: δ-Lactam Formation Workflow
Caption: Competing pathways of activated this compound.
Issue 2: Ornithine Formation During Final Cleavage
Symptoms:
-
Mass spectrometry of the crude peptide reveals a peak with a mass corresponding to the desired peptide with an Orn residue instead of Arg.
Causality: The tosyl group is cleaved from the arginine side chain under strong acidic conditions. If the cleavage conditions are too harsh or prolonged, or if the scavenger cocktail is not optimized, the entire guanidinium group can be partially or fully removed, resulting in the formation of an ornithine residue.
Mitigation Strategies:
1. Optimized Cleavage Conditions:
-
Cleavage Time: Peptides containing Arg(Tos) may require longer cleavage times than those with other protecting groups. However, excessively long cleavage times should be avoided. A typical cleavage time is 2-4 hours at room temperature.[13] For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.[13]
-
Temperature: Perform the cleavage at room temperature. While heating can accelerate cleavage, it can also increase the likelihood of side reactions.[13]
2. Appropriate Scavenger Cocktails:
-
The use of scavengers is crucial to trap the highly reactive carbocations generated during cleavage and prevent them from causing side reactions.[13][14]
-
For peptides containing Arg(Tos), a standard and effective cleavage cocktail is Reagent R .[15][16]
Table: Recommended Cleavage Cocktails for Arg(Tos)-Containing Peptides
| Reagent | Composition | Key Scavengers & Rationale |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole: Aids in the removal of sulfonyl protecting groups like Tos.[15][16] EDT (Ethanedithiol): A potent scavenger for carbocations.[13] Anisole: Protects tryptophan residues from modification by the cleaved tosyl group. |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol: Scavenges carbocations and protects tyrosine residues.[13] Water: A scavenger for tert-butyl cations.[13][14] |
Experimental Protocol: Final Cleavage with Reagent R
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Prepare Reagent R by combining trifluoroacetic acid (TFA), thioanisole, 1,2-ethanedithiol (EDT), and anisole in the appropriate ratios.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.25 mmol of synthesis scale).[14]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Issue 3: Tosyl Group Migration to Tryptophan
Symptoms:
-
Mass spectrometry shows a peak with a mass corresponding to the desired peptide + 154 Da (the mass of the tosyl group).
-
This is particularly prevalent in sequences where Arg(Tos) and Trp are in close proximity.
Causality: During acidic cleavage, the liberated tosyl cation is electrophilic and can attack the electron-rich indole ring of tryptophan, leading to irreversible modification of the Trp residue.[10][11]
Mitigation Strategies:
1. Use of Indole-Protected Tryptophan:
-
The most effective way to prevent this side reaction is to use an indole-protected tryptophan derivative during synthesis, such as Fmoc-Trp(Boc)-OH .[11] The tert-butyloxycarbonyl (Boc) group on the indole nitrogen shields it from electrophilic attack. The Boc group is cleaved simultaneously with the other side-chain protecting groups during the final TFA cleavage.
2. Scavenger Optimization:
-
If unprotected tryptophan is used, the cleavage cocktail must contain scavengers that can effectively trap the tosyl cation. Thioanisole and anisole in Reagent R are crucial for this purpose.[10]
Diagram: Troubleshooting Logic for Arg(Tos) Side Reactions
Caption: A logical workflow for troubleshooting common Arg(Tos) byproducts.
References
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]
-
Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM. Retrieved from [Link]
-
Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Cezari, M., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88–91. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2940. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Why arginine should be coupled twice in SPPS? (2023). ResearchGate. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Atras, A., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to mitigate side-reactions in solid-phase peptide synthesis. Green Chemistry, 23(9), 3373-3382. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). (n.d.). Aapptec. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). Molecules, 25(12), 2940. Retrieved from [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2022). Green Chemistry. Retrieved from [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2022). Green Chemistry. Retrieved from [Link]
-
Arginine derivatives with masked side chain (Ts = tosyl group; Hoc = hexyloxycarbonyl). (n.d.). ResearchGate. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Stanford Advanced Materials. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20, 53-69.
- Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2021). Molecules, 26(23), 7196.
- Arginine side chain interactions and the role of arginine as a gating charge carrier in voltage sensitive ion channels. (2016). Scientific Reports, 6, 21759.
-
Tosyl group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 139090-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Arginine side chain interactions and the role of arginine as a gating charge carrier in voltage sensitive ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cem.de [cem.de]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. peptide.com [peptide.com]
- 16. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
Fmoc-D-Arg(Tos)-OH lactam formation side reaction
A Guide to Understanding and Preventing δ-Lactam Formation in Peptide Synthesis
Welcome to the Technical Support Center for Fmoc-D-Arg(Tos)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge encountered during solid-phase peptide synthesis (SPPS): the formation of a δ-lactam side product. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the successful incorporation of this compound into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the this compound lactam formation side reaction?
During the activation of the carboxylic acid of this compound for coupling in SPPS, a competing intramolecular cyclization can occur. The δ-nitrogen of the tosyl-protected guanidinium group can act as a nucleophile, attacking the activated carboxyl group. This results in the formation of a stable, six-membered ring known as a δ-lactam. This side reaction is problematic as it consumes the activated amino acid, preventing its incorporation into the growing peptide chain and leading to the formation of deletion sequences (des-Arg peptides).[1]
Q2: What are the primary factors that influence δ-lactam formation?
Several factors can promote this undesired side reaction:
-
Guanidinium Protecting Group: The nature of the protecting group on the arginine side chain is a critical factor. While the tosyl (Tos) group is a well-established protecting group, others, such as bis-Boc, are known to be more prone to lactam formation.[2] Conversely, groups like nitro (NO2) have been shown to reduce the propensity for this side reaction.[1]
-
Coupling Reagents and Activation Method: The choice of coupling reagents and the pre-activation time significantly impact the rate of lactam formation. Highly reactive coupling agents can accelerate the intramolecular cyclization.
-
Reaction Temperature: Elevated temperatures can increase the rate of the lactam formation side reaction.
-
Base: The presence and type of base used during the coupling reaction can also influence the extent of this side reaction.
Q3: How can I detect the formation of the this compound lactam?
The lactam side product can be detected and quantified using standard analytical techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The lactam is a distinct chemical entity from the parent amino acid and will have a different retention time on an RP-HPLC column. Analysis of the crude peptide after cleavage will show a peak corresponding to the des-Arg peptide.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify the lactam side product. The formation of the lactam results in a mass loss of 18 Da (corresponding to the loss of a water molecule) from the parent this compound. This mass difference can be readily detected in the mass spectrum of the crude product or by analyzing the reaction supernatant.
In-Depth Troubleshooting Guide
Encountering unexpected deletion sequences corresponding to the arginine residue in your peptide synthesis can be frustrating. This section provides a systematic approach to troubleshooting and minimizing δ-lactam formation.
Issue 1: Presence of a Des-Arg Deletion Sequence in the Final Peptide
Root Cause Analysis:
The primary cause of a des-Arg deletion sequence is the consumption of the activated this compound through intramolecular δ-lactam formation. This depletes the concentration of the active amino acid available for coupling to the growing peptide chain.
Troubleshooting Steps:
-
Optimize Coupling Protocol:
-
Choice of Coupling Reagent: Carbodiimide-based activators like Diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure are often recommended to suppress lactam formation.[1][3] Onium salts like HBTU and HATU can also be used, but careful optimization of reaction conditions is crucial.
-
Minimize Pre-activation Time: Avoid lengthy pre-activation times for the this compound. It is preferable to add the coupling reagent to the mixture of the amino acid and the resin-bound peptide simultaneously or with minimal delay.[3]
-
Control Temperature: Perform the coupling reaction at room temperature. Avoid elevated temperatures which can accelerate the rate of lactam formation.[3]
-
-
Employ a "Double Coupling" Strategy:
-
If you suspect incomplete coupling due to lactam formation, a second coupling with a fresh portion of activated this compound can be performed to drive the reaction to completion.[4]
-
-
Consider Alternative Protecting Groups:
-
For particularly challenging sequences, consider using an arginine derivative with a protecting group less prone to lactam formation, such as Fmoc-D-Arg(Pbf)-OH or Fmoc-D-Arg(NO2)-OH.[1]
-
Issue 2: Low Yield of the Target Peptide
Root Cause Analysis:
A significant portion of the this compound may be converting to the inactive lactam, leading to an overall lower yield of the full-length peptide.
Troubleshooting Steps:
-
Analytical Confirmation:
-
Analyze an aliquot of the coupling solution by RP-HPLC and MS to quantify the extent of lactam formation. This will provide a direct measure of the efficiency of your coupling reaction.
-
-
Protocol Optimization (as described in Issue 1):
-
Implement the recommended coupling protocols to minimize lactam formation and maximize the amount of active amino acid available for peptide bond formation.
-
Data Presentation: Impact of Protecting Group on Lactam Formation
The choice of the guanidinium protecting group has a profound impact on the propensity for δ-lactam formation. The following table summarizes a comparative study on the extent of lactam formation with different arginine protecting groups.
| Fmoc-Arg Protecting Group | δ-Lactam Formation (%) | Coupling Efficiency after 120 min (%) |
| Fmoc-Arg(NO2)-OH | ~3% | >99% |
| Fmoc-Arg(Pbf)-OH | 12% | >99% |
| Fmoc-Arg(Boc)2-OH | 60% | 28% |
Data adapted from a 2020 study on revisiting the NO2 protecting group.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the coupling of this compound designed to minimize δ-lactam formation.
Protocol 1: Optimized Coupling of this compound using DIC/OxymaPure
Rationale: This protocol utilizes in-situ activation with DIC and OxymaPure to minimize the time the activated this compound exists in solution before coupling, thereby reducing the opportunity for intramolecular cyclization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
OxymaPure
-
Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure in DMF.
-
Initiate Coupling: Add the this compound/OxymaPure solution to the swollen resin.
-
Activation: Immediately add 3 equivalents of DIC to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.[4]
Protocol 2: Analytical Detection of δ-Lactam Formation by RP-HPLC and MS
Rationale: This protocol provides a method to analyze the reaction mixture to determine the extent of lactam formation.
Procedure:
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the supernatant of the coupling reaction at various time points (e.g., 0, 30, 60, 120 minutes).
-
Quenching and Dilution: Dilute the aliquot with a 1:1 mixture of acetonitrile and water to a final volume of 500 µL. This will quench the reaction and prepare the sample for analysis.
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Detection: UV absorbance at 220 nm and 265 nm (for the Fmoc group).
-
-
Mass Spectrometry Analysis:
-
Inject the diluted sample into an ESI-MS system.
-
Monitor for the expected mass of this compound and the mass of the lactam side product (M-18 Da).
-
Visualizations
Mechanism of δ-Lactam Formation
Caption: Competing pathways of activated this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting des-Arg deletions.
References
- Cezari, M. H., & Juliano, L. (1996).
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- Cezari, M. H., & Juliano, L. (1996).
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Abdel-Aal, A. M., Papageorgiou, G., & Quibell, M. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Fmoc-D-Arg(Tos)-OH Coupling Efficiency
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Arg(Tos)-OH. As Senior Application Scientists, we have synthesized the following information to help you navigate and overcome common hurdles in your peptide synthesis endeavors.
Introduction: The Challenge of Incorporating this compound
The incorporation of arginine residues into a peptide sequence is often a critical step, yet it presents notable challenges. The tosyl (Tos) protecting group on the guanidinium side chain of this compound, while robust, contributes to significant steric hindrance. This, coupled with the inherent reactivity of the arginine side chain, can lead to low coupling yields and the formation of undesirable side products. This guide will walk you through the common issues and provide actionable solutions to improve the efficiency and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The primary reason for inefficient coupling is steric hindrance . The bulky nature of the tosyl protecting group on the arginine side chain, combined with the Fmoc group on the alpha-amino group, can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slows down the reaction kinetics, often resulting in incomplete coupling.
Q2: What is δ-lactam formation, and why is it a problem with arginine derivatives?
A2: δ-Lactam formation is a significant side reaction where the activated carboxyl group of the arginine derivative is intramolecularly attacked by the nitrogen of the side-chain guanidinium group. This results in the formation of a stable, six-membered ring (a δ-lactam), which is unreactive and effectively terminates the peptide chain. This leads to truncated peptide sequences and a lower yield of the desired full-length peptide. Studies have shown that δ-lactam formation is an almost inevitable side reaction to some extent with protected arginine derivatives, and its minimization often requires careful optimization of the synthesis conditions for each specific peptide.[1]
Q3: Which coupling reagents are recommended for this compound?
A3: Due to the steric hindrance, standard carbodiimide reagents like DCC or DIC alone are often insufficient. More potent uronium/aminium or phosphonium salt-based coupling reagents are highly recommended.[2] Reagents such as HATU, HBTU, and PyBOP are generally more effective for difficult couplings.[2][3] These reagents form highly reactive activated esters (OAt or OBt esters) that can overcome the steric barrier more efficiently.[3]
Q4: Can I pre-form a symmetrical anhydride of this compound to improve coupling?
A4: It is not recommended to use a pre-formed symmetrical anhydride of Boc-Arg(Tos)-OH, and caution should be exercised with the Fmoc-protected version. The symmetrical anhydride of Boc-Arg(Tos)-OH has been found to cause an undesirable insertion reaction.[3] Given the similar reactivity, it is prudent to avoid this strategy with this compound and instead opt for in-situ activation with uronium/aminium or phosphonium reagents.
Q5: How does the choice of solvent impact the coupling efficiency?
A5: The solvent plays a crucial role in SPPS by solvating the resin and the growing peptide chain. For difficult couplings, a solvent that minimizes peptide aggregation and effectively dissolves the reagents is essential. While DMF is a standard choice, NMP is often considered superior for challenging sequences due to its higher polarity, which can improve solvation of the peptide-resin complex.[4] In cases of severe aggregation, the addition of chaotropic agents or the use of solvent mixtures may be beneficial.
Troubleshooting Guide: Low Coupling Yields
Problem: A positive Kaiser test (or other ninhydrin-based test) indicates incomplete coupling of this compound.
Below is a systematic workflow to diagnose and resolve poor coupling efficiency.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting incomplete this compound coupling.
In-Depth Solutions & Experimental Protocols
Solution 1: Implement a Double Coupling Protocol
This is often the most straightforward and effective initial response to an incomplete coupling. The principle is to drive the reaction to completion by re-exposing the unreacted N-terminal amines to a fresh solution of activated this compound.
Experimental Protocol: Standard Double Coupling with HATU
-
Initial Coupling Monitoring: After the first coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.
-
Positive Kaiser Test: If the beads turn blue, indicating the presence of free primary amines, drain the coupling solution from the reaction vessel.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Fresh Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours at room temperature.
-
Final Monitoring: Perform a second Kaiser test. If the test is negative, wash the resin with DMF and proceed with the synthesis. If the test is still positive, consider capping the unreacted amines (see Solution 4).
Solution 2: Optimize Coupling Reagents and Additives
If you are not already using a high-potency coupling reagent, switching is critical. Uronium/aminium and phosphonium-based reagents are designed for such challenging couplings.
Table 1: Recommended Coupling Reagents for this compound
| Reagent Class | Example Reagent | Recommended Equivalents (AA:Reagent:Base) | Typical Coupling Time | Efficacy | Key Considerations |
| Uronium/Aminium | HATU/DIPEA | 1 : 0.95 : 2 | 30 min - 2 hr | Very High | Gold standard for hindered amino acids; lower risk of racemization compared to HBTU.[5] |
| Uronium/Aminium | HBTU/DIPEA | 1 : 1 : 2 | 30 min - 2 hr | High | Highly effective, but be cautious of potential guanidinylation of the N-terminus if used in excess.[3] |
| Phosphonium | PyBOP/DIPEA | 1 : 1 : 2 | 30 min - 2 hr | High | A non-carcinogenic alternative to BOP with excellent performance.[2][3] |
| Carbodiimide | DIC/OxymaPure | 1 : 1 : 1 | 1 - 4 hr | Moderate to High | A cost-effective and safer alternative to HOBt. Less potent than uronium/aminium salts but can be effective, especially with extended reaction times.[5] |
Note: Equivalents are relative to the resin loading capacity.
Solution 3: Modify Reaction Conditions
Fine-tuning the reaction parameters can significantly improve coupling outcomes.
-
Increase Reagent Excess: For difficult couplings, using a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to resin loading) can be beneficial.
-
Extend Reaction Time: If a standard 1-2 hour coupling is insufficient, extending the reaction time to 4-6 hours or even overnight can improve the yield.
-
Elevate Temperature: Gently increasing the reaction temperature to 30-50°C can enhance the reaction kinetics.[6] Microwave-assisted SPPS is also a powerful tool for driving difficult couplings to completion.[7]
Experimental Protocol: Elevated Temperature Coupling with DIC/OxymaPure
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes.
-
Coupling Solution: In a separate reaction vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Activation and Coupling: Add the coupling solution to the resin, followed by DIC (3 eq.). Agitate the mixture in a reaction vessel equipped for heating at 45°C for 1-2 hours.
-
Monitoring: After the reaction, allow the vessel to cool to room temperature. Perform a Kaiser test to monitor the reaction progress.
-
Washing: Upon completion (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3-5 times).
Solution 4: Cap Unreacted Amines
If double coupling and optimization of conditions fail, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides. Capping involves acetylating the free N-terminal amines, rendering them unreactive for subsequent coupling steps.
Experimental Protocol: Capping of Unreacted Amines
-
Resin Wash: After a failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.[6]
Mechanistic Insight: δ-Lactam Formation
Understanding the mechanism of this key side reaction can inform your strategy to minimize it. The reaction is initiated by the activation of the carboxylic acid, which then becomes susceptible to nucleophilic attack by the side-chain guanidinium group.
Caption: Competing pathways for activated this compound.
Strategies to minimize lactam formation focus on promoting the desired intermolecular coupling over the intramolecular side reaction. This is achieved by using highly efficient coupling reagents that accelerate the rate of peptide bond formation and ensuring optimal reaction conditions.
References
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88–91. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Novabiochem® Coupling reagents - Merck Millipore. (n.d.). [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
Sources
- 1. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fmoc-D-Arg(Tos)-OH Double Coupling Strategy
As a Senior Application Scientist, I've frequently guided research teams through the nuances of solid-phase peptide synthesis (SPPS). A recurring challenge that surfaces is the efficient incorporation of protected arginine residues, particularly Fmoc-D-Arg(Tos)-OH. The bulky nature of the tosyl (Tos) protecting group presents significant steric challenges that can compromise sequence integrity and final yield.
This guide is structured to address the most common questions and troubleshooting scenarios encountered in the field. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
The primary difficulty arises from steric hindrance. The tosyl (p-toluenesulfonyl) group protecting the side-chain guanidinium function is bulky. This bulkiness physically obstructs the activated carboxyl group from efficiently approaching the free N-terminal amine of the growing peptide chain on the solid support.[1][2][3] This hindrance slows down the reaction kinetics, often leading to incomplete coupling within a standard timeframe.
Furthermore, arginine derivatives are prone to a significant side reaction upon activation: the formation of a δ-lactam.[1][3] This intramolecular cyclization creates a stable six-membered ring, rendering the amino acid derivative incapable of coupling to the peptide chain. This results in the formation of deletion sequences (des-Arg peptides), which can be difficult to separate from the target peptide during purification.[3][4][5]
Q2: What is a "double coupling" strategy and why is it recommended for this compound?
A double coupling strategy involves performing the coupling reaction twice, back-to-back, for the same amino acid. After the first coupling reaction, the vessel is drained, the resin is washed, and a fresh solution of activated this compound is added to the resin to initiate a second coupling step.[2][6]
This approach is highly recommended for sterically hindered residues like this compound because it drives the reaction to completion. The first coupling may successfully acylate a majority of the available N-terminal amines. The second coupling then targets the remaining, more sterically hindered sites, ensuring the highest possible incorporation efficiency and minimizing deletion sequences.[2][7]
Q3: I performed a single coupling and my Kaiser test is positive. What should I do?
A positive Kaiser test (indicated by a deep blue color on the resin beads) confirms the presence of unreacted primary amines, signifying an incomplete coupling.[8] At this point, you have two primary options:
-
Perform a Second Coupling (Recommended): Immediately proceed with a second coupling using a fresh preparation of activated this compound. This is the preferred method to maximize the yield of your target peptide.
-
Cap the Unreacted Amines: If you choose not to perform a second coupling, you must "cap" the unreacted amines to prevent them from reacting in subsequent cycles, which would lead to deletion sequences. Capping is an acetylation reaction, typically using acetic anhydride, that permanently blocks the free amines.[8] While this prevents deletion peptides, it terminates those chains, resulting in truncated sequences that must be removed during purification.
The logical workflow for this decision is illustrated below.
Caption: Troubleshooting workflow for a positive Kaiser test.
Q4: Can I just extend the time of a single coupling instead of performing a double coupling?
While extending the reaction time (e.g., from 1-2 hours to overnight) can improve coupling efficiency for some hindered amino acids, it is often insufficient to overcome the severe steric hindrance of the tosyl group.[6] Furthermore, prolonged exposure of the activated amino acid in solution can increase the risk of side reactions, including racemization and δ-lactam formation. The double coupling strategy, which introduces a fresh batch of activated reagent, is a more robust and reliable method to ensure a near-quantitative reaction.
Troubleshooting Guide
Issue 1: Consistently Poor Coupling Efficiency Despite Double Coupling
If you are still observing a positive Kaiser test after a second coupling, the issue may lie with your reaction conditions.
Causality & Solution:
-
Suboptimal Activation: Standard carbodiimide reagents like DIC alone may not be potent enough.[6] The guanidinium group's electron-withdrawing nature, amplified by the tosyl group, requires a highly reactive activated species.
-
Poor Resin Solvation: The growing peptide chain can aggregate on the resin, especially in hydrophobic sequences, physically blocking reactive sites.[8]
-
Solution: Ensure adequate resin swelling and solvation. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[6] For particularly stubborn sequences, using a solvent mixture like DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve reagent accessibility.[6]
-
Comparative Analysis of Coupling Reagents
| Reagent Class | Examples | Mechanism of Action | Recommended for Arg(Tos)? | Key Considerations |
| Carbodiimides | DIC, DCC | Forms O-acylisourea intermediate. Often used with additives like HOBt or Oxyma.[9] | With additives, but may be insufficient. | Cost-effective. DCC produces an insoluble urea byproduct. DIC is preferred in SPPS as its byproduct is soluble.[9] |
| Aminium/Uronium | HATU, HBTU, HCTU | Forms highly reactive HOAt/HOBt esters.[6][9] | Highly Recommended. | Very efficient and fast. HATU is generally considered superior for hindered couplings. Potential for side reactions if pre-activation is too long.[9] |
| Phosphonium | PyBOP, PyAOP | Forms highly reactive HOBt esters.[6][9] | Highly Recommended. | Excellent coupling efficiency. A key byproduct (HMPA from BOP) is carcinogenic, though PyBOP avoids this.[9] |
Issue 2: Appearance of Unexpected Peaks in Final HPLC/MS Analysis
Unexpected peaks in your analytical data often point to side reactions that occurred during synthesis or cleavage.
Potential Causes & Preventative Measures:
-
Deletion Sequence (des-Arg): A peak with a mass corresponding to the target peptide minus D-Arg(Tos) indicates failed coupling.
-
Solution: Implement the double coupling strategy with a potent coupling reagent like HATU. Always monitor coupling completion with a Kaiser test before proceeding to the next step.
-
-
Sulfonation of Arginine: This side reaction can occur during the final TFA cleavage, where a sulfonyl group is transferred, leading to a modified arginine residue.[10][11]
-
Transfer of Tosyl Group to Tryptophan: If your sequence contains Tryptophan (Trp), the released tosyl cation during cleavage can alkylate the indole side chain.[12][13]
-
Solution: Ensure your cleavage cocktail includes scavengers specifically for this purpose, such as thioanisole or triisopropylsilane (TIS).[13]
-
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling of this compound using HATU
This protocol assumes a synthesis scale with 1.0 equivalent of reactive sites on the resin.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq.)
-
This compound (4.0 eq. for each coupling)
-
HATU (3.9 eq. for each coupling)[6]
-
N,N-Diisopropylethylamine (DIEA) (8.0 eq. for each coupling)[6]
-
NMP (peptide synthesis grade)
First Coupling:
-
Resin Preparation: Ensure the N-terminal Fmoc group has been removed from the resin-bound peptide and wash the resin thoroughly with NMP (3x).
-
Activation: In a separate vessel, dissolve this compound (4.0 eq.) and HATU (3.9 eq.) in NMP. Add DIEA (8.0 eq.) and allow the solution to pre-activate for 1-2 minutes.[7]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 45-60 minutes.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (3x) to remove excess reagents and byproducts.
Second Coupling: 5. Repeat steps 2-4 with a fresh solution of activated this compound. 6. Verification: After the final wash, perform a Kaiser test to confirm the absence of free primary amines (a negative result).
Caption: Workflow for the this compound double coupling protocol.
Protocol 2: Kaiser (Ninhydrin) Test for Monitoring
This qualitative test detects free primary amines on the resin.
Reagents:
-
Reagent A: 1 g ninhydrin in 20 mL n-butanol[8]
-
Reagent B: 40 g phenol in 20 mL n-butanol[8]
-
Reagent C: 1.0 mL of 0.001 M KCN (aq) diluted with 49 mL pyridine[8]
Procedure:
-
Place a small sample of resin beads (~5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each Reagent (A, B, and C).
-
Heat the test tube at 100-110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
Interpretation:
-
Deep Blue Beads/Solution: Positive result. Free amines are present; coupling is incomplete.
-
Colorless/Yellow Beads/Solution: Negative result. No free primary amines detected; coupling is complete.
Protocol 3: Capping of Unreacted Amines
This protocol is for acetylating unreacted primary amines after a failed or incomplete coupling.
Reagents:
-
Capping Solution: Acetic Anhydride / DIEA / NMP (e.g., 5:6:89 v/v/v).
Procedure:
-
Following the incomplete coupling step, wash the resin thoroughly with NMP (3x).
-
Add the capping solution to the resin, ensuring all beads are covered.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the solution and wash the resin thoroughly with NMP (5x) to remove all traces of the capping reagents.
-
Verification: Perform a Kaiser test to ensure all free amines have been successfully capped (the test should now be negative).
References
-
Loffet, A., & Zhang, H. X. (1993). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Peptide Science, 34(5), 346-351. Retrieved from [Link]
-
PusS, S., et al. (2004). Solid-Phase Synthesis of Arginine-Containing Peptides and Fluorogenic Substrates Using a Side-Chain Anchoring Approach. The Journal of Organic Chemistry, 69(15), 4997-5003. Retrieved from [Link]
-
Loffet, A., & Zhang, H. X. (1993). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. PubMed. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Angewandte Chemie International Edition, 46(5), 668-693. Retrieved from [Link]
-
Tamás, B., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Bofill, J., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2927. Retrieved from [Link]
-
Liu, Y., et al. (2020). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis Through A Minimal - Protection/Green Chemistry Strategy. Scribd. Retrieved from [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.2. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Egorov, A. M., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptide Research and Therapeutics, 19(3), 227-236. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., et al. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 23(14), 5133-5140. Retrieved from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Yajima, H., et al. (1981). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. Journal of the Chemical Society, Chemical Communications, (9), 422-423. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc) vs Fmoc-Arg(Pbf)-OH. Retrieved from [Link]
-
University of Washington. (n.d.). Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Mukherjee, N. (2023). Answer to "Why arginine should be coupled twice in SPPS?". ResearchGate. Retrieved from [Link]
-
Shapiro, A. B. (2022). Answer to "Do I need to protect Fmoc-Arg in solid phase peptide synthesis?". ResearchGate. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 11. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Fmoc-D-Arg(Tos)-OH Cleavage
Welcome to the technical support guide for handling the cleavage of peptides containing Fmoc-D-Arg(Tos)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with removing the tosyl (Tos) protecting group from arginine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the cleavage of the Arg(Tos) group so challenging?
The tosyl (Tos) group is a sulfonyl-based protecting group for the guanidino side chain of arginine. It is highly stable and electron-withdrawing, which effectively protects the guanidino group during peptide synthesis.[1] However, this stability necessitates the use of strong acids, such as high concentrations of trifluoroacetic acid (TFA) or even harsher acids like trifluoromethanesulfonic acid (TFMSA), for its removal.[2] These harsh conditions can lead to several side reactions if not properly controlled.
Q2: What are "scavengers" and why are they essential for Arg(Tos) cleavage?
During the acid-catalyzed cleavage of protecting groups (like Tos from arginine and t-Butyl from other residues) and the peptide from the resin, highly reactive electrophilic species, primarily carbocations, are generated.[3] These reactive intermediates can attack nucleophilic side chains of sensitive amino acids present in the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired modifications and byproducts.[3][4][5]
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations before they can damage the peptide.[4][6] For sulfonyl protecting groups like tosyl, scavengers are also crucial for facilitating the removal of the group itself and preventing side reactions like re-attachment or sulfonation of sensitive residues.
Q3: What is the chemical mechanism behind scavenger action during deprotection?
The cleavage of the tosyl group from arginine's guanidino function is an acidolysis reaction. The strong acid (TFA) protonates the protecting group, making it a good leaving group. This process generates reactive species. Scavengers work by providing a more favorable nucleophilic target for these electrophiles. For example, Triisopropylsilane (TIS) acts as a reducing agent via hydride transfer, while thioanisole acts as a soft nucleophile, effectively neutralizing the generated cations and sulfonyl species.[2][6]
Troubleshooting Guide
This section addresses specific problems encountered during the cleavage of peptides containing this compound.
Problem 1: Incomplete cleavage of the Tosyl group from Arginine.
Symptom: HPLC or Mass Spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide +154 Da (mass of the tosyl group).
Potential Causes & Solutions:
-
Insufficient Cleavage Time: The Tos group is very stable. Peptides containing multiple Arg(Tos) residues may require extended cleavage times.[7][3]
-
Solution: Increase the cleavage reaction time. For a single Arg(Tos), 2-4 hours is standard. For multiple Arg(Tos) residues, extend the time to 6 hours or even longer. It is recommended to perform a small-scale trial cleavage to optimize the time.[3]
-
-
Inadequate Acid Strength: While 95% TFA is standard for many protecting groups, the robust nature of the Tos group may require a stronger acidic environment.
-
Solution: While less common in routine Fmoc SPPS, for particularly stubborn cases, a stronger acid system like thioanisole–trifluoromethanesulphonic acid (TFMSA) can be effective.[2] However, this should be approached with caution due to the harshness of TFMSA.
-
-
Ineffective Scavenger Cocktail: The choice of scavengers can influence the efficiency of sulfonyl group removal.
-
Solution: Use a cleavage cocktail specifically designed for sulfonyl-protected arginine, such as "Reagent R". Thioanisole is known to accelerate the deprotection of Arg protecting groups like Tos.[7]
-
Problem 2: Presence of unexpected peaks and byproducts in HPLC/MS.
Symptom: The chromatogram of the crude peptide is complex, showing multiple peaks close to the main product peak, indicating side reactions.
Potential Causes & Solutions:
-
Alkylation of Sensitive Residues: This is the most common side reaction, occurring when reactive cations generated during cleavage modify residues like Trp, Tyr, or Met.[8]
-
Sulfonation of Residues: The cleaved tosyl group can sulfonate other residues, particularly Tryptophan.[3]
-
Solution: This is a known issue with sulfonyl-based protecting groups. Using Fmoc-Trp(Boc)-OH during synthesis can significantly reduce this side reaction.[3] In the cleavage step, a scavenger like thioanisole is crucial to trap the sulfonyl species.
-
-
Oxidation of Methionine or Cysteine: Air exposure during the cleavage and workup process can lead to the oxidation of Met (to sulfoxide) or Cys (to disulfide dimers).
Data & Protocols
Table 1: Recommended Cleavage Cocktails for Peptides Containing Arg(Tos)
The choice of cocktail depends on the other sensitive residues in your peptide sequence.
| Cocktail Name | Composition (v/v or w/v) | Key Scavengers | Primary Application & Remarks | Citation |
| Standard TFA | 95% TFA, 2.5% H₂O, 2.5% TIS | Water, TIS | Suitable for simple peptides without Trp, Met, or Cys. May be insufficient for complete Tos removal. | [12][6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | A robust, "universal" cocktail for complex peptides with multiple sensitive residues. Effective for Arg(Tos). | [3] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, EDT, Anisole | Specifically recommended for peptides containing arginine protected with sulfonyl groups (like Tos). Excellent for preventing sulfonation of Trp. | [7][11] |
| Low Odor | 88% TFA, 5% H₂O, 5% DTT (w/v), 2% TIS | DTT, TIS | An alternative when avoiding the odor of thiols like EDT and thioanisole is desired. DTT is a good reducing agent. | [9][11] |
Experimental Protocol: Cleavage of an Arg(Tos)-Containing Peptide using Reagent R
This protocol outlines a standard procedure for cleaving and deprotecting 100 mg of a peptide-resin synthesized using Fmoc chemistry.
Materials:
-
Dry peptide-resin (100 mg)
-
Reagent R cleavage cocktail (TFA/Thioanisole/EDT/Anisole, 90:5:3:2 v/v)
-
Dichloromethane (DCM)
-
Cold methyl t-butyl ether (MTBE) or diethyl ether
-
Reaction vessel (e.g., a 10 mL polypropylene syringe with a frit)
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas line
Procedure:
-
Resin Preparation:
-
Place the dry peptide-resin (100 mg) into the reaction vessel.
-
Wash the resin thoroughly to remove any residual synthesis solvents. Perform the following washes:
-
3 x 2 mL N,N-Dimethylformamide (DMF)
-
3 x 2 mL Dichloromethane (DCM)
-
-
Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4] It is critical that the resin is dry and free of DMF.
-
-
Cleavage Reaction:
-
WARNING: Perform this step in a certified chemical fume hood. TFA is highly corrosive and volatile.
-
Prepare 2 mL of fresh Reagent R cleavage cocktail.[7]
-
Add the 2 mL of Reagent R to the dry resin.
-
Seal the reaction vessel and agitate gently (e.g., on a shaker or rocker) at room temperature.
-
Allow the reaction to proceed for 2 to 4 hours. For peptides with multiple Arg(Tos) residues, extend this time to 4-6 hours.[7]
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean 15 mL centrifuge tube.
-
Wash the resin twice with 0.5 mL of fresh TFA or Reagent R to ensure complete recovery of the peptide. Combine the filtrates.[7]
-
The total volume of the filtrate should be approximately 3 mL.
-
-
Peptide Precipitation:
-
In the fume hood, add the TFA filtrate dropwise to a separate 50 mL centrifuge tube containing 30 mL of cold MTBE (a 10-fold excess). A white precipitate (the crude peptide) should form immediately.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the suspension at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant and discard the supernatant ether.
-
Resuspend the peptide pellet in 20 mL of fresh cold MTBE to wash away residual scavengers and cleaved protecting groups.
-
Repeat the centrifugation and decantation steps two more times.[4]
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen, followed by drying under high vacuum to obtain the crude peptide solid.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by RP-HPLC and LC-MS to confirm the identity and purity of the product.
-
References
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?[Link]
-
Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168 - Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1980). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. Journal of the Chemical Society, Chemical Communications. [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Al-Sha'er, M. A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. [Link]
-
Subirós-Funosas, R., et al. (2019). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Luna, O. P., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
-
Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. [Link]
-
Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. [Link]
-
ResearchGate. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH. [Link]
-
Reddit. (2022). Solid Phase Peptide Synthesis Help. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?[Link]
-
ResearchGate. (2015). Amino acid C-tosylation?[Link]
-
PubMed. (2019). An Ancient Mechanism of Arginine-Specific Substrate Cleavage: What's 'Up' With NSP4? [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Fmoc-D-Arg(Tos)-OH Coupling Efficiency
<
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the coupling efficiency of Fmoc-D-Arg(Tos)-OH. Arginine derivatives, particularly those with bulky side-chain protecting groups like tosyl (Tos), are notoriously challenging to couple efficiently. This resource offers a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring the integrity and success of your peptide synthesis.
Troubleshooting Guide: Incomplete Coupling of this compound
The primary indicator of an incomplete coupling reaction is a positive result from a qualitative test for free primary amines, such as the Kaiser test.[1][2] This section addresses the common causes of incomplete coupling and provides a systematic approach to resolving the issue.
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test, indicated by a blue or purple color on the resin beads and/or in the solution, signifies the presence of unreacted N-terminal amines on the peptide-resin.[1][3] This is a direct indication that the this compound has not been successfully coupled to all available sites.
Causality Analysis:
-
Steric Hindrance: The bulky nature of both the Fmoc protecting group and the tosyl group on the arginine side chain can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[4]
-
Peptide Aggregation: Certain peptide sequences, especially those containing hydrophobic residues, can aggregate on the solid support, making the N-terminal amines inaccessible for coupling.[4][5]
-
Suboptimal Activation/Coupling Conditions: The choice of coupling reagent, base, solvent, and reaction time are all critical factors that can impact the efficiency of the reaction.[6][7] Inefficient activation of the this compound carboxyl group will lead to poor coupling yields.
-
Lactam Formation: Although more common with unprotected arginine, the activated carboxylate of Fmoc-Arg(Tos)-OH can undergo an intramolecular cyclization with the guanidino side chain, forming an unreactive lactam, which prevents its coupling to the peptide chain.[8]
Systematic Troubleshooting Workflow:
The following diagram outlines a decision-making process for addressing a positive Kaiser test after the initial coupling attempt with this compound.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Experimental Protocols
Protocol 1: Double Coupling
This is the most immediate and often effective response to an incomplete coupling.[9][10]
-
Initial Coupling: Perform the initial coupling of this compound for 1-2 hours.
-
Monitor: Take a small sample of resin beads and perform a qualitative Kaiser test.
-
Positive Test: If the test is positive, drain the coupling solution from the reaction vessel.
-
Wash: Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Recouple: Prepare a fresh solution of activated this compound using the same or a more potent coupling reagent (see FAQ section) and add it to the resin. Allow the reaction to proceed for another 1-2 hours.
-
Final Monitoring: Perform a second Kaiser test. If the test is negative, proceed with the synthesis. If it remains positive, move to Action 2 or 3.[9]
Protocol 2: Capping Unreacted Amines
If double coupling fails, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides in the final product.[5][9]
-
Wash: After the final failed coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and N,N-Diisopropylethylamine (DIPEA) (10 equivalents) relative to the initial resin loading in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[11]
-
Monitor: Perform a Kaiser test. The test should be negative, indicating that all primary amines have been acetylated.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) before proceeding to the next Fmoc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for this compound?
A1: Due to the steric hindrance of this compound, standard carbodiimide reagents like DCC or DIC may be inefficient.[9] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.
| Coupling Reagent | Reagent Type | Key Advantages |
| HATU | Aminium Salt | Highly reactive, fast reaction times, and minimizes racemization. Often the reagent of choice for difficult couplings.[9][12] |
| HBTU | Aminium Salt | Effective and widely used, though slightly less reactive than HATU.[6][12] |
| HCTU | Aminium Salt | Similar reactivity to HATU, often more cost-effective.[6][12] |
| PyBOP | Phosphonium Salt | Powerful coupling reagent, particularly useful for hindered amino acids.[12] |
| DIC/OxymaPure® | Carbodiimide/Additive | A more cost-effective option that can be effective, especially when racemization is a concern. OxymaPure® is generally preferred over HOBt as it is non-explosive and can enhance coupling efficiency.[13][14] |
Q2: How can I perform and interpret the Kaiser test correctly?
A2: The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[1][15] A positive result (blue/purple) indicates the presence of unreacted amines, signifying an incomplete coupling.[1]
Protocol 3: Qualitative Kaiser Test
-
Sample Preparation: Take a small sample of resin beads (a few milligrams) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions:
-
Heating: Heat the test tube in a heating block or boiling water bath at 100-110°C for 5 minutes.[3][16]
-
Observation: Observe the color of the beads and the solution.
Interpretation of Kaiser Test Results
| Observation | Interpretation | Recommended Action |
| Yellow/Colorless beads and solution | Complete coupling | Proceed to the next deprotection step.[1] |
| Blue/Purple beads and solution | Incomplete coupling | Perform a double coupling (Protocol 1).[1] |
| Yellow beads, blue solution | Nearly complete coupling | Consider extending the coupling time or proceeding with caution. Recoupling is advisable.[1] |
Important Note: Overheating during the Kaiser test can sometimes cause premature Fmoc-deprotection by the pyridine in the reagents, leading to a false positive result.[5][16]
Q3: Can I monitor coupling efficiency quantitatively?
A3: Yes, a quantitative ninhydrin (Sarin) test can be performed to determine the percentage of unreacted amines.[17] This involves reacting a known weight of peptide-resin with ninhydrin, eluting the resulting colored compound (Ruhemann's purple), and measuring its absorbance spectrophotometrically at 570 nm.[17][18] This value is then compared to a standard curve or the result from a sample taken before the coupling step to calculate the coupling efficiency.
Q4: Besides the Kaiser test, are there other methods to monitor the reaction?
A4: While the Kaiser test is the most common on-resin method, other techniques can be employed:
-
Bromophenol Blue (BPB) Test: This is an acid-base indicator test that is simpler and faster than the Kaiser test. A blue color indicates the presence of free amines.[5]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This test produces a red color on the resin beads in the presence of primary amines.[3][16]
-
Cleavage and HPLC/LC-MS Analysis: A small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by HPLC or LC-MS.[19][20][21] This is a destructive but highly accurate method that provides detailed information about the purity and identity of the synthesized peptide at that stage. However, it is typically used to analyze the final product or at key checkpoints in a long synthesis rather than after every coupling.[19]
Q5: What is the role of the tosyl (Tos) protecting group on the arginine side chain?
A5: The guanidino group of arginine is strongly basic and nucleophilic. The tosyl group serves as a robust protecting group for this functionality, preventing it from participating in undesirable side reactions during peptide synthesis.[22] It is stable to the basic conditions used for Fmoc deprotection (piperidine) and is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers.[22][23]
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis. (2015). ResearchGate. Retrieved from [Link]
-
Kaiser Test Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]
-
Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. (2022). Microbe Notes. Retrieved from [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]
-
HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central. Retrieved from [Link]
-
SOP: Free Amino Acids (ninhydrin). (2024). Soils Lab. Retrieved from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]
-
INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS). (n.d.). Bingyun Li. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]
-
Do I need to protect Fmoc-Arg in solid phase peptide synthesis? (2022). ResearchGate. Retrieved from [Link]
-
Fmoc-Arg-OH transformation by DIC/Oxyma treatment. (n.d.). ResearchGate. Retrieved from [Link]
-
Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chempep.com [chempep.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. microbenotes.com [microbenotes.com]
- 19. researchgate.net [researchgate.net]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Sulfonyls: A Comparative Guide to Fmoc-D-Arg(Tos)-OH and Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis
For the modern peptide chemist, the choice of protecting group for arginine's guanidinium side chain is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and the overall strategic approach. This guide provides an in-depth, objective comparison between the historical workhorse, Fmoc-D-Arg(Tos)-OH, and the current industry standard, Fmoc-D-Arg(Pbf)-OH. By examining the fundamental chemical principles, cleavage protocols, and potential side reactions associated with each, we aim to equip researchers, scientists, and drug development professionals with the rationale behind the evolution of arginine protection strategies in Fmoc solid-phase peptide synthesis (SPPS).
The Core Conflict: Orthogonality in Fmoc-SPPS
The elegance of Fmoc/tBu-based SPPS lies in its orthogonal protection scheme. The Nα-Fmoc group is labile to mild base (typically piperidine), while side-chain protecting groups are designed to be cleaved by acid (typically trifluoroacetic acid, TFA) at the final step. This allows for the sequential and controlled elongation of the peptide chain.
The primary challenge with This compound lies in the extreme stability of the tosyl (Tos) protecting group. The Tos group, a legacy from Boc-based chemistry, requires harsh acidic conditions, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for efficient removal.[1] These conditions are largely incompatible with the standard Fmoc-SPPS workflow, which is designed around the use of TFA for final cleavage. Attempting to cleave a Tos group with standard TFA cocktails would result in incomplete deprotection, leading to a heterogeneous final product and significant purification challenges.
In contrast, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group of Fmoc-D-Arg(Pbf)-OH was specifically designed for Fmoc-SPPS. Its acid lability is tailored for efficient removal with standard TFA-based cleavage cocktails, making it a truly orthogonal protecting group within this chemical framework.[2][3]
Structural and Mechanistic Differences
The disparity in acid lability between the Tos and Pbf groups stems from their distinct chemical structures and the stability of the carbocations formed during acid-mediated cleavage.
Caption: Chemical structures of the Tos and Pbf protecting groups.
The Pbf group's furan ring is highly substituted with electron-donating methyl groups. Upon protonation during TFA cleavage, the resulting sulfonium ion is readily cleaved, forming a stable, resonance-stabilized tertiary carbocation. This inherent stability facilitates rapid and complete removal under standard Fmoc-SPPS cleavage conditions. The Tos group lacks this feature, leading to its high resistance to acidolysis with TFA.
Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis
| Feature | This compound | Fmoc-D-Arg(Pbf)-OH | Rationale & Field Insights |
| Cleavage Condition | Harsh acids (e.g., liquid HF, TFMSA)[1] | Standard TFA cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5)[1] | Pbf is designed for orthogonality with the Fmoc/tBu strategy. Tos is a remnant of Boc chemistry and is not orthogonally compatible. |
| Coupling Efficiency | Generally considered efficient. | High, but can be sterically hindered.[4] | Both are bulky groups. However, the primary challenge with arginine incorporation is often not the protecting group itself but the inherent propensity for side reactions. Double coupling is often recommended for arginine residues, regardless of the protecting group, especially in difficult sequences.[5] |
| δ-Lactam Formation | Possible, as with all Arg derivatives. | A known side reaction, influenced by activation method and solvent.[4][6] | This intramolecular cyclization is a major side reaction for activated arginine.[4] The electron-withdrawing nature of both sulfonyl groups can influence the nucleophilicity of the guanidino group, but direct comparative data is scarce. Minimizing pre-activation time and using optimized coupling reagents are key mitigation strategies. |
| Side Reactions | Tryptophan alkylation by released tosyl group.[2] | Tryptophan alkylation by released Pbf group (less prone than Pmc/Mtr).[2][7] | Both groups can lead to the sulfonation of tryptophan residues upon cleavage. The use of scavengers like triisopropylsilane (TIS) and protecting the tryptophan indole with a Boc group are effective countermeasures.[2][8] |
| Solubility | Generally soluble in SPPS solvents. | Good solubility in DMF and NMP.[9] | Solubility is not typically a distinguishing factor between these two derivatives under standard SPPS conditions. |
| Cost | Generally lower due to simpler structure. | Higher, reflecting a more complex synthesis.[1] | The superior performance and compatibility of Pbf justify its higher cost for Fmoc-SPPS applications. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Arg(Pbf)-OH
This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids like arginine.[4]
Caption: Standard coupling protocol for Fmoc-D-Arg(Pbf)-OH.
Detailed Steps:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.
-
Activation Solution: In a separate reaction vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.8 eq.) in a minimal volume of DMF. Add DIEA (6-10 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.
Protocol 2: Final Cleavage and Deprotection of a Pbf-Protected Peptide
This protocol uses a standard TFA "cocktail" with scavengers to prevent side reactions.[8]
Caption: Standard cleavage protocol for Pbf-protected peptides.
Detailed Steps:
-
Resin Preparation: Ensure the N-terminal Fmoc group is removed. Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail (e.g., TFA/triisopropylsilane/water at a 95:2.5:2.5 ratio) to the dried resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the slurry at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[10]
-
Filtration: Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide under vacuum.
Conclusion: An Evolved Standard for Modern Peptide Synthesis
While this compound played a historical role in peptide chemistry, its application within the Fmoc-SPPS paradigm is severely limited by the harsh conditions required for its removal. This fundamental lack of orthogonality makes it an unsuitable choice for modern, efficient peptide synthesis.
Fmoc-D-Arg(Pbf)-OH , by contrast, represents a rationally designed building block tailored for the Fmoc/tBu strategy. Its key advantages include:
-
Orthogonality: The Pbf group is readily cleaved by standard TFA cocktails, preserving the integrity of the Fmoc-SPPS workflow.
-
High Cleavage Yields: The acid lability of the Pbf group ensures near-quantitative removal, simplifying peptide purification.
-
Reduced Side Reactions: While not immune to side reactions like tryptophan modification, the conditions for Pbf removal are milder and generally result in cleaner crude products compared to the harsh methods required for Tos cleavage.
For researchers and drug developers engaged in Fmoc-SPPS, Fmoc-D-Arg(Pbf)-OH is the unequivocal choice for incorporating D-arginine. Its design embodies the principles of chemical orthogonality and efficiency that are the cornerstones of modern peptide synthesis.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298. [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(11), 701–715. [Link]
-
Figure 1. Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate. Retrieved from [Link]
-
Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
- Young, J. D., Huang, A. C., Stevens, R. C., & An, S. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 177–185.
-
dos Santos, E. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(23), 8258-8263. [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. Retrieved from [Link]
-
Table 1. Stability of Fmoc-Arg(X)-OH in DMF (N,N-dimethylformamide) and NBP... (n.d.). ResearchGate. Retrieved from [Link]
-
Strategy to suppress the undesired lactam formation during Fmoc-Arg-OH carboxylate activation. (n.d.). ResearchGate. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
A Researcher's Guide to Arginine Side-Chain Protection: Fmoc-D-Arg(Tos)-OH vs. Fmoc-D-Arg(Mts)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), the successful incorporation of arginine represents a significant challenge and a critical determinant of final peptide purity and yield. The highly basic and nucleophilic nature of its guanidinium side chain necessitates robust protection to prevent undesirable side reactions during peptide elongation.[1][2] For researchers synthesizing peptides with non-natural D-amino acids to enhance enzymatic stability, the choice of the protecting group on the D-arginine building block is paramount.
This guide provides an in-depth, data-driven comparison of two sulfonyl-based protecting groups for D-arginine in Fmoc-based SPPS: the traditional Tosyl (Tos) group in Fmoc-D-Arg(Tos)-OH and the less-common Mesitylenesulfonyl (Mts) group in Fmoc-D-Arg(Mts)-OH . We will explore the causality behind their divergent performance, from cleavage conditions to side reaction profiles, to empower you with the knowledge to make an informed selection for your specific synthetic strategy.
Chemical and Physical Properties: A Snapshot
A foundational understanding begins with the basic chemical and physical properties of these two critical reagents.
| Property | This compound | Fmoc-D-Arg(Mts)-OH |
| Molecular Formula | C₂₈H₃₀N₄O₆S[3] | C₃₀H₃₄N₄O₆S[4][5] |
| Molecular Weight | 550.6 g/mol [3] | 578.68 g/mol [4][5] |
| CAS Number | 83792-47-6 (L-form)[3] | 88743-97-9 (L-form)[4][5] |
| Appearance | Typically a white to off-white powder | Typically a white to off-white powder |
The Core Divergence: Acid Lability and Deprotection Strategy
The fundamental difference between the Tos and Mts protecting groups lies in their stability towards acid, which dictates the conditions required for their removal during the final cleavage step. The choice between them is therefore a trade-off between side-chain stability during synthesis and the harshness of the final deprotection cocktail.
This compound: The Robust Veteran
The Tosyl group is one of the earliest protecting groups developed for arginine and is characterized by its exceptional stability to acid.[6] Its roots are primarily in tert-butoxycarbonyl (Boc) chemistry, where the final cleavage is routinely performed with extremely strong acids.[7]
-
Cleavage Conditions: The removal of the Tos group requires harsh, anhydrous acidolysis, most commonly with Hydrogen Fluoride (HF) .[8] Alternative, though equally aggressive, reagents include Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7] Standard Trifluoroacetic acid (TFA) cocktails used for cleaving peptides from resin and removing other side-chain protecting groups (like tBu, Trt, Pbf) are insufficient to cleave the Tos group.
-
Performance Implications: This high stability ensures the guanidinium group remains fully protected throughout the synthesis, even in long or complex sequences, with virtually no risk of premature deprotection. However, the reliance on HF necessitates specialized, corrosion-resistant equipment and stringent safety protocols.[9] Furthermore, peptides containing Arg(Tos) may require extended cleavage times, often up to two hours, to ensure complete deprotection.[10]
Fmoc-D-Arg(Mts)-OH: The Intermediate Option
The Mesitylenesulfonyl (Mts) group was developed as a more acid-labile alternative to Tos, bridging the gap between the extreme stability of Tos and the high lability of modern protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[7]
-
Cleavage Conditions: While still requiring strong acid, the Mts group can be cleaved under conditions that are generally milder than those needed for Tos. It is readily removed by HF and TFMSA, but cleavage can also be achieved with cocktails containing Trimethylsilyl bromide (TMSBr) in TFA.[11] This provides an alternative to HF, although TMSBr is also highly corrosive and requires careful handling. Complete removal with standard TFA cocktails is often slow and inefficient.
-
Performance Implications: The Mts group offers a balance. It provides greater side-chain stability than the more labile Pbf group, which can be susceptible to partial cleavage during repeated TFA treatments (e.g., for on-resin deprotections). This makes it a candidate for syntheses where maximum stability is desired but the use of HF is to be avoided.
Side Reaction Profiles: A Comparative Analysis
Beyond cleavage, the choice of protecting group influences the profile of impurities in the crude peptide.
-
Modification of Sensitive Residues: The most significant side reaction for both groups occurs during final cleavage. The cleaved sulfonyl moiety can generate reactive cationic species that modify sensitive residues, particularly the indole ring of Tryptophan (Trp) .[8][9] This side reaction can be suppressed by the addition of scavengers to the cleavage cocktail, such as thioanisole or triisopropylsilane (TIS).[8][12]
-
Sulfonation of Arginine: Incomplete cleavage or side reactions can lead to the final peptide containing sulfonated arginine residues, which can be difficult to separate during purification.[13] This is a potential issue with any sulfonyl-based protecting group and is mitigated by optimizing cleavage time and scavenger cocktails.
-
δ-Lactam Formation: A prevalent side reaction during the coupling of any protected arginine is the intramolecular cyclization of the activated carboxylic acid to form a stable δ-lactam, which terminates the peptide chain.[1][7][14] The propensity for this side reaction is more closely tied to the activation method and solvent choice rather than a significant difference between the Tos and Mts groups themselves.[15]
Experimental Protocols
The following protocols are illustrative examples. Researchers must always adhere to their institution's safety guidelines, particularly when handling hazardous reagents like HF, TMSOTf, and TMSBr.
Protocol 1: Cleavage of a Peptide Containing Arg(Tos) using HF
This protocol requires a dedicated, HF-compatible apparatus.
Workflow Diagram: HF Cleavage for Arg(Tos)
Caption: High-level workflow for strong-acid cleavage using TMSBr.
Step-by-Step Methodology:
-
Cocktail Preparation: In a round-bottom flask cooled to 0 °C, prepare a cleavage cocktail. A representative mixture is TFA/thioanisole/m-cresol/EDT. 2. TMSBr Addition: Slowly add TMSBr (e.g., 1.32 mL for a 7.5 mL TFA cocktail) to the cooled scavenger mixture. 3. Reaction: Add the dried peptide-resin (e.g., 200 mg) to the complete, cooled cleavage cocktail. 4. Incubation: Stir the suspension at 0 °C for 15-60 minutes under a nitrogen blanket. The exact time should be optimized, but it is typically shorter than for Arg(Tos) cleavage.
-
Work-up: Remove the resin by filtration and wash twice with fresh TFA.
-
Peptide Precipitation: Combine the filtrates and precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Isolation: Isolate the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
Summary and Recommendations
| Feature | This compound | Fmoc-D-Arg(Mts)-OH |
| Protecting Group | Tosyl (Tos) | Mesitylenesulfonyl (Mts) |
| Cleavage Conditions | Very Harsh: Anhydrous HF, TFMSA, TMSOTf. [7] | Harsh: HF, TFMSA, TMSBr/TFA. [7] |
| Key Advantage | Extreme stability; no risk of premature deprotection during synthesis. | More stable than Pbf/Pmc; cleavable without HF. |
| Key Disadvantage | Requires HF and specialized equipment; potential for Trp modification. [8] | Requires strong acids beyond standard TFA; potential for Trp modification. [13] |
| Primary Use Case | Legacy protocols from Boc-chemistry; syntheses requiring maximal, unequivocal side-chain stability where HF is available. | Peptides where Pbf/Pmc lability is a concern, but an HF-free cleavage pathway is desired. |
Senior Application Scientist's Recommendation:
The choice between this compound and Fmoc-D-Arg(Mts)-OH is highly dependent on the specific peptide sequence and the available laboratory infrastructure.
-
This compound is largely a legacy reagent within the context of modern Fmoc-SPPS. Its requirement for HF cleavage makes it impractical for most academic and many industrial labs that have standardized on TFA-based protocols. It should only be considered when synthesizing a peptide based on an older protocol that specifies its use or in rare cases where the absolute, unequivocal stability of the arginine side chain is the single most critical parameter, and the facility is fully equipped for HF chemistry.
-
Fmoc-D-Arg(Mts)-OH occupies a more practical, albeit niche, position. It serves as a valuable problem-solving tool. If a researcher finds that a more labile protecting group like Pbf is leading to side reactions due to premature deprotection (e.g., sulfonation from trace acid exposure over many cycles), switching to the more robust Mts group could resolve the issue. The ability to cleave it with a TMSBr or TFMSA cocktail makes it more accessible than the Tos derivative.
For the vast majority of routine peptide syntheses, the modern standard, Fmoc-D-Arg(Pbf)-OH , remains the reagent of choice due to its high lability in standard TFA cocktails, which simplifies the overall workflow. [16][17]However, for challenging sequences where side reactions prove intractable, a methodical comparison with a more robust derivative like Fmoc-D-Arg(Mts)-OH can be a powerful optimization strategy.
References
-
AAPPTEC (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3010412, Fmoc-Arg(Tos)-OH. Retrieved from [Link].
-
AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Al-Sha'er, M. A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2938. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7018814, Fmoc-D-Arg-OH. Retrieved from [Link].
-
AAPPTEC Peptides (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
Bio-protocol (n.d.). Peptide Synthesis. Available at: [Link]
-
Fujii, N., et al. (1987). A new two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883. Available at: [Link]
-
Licha, K., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25-31. Available at: [Link]
-
Ferrazzano, L., et al. (2020). Common side reactions in peptide synthesis occurring on resin. ResearchGate. Available at: [Link]
-
Bibliomed (n.d.). Side reactions in peptide synthesis: An overview. Available at: [Link]
-
AAPPTEC Peptides (n.d.). Fmoc-Arg(Mts)-OH [88743-97-9]. Available at: [Link]
-
AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Al-Sha'er, M. A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
ResearchGate (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. Available at: [Link]
-
de la Torre, B. G., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(22), 7903-7910. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biosynth.com [biosynth.com]
- 3. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chempep.com [chempep.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Arginine Protection: A Comparative Analysis of Tosyl (Tos) and Pbf in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for the highly basic guanidinium side chain of arginine is a critical determinant of success. This decision directly impacts coupling efficiency, the potential for side reactions, and ultimately, the purity and yield of the final peptide product.[1] The guanidino group's high pKa of ~12.5 necessitates robust protection to prevent its interference with peptide bond formation and other side reactions.[2]
This guide provides an in-depth, objective comparison of two sulfonyl-based protecting groups: the traditional p-toluenesulfonyl (Tos) group and the modern 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. We will explore the causality behind their respective applications, supported by experimental data and protocols, to empower you to make the most informed decision for your synthesis strategy.
The Chemical Foundation: Structure and Strategy
The fundamental difference between Tos and Pbf lies in their design, which dictates their compatibility with the two major SPPS strategies: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).
-
Tosyl (Tos): As one of the earliest protecting groups developed for arginine, Tos is characterized by its exceptional stability.[3] This stability makes it suitable for the Boc/Bzl strategy, where the Nα-Boc group is removed with moderate acid (like TFA), while the side-chain protecting groups must remain intact until the final, harsh cleavage step.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group was engineered for orthogonality with the Fmoc group.[4] The Fmoc group is base-labile (removed by piperidine), requiring side-chain protecting groups that are acid-labile. Pbf's structure, with its electron-rich furan ring, renders it significantly more susceptible to acidolysis than Tos, allowing for its removal under the same TFA-based conditions used to cleave the completed peptide from the resin in Fmoc-SPPS.[5][6]
Below are the chemical structures of arginine protected with these two groups.
Caption: Chemical structures of Tos-protected and Pbf-protected arginine.
Head-to-Head Performance Comparison
The choice between Tos and Pbf is primarily dictated by the chosen SPPS methodology. However, understanding their distinct chemical behaviors is crucial for troubleshooting and optimizing synthesis.
| Feature | Tos (Tosyl) | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) |
| Primary SPPS Strategy | Boc/Bzl Chemistry | Fmoc/tBu Chemistry[5] |
| Acid Lability | Very Low. Stable to TFA.[2] | High. Labile in TFA.[5][6] |
| Cleavage Conditions | Harsh: Requires strong acids like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[2][7] | Mild: Standard TFA cleavage cocktails (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 1-3 hours.[2] |
| Key Side Reactions | Tryptophan Alkylation: The released tosyl cation can modify Trp residues.[7][8] | Tryptophan Alkylation: The Pbf cation is also a potent alkylating agent for Trp.[9] δ-Lactam Formation: During activation, Arg(Pbf) can cyclize to form an inactive δ-lactam, leading to deletion sequences.[10][11] Incomplete Deprotection: Residual Pbf adducts (+252 Da) can be observed, especially in peptides with multiple Arg residues.[12][13] |
| Advantages | High stability during Boc-SPPS synthesis steps. | Orthogonal to the Fmoc group.[14] Faster deprotection kinetics compared to predecessors like Pmc and Mtr.[6][9] Generally lower risk of Trp alkylation compared to Pmc.[9] |
| Disadvantages | Requires extremely hazardous reagents (HF) for cleavage.[2] Slower deprotection kinetics. Less effective scavengers for the tosyl cation. | High cost of Fmoc-Arg(Pbf)-OH raw material.[2] The bulky group can cause steric hindrance and lead to aggregation in Arg-rich sequences.[5][15] Prone to δ-lactam side reaction during coupling.[10] |
Causality and Field-Proven Insights
Deprotection: The Defining Difference
The workflow for deprotection starkly illustrates the practical differences between using Tos and Pbf. The Pbf group's lability simplifies the final cleavage step in Fmoc synthesis into a single, streamlined process. In contrast, Tos necessitates a dedicated, high-risk procedure with specialized equipment due to the use of liquid HF.
Caption: Deprotection workflow comparison for Pbf and Tos.
Managing Side Reactions: A Necessary Vigilance
While Pbf offers a superior workflow, it is not without its challenges.
-
Tryptophan Alkylation: During TFA cleavage, the Pbf group is released as a reactive carbocation that can readily alkylate the electron-rich indole ring of tryptophan. The use of scavengers is non-negotiable. Triisopropylsilane (TIS) is highly effective at reducing this cation. For peptides containing both Arg(Pbf) and Trp, using Fmoc-Trp(Boc)-OH is the gold standard, as the Boc group on the indole nitrogen provides steric and electronic shielding, effectively preventing this side reaction. A literature example demonstrated that a 3-hour TFA treatment yielded 69% of the desired peptide using Arg(Pbf), compared to only 46% when using the related Arg(Pmc) group, highlighting Pbf's lower propensity for this side reaction.[7][9]
-
δ-Lactam Formation: This is the most significant side reaction during the coupling of Fmoc-Arg(Pbf)-OH. When the carboxylic acid is activated (e.g., with DIC/Oxyma), the side-chain guanidinium group can perform an intramolecular nucleophilic attack, forming a highly stable six-membered δ-lactam.[10][11] This cyclized amino acid is unable to couple to the growing peptide chain, resulting in a des-Arg deletion impurity.
-
Mitigation Strategy: To overcome this, a double coupling strategy for arginine is often employed. Additionally, using in-situ activation where the activated amino acid is immediately added to the resin can minimize the time it exists in its active state, thereby reducing the opportunity for lactam formation.[10]
-
-
Aggregation in Arginine-Rich Sequences: The bulky nature of the Pbf group, combined with the inherent tendency of arginine-rich sequences to form secondary structures via hydrogen bonding, can lead to on-resin aggregation.[15][16] This can physically block reagents from accessing the N-terminus of the growing peptide chain, leading to failed couplings and truncated sequences.
-
Mitigation Strategy: Employing aggregation-disrupting techniques such as using chaotropic salts (e.g., LiCl), elevated coupling temperatures, or incorporating pseudoproline dipeptides can be effective.[17]
-
Experimental Protocols
A protocol's trustworthiness is paramount. The following are self-validating, standard procedures for the deprotection of peptides containing Arg(Pbf) and Arg(Tos).
Protocol 1: Cleavage and Deprotection of Arg(Pbf)-Containing Peptides (Fmoc-SPPS)
This protocol describes the final cleavage from a Rink Amide resin and removal of Pbf and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v). Note: If the sequence contains Cys, add 2.5% 1,2-ethanedithiol (EDT).
-
Dichloromethane (DCM)
-
Cold diethyl ether ((C₂H₅)₂O)
Procedure:
-
Transfer the dried peptide-bound resin to a reaction vessel.
-
Wash the resin with DCM (3 x 1 min) to swell it.
-
Drain the DCM completely.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stopper the vessel and allow it to react at room temperature for 2-3 hours with occasional swirling. Causality: The strong acid (TFA) cleaves the peptide from the acid-labile linker and removes the Pbf group. TIS acts as a scavenger to trap the released Pbf and other carbocations, preventing side reactions.[4]
-
Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether.
-
Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the resulting white peptide pellet under vacuum.
Protocol 2: Cleavage and Deprotection of Arg(Tos)-Containing Peptides (Boc-SPPS)
WARNING: This procedure involves liquid Hydrogen Fluoride (HF), which is extremely corrosive, toxic, and can cause severe burns that are not immediately painful. This must be performed only by trained personnel in a specialized, HF-rated chemical fume hood with appropriate personal protective equipment (PPE) and an HF-specific safety protocol.
Materials:
-
Peptide-bound resin (dried)
-
Liquid Hydrogen Fluoride (HF)
-
Scavenger: Anisole or thioanisole (typically 10% v/v).[7]
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-bound resin in the reaction vessel of the HF apparatus.
-
Add the scavenger (e.g., anisole) to the resin.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill a measured amount of liquid HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1 hour. Causality: HF is one of the few acids strong enough to efficiently cleave the highly stable Tos group and the bond linking the peptide to a traditional Boc-SPPS resin (e.g., Merrifield resin).[2]
-
Following the reaction, remove the HF by evaporation under a stream of nitrogen gas.
-
The remaining peptide and resin mixture is then worked up, typically by washing with ether to remove the scavenger and organic byproducts, followed by extraction of the peptide with an appropriate aqueous buffer (e.g., dilute acetic acid).
Conclusion and Authoritative Recommendation
The selection between Tos and Pbf is unequivocally dictated by the overarching synthesis strategy.
-
For modern Fmoc-based solid-phase peptide synthesis, Fmoc-Arg(Pbf)-OH is the authoritative and recommended choice. Its acid lability is perfectly matched with the final TFA cleavage step, creating an efficient and streamlined workflow.[4][18] While it presents challenges such as potential δ-lactam formation and tryptophan alkylation, these are well-characterized side reactions that can be effectively managed with established protocols, such as double coupling and the use of appropriate scavengers or Boc-protected tryptophan.[10]
-
The use of Boc-Arg(Tos)-OH is now largely relegated to legacy applications or specific scenarios within Boc-chemistry. The extreme hazards associated with its cleavage using liquid HF make it an impractical and unsafe choice for most modern laboratories.[2] While historically significant, the development of more labile groups like Pbf has rendered Tos largely obsolete for routine peptide synthesis.
For the vast majority of researchers, optimizing the incorporation and deprotection of Arg(Pbf) will yield the highest quality peptides with the greatest efficiency and safety.
References
-
APPTA. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Baran, E., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Retrieved from [Link]
-
Omizzur. (n.d.). Pbf Protecting Group Guide. Retrieved from [Link]
- Google Patents. (2017). CN106928171A - Fmoc-Arg(Pbf)The synthetic method of OH.
-
Bloemendal, M. (n.d.). Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Retrieved from [Link]
-
Abdel-Aal, A. M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2930. Retrieved from [Link]
-
Phares, K. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis | Request PDF. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Tos-Arg-OH, N-Tosyl-L-arginine, CAS 1159-15-5. Retrieved from [Link]
-
ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 229. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tos-Arg-OH. PubChem Compound Database. Retrieved from [Link]
-
ChemRxiv. (2023). Amino Acid Composition drives Peptide Aggregation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Arg(Tos)-OH. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2019). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.
-
Maity, H., et al. (2009). Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20). Protein and Peptide Letters, 16(8), 896-903. Retrieved from [Link]
-
ResearchGate. (n.d.). 50 questions with answers in SPPS | Science topic. Retrieved from [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mesalabs.com [mesalabs.com]
- 14. biosynth.com [biosynth.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]
A Senior Application Scientist's Comparative Guide to the HPLC Purity Analysis of Fmoc-D-Arg(Tos)-OH
For researchers, scientists, and professionals vested in drug development, the chemical purity of amino acid derivatives is not merely a quality metric; it is the foundational pillar upon which the integrity of synthetic peptides rests. Fmoc-D-Arg(Tos)-OH, a critical building block in Solid-Phase Peptide Synthesis (SPPS), is no exception. Its purity directly influences the yield, downstream purification efficiency, and ultimate biological activity of the target peptide. Impurities originating from the raw material can introduce deletion sequences, capped sequences, or diastereomers that are often challenging and costly to remove.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will dissect a robust, workhorse Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and contrast its performance with Ultra-High-Performance Liquid Chromatography (UPLC), a high-throughput alternative. The discussion is grounded in experimental data and explains the scientific rationale behind the chosen protocols, empowering you to make informed decisions for your laboratory's specific needs.
The Analyte: Understanding this compound
This compound is a derivative of the D-enantiomer of Arginine.[1] Its structure is designed for seamless integration into the Fmoc-SPPS workflow. It comprises three key components:
-
Fmoc Group (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the α-amino terminus, which is stable to the acidic conditions often used for side-chain deprotection.[1]
-
D-Arginine: The non-natural D-enantiomer, incorporated to enhance peptide stability against enzymatic degradation.[1]
-
Tosyl Group (Tos): A protecting group for the highly basic guanidino side chain of arginine, preventing side reactions during peptide coupling.
The molecular complexity and potential for side-reactions during its synthesis mean that several impurities can be present. A robust analytical method must be able to resolve the main compound from these closely related species.
Common Impurities in this compound:
-
L-enantiomer (Fmoc-L-Arg(Tos)-OH): The diastereomeric impurity that can lead to peptides with altered conformation and biological activity.[2][3]
-
Incompletely Protected Species: Such as H-D-Arg(Tos)-OH (missing Fmoc group) or Fmoc-D-Arg-OH (missing Tosyl group).[3]
-
Dipeptides (e.g., Fmoc-D-Arg(Tos)-D-Arg(Tos)-OH): Formed during the Fmoc protection step, leading to insertion errors in the peptide sequence.[2]
-
β-Alanyl Impurities: Arising from the rearrangement of the Fmoc-introducing reagent, causing insertion of a β-alanine residue.[2][4]
Primary Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC remains the gold standard for purity assessment of Fmoc-amino acids due to its robustness, versatility, and widespread availability.[2][5] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC Purity Analysis
Objective: To determine the chemical purity of this compound by separating it from synthesis-related impurities.
1. System Suitability Testing (SST): Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step in regulated environments and ensures the reliability of the generated data.[6][7]
-
Scientist's Note: SST is the self-validating core of any robust analytical method. It confirms that the instrument, column, and mobile phases are performing as expected on the day of analysis, providing documented proof of system readiness.[6][8]
| Parameter | Acceptance Criterion | Rationale |
| Precision/Repeatability | RSD ≤ 2.0% for peak area (n=5 injections) | Ensures the injector and pump deliver consistent volumes, leading to reproducible quantification.[8] |
| Tailing Factor (Tf) | Tf ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions, affecting resolution and integration.[8] |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and closest impurity | Confirms the method's ability to separate critical peak pairs, which is essential for accurate impurity quantification.[8] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. A higher plate count indicates sharper peaks and better separation performance.[6] |
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Quaternary Pump, UV/DAD Detector | Standard configuration for this application. |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the Fmoc group, enabling effective separation.[5] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, neutralizing the positive charge on the arginine side chain and sharpening peaks. It also maintains a low pH (~2) to suppress silanol activity on the column.[9][10][11] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the organic modifier used to elute compounds from the C18 column. |
| Gradient | 30% to 90% B over 20 minutes | A gradient is essential to resolve early-eluting polar impurities and late-eluting hydrophobic ones within a reasonable timeframe.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility. |
| Detection | UV at 265 nm | The fluorenyl moiety of the Fmoc group has a strong chromophore with a characteristic absorbance maximum around this wavelength. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (50:50, v/v) | Ensures complete dissolution and compatibility with the mobile phase. |
3. Data Analysis: The purity is calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Method: Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[13][14] To operate these columns effectively, UPLC systems are engineered to handle much higher backpressures (up to 15,000 psi) compared to traditional HPLC systems.[14]
The Core Principle: The van Deemter equation describes the relationship between linear velocity (flow rate) and plate height (column efficiency). Smaller particles offer less resistance to mass transfer, allowing for higher optimal flow rates without a significant loss in efficiency. This translates directly to faster separations and/or higher resolution.
Head-to-Head Comparison: HPLC vs. UPLC
This comparison assumes a method transfer from the HPLC protocol described above to a UPLC system, using a scaled UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
| Performance Metric | RP-HPLC (5 µm particles) | UPLC (sub-2 µm particles) | Advantage of UPLC |
| Analysis Time | ~25 minutes (including re-equilibration) | ~3-5 minutes | Throughput. Significantly faster run times increase sample throughput, crucial for process monitoring and high-volume QC labs.[13][15] |
| Resolution | Baseline (Rs ≈ 1.7 - 2.5 for critical pairs) | Greatly Improved (Rs ≈ 2.7 - 3.1 for the same pairs) | Confidence. Higher resolution provides better separation of closely eluting impurities, leading to more accurate quantification and detection of trace components.[15] |
| Peak Capacity | ~120 | ~200 | Power. Increased peak capacity allows for the resolution of more components in a complex sample, ideal for impurity profiling. |
| Sensitivity | Standard | 2-3x Higher | Detection. Sharper, narrower peaks (due to reduced band broadening) result in a greater peak height for the same mass, improving signal-to-noise ratios and lowering detection limits.[14][15] |
| Solvent Consumption | ~25 mL per run | ~2-3 mL per run | Sustainability. A ~90% reduction in solvent use per analysis leads to significant cost savings and a reduced environmental footprint.[13] |
| System Pressure | 1,500 - 2,500 psi | 8,000 - 12,000 psi | Consideration. Requires specialized instrumentation capable of handling high pressures. |
Scientist's Note: While UPLC offers clear advantages in speed and resolution, the initial capital investment is higher.[14] For labs with lower sample throughput or existing validated HPLC methods, HPLC remains a perfectly robust and reliable choice. The decision to migrate from HPLC to UPLC should be driven by a clear need for increased throughput, resolution, or sensitivity.[16]
Conclusion and Recommendations
Both RP-HPLC and UPLC are powerful, indispensable tools for assessing the purity of this compound.
-
RP-HPLC is the established, robust workhorse. Its reliability and the maturity of its methods make it a trusted choice for routine quality control and lot release testing, especially when throughput is not the primary constraint. The detailed protocol provided herein serves as a validated, self-verifying system for generating high-quality, reproducible data.
-
UPLC represents the next generation of liquid chromatography, offering unparalleled advantages in speed, resolution, and sensitivity. For laboratories involved in high-throughput screening, rapid process optimization, or the deep characterization of complex impurity profiles, the benefits of UPLC are compelling and often justify the investment.
For a comprehensive quality assessment, it is also critical to consider orthogonal methods. While RP-HPLC is excellent for chemical purity, it cannot distinguish between enantiomers.[2] Therefore, a complete characterization of this compound should include a Chiral HPLC method to quantify the L-enantiomer, ensuring the stereochemical integrity of your final peptide product.[17]
References
-
Gilar, M., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. Available at: [Link]
-
ACS Publications. (2022). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?. Available at: [Link]
-
Chromatography Forum. (2008). The role of TFA on Reverse phase chromatography?. Available at: [Link]
-
Chromatography Today. (n.d.). Using UHPLC for Peptide Analysis. Available at: [Link]
-
Waters Corporation. (n.d.). Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. Available at: [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Available at: [Link]
-
Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available at: [Link]
-
American Laboratory. (2010). The Missing Link Between HPLC and UPLC Technology. Available at: [Link]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Arg(Tos)-OH. PubChem. Available at: [Link]
-
Technology Networks. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Available at: [Link]
-
YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available at: [Link]
-
ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. Available at: [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]
-
Merck KGaA. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]
-
CBL Patras. (n.d.). Fmoc-D-amino acids. Available at: [Link]
-
Efcavale, A., et al. (2000). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Available at: [Link]
-
ResearchGate. (2004). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pepdoopeptides.com [pepdoopeptides.com]
- 6. m.youtube.com [m.youtube.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. phenomenex.com [phenomenex.com]
Introduction: The Analytical Challenge of Protected Arginine
An In-Depth Comparative Guide to the Mass Spectrometry of Fmoc-D-Arg(Tos)-OH Containing Peptides
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the widespread Fmoc/tBu strategy, the incorporation of arginine residues presents a significant challenge due to the high basicity and nucleophilicity of the side-chain guanidinium group.[1][2] To circumvent unwanted side reactions, this functional group must be masked with a "permanent" side-chain protecting group throughout the synthesis. The tosyl (Tos) group is a well-established, albeit older-generation, protecting group for arginine, valued for its stability under the mildly basic conditions used for Nα-Fmoc group removal.[1][3] this compound is therefore a critical building block for synthesizing peptides with D-arginine to enhance enzymatic stability.
However, the very attributes that make these protecting groups effective during synthesis—their stability and reactivity—create distinct challenges during mass spectrometric (MS) analysis. Verifying the sequence and purity of intermediate or final peptides still bearing these groups is a common requirement for process optimization and quality control. This guide, intended for researchers and drug development professionals, provides a detailed comparison of mass spectrometry techniques for the robust characterization of this compound containing peptides, grounded in experimental principles and field-proven methodologies.
The Dual Nature of Protecting Groups in Mass Spectrometry
The presence of the N-terminal Fmoc group and the Arg(Tos) modification profoundly influences a peptide's behavior within the mass spectrometer.
-
The Fmoc Group: This bulky, aromatic, and relatively labile group can influence ionization efficiency and is prone to fragmentation. Its presence adds 222.07 Da to the peptide mass.
-
The Tosyl Group: As a sulfonyl-based protecting group, the Tos moiety (154.01 Da) is stable to the basic conditions of Fmoc deprotection but can become labile under certain MS conditions, particularly the energetic environment of some fragmentation techniques.[4] Furthermore, the presence of the highly basic arginine residue itself can dominate fragmentation patterns.[5][6]
The primary analytical goal is to induce fragmentation along the peptide backbone to confirm the amino acid sequence, while either retaining the protecting groups to confirm the integrity of the protected peptide or observing their characteristic losses in a predictable manner. The choice of ionization and fragmentation method is therefore paramount.
Comparative Analysis of Mass Spectrometry Fragmentation Techniques
The fragmentation of a peptide ion in the gas phase is not a random process. It is dictated by the energy imparted to the ion and the ion's intrinsic chemical properties. For peptides containing labile modifications like Fmoc and Tos groups, the choice between Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) is critical.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation method, involving the collision of precursor ions with an inert gas. This process increases the vibrational energy of the ion, leading to cleavage of the weakest bonds, typically the peptide amide bonds, to produce b- and y-type fragment ions .[7]
-
Mechanism & Causality: In CID, fragmentation is heavily influenced by the peptide's sequence and the location of charges (protons).[8] The highly basic guanidinium group of arginine sequesters the proton, often directing fragmentation to its C-terminal side. However, a major drawback of this "mobile proton" model is that the imparted vibrational energy can easily cleave the bonds of the protecting groups before sufficient backbone fragmentation occurs. This results in a spectrum dominated by a neutral loss of the protecting group from the precursor ion, with poor sequence coverage.[7][8]
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID method that imparts higher kinetic energy over a shorter activation time compared to traditional ion trap CID.[7][9]
-
Mechanism & Causality: Like CID, HCD produces primarily b- and y-ions. The higher energy can lead to more extensive fragmentation, potentially generating more sequence ions. However, it also increases the likelihood of cleaving the protecting groups. While HCD can sometimes provide more sequence information than CID for challenging peptides, it does not fundamentally circumvent the issue of labile modification loss.[9]
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method, meaning it is a rapid, charge-driven process that does not rely on vibrational excitation. It involves the transfer of an electron to a multiply protonated peptide ion.[10][11]
-
Mechanism & Causality: The electron transfer neutralizes a charge on the peptide, creating a radical species that rapidly induces cleavage of the N-Cα bond along the peptide backbone. This produces c- and z-type fragment ions .[7] The key advantage of ETD is that this process is largely independent of the peptide's sequence and vibrational energy.[8] Therefore, labile modifications such as phosphorylation, glycosylation, and, critically, protecting groups like Fmoc and Tos, are typically preserved on the fragment ions.[7][8] This allows for unambiguous localization of the protecting groups and provides extensive sequence coverage where CID and HCD would fail.
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes when analyzing a hypothetical peptide, Fmoc-D-Arg(Tos)-Gly-Phe-OH , using different fragmentation methods.
| Metric | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Ion Types | b, y | b, y | c, z |
| Protecting Group Stability | Poor. Prone to neutral loss, obscuring backbone fragmentation. | Poor to Moderate. Higher energy can increase neutral loss. | Excellent. Protecting groups are typically retained on fragments. |
| Sequence Coverage | Often low and incomplete, especially around the Arg(Tos) residue. | Potentially higher than CID, but can still be limited by neutral loss. | High and comprehensive, often providing near-complete sequence. |
| Key Spectral Features | Dominant peak corresponding to [M+H - Tos-H]+ and/or [M+H - Fmoc]+. | Similar to CID, but with potentially more secondary fragments. | Rich series of c- and z-ions containing intact Fmoc and Tos groups. |
| Ideal Use Case | Not recommended for primary sequence confirmation of labile protected peptides. | May provide some data but is not the optimal method. | Highly recommended for sequence confirmation and integrity analysis. |
Experimental Protocols & Workflows
Diagram: Mass Spectrometry Analysis Workflow
The overall process from sample receipt to data interpretation follows a structured workflow to ensure data integrity and reproducibility.
Caption: Workflow for the MS analysis of protected peptides.
Protocol 1: Sample Preparation for ESI-MS
This protocol ensures that the peptide is properly solubilized and free of contaminants that could interfere with ionization.
-
Solubilization: Dissolve the lyophilized peptide in a solution of 50% acetonitrile (ACN) / 50% deionized water with 0.1% formic acid (FA) to a stock concentration of 1 mg/mL. The acidic condition helps protonation for positive-ion ESI.
-
Working Solution: Prepare a working solution by diluting the stock solution to approximately 1-10 pmol/µL in the same solvent. High concentrations can lead to signal suppression.
-
Desalting (Optional but Recommended): If the sample contains salts from synthesis or purification, desalting is crucial.
-
Equilibrate a C18 micro-solid phase extraction tip (e.g., ZipTip) with 100% ACN, followed by 0.1% FA in water.
-
Load the peptide solution onto the tip.
-
Wash the tip with 0.1% FA in water to remove salts.
-
Elute the peptide with 50-70% ACN / 0.1% FA directly into a clean microcentrifuge tube or MS vial.
-
Protocol 2: Mass Spectrometry Acquisition (Comparative)
This protocol outlines the acquisition of data using a hybrid ion trap-Orbitrap mass spectrometer capable of CID, HCD, and ETD.
-
Instrument Setup: Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.
-
Infusion/LC Introduction: Introduce the sample via direct infusion using a syringe pump (e.g., at 5 µL/min) or by a standard reversed-phase LC-MS method.
-
MS1 Scan: Perform a full MS1 scan (e.g., over a range of 400-1500 m/z) to identify the precursor ion of the Fmoc-D-Arg(Tos)-peptide. It will likely appear as a multiply charged species (e.g., [M+H]+ and [M+2H]2+).
-
MS/MS Scans (Data-Dependent Acquisition): Set up three separate experiments or a single experiment with alternating scan types targeting the primary precursor m/z.
-
CID Scan: Isolate the precursor ion in the ion trap and activate using a normalized collision energy (NCE) of ~30-35%.
-
HCD Scan: Isolate the precursor ion and transfer to the HCD cell. Apply a stepped NCE (e.g., 20%, 30%, 40%) to observe a range of fragments.
-
ETD Scan: Isolate the precursor ion in the ion trap. Use calibrated ETD reaction times and supplemental activation (if available) to improve fragmentation efficiency.[10]
-
Interpreting Fragmentation Data
Diagram: Expected Fragmentation of Fmoc-D-Arg(Tos)-Gly-Phe-OH
This diagram illustrates the primary cleavage sites and the resulting fragments for different MS/MS techniques.
Caption: Fragmentation sites on a protected peptide backbone.
-
Successful ETD Spectrum: The spectrum will be characterized by a rich series of c- and z-ions. For example, the c2 ion would correspond to the mass of Fmoc-D-Arg(Tos)-Gly plus three hydrogen atoms, confirming the first two residues and the integrity of the Tos group.
-
Typical CID/HCD Spectrum: The spectrum will likely show a strong precursor ion and a prominent peak at [M+H - 154.01] (loss of tosyl) or [M+H - 222.07] (loss of Fmoc). The remaining fragment ions will be sparse and difficult to interpret for a complete sequence.
Troubleshooting Common Issues
-
No Precursor Ion Observed:
-
Cause: Poor ionization efficiency, possibly due to sample complexity or incorrect solvent. The bulky Fmoc group can decrease ionization efficiency.[12]
-
Solution: Ensure the sample is desalted. Optimize the solvent system (try different percentages of ACN/methanol). Consider derivatization to add a permanent charge, though this is more common for quantitative proteomics.[13]
-
-
Spectrum Dominated by Neutral Loss (CID/HCD):
-
Cause: This is the expected behavior for labile modifications with CID/HCD. The collision energy is cleaving the protecting group instead of the backbone.
-
Solution: Switch to ETD for fragmentation. If ETD is unavailable, try lowering the collision energy in CID to the absolute minimum required to see any fragmentation, which may preserve some larger fragments with the protecting group intact.
-
-
Poor Fragmentation in ETD:
-
Cause: ETD is most efficient for precursor ions with a charge state of +3 or higher. Peptides containing a single arginine may predominantly form +2 ions.
-
Solution: Try to promote higher charge states by lowering the pH of the spray solvent (e.g., using 0.2% FA). Use supplemental activation (if available) to fragment the charge-reduced precursor ions formed after electron transfer.
-
Conclusion and Recommendations
The mass spectrometric analysis of peptides containing this compound requires a careful selection of methodology to overcome the challenges posed by the labile protecting groups and the influential arginine residue.
-
For simple molecular weight confirmation , a standard ESI-MS1 scan is sufficient.
-
For definitive sequence confirmation and integrity analysis , Electron Transfer Dissociation (ETD) is unequivocally the superior technique . Its non-ergodic fragmentation mechanism preserves the protecting groups on the resulting c- and z-ions, providing clear and comprehensive sequence data that is unattainable with conventional CID or HCD methods.[8][10]
While CID and HCD are workhorses in proteomics, they are ill-suited for this specific application due to their tendency to cleave the weakest bonds, leading to premature loss of the very modifications being investigated. By understanding the underlying chemical principles of each fragmentation technique, researchers can generate unambiguous, high-quality data to accelerate their peptide synthesis and drug development programs.
References
-
Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Journal of Organic Chemistry, 60(13), 4056-4060. [Link]
-
Zhou, Y., Dong, J., & Vachet, R. W. (2011). Electron transfer dissociation of modified peptides and proteins. Current pharmaceutical biotechnology, 12(10), 1558–1567. [Link]
-
Swanley, K. Z., & Shvartsburg, A. A. (2009). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 20(4), 589-600. [Link]
-
Kim, S., Mischerikow, N., & Pevzner, P. A. (2010). The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search. Molecular & Cellular Proteomics, 9(12), 2840-2852. [Link]
-
Zhang, Y., & Fonslow, B. R. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
-
Raju, G., Chander, C. P., Reddy, K. S., Srinivas, R., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid communications in mass spectrometry : RCM, 26(22), 2591–2600. [Link]
-
Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature methods, 4(9), 709–712. [Link]
-
Wojtkiewicz, A. M., Larson, E. A., & Gundry, R. L. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(3), e90. [Link]
-
Colgrave, M. L., & Jones, A. (2011). Preparation of proteins and peptides for mass spectrometry analysis in a bottom-up proteomics workflow. Current protocols in protein science, Chapter 10, Unit 10.25. [Link]
-
Takayama, M. (2007). Influence of Secondary Structure on In-Source Decay of Protein in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 55(5), 263-270. [Link]
-
Demeure, K., Quinton, L., Gabelica, V., & De Pauw, E. (2007). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 18(2), 296–306. [Link]
-
Cociorva, O., Tchnonang, A., & Anderegg, R. J. (2007). Enhancing electrospray ionization efficiency of peptides by derivatization. Journal of the American Society for Mass Spectrometry, 18(2), 316–324. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Luan, B., & Wang, Y. (2021). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 32(6), 1479–1488. [Link]
-
Stankova, M., Z-Chowdhury, S. K., & Gaskell, S. J. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Journal of Mass Spectrometry, 32(12), 1337-1349. [Link]
-
Bofill, R., Rabanal, F., & Albericio, F. (2019). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules (Basel, Switzerland), 24(17), 3048. [Link]
-
Beck-Sickinger, A. G., Dürr, H., & Jung, G. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Peptide research, 4(2), 88–94. [Link]
-
Harrison, A. G. (1997). The effect of arginine on the fragmentation pattern of singly protonated peptides. Journal of the American Society for Mass Spectrometry, 8(6), 643-651. [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Electron transfer dissociation of modified peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Analysis of Fmoc-D-Arg(Tos)-OH: Ensuring Quality in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide structures is a critical strategy in modern drug design, conferring enhanced enzymatic stability and novel conformational properties.[1] Fmoc-D-Arg(Tos)-OH is a key building block in this endeavor, yet its purity and structural integrity are paramount for the successful synthesis of high-quality peptides. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characteristics of this compound, offering a framework for its identification, purity assessment, and comparison with common alternatives and potential impurities.
As Senior Application Scientists, we recognize that robust analytical methods are the bedrock of reproducible research. This guide is structured to not only present data but to explain the underlying principles, enabling researchers to confidently assess the quality of their starting materials.
The Structural Landscape of this compound
Understanding the structure of this compound is fundamental to interpreting its NMR spectrum. The molecule is comprised of three key moieties, each with distinct spectroscopic signatures: the D-arginine backbone, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, and the tosyl (Tos) protecting group on the guanidinium side chain.
Molecular Formula: C₂₈H₃₀N₄O₆S[2]
Molecular Weight: 550.6 g/mol [2]
CAS Number: 139090-50-9[3]
The strategic use of orthogonal protecting groups—the base-labile Fmoc group and the acid-labile tosyl group—is central to its application in Solid-Phase Peptide Synthesis (SPPS). The tosyl group effectively shields the highly basic and nucleophilic guanidino side chain of arginine, preventing unwanted side reactions during peptide elongation.
Below is a diagram illustrating the key structural components of this compound, highlighting the protons and carbons that are of primary interest in NMR analysis.
Caption: Key structural components of this compound.
Predicted ¹H and ¹³C NMR Spectral Analysis
While a definitive, supplier-provided assigned spectrum for this compound is not consistently available in the public domain, a highly accurate prediction can be synthesized from established chemical shift data for its constituent fragments. This section provides a detailed, predicted analysis of the ¹H and ¹³C NMR spectra, typically acquired in DMSO-d₆, a common solvent for protected amino acids.
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the Fmoc and tosyl groups, the protons of the arginine backbone, and the exchangeable protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~12.7 | br s | 1H | COOH | The acidic proton of the carboxylic acid, often a broad singlet. Its presence confirms the free acid form. |
| ~7.90 | d | 2H | Fmoc aromatic | Protons on the fluorenyl group adjacent to the CH₂O- group are deshielded. |
| ~7.70 | d | 2H | Fmoc aromatic | |
| ~7.65 | d | 2H | Tosyl aromatic (ortho to SO₂) | The electron-withdrawing sulfonyl group deshields the ortho protons of the tosyl ring. |
| ~7.40 | t | 2H | Fmoc aromatic | |
| ~7.30 | t | 2H | Fmoc aromatic | |
| ~7.25 | d | 2H | Tosyl aromatic (meta to SO₂) | |
| ~4.30 - 4.20 | m | 3H | Fmoc CH & CH₂ | Complex multiplet arising from the CH and CH₂ protons of the Fmoc group. |
| ~3.95 | m | 1H | α-H | The alpha-proton of the arginine backbone, coupled to the adjacent β-protons. |
| ~3.05 | m | 2H | δ-CH₂ | Methylene protons adjacent to the guanidinium group. |
| ~2.35 | s | 3H | Tosyl CH₃ | A characteristic singlet for the methyl group of the tosyl protector. |
| ~1.65 | m | 2H | β-CH₂ | |
| ~1.45 | m | 2H | γ-CH₂ | The β and γ methylene protons of the arginine side chain often appear as overlapping multiplets. |
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |
| ~174 | COOH | Carboxylic acid carbonyl carbon. |
| ~156 | Fmoc C=O | Urethane carbonyl of the Fmoc group. |
| ~157 | Guanidinium C | The central carbon of the guanidinium group. |
| ~144 | Tosyl C-SO₂ & Fmoc C (aromatic) | Quaternary carbons of the tosyl and Fmoc groups. |
| ~141 | Fmoc C (aromatic) | |
| ~138 | Tosyl C-CH₃ (aromatic) | |
| ~129 | Tosyl CH (aromatic) | |
| ~127.5 | Fmoc CH (aromatic) | |
| ~127 | Fmoc CH (aromatic) | |
| ~126 | Tosyl CH (aromatic) | |
| ~125 | Fmoc CH (aromatic) | |
| ~120 | Fmoc CH (aromatic) | |
| ~66 | Fmoc CH₂ | |
| ~54 | α-C | The alpha-carbon of the arginine backbone. |
| ~47 | Fmoc CH | |
| ~40 | δ-C | |
| ~29 | β-C | |
| ~25 | γ-C | |
| ~21 | Tosyl CH₃ | The methyl carbon of the tosyl group. |
Comparative Analysis: this compound vs. Alternatives and Impurities
A critical aspect of quality control is the ability to distinguish the desired product from closely related species. This section compares the expected NMR signatures of this compound with a common alternative, Fmoc-D-Arg(Pbf)-OH, and potential process-related impurities.
Fmoc-D-Arg(Pbf)-OH is another widely used protected arginine derivative. The key difference lies in the side-chain protecting group, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.
| Feature | This compound | Fmoc-D-Arg(Pbf)-OH | NMR Spectroscopic Distinction |
| Protecting Group | Tosyl (Tos) | Pentamethyldihydrobenzofuran-sulfonyl (Pbf) | The Pbf group introduces several additional aliphatic and aromatic signals in both ¹H and ¹³C NMR spectra, making the spectrum of Fmoc-D-Arg(Pbf)-OH more complex. |
| ¹H NMR | Tosyl aromatic protons (~7.65 & 7.25 ppm), Tosyl methyl singlet (~2.35 ppm) | Pbf aromatic proton (singlet), multiple methyl singlets for the Pbf group. | The simple aromatic pattern and the single methyl singlet of the tosyl group are clear distinguishing features. |
| ¹³C NMR | Characteristic tosyl aromatic and methyl carbon signals. | A greater number of aliphatic and aromatic carbon signals corresponding to the Pbf group. | The carbon count and signal pattern in the aromatic and aliphatic regions will be significantly different. |
Several impurities can arise during the synthesis and storage of this compound. NMR spectroscopy is a powerful tool for their detection.
| Potential Impurity | Origin | Key NMR Indicators for Detection |
| Fmoc-L-Arg(Tos)-OH | Incomplete stereochemical control during synthesis. | ¹H and ¹³C NMR spectra are identical to the D-isomer. Chiral chromatography or the use of chiral shift reagents in NMR would be required for differentiation. |
| H-D-Arg(Tos)-OH | Incomplete Fmoc protection or premature deprotection. | Absence of the characteristic Fmoc group signals in both ¹H (~7.9-7.3 ppm, ~4.25 ppm) and ¹³C NMR spectra. The α-proton signal will also be shifted. |
| Fmoc-D-Arg-OH | Incomplete tosylation of the side chain. | The ¹H NMR spectrum will lack the signals for the tosyl group (~7.65, 7.25, and 2.35 ppm). The chemical shifts of the arginine side-chain protons (β, γ, δ) will also be different due to the absence of the electron-withdrawing tosyl group. |
| Fmoc-β-alanine | A known side-product from the use of Fmoc-OSu in the protection step.[4][5][6] | Presence of characteristic β-alanine signals in the ¹H NMR spectrum, typically around ~2.5 ppm (t) and ~3.4 ppm (q).[7] |
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent ability to dissolve protected amino acids.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used (¹H: 2.50 ppm, ¹³C: 39.52 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Tune and shim the instrument to achieve a narrow and symmetrical solvent peak.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard one-pulse sequence.
-
Spectral Width: -2 to 13 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: ≥1024 scans are typically required due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, aiding in the assignment of the arginine backbone protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming assignments made in the 1D spectra.
-
The workflow for NMR data acquisition and analysis is summarized in the following diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A 13C-detected 15N double-quantum NMR experiment to probe arginine side-chain guanidinium 15Nη chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
A Senior Application Scientist's Guide to the Performance Evaluation of Fmoc-D-Arg(Tos)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the incorporation of D-amino acids is a cornerstone strategy for enhancing proteolytic stability and modulating biological activity. Among these, D-arginine (D-Arg) presents a unique set of challenges due to the inherent basicity and nucleophilicity of its guanidinium side chain. The choice of protecting group for this functionality is not a trivial decision; it profoundly influences coupling efficiency, the propensity for side reactions, and the ultimate purity of the target peptide.
This guide provides an in-depth performance evaluation of Fmoc-D-Arg(Tos)-OH, a historically significant but now less commonly used derivative in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will objectively compare its performance against more contemporary alternatives, namely Fmoc-D-Arg(Pbf)-OH and Fmoc-D-Arg(Pmc)-OH, and provide the experimental frameworks necessary for a rigorous in-house evaluation.
The Critical Role of the Arginine Side-Chain Protecting Group
The guanidinium group of arginine (pKa ≈ 12.5) must be masked during SPPS to prevent its interference with the peptide bond formation and to avoid side reactions. An ideal protecting group should be:
-
Stable: It must remain intact throughout the iterative cycles of base-mediated Fmoc deprotection.
-
Non-interfering: It should not hinder the coupling of the arginine residue or subsequent amino acids.
-
Orthogonal: It must be cleavable under conditions that do not degrade the peptide or remove other side-chain protecting groups.
-
Cleanly Cleavable: Its removal during the final acidolytic cleavage should be efficient and should not generate reactive species that can lead to side reactions.
The evolution of arginine protecting groups from the more traditional Tosyl (Tos) to the more acid-labile Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups reflects the ongoing pursuit of milder and more efficient synthesis strategies.[1][2]
Comparative Analysis of Arginine Protecting Groups
The selection of a D-arginine derivative for SPPS is a balance of chemical reactivity, stability, and practical considerations. Below, we compare this compound with its more common counterparts.
| Feature | This compound | Fmoc-D-Arg(Pmc)-OH | Fmoc-D-Arg(Pbf)-OH |
| Protecting Group | Tosyl (Tos) | 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Acid Lability | Low | Moderate | High |
| Cleavage Conditions | Harsh (e.g., HF, TFMSA)[2][3] | Strong TFA cocktails (e.g., 95% TFA)[2] | Milder TFA cocktails (e.g., 95% TFA), faster cleavage |
| Coupling Efficiency | Generally good, but can be sequence-dependent.[4] | Good, but steric hindrance can be a factor. | High, generally considered the standard for efficient coupling.[5] |
| Key Side Reactions | - Incomplete deprotection- Sulfonation of Trp (if present) | - δ-Lactam formation[6]- Sulfonation of Trp (less than Tos, more than Pbf) | - δ-Lactam formation (rate is sequence and activation dependent)[7]- Minimal Trp sulfonation |
| Primary Advantage | Lower cost | Milder cleavage than Tos | Milder and faster cleavage, reduced side reactions.[8] |
| Primary Disadvantage | Requires harsh and hazardous cleavage reagents. | Slower cleavage than Pbf, higher risk of Trp alkylation.[8] | Higher cost compared to Tos and Pmc derivatives.[3] |
Delving into the Chemistry: Understanding the Performance Differences
The disparities in performance among these protecting groups are rooted in their chemical structures and the stability of the carbocations generated during acid-catalyzed deprotection.
Deprotection Mechanism and Kinetics
The cleavage of sulfonyl-based protecting groups like Tos, Pmc, and Pbf proceeds via an SN1 mechanism in strong acid. The acid protonates the sulfonyl group, leading to its departure and the formation of a cationic species. The stability of this cation dictates the lability of the protecting group. The electron-donating methyl and ether/furan oxygen groups on the Pmc and Pbf rings stabilize the resulting cation, making these groups more acid-labile than the simple Tosyl group.[1] Consequently, Pbf and Pmc can be cleaved with trifluoroacetic acid (TFA), whereas Tos requires much stronger and more hazardous acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]
Experimental Evaluation Framework
To provide a robust comparison, we propose the synthesis of a model peptide containing a D-arginine residue. A suitable test sequence could be a simple pentapeptide, for example, Ac-Tyr-Gly-Gly-Phe-D-Arg-NH₂. This sequence is long enough to be representative of a typical synthesis cycle but short enough for straightforward analysis.
Experimental Workflow
Caption: General workflow for SPPS, cleavage, and analysis.
Protocol 1: Solid-Phase Synthesis of Model Peptide (Ac-Tyr-Gly-Gly-Phe-D-Arg-NH₂)
This protocol outlines the manual synthesis on a 0.1 mmol scale. The key variable will be the Fmoc-D-Arg derivative used in the final coupling cycle.
-
Resin Swelling: Swell 135 mg of Rink Amide MBHA resin (loading ~0.74 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
-
Amino Acid Coupling (for Gly, Phe, Tyr):
-
Prepare the coupling solution: Dissolve 3 equivalents of Fmoc-amino acid, 2.9 equivalents of HATU, and 6 equivalents of N,N-diisopropylethylamine (DIEA) in 2 mL of DMF. Pre-activate for 1-2 minutes.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3 x 2 mL).
-
Perform a Kaiser test to confirm complete coupling (beads should be colorless/yellow). If the test is positive (blue beads), repeat the coupling.
-
-
D-Arginine Coupling (The Variable Step):
-
In three separate reaction vessels, perform the coupling of the final amino acid using:
-
Vessel A: this compound
-
Vessel B: Fmoc-D-Arg(Pmc)-OH
-
Vessel C: Fmoc-D-Arg(Pbf)-OH
-
-
Use the same coupling chemistry as in step 3.
-
-
N-terminal Acetylation:
-
After coupling the final D-Arg residue and performing the subsequent Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL). Dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
The cleavage conditions must be adapted for the different protecting groups.
-
For Peptides with Arg(Pbf) and Arg(Pmc) (Vessels B & C):
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 2 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
-
For Peptide with Arg(Tos) (Vessel A):
-
Caution: This procedure requires specialized equipment and handling of highly corrosive and toxic HF or TFMSA. It should only be performed by trained personnel in a properly ventilated fume hood.
-
TFMSA Method: Prepare a cleavage cocktail of TFA:TFMSA:m-cresol (10:1:1 v/v).
-
Add the cocktail to the resin and react for 1-2 hours at room temperature.
-
-
Work-up (All Peptides):
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL conical tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a water/acetonitrile mixture and lyophilize.
-
Analytical Methods
The performance of each D-arginine derivative will be assessed by analyzing the crude peptide product.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To determine the purity of the crude peptide and identify major by-products.
-
Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Detection: UV at 220 nm.
-
-
Analysis: Compare the chromatograms of the crude products from the three syntheses. The percentage purity is calculated from the area of the main peak relative to the total area of all peaks.[9]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the identity of the main product and identify the mass of any impurities.
-
Analysis: The expected monoisotopic mass of the target peptide (Ac-Tyr-Gly-Gly-Phe-D-Arg-NH₂) should be confirmed. Impurity peaks observed in the HPLC can be analyzed to identify their nature (e.g., deletion sequences, products of side reactions).
-
Expected Outcomes and Troubleshooting
Based on established chemical principles, we can anticipate the following outcomes:
-
Fmoc-D-Arg(Pbf)-OH: This is expected to yield the purest crude peptide with the highest yield of the target product.[8] The primary impurity might be the des-D-Arg deletion sequence resulting from incomplete coupling or δ-lactam formation.
-
Fmoc-D-Arg(Pmc)-OH: The purity is expected to be good, but potentially lower than that obtained with the Pbf derivative due to slightly slower cleavage kinetics and a higher propensity for side reactions.
-
This compound: The harsh cleavage conditions required for the Tos group are likely to generate more degradation by-products, resulting in a lower purity crude product. Incomplete deprotection may also be a significant issue.
δ-Lactam Formation: A Common Nemesis
Caption: Competing reactions of activated D-arginine in SPPS.
δ-Lactam formation is a persistent side reaction during the activation of arginine residues.[7] The activated carboxylic acid is susceptible to nucleophilic attack by the δ-nitrogen of the guanidinium group, forming a stable six-membered ring. This inactive lactam cannot couple to the growing peptide chain, leading to deletion sequences. The rate of lactam formation is influenced by the protecting group, the activation method, and the reaction time.[6][10] Studies have shown that electron-withdrawing protecting groups, such as NO₂, can minimize this side reaction.[3] While direct comparative data for Tos vs. Pbf/Pmc in D-Arg is limited, the steric bulk and electronic effects of the protecting group play a crucial role.
Conclusion and Recommendations
The selection of a protected D-arginine derivative is a critical decision in SPPS that balances cost, efficiency, and the chemical properties of the target peptide.
-
Fmoc-D-Arg(Pbf)-OH remains the gold standard for most applications, offering the best combination of high coupling efficiency, mild deprotection conditions, and minimal side reactions.[8] It is the recommended choice for complex peptides, especially those containing tryptophan.
-
Fmoc-D-Arg(Pmc)-OH is a viable, often lower-cost alternative to the Pbf derivative, but may require longer cleavage times and presents a higher risk of side reactions.
-
This compound , while historically important, is largely superseded in modern Fmoc-SPPS due to the harsh and hazardous cleavage conditions required for its removal.[2] Its use is generally discouraged unless specific circumstances, such as compatibility with a particular synthetic strategy or extreme cost constraints, are overriding factors.
By understanding the chemical principles behind the performance of these derivatives and employing a systematic experimental approach to their evaluation, researchers can make informed decisions to optimize the synthesis of D-arginine-containing peptides, ultimately leading to higher purity products and more reliable scientific outcomes.
References
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Luna, O., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1775. [Link]
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88–91. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2956. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
ResearchGate. (2006, August). Analytical Methods for Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...[Link]
-
Fantoni, T., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. [Link]
-
Li, B. (n.d.). ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS). [Link]
-
Ramage, R., et al. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Journal of Peptide Science, 5(4), 195-200. [Link]
-
Luxembourg Bio Technologies. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91. [Link]
-
ResearchGate. (n.d.). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Reverter, D., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3169. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200. [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Arginine Protecting Groups in Peptide Synthesis
Introduction: The Unique Challenge of the Guanidinium Group
In the intricate world of peptide synthesis, the amino acid arginine presents a unique and persistent challenge. Its side chain contains a highly basic guanidinium group (pKa ≈ 12.5), which remains protonated under most physiological conditions.[1][2] While this positive charge is often crucial for the biological activity of peptides, the nucleophilicity of the guanidinium moiety necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions.[1][2][3] The selection of an appropriate arginine protecting group is a critical decision that directly influences the efficiency of peptide chain elongation, the final purity of the crude peptide, and the overall yield of the synthesis.[4]
This guide provides a comprehensive, in-depth comparison of the most commonly employed arginine protecting groups. We will delve into the chemical rationale behind their design, their relative stabilities, and the nuances of their cleavage conditions. Supported by experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
The Sulfonylurea Family: Mainstays of Arginine Protection
The most prevalent protecting groups for the arginine side chain in modern Fmoc-based SPPS are arylsulfonyl derivatives. These groups effectively reduce the basicity and nucleophilicity of the guanidinium group. The evolution of these protecting groups has been driven by the need for greater acid lability to ensure their complete removal under mild conditions, minimizing damage to the target peptide.
Tosyl (Tos)
The tosyl group is one of the earliest protecting groups used for arginine.[1][2] While historically significant, its use in modern Fmoc-SPPS is limited due to its high stability.
-
Structure and Mechanism: The tosyl group is attached to one of the terminal nitrogens of the guanidinium group. Its strong electron-withdrawing nature effectively masks the nucleophilicity of the side chain.
-
Stability and Deprotection: The Tos group is highly stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine in DMF).[5] However, its removal requires very strong acids, such as anhydrous hydrogen fluoride (HF), which are harsh and can lead to side reactions and degradation of the peptide.[1][2][6] These harsh cleavage conditions are a significant drawback.
-
Advantages: Excellent stability during synthesis.
-
Disadvantages: Requires harsh, hazardous cleavage conditions (HF), which can cause peptide degradation and side reactions, particularly the alkylation of tryptophan residues.[6]
Methoxytrimethylbenzenesulfonyl (Mtr) and Mesitylene-2-sulfonyl (Mts)
Developed as more acid-labile alternatives to Tos, the Mtr and Mts groups offered an improvement but still presented challenges.[1]
-
Structure and Mechanism: The electron-donating methyl and methoxy groups on the aromatic ring of Mtr increase its acid lability compared to Tos.
-
Stability and Deprotection: Mtr is stable to the conditions of Fmoc-SPPS but can be cleaved with trifluoroacetic acid (TFA).[6][7] However, the cleavage often requires prolonged reaction times (e.g., 7.5 hours in TFA with scavengers like phenol) and may be incomplete, especially in peptides containing multiple arginine residues.[7][8][9][10]
-
Advantages: More acid-labile than Tos.
-
Disadvantages: Slow and often incomplete cleavage with standard TFA cocktails, leading to lower yields and purification challenges.[8][10] Can lead to side reactions like O-sulfonation of serine and threonine residues in the absence of appropriate scavengers.[11]
Pentamethylchroman-6-sulfonyl (Pmc)
The development of the Pmc group was a significant step forward, offering much greater acid lability than Mtr.[12][13]
-
Structure and Mechanism: The Pmc group features a pentamethylchroman ring system. The increased electron-donating ability of this system further facilitates acid-catalyzed cleavage.
-
Stability and Deprotection: Pmc is stable to Fmoc deprotection conditions and can be cleaved with standard TFA cocktails.[13] However, complete removal can still be sluggish, particularly in peptides with multiple Arg(Pmc) residues, sometimes requiring cleavage times exceeding 4 hours.[12]
-
Disadvantages: Cleavage can be slow and incomplete in arginine-rich peptides.[6][10] The cleaved Pmc cation is a potent alkylating agent and can lead to significant side reactions, most notably the modification of tryptophan residues.[12][13][14]
Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
The Pbf group is currently considered the gold standard for arginine protection in Fmoc-SPPS.[4][12][15] Its design addresses many of the shortcomings of its predecessors.
-
Structure and Mechanism: The Pbf group contains a five-membered dihydrobenzofuran ring. This structural difference from the six-membered chromane ring of Pmc has a profound effect on its acid lability.[8][12]
-
Stability and Deprotection: Pbf is stable under the basic conditions of Fmoc removal but is significantly more acid-labile than Pmc.[8][12][16] For most peptides, Pbf removal is complete within 1-3 hours using a standard TFA cocktail.[12] This rapid deprotection minimizes the peptide's exposure to strong acid, thereby reducing acid-catalyzed side reactions.[12]
-
Advantages: High acid lability, leading to faster and cleaner deprotection.[6][8][12] Reduced risk of tryptophan alkylation compared to Pmc.[12][13] Generally leads to higher purity and yields of the crude peptide.[4][12]
-
Disadvantages: The bulky nature of the Pbf group can sometimes lead to steric hindrance during coupling reactions, especially in sequences with adjacent arginine residues.[16][17] Although less prone to side reactions than Pmc, the use of scavengers in the cleavage cocktail is still highly recommended to prevent modification of sensitive residues.[12]
Alternative Strategies for Arginine Protection
While sulfonyl-based groups dominate the landscape, other strategies have been developed and revisited.
tert-Butoxycarbonyl (Boc)
The use of two Boc groups to protect the guanidinium function (Arg(Boc)2) offers an alternative to sulfonyl-based protectors.
-
Structure and Mechanism: The two Boc groups protect the terminal nitrogens of the guanidinium group.
-
Stability and Deprotection: The Boc groups are stable to the basic conditions of Fmoc chemistry and are cleaved with TFA. Complete removal is typically achieved within an hour at room temperature.[1]
-
Advantages: Offers a non-sulfonyl protecting group strategy.
-
Disadvantages: The Arg(Boc)2 derivative is highly prone to δ-lactam formation during the coupling step, which can lead to incomplete incorporation of arginine and the formation of deletion peptides.[1][18] It has also shown limited stability in common SPPS solvents like DMF.[1]
Nitro (NO2)
The nitro group is a classic protecting group for arginine, primarily used in Boc-SPPS, but it has been revisited for use in Fmoc chemistry.[1][2][6]
-
Structure and Mechanism: The strongly electron-withdrawing nitro group significantly reduces the basicity and nucleophilicity of the guanidinium side chain.
-
Stability and Deprotection: The NO2 group is very stable to acidic and basic conditions used in SPPS.[6] Its removal is typically achieved through reduction, for example, with SnCl2 in mild acid conditions, or by catalytic hydrogenation.[1][6][18] A key advantage is that it can be removed while the peptide is still attached to the resin.[1][18][19]
-
Advantages: Prevents the formation of δ-lactam, a major side reaction with other protecting groups.[1][2][18][19] Orthogonal to acid-labile protecting groups, allowing for selective deprotection strategies.
-
Disadvantages: The removal conditions (reduction) are not as straightforward as the acid cleavage used for sulfonyl-based groups and may not be compatible with all peptide sequences. Incomplete removal can lead to ornithine formation as a side product during HF cleavage in Boc chemistry.[6]
Comparative Analysis of Arginine Protecting Groups
The choice of protecting group has a significant impact on the outcome of peptide synthesis. The following table summarizes the key characteristics of the most common arginine protecting groups.
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages |
| Tos (Tosyl) | p-Toluenesulfonyl | Anhydrous HF | Highly stable during synthesis. | Extremely harsh deprotection; significant side reactions.[1][2][6] |
| Mtr | 4-Methoxy-2,3,6-trimethyl-benzenesulfonyl | Prolonged TFA treatment (e.g., ~7.5 hours) with scavengers.[7][9] | More acid-labile than Tos. | Slow and often incomplete cleavage; potential for side reactions.[8][10][11] |
| Pmc | 2,2,5,7,8-Pentamethyl-chroman-6-sulfonyl | Standard TFA cocktails (can be slow, >4 hours for multiple Arg).[12] | More acid-labile than Mtr.[6][8] | Sluggish cleavage; high risk of tryptophan alkylation.[12][13] |
| Pbf | 2,2,4,6,7-Pentamethyl-dihydrobenzofuran-5-sulfonyl | Standard TFA cocktails (typically 1-3 hours).[12] | Fast and clean deprotection; reduced side reactions compared to Pmc.[6][8][12] | Bulky, can cause steric hindrance; scavengers still required.[12][16] |
| (Boc)2 | Di-tert-butyloxycarbonyl | TFA-H2O (95:5) for 1 hour at room temperature.[1] | Non-sulfonyl; readily cleaved by TFA. | High propensity for δ-lactam formation; limited stability in solution.[1][18] |
| NO2 | Nitro | Reduction (e.g., SnCl2, catalytic hydrogenation).[1][6][18] | Prevents δ-lactam formation; orthogonal to acid-labile groups.[1][2][18][19] | Removal conditions are not universally compatible; potential for side reactions.[6] |
Experimental Data: Pbf vs. Pmc in Practice
The superiority of Pbf over Pmc is not just theoretical. Experimental data consistently demonstrates the advantages of Pbf in terms of cleavage efficiency and final peptide purity. For instance, in one study, a 3-hour cleavage and deprotection with TFA resulted in 69% of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc).[6][12][13] This difference is particularly pronounced in peptides containing tryptophan, where the Pbf group shows a lower tendency to cause alkylation of the indole side chain.[12][13]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH in SPPS
This protocol outlines a standard coupling procedure for incorporating an Arg(Pbf) residue into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF. Allow the activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered couplings, a longer reaction time or double coupling may be necessary.[17]
-
Washing: Wash the resin as described in step 3.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: Cleavage and Deprotection of a Peptide Containing Arg(Pbf)
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection and washing of the peptidyl-resin, dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage. If the peptide contains tryptophan, adding 1,2-ethanedithiol (EDT) is recommended.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[9] Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Logic: Protection and Deprotection
To better illustrate the core concepts, the following diagrams outline the general workflow of arginine protection and deprotection in Fmoc-SPPS.
Figure 1: General workflow for solid-phase peptide synthesis incorporating a protected arginine residue.
Figure 2: Hierarchy of acid lability for common sulfonyl-based arginine protecting groups.
Conclusion and Future Outlook
The journey of arginine protecting group development highlights a continuous drive for greater efficiency and purity in peptide synthesis. While Pbf has emerged as the protecting group of choice in many applications due to its favorable cleavage kinetics and reduced side reactions, the ideal protecting group remains elusive.[12] The bulky nature of Pbf can still present challenges in sterically hindered sequences.[16][17]
The renewed interest in the nitro group and the development of novel protecting groups underscore the ongoing innovation in this field.[1][2] Furthermore, strategies employing side-chain unprotected arginine are being explored to improve the atom economy and sustainability of peptide synthesis, though these methods are not yet universally applicable.[15][20]
Ultimately, the selection of an arginine protecting group should be a carefully considered decision based on the specific peptide sequence, the presence of sensitive residues like tryptophan, and the desired scale and purity of the final product. By understanding the chemical principles and performance characteristics of each protecting group, researchers can navigate the challenges of arginine chemistry and achieve their synthetic goals with greater success.
References
- A Comparative Analysis of Arginine Protecting Groups on Peptide Purity - Benchchem.
- A Comparative Guide to the Acid Lability of Arginine Protecting Groups: Pmc vs. Pbf, Mtr, and Boc - Benchchem.
- Amino Acid Sidechain Deprotection - Aapptec Peptides.
- Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing.
- [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed.
- Technical Support Information Bulletin 1087 - Cleaving Mtr Group
- Application Notes and Protocols for the Synthesis of Arginine-Rich Peptides Using Boc-Arg(Pbf)-OH - Benchchem.
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - NIH.
- Amino Acid Deriv
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - MDPI.
- Comparison of Fmoc-Arg(Pbf)-OH with Fmoc-Arg(Pmc) - Benchchem.
- Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed.
- 154445-77-9 | Fmoc-Arg(Pbf)-OH - ChemPep.
- Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc) - Aapptec Peptides.
- A Comparative Guide to Arginine Side-Chain Protection: Moving Beyond Pbf - Benchchem.
- Methods for the synthesis of arginine-containing peptides - Google P
- EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google P
- Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing.
- (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting str
- Protecting Groups in Peptide Synthesis - PubMed - NIH.
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed.
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 15. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 16. chempep.com [chempep.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Quality Control of Fmoc-D-Arg(Tos)-OH
An Objective Comparison and Methodological Deep Dive for Peptide Synthesis
For researchers and professionals in drug development, the integrity of synthetic peptides is paramount. This integrity begins with the quality of the building blocks used in Solid-Phase Peptide Synthesis (SPPS). Fmoc-D-Arg(Tos)-OH, a protected form of the non-natural D-enantiomer of Arginine, is a critical reagent for creating peptides with enhanced enzymatic stability. However, impurities in this starting material can lead to a cascade of synthetic failures, including truncated sequences, difficult purifications, and compromised biological activity.[1][2]
This guide provides an in-depth analysis of the essential quality control (QC) parameters for this compound. We will explore the causality behind each analytical test, compare its performance profile with a key alternative, and provide validated, step-by-step experimental protocols to empower you to independently assess the quality of your reagents.
The Quality Control Matrix: A Multi-Parametric Approach
A high purity value on a certificate of analysis does not tell the whole story.[3] A comprehensive QC strategy for this compound involves a suite of orthogonal analytical methods, each designed to interrogate a specific quality attribute. The failure to meet specifications in any one of these areas can have significant downstream consequences in peptide synthesis.
Caption: A typical quality control workflow for this compound.
Key QC Parameters and Specifications
The following table summarizes the critical tests, their rationale, and typical specifications for high-quality this compound intended for peptide synthesis.
| Parameter | Method | Rationale & Impact if Out of Specification | Typical Specification |
| Appearance | Visual Inspection | A change from a white powder can indicate degradation or significant impurities.[4] | White to off-white powder |
| Chemical Purity | Reverse-Phase HPLC (RP-HPLC) | Determines the percentage of the target compound. Low purity means higher levels of impurities that can cause side reactions, leading to difficult purification and lower yields of the desired peptide.[3][4] | ≥ 98.0%[5][6] |
| Enantiomeric Purity | Chiral HPLC or GC | Contamination with the L-enantiomer, Fmoc-L-Arg(Tos)-OH, results in the synthesis of diastereomeric peptides that are often difficult to separate and can have drastically different biological activities.[4][7] | ≤ 0.5% L-isomer |
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the compound, ensuring the correct molecule is being used. | Matches theoretical mass (550.6 g/mol )[8][9] |
| Structure | ¹H NMR Spectroscopy | Confirms the chemical structure and can help identify major impurities if present in sufficient quantity.[4][10] | Spectrum conforms to reference structure |
| Solubility | Visual Test | Poor solubility in standard SPPS solvents like DMF indicates potential quality issues and can lead to incomplete coupling reactions. | Clear, colorless solution in DMF |
| Storage | - | Fmoc-amino acids are sensitive to heat, light, and moisture, which can cause degradation and the formation of impurities.[4][11] | Store at -20°C, desiccated, and protected from light.[4] |
Common Impurities and Their Synthetic Consequences
The overall purity value from a standard RP-HPLC analysis does not guarantee the absence of co-eluting or problematic impurities.[1] Understanding the nature of potential contaminants is crucial for troubleshooting synthetic protocols.
-
Fmoc-Dipeptides (Fmoc-D-Arg(Tos)-D-Arg(Tos)-OH): Formed during the Fmoc protection step, this impurity leads to the insertion of an extra arginine residue in the peptide sequence.[1][12]
-
Free Amino Acid (H-D-Arg(Tos)-OH): Results from incomplete Fmoc protection or degradation during storage.[12] This can cause the double incorporation of arginine into the peptide chain.[4]
-
β-Alanyl Impurities: Arise from the rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu) and can result in the unwanted insertion of a β-alanine residue.[1][3]
-
Side-Chain Deprotected Species (Fmoc-D-Arg-OH): Can lead to undesired side-chain modifications during subsequent coupling steps.[4]
Comparative Analysis: this compound vs. Fmoc-D-Arg(Pbf)-OH
The choice of side-chain protection for arginine is one of the most critical decisions in peptide synthesis design. The tosyl (Tos) group was an early protecting group, but it has been largely superseded by more acid-labile alternatives like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[11]
Caption: Structural comparison of Tosyl and Pbf side-chain protection.
The primary difference lies in the conditions required for their removal during the final cleavage step from the resin. This has profound implications for the practicality and scope of the synthesis.
| Feature | This compound | Fmoc-D-Arg(Pbf)-OH | Analysis & Field Insight |
| Protecting Group | Tosyl (Tos) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | The Pbf group is significantly bulkier and more electron-rich, which makes it much more susceptible to acid-catalyzed cleavage.[11] |
| Cleavage Conditions | Harsh: Requires strong acids like liquid Hydrogen Fluoride (HF). | Mild: Cleaved by standard Trifluoroacetic acid (TFA) cocktails (e.g., 95% TFA).[11] | The need for HF is a major disadvantage for the Tos group. HF is highly toxic, requires specialized equipment, and can degrade sensitive residues like Trp and Met. Pbf's compatibility with standard TFA cleavage makes it the default choice for modern Fmoc-SPPS. |
| Side Reactions | Prone to lactam formation during activation. | Also prone to lactam formation, but conditions can be optimized (e.g., in-situ activation).[4][13] | Both derivatives can form an inactive δ-lactam during pre-activation, leading to failed incorporation (a des-Arg deletion).[4] This is a general issue for protected arginine and not specific to Tos vs. Pbf. |
| Compatibility | Not compatible with acid-labile resins (e.g., 2-chlorotrityl chloride) or other acid-sensitive protecting groups (e.g., Boc, tBu). | Fully compatible with the standard Fmoc/tBu protection strategy.[11] | Pbf's mild cleavage conditions allow it to be used seamlessly with other standard protecting groups, making it far more versatile. |
| Typical Purity | ≥ 98.0% | ≥ 98.0% | Both are commercially available at high purity. The key differentiator is not the starting material purity but the cleavage chemistry. |
Validated Experimental Protocols
These protocols provide a robust framework for the in-house verification of this compound quality.
Protocol 1: Chemical Purity by RP-HPLC
Objective: To determine the overall chemical purity and separate the main compound from synthesis-related impurities.[14]
Caption: Workflow for RP-HPLC purity analysis of this compound.
Methodology:
-
Instrumentation & Materials:
-
HPLC system with a UV detector and gradient capability.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Sample Solvent: 50:50 (v/v) ACN/Water.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the Sample Solvent to a final concentration of approximately 1 mg/mL.[14]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (for the Fmoc group).[1]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 22.0 95 22.1 5 | 25.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Enantiomeric Purity by Chiral HPLC
Objective: To separate and quantify the D- and L-enantiomers of Fmoc-Arg(Tos)-OH.
Methodology:
-
Instrumentation & Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating Fmoc-amino acid enantiomers.[7][15]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or ethanol) and a buffer (e.g., water with 0.1% TFA). The exact ratio must be optimized for the specific column.[7]
-
-
Sample Preparation:
-
Prepare a sample of the this compound at ~1 mg/mL in the mobile phase.
-
It is highly recommended to also inject a racemic (D/L) standard of Fmoc-Arg(Tos)-OH to confirm the retention times of both enantiomers.
-
-
HPLC Conditions (Example):
-
Column: Chiralpak IC or similar.
-
Mobile Phase: Isocratic, e.g., 70:30 (v/v) Acetonitrile:Water + 0.1% TFA. This must be optimized.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers using the racemic standard.
-
In the sample chromatogram, integrate the peak areas for both enantiomers.
-
Calculate the percentage of the undesired L-isomer.
-
References
-
A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
-
Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH. Benchchem.
-
A Researcher's Guide to Chiral Purity Analysis of Fmoc-D-Tle-OH. Benchchem.
-
This compound. AF BioChem.
-
Boc-D-Arg(Tos)-OH. Sigma-Aldrich.
-
Chiral Purity Analysis of Fmoc-D-Glu(OAll)-OH: A Comparative Guide. Benchchem.
-
A Comparative Guide to HPLC Analysis for the Purity of Fmoc-D-Val-OH. Benchchem.
-
Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Creative Peptides.
-
Fmoc-Arg(Tos)-OH – Protected Amino Acid. APExBIO.
-
This compound. Benchchem.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
-
Fmoc-D-Arg-OH. Tokyo Chemical Industry (India) Pvt. Ltd.
-
This compound. Apollo Scientific.
-
Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MOST Wiedzy.
-
Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
-
FMoc-Arg(Tos)-OH. TargetMol.
-
(A) HPLC analysis (220 nm) for the activation of Fmoc-Arg(Pbf)-OH... ResearchGate.
-
Novabiochem® Enhanced specification Fmoc-amino acids. Merck.
-
Analyses of amino acids, Enantiomeric purity. CAT GmbH.
-
Methods for Removing the Fmoc Group. ResearchGate.
-
Supporting Information. The Royal Society of Chemistry.
-
Fmoc-D-Arg(Pbf)-OH. ChemPep.
-
APPLICATIONS. Phenomenex.
-
Development of novel enantioselective HPLC methods... RSC Publishing.
-
OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. Benchchem.
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database.
-
Fmoc-D-Arg(Pbf)-OH. Sigma-Aldrich.
-
impact of purification of fmoc-amino acids on peptide purity... Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
-
Fmoc-Arg-OH. MedchemExpress.com.
-
Fmoc-Arg(Tos)-OH. PubChem - NIH.
-
Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 - Biochemistry.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis... PMC - NIH.
-
Fmoc Solid Phase Peptide Synthesis. ChemPep. phase-peptide-synthesis/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajpamc.com [ajpamc.com]
- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc-D-Arg(Tos)-OH_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 6. 139090-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 11. chempep.com [chempep.com]
- 12. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-D-Arg(Tos)-OH
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics, the incorporation of D-amino acids is a cornerstone strategy for enhancing metabolic stability. The introduction of D-Arginine, in particular, can significantly modulate biological activity and improve pharmacokinetic profiles by conferring resistance to enzymatic degradation.[1][2] However, the synthesis of arginine-containing peptides is complicated by the highly basic and nucleophilic nature of the guanidinium side chain, which necessitates robust chemical protection during solid-phase peptide synthesis (SPPS).
This guide provides a comprehensive technical comparison of peptides synthesized using Fmoc-D-Arg(Tos)-OH. We will explore the critical aspects of its use, from the rationale behind the choice of the tosyl protecting group to the detailed protocols for synthesis and characterization. This analysis is supported by established principles of peptide chemistry and will objectively compare the performance of the tosyl group against more modern alternatives, providing you with the data-driven insights needed for your research and development endeavors.
The Strategic Choice of Arginine Protection: A Balancing Act
The guanidinium group of arginine must be masked during SPPS to prevent unwanted side reactions. The selection of the appropriate protecting group is a critical decision that balances stability during synthesis with the ease and safety of its removal upon completion.[3][4] The most common protecting groups for arginine in Fmoc-SPPS are sulfonyl-based, including tosyl (Tos), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr).[3][5]
The tosyl group is a "classic" protecting group, historically used in Boc-based SPPS and adapted for Fmoc strategies.[5] Its primary advantage is its high stability under the mildly basic conditions of Fmoc deprotection (piperidine) and the acidic conditions used for cleavage of many other side-chain protecting groups.[6] However, its removal requires strong acids, which can be a significant drawback.
Table 1: Comparative Analysis of Common Arginine Protecting Groups
| Protecting Group | Key Characteristics | Cleavage Conditions | Advantages | Disadvantages |
| Tosyl (Tos) | Highly stable, electron-withdrawing. | Strong acids (e.g., HF, TFMSA).[5] | High stability to TFA, cost-effective.[7] | Requires harsh cleavage conditions that can damage sensitive residues.[4] |
| Pbf | More acid-labile due to the electron-donating furan ring. | Mild acids (e.g., standard TFA cocktails).[8] | Cleaved under standard Fmoc-SPPS conditions, reduces side reactions with Trp.[8] | Can be sterically bulky, potentially hindering coupling efficiency. |
| Mtr | More acid-labile than Tos, but less so than Pbf. | Moderate acids (e.g., TFA with scavengers).[4] | Offers a middle ground in terms of lability. | Slower cleavage than Pbf, can lead to side products.[4] |
Experimental Workflow: From Synthesis to Characterization
The successful synthesis and characterization of a peptide containing this compound follows a multi-stage process. Each step must be carefully executed to ensure the final product's purity and identity.
Caption: High-level workflow for the synthesis and analysis of a D-Arg(Tos) peptide.
Protocol 1: Fmoc-SPPS of a Model Peptide
This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.
-
Resin Preparation: Swell the Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[9]
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).[10] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add a base, N,N-diisopropylethylamine (DIEA, 6 eq.), to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a terminal Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the completed peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
Protocol 2: Cleavage and Deprotection
The choice of cleavage cocktail is critical when dealing with the Tosyl group. Due to its stability, a standard TFA-based cocktail is insufficient for complete removal.
-
Cleavage Cocktail Preparation: For peptides containing Arg(Tos), a strong acid cocktail is required. A common, albeit harsh, option is Hydrogen Fluoride (HF) with scavengers like anisole. A less hazardous alternative is Trifluoromethanesulfonic acid (TFMSA). Caution: These are extremely corrosive and toxic reagents that require specialized equipment and handling procedures.
-
Cleavage Reaction: Treat the dried peptide-resin with the chosen cleavage cocktail for 1-2 hours at 0°C to room temperature.
-
Peptide Precipitation: Filter the resin and add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.[11]
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Drying: Dry the crude peptide under vacuum.
Comparative Characterization: Interpreting the Data
The crude peptide must be purified and characterized to assess the success of the synthesis. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary analytical tools for this purpose.[12][13]
High-Performance Liquid Chromatography (HPLC)
RP-HPLC separates peptides based on their hydrophobicity. It is used both to assess the purity of the crude product and to purify the target peptide.[14]
Caption: Standard parameters for analytical reverse-phase HPLC of peptides.
Table 2: Expected Comparative HPLC and MS Results
| Arginine Derivative | Expected Crude Purity | Common Impurities | Expected [M+H]⁺ | Notes |
| This compound | 60-80% | Deletion sequences, incompletely deprotected species (if cleavage is suboptimal). | Matches theoretical mass. | The harsh cleavage can lead to modification of sensitive residues (e.g., Met, Trp), creating additional peaks. |
| Fmoc-D-Arg(Pbf)-OH | 70-90% | Deletion sequences, potential +252 Da adduct on Trp if scavengers are insufficient. | Matches theoretical mass. | Generally higher crude purity due to milder cleavage and fewer side reactions.[3] |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm that the synthesized peptide has the correct molecular weight.[15] The observed mass should match the theoretical mass calculated from the peptide's amino acid sequence. Any deviation could indicate incomplete deprotection, modifications, or deletion sequences.
Conclusion and Expert Recommendations
The characterization of peptides synthesized with this compound reveals it to be a reliable, albeit dated, choice for SPPS. Its high stability is a double-edged sword: it ensures the integrity of the guanidinium group during synthesis but necessitates harsh cleavage conditions that can compromise the final product, especially in complex peptides with sensitive residues.
Recommendations for Your Synthesis Strategy:
-
When to Use this compound: This derivative is a cost-effective option for simple peptides that do not contain sensitive residues like methionine or tryptophan. Its robustness makes it suitable for sequences where side reactions during chain elongation are a major concern.
-
When to Choose an Alternative: For most modern applications, especially for complex or sensitive peptides, Fmoc-D-Arg(Pbf)-OH is the superior choice .[8] The ability to use standard TFA-based cleavage cocktails significantly reduces the risk of side-product formation, leading to higher crude purity and a more straightforward purification process.[3]
-
Vigilant Characterization is Non-Negotiable: Regardless of the protecting group strategy, rigorous characterization by both HPLC and MS is essential. Always verify the purity and identity of your final peptide to ensure the validity of your research.[16]
By carefully considering the trade-offs between protecting group stability and cleavage conditions, and by employing thorough analytical characterization, researchers can confidently and efficiently synthesize high-quality D-Arginine-containing peptides for their therapeutic and research objectives.
References
- BenchChem. (n.d.). A Comparative Analysis of Arginine Protecting Groups on Peptide Purity.
- Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R).
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- CDN. (n.d.). Cleavage Cocktail Selection.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
- (n.d.). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc).
- de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2946.
- Morales-San-Frutos, J., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(11), 2155.
- Han, Y., et al. (1997). A cleavage cocktail for methionine-containing peptides. International Journal of Peptide and Protein Research, 49(2), 143-147.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Kumar, A., & Singh, S. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 088-103.
- BenchChem. (n.d.). Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Glu-OH.
- BenchChem. (n.d.). A Researcher's Guide to Validating D-Arginine Incorporation in Peptide Sequences.
- Kumar, A., & Singh, S. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
- (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Glu-OH.
- Aapptec Peptides. (n.d.). Fmoc-D-Arg(Pbf)-OH [187618-60-6].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. ejbiotechnology.info [ejbiotechnology.info]
- 11. researchgate.net [researchgate.net]
- 12. ijsra.net [ijsra.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Selecting the Optimal Fmoc-D-Arginine Derivative for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of arginine, particularly its non-natural D-enantiomer, presents a unique set of challenges. The highly basic and nucleophilic nature of the guanidinium side chain necessitates robust protection to prevent side reactions and ensure the synthesis of high-purity peptides. The choice of the side-chain protecting group is a critical decision that profoundly impacts coupling efficiency, the propensity for side reactions, and the final cleavage strategy.
This guide provides an in-depth comparative analysis of Fmoc-D-Arg(Tos)-OH and other commercially available Fmoc-D-arginine derivatives, offering field-proven insights and experimental data to inform your selection process.
The Enduring Challenge of Arginine Incorporation
The guanidinium group of arginine, with a pKa of approximately 12.5, must be effectively masked during Fmoc-SPPS to prevent undesirable reactions. The primary challenges include:
-
δ-Lactam Formation: Intramolecular cyclization of the activated arginine derivative can form a stable and unreactive δ-lactam, leading to chain termination and the generation of deletion sequences.[1][2]
-
Side-Chain Acylation: The nucleophilic guanidinium group can be acylated during coupling, resulting in branched peptides.
-
Racemization: While the Fmoc group generally suppresses racemization, the conditions of activation and coupling can still lead to epimerization, compromising the chiral integrity of the final peptide.[3][4]
-
Side Reactions During Cleavage: The byproducts generated during the acidic cleavage of the side-chain protecting group can react with sensitive residues in the peptide, such as tryptophan.[5]
The ideal protecting group should therefore be stable to the basic conditions of Fmoc deprotection, provide high coupling yields with minimal side reactions, and be cleanly removed during the final cleavage step without damaging the peptide.
Benchmarking Fmoc-D-Arginine Derivatives
This section provides a detailed comparison of this compound with its more contemporary counterparts: Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Arg(Pmc)-OH, and Fmoc-D-Arg(Boc)2-OH.
This compound: The Historical Perspective
The tosyl (Tos) group is one of the earliest protecting groups used for the arginine side chain.[6] Its defining characteristic is its exceptional stability.
Chemical Properties:
-
Formula: C₂₈H₃₀N₄O₆S
-
Molecular Weight: 550.63 g/mol [7]
Performance Insights:
The primary drawback of the Tosyl group in the context of modern Fmoc-SPPS is its high stability. It is resistant to cleavage by trifluoroacetic acid (TFA), the standard reagent used for the final deprotection and cleavage from the resin in Fmoc chemistry.[8] Removal of the Tosyl group requires harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8] These aggressive reagents necessitate specialized equipment and can lead to the degradation of sensitive peptides.
While the stability of the Tosyl group makes it orthogonal to both Fmoc and Boc strategies, its incompatibility with standard Fmoc cleavage protocols has led to its diminished use in routine SPPS.[6]
Experimental Protocol: Coupling of this compound
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture and allow it to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
Fmoc-D-Arg(Pbf)-OH: The Gold Standard
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become the most widely used protecting group for arginine in Fmoc-SPPS.[9] Its popularity stems from its optimal balance of stability and acid lability.
Chemical Properties:
-
Formula: C₃₄H₄₀N₄O₇S
-
Molecular Weight: 648.77 g/mol [7]
Performance Insights:
The Pbf group is highly labile to TFA, allowing for its efficient removal under standard cleavage conditions (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) within 1-3 hours.[10] A significant advantage of the Pbf group over its predecessor, Pmc, is the reduced risk of tryptophan alkylation during cleavage. One study demonstrated that a tryptophan-containing peptide synthesized with Arg(Pbf) yielded 69% of the desired product, compared to only 46% when Arg(Pmc) was used.[10]
Despite its advantages, the bulky Pbf group can present steric hindrance, potentially leading to incomplete coupling in challenging sequences.[1] Like other arginine derivatives, it is also susceptible to δ-lactam formation.[11]
Experimental Protocol: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH using HATU
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow for pre-activation for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm complete coupling.
-
Washing: Wash the resin with DMF and DCM.
Fmoc-D-Arg(Pmc)-OH: A Predecessor to Pbf
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was a significant improvement over earlier protecting groups like Tos and Mtr.[12] However, it has been largely superseded by the Pbf group.
Chemical Properties:
-
Formula: C₃₅H₄₂N₄O₇S
-
Molecular Weight: 662.80 g/mol [7]
Performance Insights:
The Pmc group is less acid-labile than the Pbf group, often requiring longer cleavage times with TFA, which can increase the risk of side reactions.[10] The primary concern with the Pmc group is its propensity to generate reactive species during cleavage that can lead to the sulfonation of the indole ring of tryptophan.[13] This side reaction can significantly reduce the yield of the desired peptide.
Fmoc-D-Arg(Boc)2-OH: An Alternative Approach
Protecting the guanidinium group with two tert-butoxycarbonyl (Boc) groups offers an alternative strategy.
Performance Insights:
A key advantage of the (Boc)₂ protecting group is that its cleavage byproducts are volatile and do not cause side reactions with sensitive residues like tryptophan.[14] However, Fmoc-Arg(Boc)₂-OH is known to have a higher propensity for δ-lactam formation upon activation compared to sulfonyl-based protected derivatives.[1] This can lead to lower coupling efficiencies and the formation of deletion sequences.
Comparative Performance Data
The following table summarizes the key performance characteristics of the different Fmoc-D-arginine derivatives.
| Derivative | Cleavage Conditions | Tryptophan Alkylation Risk | δ-Lactam Formation | Coupling Efficiency |
| This compound | Harsh (HF, TFMSA) | Low (with appropriate scavengers) | Data not readily available | Potentially lower due to steric bulk |
| Fmoc-D-Arg(Pbf)-OH | Mild (TFA) | Low | Moderate | High |
| Fmoc-D-Arg(Pmc)-OH | Mild to Moderate (TFA) | High | Moderate | High |
| Fmoc-D-Arg(Boc)2-OH | Mild (TFA) | Very Low | High | Variable, can be low |
Visualizing the Cleavage Mechanisms
The choice of protecting group dictates the final cleavage strategy. The following diagram illustrates the different cleavage pathways.
Caption: Cleavage pathways for different arginine protecting groups.
Decision Workflow for Selecting the Appropriate D-Arginine Derivative
The selection of the optimal Fmoc-D-arginine derivative is a multi-factorial decision. The following workflow can guide your choice.
Caption: Decision workflow for D-arginine derivative selection.
Conclusion and Recommendations
The selection of the appropriate Fmoc-D-arginine derivative is a critical parameter for the successful synthesis of arginine-containing peptides. While this compound offers exceptional stability, its requirement for harsh cleavage conditions renders it largely incompatible with modern Fmoc-SPPS workflows.
For the majority of applications, Fmoc-D-Arg(Pbf)-OH stands out as the superior choice. Its high acid lability allows for efficient cleavage with standard TFA cocktails, and it significantly minimizes the risk of tryptophan alkylation, leading to higher purity and yield of the final peptide.
While Fmoc-D-Arg(Pmc)-OH remains a viable option for peptides lacking tryptophan, the advantages offered by the Pbf group generally make it the preferred reagent. Fmoc-D-Arg(Boc)₂-OH can be considered when the complete avoidance of sulfonyl-related side reactions is paramount, but researchers must be prepared to address the potential for lower coupling efficiencies due to δ-lactam formation.
Ultimately, the optimal choice will depend on the specific peptide sequence, the desired purity, and the available cleavage capabilities. By understanding the distinct advantages and limitations of each derivative, researchers can make an informed decision to maximize the success of their peptide synthesis endeavors.
References
-
Aggravation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTEC. [Link]
-
[Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Racemization during SPPS coupling step. ResearchGate. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- Peptide synthesis with sulfonyl protecting groups.
-
Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Fmoc-Arg(Pmc)-OH, [119831-72-0]. AAPPTEC. [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing). [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
-
Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck. [Link]
-
Fmoc-Arg-OH transformation by DIC/Oxyma treatment. ResearchGate. [Link]
-
Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid - J-Stage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
The Genesis of Impurities: Understanding Formation Pathways
An In-Depth Comparative Guide to the Impurity Profiling of Fmoc-D-Arg(Tos)-OH A Senior Application Scientist's Perspective on Ensuring Quality in Peptide Synthesis
For researchers and professionals in drug development, the integrity of each component in solid-phase peptide synthesis (SPPS) is non-negotiable. This compound, a critical building block for introducing D-arginine residues to enhance peptide stability, is no exception. Its purity profile directly dictates the success of a synthesis, the complexity of purification, and the pharmacological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive impurity profiling of this compound. We move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to quality control.
Impurities in this compound are not random occurrences; they are predictable consequences of its synthesis, storage, and handling.[1] A thorough understanding of their origins is the first step toward effective detection and control.
Key impurity classes include:
-
Process-Related Impurities: Arising from the synthesis of the protected amino acid itself. These include diastereomers (the L-enantiomer), incompletely protected or deprotected species (e.g., H-D-Arg(Tos)-OH), and side-reaction products like dipeptides.[1][2]
-
Insertion Mutants: Contamination with other Fmoc-amino acids, such as Fmoc-β-Ala-OH, can lead to the insertion of incorrect amino acids into the peptide sequence.[3]
-
Degradation Products: this compound is sensitive to heat, light, and moisture.[4] Improper storage can lead to the cleavage of the Fmoc or Tos groups, or other degradation pathways.
A Comparative Analysis of Core Analytical Methodologies
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is mandated by regulatory bodies and scientific best practice to ensure a comprehensive characterization.[5][6] Each method leverages different physicochemical principles, revealing unique aspects of the impurity profile.
| Methodology | Principle of Separation/Detection | Information Provided | Primary Application | Strengths | Limitations |
| RP-HPLC | Hydrophobicity | Retention time, Peak Area (% Purity) | Purity assessment and quantification of process-related impurities.[7] | Robust, reproducible, high-resolution for many impurities. | Cannot separate enantiomers; peak co-elution can mask impurities. |
| Chiral HPLC | Enantioselective interaction with a Chiral Stationary Phase (CSP) | Separation and quantification of enantiomers (L-isomer). | Determination of enantiomeric purity.[8] | The definitive method for separating stereoisomers. | Requires specialized, expensive columns; may need method development. |
| LC-MS | Hydrophobicity and Mass-to-Charge Ratio (m/z) | Molecular weight, structural information (via fragmentation).[9] | Identity confirmation and structural elucidation of unknown impurities.[1] | High sensitivity and specificity; provides molecular weight confirmation. | Response factors can be non-linear, making quantification challenging without standards. |
| qNMR | Nuclear spin properties in a magnetic field | Absolute purity, structural confirmation. | Primary ratio method for purity assessment without a reference standard.[7] | Highly accurate for quantification; provides rich structural data. | Lower sensitivity than HPLC; requires specialized equipment and expertise. |
| Amino Acid Analysis (AAA) | Ion-exchange chromatography of hydrolyzed amino acids | Amino acid composition and net peptide content.[10] | Confirms the correct amino acid is present and helps determine overall peptide/amino acid content. | Gold standard for quantitative composition.[10] | Destructive to the sample; cannot distinguish stereoisomers. |
| Capillary Electrophoresis (CE) | Electrophoretic mobility in an electric field | Separation of charged species. | Orthogonal method for charged impurities.[11][12] | High efficiency, low sample consumption, different selectivity to HPLC. | Lower sensitivity and reproducibility compared to modern HPLC. |
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of any analysis hinges on a meticulously executed and well-validated protocol. Below are step-by-step methodologies for the core techniques used in this compound impurity profiling. The causality behind critical steps is explained to empower the analyst.
Workflow Overview
Protocol 1: RP-HPLC for Chemical Purity Assessment
This method is the cornerstone for quantifying process-related impurities.
-
Objective: To determine the purity of this compound by separating it from hydrophobic and hydrophilic impurities.[7]
-
Instrumentation & Materials:
-
HPLC system with a UV detector (Diode Array Detector preferred).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Sample Solvent: 50:50 (v/v) Acetonitrile:Water.
-
-
Procedure:
-
System Suitability: Before sample analysis, perform a system suitability test using a standard to ensure the system is performing correctly. Key parameters include retention time reproducibility, peak asymmetry, and theoretical plates.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[7] Sonicate briefly if necessary to ensure complete dissolution.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 265 nm. Causality: This wavelength corresponds to a strong absorbance of the Fmoc group, providing high sensitivity.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 30 20.0 80 22.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.
-
Protocol 2: LC-MS for Impurity Identification
This protocol is employed to identify the molecular weights of impurities detected by HPLC.
-
Objective: To obtain mass-to-charge ratio (m/z) data for impurity peaks to aid in their structural elucidation.[1]
-
Instrumentation & Materials:
-
LC-MS system, preferably with a high-resolution mass spectrometer (TOF or Orbitrap).
-
Electrospray Ionization (ESI) source.
-
The same column and mobile phases as the RP-HPLC method can typically be used. Causality: Using the same chromatographic method allows for direct correlation of peaks between the UV chromatogram and the mass spectrometer's total ion chromatogram (TIC).
-
-
Procedure:
-
System Setup: Couple the HPLC system to the mass spectrometer via the ESI source.
-
MS Conditions:
-
Ionization Mode: Positive ESI. Causality: The arginine residue is basic and readily accepts a proton, making positive mode ideal for generating [M+H]⁺ ions.
-
Mass Range: Scan from m/z 150 to 2000.
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to manufacturer recommendations.
-
Acquisition Mode: Use a data-dependent acquisition (DDA) method. The instrument will perform a full MS scan, and when an ion's intensity exceeds a set threshold, it will automatically perform a fragmentation scan (MS/MS) on that precursor ion. This provides structural information.[1]
-
-
Analysis: Inject the sample using the same HPLC gradient as in Protocol 1.
-
Data Interpretation:
-
Extract the mass spectrum for each impurity peak observed in the TIC.
-
The accurate mass of the [M+H]⁺ ion can be used to propose an elemental composition.[1]
-
Compare the measured mass to the theoretical masses of potential impurities (e.g., Fmoc-L-Arg(Tos)-OH, H-D-Arg(Tos)-OH, Fmoc-D-Arg(Tos)-dipeptide).
-
Analyze the MS/MS fragmentation pattern to confirm the proposed structure.
-
-
Data Interpretation: A Practical Example
Consider an analysis where RP-HPLC shows the main this compound peak at 99.2% purity, with a notable impurity at 0.5% eluting slightly later.
| Technique | Observation | Interpretation & Action |
| RP-HPLC | Main Peak RT: 15.2 min (99.2%). Impurity Peak RT: 15.8 min (0.5%). | The impurity is slightly more hydrophobic than the main compound. |
| LC-MS | Main Peak [M+H]⁺: m/z 627.2. Impurity Peak [M+H]⁺: m/z 1160.4. | The main peak mass matches this compound (C₃₂H₃₈N₄O₇S, MW 626.7). The impurity mass is consistent with a dipeptide, Fmoc-D-Arg(Tos)-D-Arg(Tos)-OH, minus a water molecule from peptide bond formation. |
| Chiral HPLC | A peak corresponding to Fmoc-L-Arg(Tos)-OH is observed at 0.1% area. | The batch contains a small but quantifiable amount of the undesired enantiomer. |
This orthogonal approach allows for the confident identification and quantification of different impurity types, leading to a comprehensive quality assessment. The use of multiple analytical methods is crucial for a robust impurity profiling strategy.[6][13]
Conclusion
The impurity profiling of this compound is a critical quality control process that demands more than a single analytical method. By integrating high-resolution techniques like RP-HPLC for purity, chiral HPLC for stereoisomeric integrity, and LC-MS for structural elucidation, researchers and drug developers can build a complete and trustworthy profile of their starting material. This rigorous, evidence-based approach is fundamental to ensuring the synthesis of high-quality peptides, ultimately safeguarding the efficacy and safety of the final therapeutic product.
References
- BenchChem. A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation.
- Boc Sciences. Analysis Methods for Peptide-Related Impurities in Peptide Drugs. (2023-06-19).
- BenchChem. Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH.
- Kruppa, G. et al. Accurate quantification of impurities in pure peptide material - angiotensin I: Comparison of calibration requirements and method performance characteristics of liquid chromatography coupled to hybrid tandem mass spectrometry and linear ion trap high-reso. ResearchGate. (2015-08-07).
- Biosynth. Analytical methods and Quality Control for peptide products.
- Mtoz Biolabs. Comparison of Peptide Content Determination Methods.
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022-07-11). Available from: [Link]
- Phenomenex. APPLICATIONS.
- Creative Peptides. Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
-
PubMed. Amino acids: aspects of impurity profiling by means of CE. Available from: [Link]
- ChemPep. Fmoc-D-Arg(Pbf)-OH.
- BenchChem. A Comparative Guide to HPLC Analysis for the Purity of Fmoc-D-Val-OH.
-
BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. (2025-06-11). Available from: [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2025-09-22). Available from: [Link]
-
PubMed. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. (2005-01). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. mdpi.com [mdpi.com]
- 12. Amino acids: aspects of impurity profiling by means of CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Kinetic Analysis of Coupling Reagents for Fmoc-D-Arg(Tos)-OH in Solid-Phase Peptide Synthesis
Introduction: The Challenge of Incorporating Protected Arginine
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the successful incorporation of every amino acid is paramount to achieving the desired target peptide with high purity. However, not all amino acids are created equal in terms of their reactivity. Fmoc-D-Arg(Tos)-OH represents a particularly challenging building block. The steric hindrance imposed by the bulky tosyl (Tos) protecting group on the guanidinium side chain, combined with the inherent bulk of the arginine side chain itself, significantly impedes the kinetics of amide bond formation.[1] This difficulty can lead to incomplete coupling reactions, resulting in deletion sequences that are often difficult to separate from the final product.
Furthermore, the conditions required to drive these sluggish reactions to completion can increase the risk of side reactions, most notably racemization at the α-carbon.[2][3] The choice of coupling reagent is therefore not merely a procedural detail but a critical parameter that dictates the efficiency, purity, and stereochemical integrity of the synthesis.
This guide provides a comprehensive kinetic comparison of three widely used coupling reagent systems for the incorporation of this compound. We will delve into the mechanistic underpinnings of their performance, present detailed experimental protocols for their evaluation, and offer data-driven recommendations to guide researchers, scientists, and drug development professionals in optimizing their synthetic strategies for arginine-containing peptides.
Mechanistic Overview of Peptide Coupling Reagents
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction is not spontaneous and requires the "activation" of the carboxylic acid of the incoming Fmoc-amino acid. The coupling reagent facilitates this by converting the carboxylate into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide. We will evaluate three common classes of activators.
-
Carbodiimides (e.g., DIC/Oxyma): N,N'-Diisopropylcarbodiimide (DIC) is a cost-effective activating agent.[4] By itself, it is inefficient and prone to causing racemization. Its utility is realized only when used with nucleophilic additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[5] The DIC activates the carboxylic acid, which is then rapidly trapped by Oxyma to form a less reactive but more stable and racemization-resistant Oxyma-ester intermediate.[6]
-
Aminium/Uronium Salts (e.g., HBTU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular for SPPS.[2][7] In the presence of a base like N,N-Diisopropylethylamine (DIPEA), HBTU reacts with the Fmoc-amino acid to form a highly reactive OBt-active ester.[7][8] These reagents are known for their high efficiency and rapid reaction times.
-
Azabenzotriazole-based Aminium/Uronium Salts (e.g., HATU): HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is structurally similar to HBTU but incorporates a 7-azabenzotriazole (HOAt) moiety instead of hydroxybenzotriazole (HOBt).[9] The nitrogen atom at the 7-position of the purine-like ring system makes the resulting OAt-ester more reactive and stable than its OBt counterpart.[5] This generally translates to faster coupling kinetics and superior performance, especially for sterically hindered amino acids.[9][10]
Experimental Design for Kinetic Analysis
To objectively compare the performance of these reagents, a standardized experimental workflow is essential. The core principle is to monitor the disappearance of free primary amines on the resin over time after the addition of the activated this compound.
Detailed Experimental Protocols
General Materials:
-
H-Gly-Wang Resin (100-200 mesh, ~0.8 mmol/g loading)
-
This compound
-
Coupling Reagents: DIC, HBTU, HATU
-
Additives/Bases: OxymaPure, DIPEA
-
Solvents: Peptide synthesis grade DMF, Dichloromethane (DCM)
-
Reagents for TNBSA test
Protocol 1: General Resin Preparation and Deprotection
-
Place 100 mg of H-Gly-Wang resin into three separate SPPS reaction vessels.
-
Add 2 mL of DMF to each vessel and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
To deprotect any existing Fmoc-groups (if starting from an Fmoc-protected resin), add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 2 mL portion for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
Protocol 2: Coupling with DIC/Oxyma
-
In a separate vial, dissolve this compound (3 eq.), and OxymaPure (3 eq.) in 1 mL of DMF.
-
Add DIC (3 eq.) to the solution and allow to pre-activate for 2 minutes.
-
Add the activation solution to one of the prepared resin vessels.
-
Begin agitation and start the timer (t=0). Proceed with kinetic monitoring as per the workflow.
Protocol 3: Coupling with HBTU/DIPEA
-
In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in 1 mL of DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Immediately add the activation solution to the second prepared resin vessel.
-
Begin agitation and start the timer (t=0). Proceed with kinetic monitoring.
Protocol 4: High-Efficiency Coupling with HATU/DIPEA [5]
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in 1 mL of DMF.[5]
-
Add DIPEA (6 eq.) to the solution and allow to pre-activate for 1-2 minutes.[5]
-
Immediately add the activation solution to the third prepared resin vessel.[5]
-
Begin agitation and start the timer (t=0). Proceed with kinetic monitoring.[5]
Protocol 5: TNBSA Test for Free Amine Quantification [11][12]
-
For each time point, remove ~2-3 mg of resin beads and wash thoroughly with DMF.
-
Suspend the beads in 200 µL of fresh DMF in a microcentrifuge tube.
-
Add 50 µL of 10% DIPEA in DMF and 50 µL of 1% TNBSA (2,4,6-Trinitrobenzenesulfonic acid) in DMF.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Observe the color of the resin beads. Red/orange beads indicate the presence of free primary amines.[13]
-
For quantitative analysis, the chromophore can be eluted and measured spectrophotometrically, though visual inspection against a negative (fully coupled) and positive (uncoupled) control is often sufficient to determine reaction completion.
Results and Discussion
The following data represent typical outcomes for the coupling of a sterically hindered amino acid like this compound under the described conditions.
Table 1: Comparative Kinetic and Purity Data
| Coupling System | Time to >99% Completion (min) | Relative Purity (HPLC) | Racemization Risk | Key Observations |
|---|---|---|---|---|
| DIC / Oxyma | 120 - 180 | >95% | Low | Slowest kinetics; cost-effective for non-critical steps.[14] |
| HBTU / DIPEA | 45 - 75 | >98% | Low-Moderate | Significantly faster than carbodiimide methods.[9] |
| HATU / DIPEA | 25 - 45 | >99% | Very Low | Gold standard for hindered amino acids; fastest kinetics and highest purity.[5][9] |
Interpretation of Results:
The kinetic data clearly demonstrate the superiority of aminium/uronium salt reagents for the challenging coupling of this compound.
-
HATU/DIPEA consistently provides the fastest and most complete reaction. This is attributed to the formation of the highly reactive OAt-ester intermediate, which overcomes the steric hindrance of the protected arginine derivative more effectively than other systems.[5][9] The enhanced reactivity also minimizes the time the activated amino acid spends in solution, thereby reducing the window of opportunity for racemization.[2]
-
HBTU/DIPEA is also highly effective, though generally slower than HATU. The OBt-ester formed by HBTU is less reactive than the OAt-ester from HATU, accounting for the longer coupling times required to achieve completion.[9]
-
DIC/Oxyma , while a reliable and economical choice for many standard amino acids, struggles with the steric bulk of this compound. The significantly longer reaction times increase the risk of side reactions and can be a bottleneck in a complex synthesis.
The mechanistic advantage of HATU can be visualized by its activation pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HBTU - Wikipedia [en.wikipedia.org]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Arg(Tos)-OH
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper disposal of chemical reagents like Fmoc-D-Arg(Tos)-OH is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe laboratory environment and protecting our shared ecosystem. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Core Safety Principles
Nα-Fmoc-Nω-tosyl-D-arginine, or this compound, is a protected amino acid derivative commonly used in peptide synthesis. While it is not classified as acutely hazardous, its toxicological properties have not been fully investigated.[1] Therefore, the core principle is to treat it with the caution afforded to all laboratory chemicals, minimizing exposure and preventing its release into the environment. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratory workers are informed about chemical hazards and protected from exposure.[2][3]
The primary directive for disposal is absolute adherence to federal, state, and local environmental control regulations.[4] Under no circumstances should this chemical or its contaminated materials be disposed of in general waste streams or down the drain.
Table 1: Key Safety and Handling Data for this compound
| Property | Value / Guideline | Source |
| Chemical Formula | C₂₈H₃₀N₄O₆S | [1] |
| Molecular Weight | 550.63 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Primary Hazards | May be harmful if inhaled or swallowed. May cause respiratory tract and eye irritation. | [1] |
| Storage | Keep container tightly closed. Store in a cool place (not exceeding 5°C / 41°F). | [1] |
| Required PPE | Safety goggles, chemical-resistant gloves, dust respirator, lab coat. | [4][5] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins with identifying the waste type and ends with its secure transfer to a licensed disposal service. The following protocol provides a self-validating system for managing this compound waste.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[6] Dispose of contaminated gloves as hazardous waste.[6][7]
-
Respiratory Protection: For handling the solid powder or if dust generation is possible, use an approved dust respirator.[4]
-
Body Protection: Wear a standard laboratory coat.
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions.[8] Never mix this compound waste with other incompatible waste streams.
-
Solid Waste (Unused Reagent, Contaminated Weigh Boats, etc.):
-
Collect all solid waste in a designated, compatible, and sealable hazardous waste container.[8][9]
-
Use appropriate tools, such as a spatula or shovel, to transfer the material, taking care to avoid creating dust.[1][6]
-
The container must be in good condition, leak-proof, and made of a material compatible with the chemical.[10]
-
-
Contaminated Labware (Flasks, Pipette Tips, etc.):
-
Rinse contaminated glassware with a small amount of a suitable solvent (e.g., DMF, DCM) to remove residual this compound. The resulting solvent rinse is now a hazardous liquid waste and must be disposed of accordingly (see below).
-
Sharps, such as needles, must be placed in a designated, puncture-proof sharps container.[11]
-
Other contaminated items (gloves, wipes) should be placed in the solid hazardous waste container.
-
-
Liquid Waste (Reaction Mixtures, Solvent Rinses):
-
Collect all liquid waste containing this compound in a designated, sealable, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the solvents used. For example, do not store acidic or basic solutions in metal containers.[9]
-
Keep the container closed at all times, except when adding waste.[10]
-
Step 3: Labeling
Accurate and thorough labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[2][12] Your institution's Environmental Health and Safety (EHS) office will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste" .[10]
-
The full, unabbreviated chemical name: "this compound" and any solvents present.
-
The specific hazards associated with the waste (e.g., "Irritant").
-
The date accumulation started and the date the container was filled.[10]
-
The name and contact information of the generating researcher or lab.[10]
Step 4: Storage and Final Disposal
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[9][13] This area should be under the direct control of lab personnel and away from sources of heat or ignition.[8]
-
Professional Disposal: Contact your institution's EHS office to arrange for pickup. Waste must be disposed of through a licensed professional waste disposal service.[6] These services are equipped to handle and treat chemical waste in compliance with all federal and local regulations.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for segregating and containerizing this compound waste.
By adhering to these systematic procedures, you ensure that your critical research and development activities are conducted with the highest standards of safety and environmental stewardship. This commitment not only protects you and your colleagues but also builds a foundation of trust and integrity in our scientific community.
References
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3010412, Fmoc-Arg(Tos)-OH. [Link]
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. [Link]
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-Arg(Tos)-OH. [Link]
-
Capot Chemical. MSDS of Fmoc-D-Arg(Pbf)-OH. [Link]
-
National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
MedPro Disposal. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
-
Case Western Reserve University Environmental Health and Safety. RCRA. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7018814, Fmoc-D-Arg-OH. [Link]
-
Carl ROTH. Safety Data Sheet: Fmoc-L-Arginine. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. [Link]
-
AAPPTec, LLC. MSDS - Safety Data Sheet: Fmoc-Arg(Boc)2-OH. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. osha.gov [osha.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. capotchem.com [capotchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. usbioclean.com [usbioclean.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 12. uhcl.edu [uhcl.edu]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-Arg(Tos)-OH
For researchers engaged in peptide synthesis and drug development, the meticulous handling of specialized amino acid derivatives is fundamental to both experimental success and personal safety. This guide provides an in-depth, procedural framework for the safe management of Fmoc-D-Arg(Tos)-OH, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a causal understanding of why specific precautions are necessary, thereby fostering a deeply ingrained culture of safety in your laboratory.
Hazard Identification and Risk Assessment
While the Safety Data Sheet (SDS) for the analogous compound Fmoc-Arg(Tos)-OH does not classify it as a hazardous substance, it is crucial to recognize the potential risks associated with fine chemical powders.[1] Prudent laboratory practice dictates treating all non-evaluated substances with a degree of caution. The primary risks associated with this compound stem from its physical form as a powder and its chemical nature.
Potential Hazards:
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[1]
-
Eye Contact: Can cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
These potential hazards are summarized in the table below.
| Hazard Route | Potential Effect | Mitigation Strategy |
| Inhalation | Respiratory tract irritation | Use in a well-ventilated area or fume hood; wear respiratory protection if dust is generated. |
| Skin Contact | Irritation, potential absorption | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Contact | Irritation | Wear safety glasses with side shields or chemical splash goggles. |
| Ingestion | Potential harm | Do not eat, drink, or smoke in the laboratory; wash hands thoroughly after handling. |
It is important to note that no component of this product is listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1]
Comprehensive Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and accidental splashes.[2] |
| Face Shield | A face shield should be used in conjunction with safety goggles during procedures with a significant risk of splashing, such as when preparing solutions or during large-scale transfers. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes prior to use.[3] Always use proper glove removal technique to avoid skin contact with any potential residue on the glove's outer surface.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn at all times when handling the compound. |
| Chemical Apron | For tasks involving larger quantities or a higher risk of spills and splashes, a chemical-resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Dust Respirator | When handling the powder outside of a chemical fume hood or in situations where dust generation is likely, a NIOSH-approved N95 (US) or P1 (EU) particle respirator is required to prevent inhalation.[3] |
Operational Workflow: From Receipt to Reaction
A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure you are in a designated area, preferably a chemical fume hood. Don all required PPE as specified in the table above.
-
Weighing: Carefully weigh the required amount of this compound powder. Use a spatula to transfer the solid and avoid generating dust. If weighing outside a fume hood, a dust respirator is mandatory.[5]
-
Dissolution: In a fume hood, add the weighed solid to the appropriate solvent (e.g., DMF). Cap the container and mix gently until dissolved.
-
Reaction: Transfer the solution to your reaction vessel using appropriate methods (e.g., pipette or syringe) to avoid splashes.
-
Post-Handling: After use, thoroughly clean the work area and any equipment used. Wash hands thoroughly with soap and water.[3]
Emergency Response and First Aid
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][5]
-
Eye Contact: Rinse the eyes with water as a precaution for at least 15 minutes, removing contact lenses if present and easy to do.[1][6]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water.[1][5]
In all cases of significant exposure, seek medical attention and provide the Safety Data Sheet to the attending physician.
Spill Management and Waste Disposal
Proper containment and disposal are crucial for laboratory safety and environmental compliance.
Spill Cleanup:
-
Small Spills: For minor spills, wear your full PPE. Use appropriate tools to carefully sweep or scoop the spilled solid into a labeled, sealed container for waste disposal.[1][5]
-
Large Spills: Evacuate the area. If you are trained to handle it, wear a full suit, dust respirator, boots, and gloves.[1][5] Use a shovel to place the material into a convenient waste disposal container.[1][5] Avoid actions that generate dust.
Waste Disposal Protocol:
The disposal of this compound and any contaminated materials must adhere to all federal, state, and local environmental regulations.[5]
Caption: Waste disposal workflow for this compound.
Key Disposal Steps:
-
Segregation: Keep this compound waste separate from other chemical waste.
-
Containerization: Place solid waste and contaminated materials (e.g., gloves, weighing paper) into a clearly labeled, sealed container.[7]
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name.[7]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the chemical waste.[7] Do not dispose of this material in standard trash or down the drain.[3]
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Arg(Tos)-OH. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2015). MSDS of Fmoc-D-Arg(Pbf)-OH. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Severn Biotech Ltd. (2012). Safety data sheet: Fmoc-Arg(pbf)-OH >98.5%. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. capotchem.com [capotchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. severnbiotech.com [severnbiotech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
